molecular formula C42H76N7O17P3S B15547495 13-Methylicosanoyl-CoA

13-Methylicosanoyl-CoA

Cat. No.: B15547495
M. Wt: 1076.1 g/mol
InChI Key: VGRKWABUKYBJII-UHFFFAOYSA-N
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Description

13-Methylicosanoyl-CoA is a useful research compound. Its molecular formula is C42H76N7O17P3S and its molecular weight is 1076.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C42H76N7O17P3S

Molecular Weight

1076.1 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 13-methylicosanethioate

InChI

InChI=1S/C42H76N7O17P3S/c1-5-6-7-13-16-19-30(2)20-17-14-11-9-8-10-12-15-18-21-33(51)70-25-24-44-32(50)22-23-45-40(54)37(53)42(3,4)27-63-69(60,61)66-68(58,59)62-26-31-36(65-67(55,56)57)35(52)41(64-31)49-29-48-34-38(43)46-28-47-39(34)49/h28-31,35-37,41,52-53H,5-27H2,1-4H3,(H,44,50)(H,45,54)(H,58,59)(H,60,61)(H2,43,46,47)(H2,55,56,57)

InChI Key

VGRKWABUKYBJII-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 13-Methylicosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 13-Methylicosanoyl-CoA, a long-chain branched fatty acyl-CoA. Due to the limited direct literature on this specific molecule, this document outlines a robust methodology based on established principles for the synthesis of similar branched-chain fatty acids and their subsequent conversion to the coenzyme A thioester. Detailed protocols for characterization using mass spectrometry and nuclear magnetic resonance spectroscopy are also provided to ensure structural verification and purity assessment. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and study of this compound and other novel branched-chain fatty acyl-CoAs for applications in drug development and metabolic research.

Introduction

Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA derivatives are increasingly recognized for their diverse biological roles, ranging from structural components of cell membranes to signaling molecules. Unlike their straight-chain counterparts, BCFAs can influence membrane fluidity, cellular signaling, and metabolic pathways in unique ways. This compound, a 21-carbon fatty acyl-CoA with a methyl branch at the C13 position, represents a novel molecule of interest for exploring these biological functions. Its synthesis and characterization are crucial first steps for enabling in-depth studies of its metabolism and potential therapeutic applications.

This guide details a feasible synthetic pathway and a comprehensive characterization strategy for this compound.

Synthesis of this compound

The synthesis of this compound is proposed as a two-stage process:

  • Chemical Synthesis of 13-Methylicosanoic Acid: The precursor fatty acid is first synthesized.

  • Enzymatic Conversion to this compound: The synthesized fatty acid is then enzymatically converted to its CoA derivative.

Proposed Synthesis of 13-Methylicosanoic Acid

A plausible synthetic route for 13-methylicosanoic acid can be adapted from methods used for other branched-chain fatty acids, such as the synthesis of 13-methyl-tetradecanoic acid. A Wittig reaction-based chain elongation strategy is a viable approach.

Experimental Protocol:

A detailed, multi-step protocol would need to be optimized, but a general outline is as follows:

  • Preparation of the Phosphonium (B103445) Salt: A suitable bromo-alkanoic acid ester would be reacted with triphenylphosphine (B44618) to generate the corresponding triphenylphosphonium salt.

  • Wittig Reaction: The phosphonium salt is then treated with a strong base (e.g., sodium methoxide) to form the ylide, which is subsequently reacted with a ketone, such as 2-undecanone, to introduce the methyl branch at the desired position and elongate the carbon chain.

  • Purification and Hydrolysis: The resulting unsaturated branched-chain fatty acid ester would be purified, followed by catalytic hydrogenation to saturate the double bond. Finally, hydrolysis of the ester group will yield the free fatty acid, 13-methylicosanoic acid.

Enzymatic Synthesis of this compound

The conversion of the free fatty acid to its coenzyme A thioester can be achieved using a long-chain acyl-CoA synthetase (LACS).

Experimental Protocol:

This protocol is adapted from methodologies for the enzymatic synthesis of other long-chain acyl-CoAs.

  • Reaction Mixture Preparation: In a suitable buffer (e.g., Tris-HCl with MgCl2 and ATP), dissolve 13-methylicosanoic acid.

  • Enzymatic Reaction: Add Coenzyme A and a commercially available long-chain acyl-CoA synthetase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at an optimal temperature (typically 37°C) for a sufficient duration (e.g., 1-2 hours).

  • Quenching and Extraction: Stop the reaction by adding an acid (e.g., perchloric acid) and then extract the this compound using a solid-phase extraction cartridge.

  • Purification: The final product can be further purified using high-performance liquid chromatography (HPLC).

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is recommended.

Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of long-chain acyl-CoAs.

Experimental Protocol:

  • Sample Preparation: Dilute the purified this compound in a suitable solvent compatible with the LC-MS system.

  • Chromatography: Employ a C18 reversed-phase column with a gradient elution using solvents such as water with formic acid and acetonitrile (B52724) with formic acid to achieve separation.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode. The precursor ion for this compound would be the [M+H]+ ion.

  • Fragmentation Analysis: Perform tandem MS (MS/MS) on the precursor ion to obtain a characteristic fragmentation pattern. Key fragments would include those corresponding to the loss of the CoA moiety and specific cleavages along the fatty acyl chain.

Data Presentation:

Parameter Expected Value
Molecular Formula C42H79N7O17P3S
Monoisotopic Mass 1082.44 g/mol
Precursor Ion [M+H]+ m/z 1083.44
Key MS/MS Fragments Fragments corresponding to the CoA moiety (e.g., m/z 768.1) and the acyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR are invaluable for the structural elucidation of the fatty acyl chain.

Experimental Protocol:

  • Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O, depending on solubility).

  • ¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum. Key signals to identify include the methyl branch doublet, the methine proton multiplet, the terminal methyl group triplet, and the methylene (B1212753) protons adjacent to the thioester and along the chain.

  • ¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum to confirm the carbon backbone, including the carbonyl carbon of the thioester, the methyl branch carbon, and the carbons of the long alkyl chain.

Data Presentation:

¹H NMR Signal Expected Chemical Shift (ppm) Multiplicity
Terminal CH₃~0.8-0.9Triplet
Methyl Branch CH₃~0.8-0.9Doublet
Methylene (CH₂)n~1.2-1.6Multiplet
Methine CH~1.5-1.7Multiplet
α-CH₂ to Thioester~2.3-2.5Triplet
¹³C NMR Signal Expected Chemical Shift (ppm)
Thioester C=O~190-200
Methyl Branch CH₃~15-25
Methylene (CH₂)n~20-40
Methine CH~30-40

Visualization of Workflows and Pathways

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of 13-Methylicosanoic Acid cluster_conversion Conversion to Acyl-CoA Bromo-alkanoic acid ester Bromo-alkanoic acid ester Phosphonium Salt Phosphonium Salt Bromo-alkanoic acid ester->Phosphonium Salt Triphenylphosphine Ylide Ylide Phosphonium Salt->Ylide Base Unsaturated Branched-chain Ester Unsaturated Branched-chain Ester Ylide->Unsaturated Branched-chain Ester 2-Undecanone (Wittig Reaction) Saturated Branched-chain Ester Saturated Branched-chain Ester Unsaturated Branched-chain Ester->Saturated Branched-chain Ester Hydrogenation 13-Methylicosanoic Acid 13-Methylicosanoic Acid Saturated Branched-chain Ester->13-Methylicosanoic Acid Hydrolysis Reaction Mixture Reaction Mixture 13-Methylicosanoic Acid->Reaction Mixture + CoA, ATP, MgCl2 This compound This compound Reaction Mixture->this compound LACS Enzyme

Caption: Workflow for the synthesis of this compound.

Characterization Workflow

Characterization_Workflow cluster_ms LC-MS/MS cluster_nmr NMR Synthesized this compound Synthesized this compound LC-MS/MS Analysis LC-MS/MS Analysis Synthesized this compound->LC-MS/MS Analysis Structural Verification NMR Spectroscopy NMR Spectroscopy Synthesized this compound->NMR Spectroscopy Structural Elucidation Precursor Ion ID Precursor Ion ID LC-MS/MS Analysis->Precursor Ion ID 1H NMR Spectrum 1H NMR Spectrum NMR Spectroscopy->1H NMR Spectrum 13C NMR Spectrum 13C NMR Spectrum NMR Spectroscopy->13C NMR Spectrum Fragmentation Pattern Fragmentation Pattern Precursor Ion ID->Fragmentation Pattern

Caption: Workflow for the characterization of this compound.

Hypothetical Signaling Pathway

Signaling_Pathway This compound This compound Membrane Receptor Membrane Receptor This compound->Membrane Receptor Binds/Activates Second Messenger Second Messenger Membrane Receptor->Second Messenger Activates Kinase Cascade Kinase Cascade Second Messenger->Kinase Cascade Initiates Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor Phosphorylates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: Hypothetical signaling pathway involving this compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. While the specific protocols require laboratory optimization, the outlined methodologies are based on well-established chemical and biochemical principles. The successful synthesis and purification of this novel branched-chain fatty acyl-CoA will enable researchers to investigate its biological functions, metabolic fate, and potential as a modulator of cellular processes, thereby paving the way for new avenues in drug discovery and development.

Biochemical Properties of 13-Methylicosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biochemical properties of 13-Methylicosanoyl-CoA, a saturated, methyl-branched, long-chain acyl-CoA. Due to the limited direct experimental data on this specific molecule, this document extrapolates from the well-established metabolism of other branched-chain fatty acids (BCFAs) and long-chain fatty acids (LCFAs). The guide covers the anticipated synthesis, metabolic fate, and enzymatic interactions of this compound, offering a predictive framework for researchers. Detailed hypothetical experimental protocols for its study are provided, alongside structured data tables and signaling pathway diagrams to facilitate understanding and future investigation.

Introduction

Long-chain fatty acyl-CoAs are central molecules in cellular metabolism, serving as substrates for energy production, lipid biosynthesis, and signaling pathways.[1][2] Branched-chain fatty acids (BCFAs), characterized by one or more methyl groups on their carbon skeleton, possess unique physical and chemical properties, influencing membrane fluidity and cellular signaling.[3][4] this compound is a 21-carbon acyl-CoA with a methyl group at the C-13 position. Its metabolism is predicted to involve a combination of standard and specialized fatty acid oxidation pathways. Understanding the biochemical behavior of such molecules is critical for research into metabolic disorders, microbial metabolism, and the development of novel therapeutics.

Predicted Physicochemical and Biochemical Properties

The introduction of a methyl group at the 13th carbon of an icosanoyl-CoA backbone is expected to influence its physical properties, such as its melting point and critical micelle concentration, compared to its straight-chain counterpart. Biochemically, the primary fate of this compound within the cell is anticipated to be catabolic, serving as an energy source through oxidative pathways.

Table 1: Predicted General Properties of this compound

PropertyPredicted Value/CharacteristicBasis for Prediction
Molecular Formula C₄₂H₇₉N₇O₁₇P₃SBased on the structure of Coenzyme A and 13-methylicosanoic acid.
Molecular Weight ~1094.1 g/mol Calculated from the molecular formula.
Cellular Localization Cytosol, Mitochondrial Matrix, PeroxisomesInferred from the general localization of fatty acyl-CoAs and branched-chain fatty acid metabolism.[5]
Primary Metabolic Role Energy source, potential lipid precursorBased on the known roles of other long-chain acyl-CoAs.

Predicted Metabolic Pathways

The metabolism of this compound is predicted to proceed through a series of enzymatic steps, primarily involving activation, transport, and oxidation. The position of the methyl group is key to determining its metabolic route.

Activation and Transport

Prior to metabolism, 13-methylicosanoic acid must be activated to its CoA thioester. This reaction is catalyzed by a long-chain acyl-CoA synthetase (ACSL).[6][7] The substrate specificity of ACSL isoforms varies, but some have been shown to activate BCFAs.[6]

Once activated in the cytoplasm, this compound must be transported into the mitochondria or peroxisomes for oxidation. Transport into the mitochondria is typically mediated by the carnitine shuttle, involving carnitine palmitoyltransferase I (CPT1) and II (CPT2).[8]

Activation_and_Transport cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix 13-MIA 13-Methylicosanoic Acid 13-MIA_CoA This compound 13-MIA_Carnitine 13-Methylicosanoyl-carnitine 13-MIA_CoA->13-MIA_Carnitine CPT1 (Carnitine) 13-MIA_CoA_mito This compound 13-MIA_Carnitine->13-MIA_CoA_mito CPT2 (CoA-SH)

Activation and mitochondrial transport of this compound.
Beta-Oxidation

The methyl group at the C-13 position of this compound does not sterically hinder the initial cycles of beta-oxidation. Therefore, it is predicted that the molecule will undergo several rounds of conventional beta-oxidation in the mitochondria, shortening the fatty acyl chain by two carbons with each cycle and producing acetyl-CoA.[5][9]

Table 2: Predicted Products of a Single Beta-Oxidation Cycle

SubstrateEnzymeProduct(s)
This compoundAcyl-CoA Dehydrogenase13-Methyl-trans-Δ²-icosenoyl-CoA, FADH₂
13-Methyl-trans-Δ²-icosenoyl-CoAEnoyl-CoA Hydratase3-Hydroxy-13-methylicosanoyl-CoA
3-Hydroxy-13-methylicosanoyl-CoA3-Hydroxyacyl-CoA Dehydrogenase3-Keto-13-methylicosanoyl-CoA, NADH
3-Keto-13-methylicosanoyl-CoAThiolase11-Methylnonadecanoyl-CoA, Acetyl-CoA

This process would continue until the methyl-branched portion of the chain is reached. The resulting short-chain branched acyl-CoA would then likely undergo further specialized metabolism.

Beta_Oxidation_Cycle Start This compound (C21) Step1 13-Methyl-trans-Δ²- icosenoyl-CoA Step2 3-Hydroxy-13-methyl- icosanoyl-CoA Step1->Step2 Enoyl-CoA Hydratase (H₂O) Step3 3-Keto-13-methyl- icosanoyl-CoA Step2->Step3 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) End 11-Methylnonadecanoyl-CoA (C19) Step3->End Thiolase (CoA-SH -> Acetyl-CoA)

A single cycle of beta-oxidation for this compound.
Alpha- and Omega-Oxidation

While direct beta-oxidation is plausible for the initial degradation, alternative pathways must be considered, especially for the final branched-chain fragment.

  • Alpha-Oxidation: This pathway is crucial for BCFAs with a methyl group at the beta-carbon (C-3), such as phytanic acid.[10][11][12] Since the methyl group in this compound is distant from the carboxyl end, alpha-oxidation is not predicted to be the initial metabolic step. However, it could be involved in the catabolism of a shorter, methyl-branched acyl-CoA generated after several rounds of beta-oxidation.

  • Omega-Oxidation: This is a minor pathway that occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl group (omega carbon).[13][14] It becomes more significant when beta-oxidation is impaired.[15] For this compound, omega-oxidation could potentially generate a dicarboxylic acid, which could then undergo beta-oxidation from both ends.

Key Enzymes and Their Predicted Substrate Specificity

The metabolism of this compound will be dependent on the activity and substrate specificity of several key enzymes.

Table 3: Predicted Enzymatic Interactions

Enzyme FamilyPredicted RoleNotes on Substrate Specificity
Long-Chain Acyl-CoA Synthetases (ACSLs) Activation of 13-methylicosanoic acid to its CoA ester.Isoforms show varying specificity for fatty acid chain length and saturation. Some are known to activate BCFAs.[6][7]
Carnitine Palmitoyltransferases (CPT1 & CPT2) Mitochondrial transport.Generally accommodate a range of long-chain fatty acyl-CoAs.
Acyl-CoA Dehydrogenases (ACADs) First step of beta-oxidation.Different isoforms exist with specificity for short, medium, long, and very-long-chain acyl-CoAs. Specificity for branched chains can vary.
Enoyl-CoA Hydratase Second step of beta-oxidation.Generally has broad substrate specificity.
3-Hydroxyacyl-CoA Dehydrogenase Third step of beta-oxidation.Also exists in isoforms with varying chain-length preferences.
Thiolase Final step of beta-oxidation.Cleaves the 3-ketoacyl-CoA.
Phytanoyl-CoA Hydroxylase Key enzyme in alpha-oxidation.Highly specific for phytanoyl-CoA and similar structures. Unlikely to act on this compound directly.[11]
Cytochrome P450 (CYP4 family) Initial step of omega-oxidation.Involved in hydroxylating the terminal methyl group of fatty acids.[14]

Proposed Experimental Protocols

To validate the predicted biochemical properties of this compound, a series of in vitro and cell-based assays would be required.

In Vitro Enzyme Assays

Objective: To determine if this compound is a substrate for key enzymes in fatty acid metabolism.

Methodology:

  • Synthesis of this compound: Chemical synthesis of 13-methylicosanoic acid followed by enzymatic or chemical ligation to Coenzyme A.

  • Enzyme Source: Use of purified, recombinant enzymes (e.g., ACSL, CPT1, ACADs) or mitochondrial/peroxisomal fractions isolated from cell culture or animal tissues.

  • Assay Principle:

    • ACSL Activity: Monitor the consumption of ATP or the formation of AMP using a coupled-enzyme assay (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase system) or by direct measurement of this compound formation via HPLC or LC-MS.

    • ACAD Activity: Use an artificial electron acceptor (e.g., ferrocenium) to measure the rate of FADH₂ production spectrophotometrically.

    • Overall Beta-Oxidation: Incubate radiolabeled this compound with isolated mitochondria and measure the production of radiolabeled acetyl-CoA and other chain-shortened acyl-CoAs by HPLC with radiometric detection.

Experimental_Workflow Start Synthesize This compound Enzymes Purify Recombinant Enzymes (ACSL, ACADs) ACSL_Assay ACSL Activity (HPLC/LC-MS) Enzymes->ACSL_Assay ACAD_Assay ACAD Activity (Spectrophotometry) Enzymes->ACAD_Assay Mito Isolate Mitochondria BetaOx_Assay Beta-Oxidation Assay (Radiolabeled Substrate) Mito->BetaOx_Assay Assay In Vitro Enzyme Assays Analysis Data Analysis: Determine Kinetic Parameters (Km, Vmax) ACSL_Assay->Analysis ACAD_Assay->Analysis BetaOx_Assay->Analysis

Workflow for in vitro characterization of this compound metabolism.
Cell-Based Metabolic Labeling Studies

Objective: To trace the metabolic fate of 13-methylicosanoic acid in a cellular context.

Methodology:

  • Substrate: Synthesize stable-isotope labeled 13-methylicosanoic acid (e.g., ¹³C or ²H labeled).

  • Cell Culture: Incubate cultured cells (e.g., hepatocytes, myoblasts) with the labeled fatty acid.

  • Metabolite Extraction: After incubation, perform a polar and non-polar metabolite extraction from the cells and culture medium.

  • Analysis: Analyze the extracts using high-resolution mass spectrometry (LC-MS/MS) to identify and quantify labeled downstream metabolites, such as chain-shortened acyl-CoAs, acetyl-CoA, and intermediates of the TCA cycle. This will provide insights into the active metabolic pathways.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the biochemical properties of this compound can be reasonably predicted based on the established principles of fatty acid metabolism. It is hypothesized that this branched-chain fatty acyl-CoA undergoes initial rounds of beta-oxidation, followed by specialized metabolism of the resulting branched-chain intermediate. The experimental protocols outlined in this guide provide a roadmap for the systematic investigation of this compound and other novel branched-chain fatty acids. Such research is essential for a complete understanding of lipid metabolism and its implications in health and disease. Future studies should focus on the synthesis of this compound and its labeled analogues to enable detailed enzymatic and cellular metabolic analyses.

References

Potential Metabolic Pathways of 13-Methylicosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the probable metabolic pathways involving 13-Methylicosanoyl-CoA, a long-chain anteiso-branched fatty acid. Drawing upon established principles of methyl-branched chain fatty acid biosynthesis and catabolism, this document outlines the enzymatic steps from its synthesis, likely initiated from the amino acid isoleucine, to its degradation, which is presumed to occur via a modified β-oxidation pathway within peroxisomes. This guide also presents a generalized experimental workflow for the investigation of these pathways and summarizes relevant quantitative data for homologous enzymes. The information herein is intended to provide a foundational understanding for researchers and professionals in drug development and metabolic research, acknowledging that direct experimental evidence for this compound metabolism is limited and many aspects are inferred from the metabolism of structurally similar lipids.

Introduction

This compound is a C21 anteiso-branched-chain acyl-CoA. Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacteria, influencing membrane fluidity and environmental adaptation.[1][2] They are also found in various natural sources, including ruminant milk and meat, and are consumed by humans.[3] The metabolism of BCFAs differs significantly from that of their straight-chain counterparts due to the presence of methyl branches, which can present steric hindrance to standard metabolic enzymes. This guide provides a detailed overview of the putative metabolic fate of this compound, a representative long-chain anteiso-BCFA.

Biosynthesis of this compound

The biosynthesis of anteiso-fatty acids is initiated with a branched-chain primer, which for anteiso-fatty acids is derived from the amino acid L-isoleucine.[4] The pathway involves the conversion of L-isoleucine to 2-methylbutyryl-CoA, which then enters the fatty acid synthase (FAS) system for elongation.

The key steps are:

  • Transamination of L-isoleucine: L-isoleucine is converted to (S)-α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase (BCAT).

  • Oxidative Decarboxylation: (S)-α-keto-β-methylvalerate is oxidatively decarboxylated to form (S)-2-methylbutyryl-CoA. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[5]

  • Chain Elongation: (S)-2-methylbutyryl-CoA serves as the starter unit for the fatty acid synthase (FAS) II system. The chain is elongated by the sequential addition of two-carbon units from malonyl-CoA. For the synthesis of this compound (21 carbons), the initial 5-carbon primer undergoes eight rounds of elongation. Each round of elongation involves condensation, reduction, dehydration, and a second reduction, catalyzed by β-ketoacyl-ACP synthase, β-ketoacyl-ACP reductase, 3-hydroxyacyl-ACP dehydratase, and enoyl-ACP reductase, respectively.[6]

Biosynthesis of this compound cluster_0 Initiation cluster_1 Elongation (8 cycles) L-Isoleucine L-Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate L-Isoleucine->alpha-keto-beta-methylvalerate BCAT 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-keto-beta-methylvalerate->2-Methylbutyryl-CoA BCKDH Fatty Acid Synthase (FAS) II Fatty Acid Synthase (FAS) II 2-Methylbutyryl-CoA->Fatty Acid Synthase (FAS) II Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) II This compound This compound Fatty Acid Synthase (FAS) II->this compound

Fig. 1: Proposed biosynthesis pathway of this compound.

Degradation of this compound

The degradation of long-chain and branched-chain fatty acids primarily occurs in peroxisomes.[1][7][8] The methyl group in this compound is distant from the carboxyl end, suggesting that initial rounds of β-oxidation may proceed until the branch point is reached. However, the degradation of such a long-chain branched fatty acid is likely to be initiated in the peroxisome.

The proposed degradation pathway involves:

  • Peroxisomal β-oxidation: this compound undergoes several cycles of β-oxidation in the peroxisome. Each cycle shortens the acyl-CoA chain by two carbons, producing acetyl-CoA. The enzymes involved in peroxisomal β-oxidation differ from their mitochondrial counterparts, notably the first enzyme is an acyl-CoA oxidase that produces H₂O₂.[1]

  • Handling of the Methyl Branch: As β-oxidation proceeds, it will eventually yield a shorter branched-chain acyl-CoA intermediate. The degradation of this intermediate may require α-oxidation if the methyl group is at the β-position, or other specialized enzymes. For an anteiso-fatty acid, the methyl group is at the antepenultimate carbon. Standard β-oxidation would proceed until a 3-methyl-acyl-CoA intermediate is formed. The final round of thiolytic cleavage would release propionyl-CoA and a straight-chain acyl-CoA.

  • Mitochondrial Oxidation: The resulting shorter-chain acyl-CoAs and acetyl-CoA can then be transported to the mitochondria for complete oxidation via the TCA cycle to generate ATP.

Degradation of this compound cluster_0 Peroxisomal Beta-Oxidation cluster_1 Mitochondrial Metabolism This compound This compound Chain-shortened Acyl-CoAs Chain-shortened Acyl-CoAs This compound->Chain-shortened Acyl-CoAs Multiple cycles Acetyl-CoA_perox Acetyl-CoA Chain-shortened Acyl-CoAs->Acetyl-CoA_perox Propionyl-CoA Propionyl-CoA Chain-shortened Acyl-CoAs->Propionyl-CoA Acetyl-CoA_mito Acetyl-CoA Acetyl-CoA_perox->Acetyl-CoA_mito Transport Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Carboxylation TCA Cycle TCA Cycle Acetyl-CoA_mito->TCA Cycle ATP ATP TCA Cycle->ATP Succinyl-CoA->TCA Cycle

Fig. 2: Proposed degradation pathway of this compound.

Quantitative Data

Direct quantitative data for the enzymes metabolizing this compound is not available in the literature. The following table summarizes kinetic data for related enzymes involved in branched-chain amino acid and fatty acid metabolism from various organisms. This data provides an indication of the substrate preferences and efficiencies of these enzyme classes.

EnzymeOrganismSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Branched-chain α-keto acid dehydrogenase (BCKDH)Bacillus subtilisα-keto-β-methylvalerate (from isoleucine)25-[5]
Branched-chain α-keto acid dehydrogenase (BCKDH)Bacillus subtilisα-ketoisocaproate (from leucine)40-[5]
Branched-chain α-keto acid dehydrogenase (BCKDH)Bacillus subtilisα-ketoisovalerate (from valine)70-[5]
Acetyl-CoA Carboxylase (ACC)Arabidopsis thalianaAcetyl-CoA671.8-
Malonyl-CoA SynthetaseArabidopsis thalianaMalonic acid52924-

Note: The provided data is for homologous enzymes and related substrates and should be used as a reference point for potential enzymatic activity with this compound and its precursors.

Experimental Protocols

The study of this compound metabolism would require a multi-step experimental approach. Below is a generalized workflow.

Objective: To elucidate the metabolic fate of this compound in a cellular model.

Methodology:

  • Cell Culture and Isotope Labeling:

    • Culture a suitable cell line (e.g., hepatocytes, adipocytes, or a bacterial strain known to produce BCFAs).

    • Supplement the culture medium with a stable isotope-labeled precursor, such as ¹³C-labeled isoleucine or ¹³C-labeled 13-Methylicosanoic acid.

  • Metabolite Extraction:

    • After a defined incubation period, harvest the cells and quench metabolism.

    • Perform a lipid extraction using a standard method, such as the Folch or Bligh-Dyer procedure, to isolate total lipids.

  • Derivatization:

    • Saponify the lipid extract to release free fatty acids.

    • Derivatize the free fatty acids to a more volatile form for gas chromatography, typically as fatty acid methyl esters (FAMEs) using BF₃-methanol.[9]

  • Analytical Detection:

    • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS).[9]

    • Identify and quantify 13-Methylicosanoic acid and its potential metabolic products by comparing retention times and mass spectra to authentic standards and by tracing the incorporation of the stable isotope label.

  • Enzyme Assays:

    • Prepare cell lysates or purified enzyme fractions.

    • Conduct in vitro assays with this compound as a substrate for candidate enzymes (e.g., acyl-CoA oxidases) and measure product formation.

Experimental Workflow Cell Culture Cell Culture Isotope Labeling Isotope Labeling Cell Culture->Isotope Labeling Metabolite Extraction Metabolite Extraction Isotope Labeling->Metabolite Extraction Derivatization (FAMEs) Derivatization (FAMEs) Metabolite Extraction->Derivatization (FAMEs) GC-MS Analysis GC-MS Analysis Derivatization (FAMEs)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

Fig. 3: General experimental workflow for studying this compound metabolism.

Conclusion

The metabolic pathways of this compound are proposed based on the well-established principles of branched-chain fatty acid metabolism. Biosynthesis is likely initiated from L-isoleucine, yielding a 2-methylbutyryl-CoA primer that is subsequently elongated by the fatty acid synthase system. Degradation is presumed to occur primarily in peroxisomes via a modified β-oxidation pathway to accommodate the methyl branch. While this guide provides a robust theoretical framework, it is crucial to underscore the necessity for direct experimental validation to elucidate the precise enzymatic steps, regulatory mechanisms, and physiological significance of this compound metabolism. Such research will be invaluable for a comprehensive understanding of lipid metabolism and may reveal novel targets for therapeutic intervention in metabolic diseases.

References

An In-Depth Technical Guide to the In Vitro Enzymatic Formation of 13-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide for the in vitro enzymatic synthesis of 13-Methylicosanoyl-CoA, a C21 mid-chain methyl-branched fatty acyl-CoA. As direct literature for the synthesis of this specific molecule is scarce, this guide presents a scientifically grounded, proposed biosynthetic pathway. This pathway is constructed by analogy to the well-characterized biosynthesis of tuberculostearic acid (10-methyloctadecanoic acid) in Mycobacterium species. The proposed multi-enzyme cascade involves three key steps: the methylation of a C20 monounsaturated fatty acid precursor, the reduction of the resulting methylene (B1212753) intermediate, and the final activation to its coenzyme A thioester. This guide details the requisite enzymes, offers structured protocols for their application, presents quantitative data in tabular format, and provides visualizations of the enzymatic pathway and experimental workflow to facilitate comprehension and practical implementation in a research setting.

Proposed Biosynthetic Pathway

The formation of this compound is hypothesized to proceed via a three-enzyme sequential reaction, beginning with a long-chain monounsaturated fatty acid. This model is based on the established pathway for tuberculostearic acid, which involves the methylation of oleic acid.[1]

  • Step 1: Methylation. A SAM-dependent methyltransferase (analogous to BfaB) utilizes S-adenosyl-L-methionine (SAM) to transfer a methyl group to the C13 position of a C20 monounsaturated fatty acid, specifically cis-11-eicosenoic acid. This reaction proceeds through a carbocation intermediate, resulting in the formation of a 13-methylene-eicosanoic acid intermediate.

  • Step 2: Reduction. A FAD-dependent oxidoreductase (analogous to BfaA) reduces the exocyclic double bond of the 13-methylene-eicosanoic acid intermediate, using NADPH as the reducing equivalent, to produce 13-methylicosanoic acid.

  • Step 3: CoA Ligation. A long-chain acyl-CoA synthetase (ACSL) activates the carboxyl group of 13-methylicosanoic acid through an ATP-dependent mechanism, ligating it to Coenzyme A to form the final product, this compound.

Key Enzymes and Quantitative Data

Successful in vitro reconstitution requires purified and active enzymes. The following table summarizes the proposed enzymes and representative kinetic parameters. Note that the parameters for the methyltransferase and oxidoreductase are hypothetical, based on analogous enzymes, and would need to be determined empirically for the specific substrates.

Enzyme Proposed Source Organism (Example) Function Substrates Cofactors Km (μM) Vmax (nmol/min/mg) Optimal pH Optimal Temp (°C)
Fatty Acid Methyltransferase (FAMT) Mycobacterium sp. (e.g., BfaB homolog)C-methylation of unsaturated fatty acidcis-11-Eicosenoic acid, S-adenosyl-methionine-N/A (to be determined)N/A (to be determined)7.0 - 8.030 - 37
Methylene Fatty Acid Reductase (MFAR) Mycobacterium sp. (e.g., BfaA homolog)Reduction of methylene group13-Methylene-eicosanoic acid, NADPHFADN/A (to be determined)N/A (to be determined)7.0 - 7.530 - 37
Long-Chain Acyl-CoA Synthetase (ACSL) Homo sapiens (e.g., ACSL1 or ACSL6)CoA ligation13-Methylicosanoic acid, Coenzyme A, ATPMg²⁺~2-10 (for long-chain FAs)~500-20007.5 - 8.537

Note: Kinetic data for ACSL are representative values for long-chain fatty acids and may vary depending on the specific enzyme isoform and substrate.[2][3]

Experimental Protocols

This section provides detailed methodologies for the proposed in vitro synthesis of this compound.

  • Gene Synthesis and Cloning: Synthesize the codon-optimized genes for the putative FAMT, MFAR, and a selected ACSL (e.g., human ACSL1). Clone each gene into a suitable expression vector (e.g., pET-28a(+) with an N-terminal His6-tag) for expression in E. coli BL21(DE3).

  • Protein Expression:

    • Inoculate 1 L of LB medium containing the appropriate antibiotic with an overnight culture of the transformed E. coli.

    • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Incubate for an additional 16-20 hours at 18°C.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C).

    • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitors).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (20,000 x g, 30 min, 4°C).

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer without lysozyme.

    • Wash the column with wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 40 mM imidazole).

    • Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole).

    • Dialyze the purified protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

    • Verify protein purity and concentration using SDS-PAGE and a Bradford assay.

This protocol outlines the sequential, one-pot reaction.

  • Reaction Setup (Step 1 & 2 - Formation of 13-Methylicosanoic Acid):

    • In a microcentrifuge tube, prepare the following reaction mixture:

      • 100 mM Potassium Phosphate buffer (pH 7.5)

      • 50 µM cis-11-Eicosenoic acid (solubilized in a minimal amount of ethanol (B145695) or with a carrier protein like BSA)

      • 200 µM S-adenosyl-L-methionine (SAM)

      • 500 µM NADPH

      • 10 µM FAD

      • 5 mM MgCl₂

      • 1-5 µM purified FAMT

      • 1-5 µM purified MFAR

    • Bring the total reaction volume to 100 µL with nuclease-free water.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 2-4 hours.

  • Reaction Setup (Step 3 - Formation of this compound):

    • To the same reaction tube, add the components for the ligation step:

      • ATP to a final concentration of 5 mM.

      • Coenzyme A (CoASH) to a final concentration of 1 mM.

      • 1-2 µM purified ACSL.

  • Final Incubation:

    • Continue the incubation at 37°C for an additional 1-2 hours.

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding 10 µL of 10% formic acid.

    • Centrifuge the sample (14,000 x g, 10 min) to pellet precipitated proteins.

    • Transfer the supernatant to an LC-MS vial for analysis.

  • Chromatographic Separation:

    • Use a C18 reverse-phase HPLC column.

    • Employ a gradient elution method with mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (e.g., acetonitrile/isopropanol).

  • Mass Spectrometry Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Monitor the reaction progress by detecting the specific mass-to-charge ratios (m/z) for the substrate, intermediates, and the final product.

    • Use Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring specific parent-to-fragment ion transitions for each analyte.

Expected m/z values:

  • cis-11-Eicosenoic acid [M+H]⁺: 311.29

  • 13-Methylene-eicosanoic acid [M+H]⁺: 325.31

  • 13-Methylicosanoic acid [M+H]⁺: 327.32

  • This compound [M+H]⁺: 1094.55

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed biochemical pathway and the experimental workflow.

Enzymatic_Pathway sub cis-11-Eicosenoic Acid E1 FAMT sub->E1 sam S-Adenosyl-Methionine sam->E1 sah S-Adenosyl-Homocysteine inter1 13-Methylene-eicosanoic Acid E2 MFAR inter1->E2 nadph NADPH + H+ nadph->E2 nadp NADP+ inter2 13-Methylicosanoic Acid E3 ACSL inter2->E3 coa Coenzyme A coa->E3 atp ATP atp->E3 amp AMP + PPi product This compound E1->sah E1->inter1 E2->nadp E2->inter2 E3->amp E3->product

Caption: Proposed enzymatic cascade for this compound synthesis.

Experimental_Workflow start Gene Cloning & Expression (FAMT, MFAR, ACSL) purification Ni-NTA Affinity Purification start->purification qc SDS-PAGE & Concentration Assay purification->qc reaction_setup One-Pot Reaction Setup: Step 1: Methylation (FAMT) Step 2: Reduction (MFAR) qc->reaction_setup incubation1 Incubation (37°C, 2-4h) reaction_setup->incubation1 add_reagents Add Reagents for Step 3: CoA Ligation (ACSL, ATP, CoASH) incubation1->add_reagents incubation2 Incubation (37°C, 1-2h) add_reagents->incubation2 quench Quench Reaction & Sample Prep incubation2->quench analysis LC-MS/MS Analysis quench->analysis

Caption: Experimental workflow for in vitro synthesis and analysis.

References

Cellular Localization of 13-Methylicosanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the inferred cellular localization and metabolic pathways of 13-Methylicosanoyl-CoA, a C21 methyl-branched fatty acyl-CoA. In the absence of direct experimental data for this specific molecule, this document synthesizes current knowledge of branched-chain fatty acid (BCFA) and very-long-chain fatty acid (VLCFA) metabolism to propose a scientifically grounded model. This guide details the likely subcellular distribution of this compound across peroxisomes, mitochondria, and the endoplasmic reticulum, outlines the key enzymatic steps in its catabolism, and presents relevant experimental protocols for its empirical study.

Introduction

Methyl-branched chain fatty acids (BCFAs) are important constituents of biological systems, playing roles in membrane fluidity, cellular signaling, and energy metabolism. This compound is the activated form of 13-methylicosanoic acid, a 21-carbon saturated fatty acid with a methyl group at the C-13 position. Understanding the subcellular localization of such acyl-CoAs is critical for elucidating their physiological functions and their roles in pathological conditions, including metabolic disorders. This guide provides an in-depth analysis of the probable metabolic fate and cellular distribution of this compound based on established principles of fatty acid metabolism.

Inferred Metabolic Pathways and Cellular Localization of this compound

The metabolism of long-chain and branched-chain fatty acids is compartmentalized between different cellular organelles, primarily the peroxisomes and mitochondria, with the endoplasmic reticulum (ER) also playing a key role in their initial activation and incorporation into complex lipids.

Activation to this compound

Prior to entering metabolic pathways, 13-methylicosanoic acid must be activated to its coenzyme A (CoA) thioester, this compound. This activation is catalyzed by acyl-CoA synthetases (ACSs). Very-long-chain acyl-CoA synthetases (VLC-ACS), which are responsible for activating fatty acids with chain lengths greater than 20 carbons, are primarily located in the peroxisomal and endoplasmic reticulum membranes.[1] Therefore, the initial activation of 13-methylicosanoic acid is likely to occur at the peroxisomal membrane or the ER.

Peroxisomal Beta-Oxidation

Due to its chain length (C21), this compound is classified as a very-long-chain fatty acyl-CoA. The beta-oxidation of VLCFAs and many BCFAs is initiated in the peroxisomes.[1][2] The presence of a methyl group at an odd-numbered carbon (C13) does not sterically hinder the enzymes of beta-oxidation in the same way a methyl group at the beta-carbon (C3) would. Therefore, this compound is likely a substrate for the peroxisomal beta-oxidation pathway.

Peroxisomal beta-oxidation involves a set of enzymes distinct from their mitochondrial counterparts.[1][3] This pathway will shorten the acyl-CoA chain through successive cycles of oxidation, hydration, dehydrogenation, and thiolytic cleavage. For this compound, each cycle of beta-oxidation would release an acetyl-CoA molecule, until the chain is sufficiently shortened. Given its odd number of carbons in the main chain after the methyl group, the final cycle of beta-oxidation of the initial portion would yield propionyl-CoA. The resulting shorter-chain branched acyl-CoA would then be transported to the mitochondria for complete oxidation.

Mitochondrial Beta-Oxidation

Once shortened in the peroxisomes, the resulting medium- or short-chain branched acyl-CoA is transported to the mitochondria, likely via the carnitine shuttle system, for the completion of its oxidation. The mitochondrial beta-oxidation spiral will further degrade the acyl-CoA, generating acetyl-CoA and, depending on the remaining chain structure, potentially propionyl-CoA.[4] These products then enter the tricarboxylic acid (TCA) cycle for energy production.[4]

Endoplasmic Reticulum and Incorporation into Complex Lipids

The endoplasmic reticulum is a major site of complex lipid synthesis. It is plausible that this compound, once synthesized, could be incorporated into phospholipids, triacylglycerols, or other complex lipids within the ER. This would serve to sequester the branched-chain fatty acid into cellular membranes or lipid droplets. Long-chain acyl-CoA synthetases located on the ER membrane would facilitate this process.[5]

Quantitative Data

While specific quantitative data for the subcellular distribution of this compound is not available, the table below summarizes the known localization of key enzyme families involved in branched-chain and very-long-chain fatty acid metabolism.

Enzyme/ProcessPeroxisomesMitochondriaEndoplasmic ReticulumCytosol
Very-Long-Chain Acyl-CoA Synthetase+++-++-
Branched-Chain Acyl-CoA Oxidase+++---
Beta-Oxidation Enzymes+++++--
Alpha-Oxidation Enzymes+++---
Carnitine Acyltransferases+++++-

(+++ High activity/concentration, ++ Moderate activity/concentration, + Low activity/concentration, - Not typically found)

Experimental Protocols

To empirically determine the cellular localization of this compound, a combination of subcellular fractionation and sensitive analytical techniques would be employed.

Subcellular Fractionation by Differential Centrifugation

This method separates cellular organelles based on their size and density.

  • Homogenization: Harvest cultured cells or tissue and wash with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, pH 7.9, 1.5 mM MgCl2, 10 mM KCl) containing protease inhibitors. Allow cells to swell on ice for 15-20 minutes. Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle.

  • Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 800 x g) for 10 minutes at 4°C. The pellet contains the nuclei.

  • Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.

  • Peroxisomal/Microsomal Fraction: The supernatant from the previous step is then subjected to ultracentrifugation (e.g., 100,000 x g) for 1 hour at 4°C. The pellet contains peroxisomes and microsomes (ER fragments).

  • Cytosolic Fraction: The final supernatant is the cytosolic fraction.

  • Further Purification: The crude mitochondrial and peroxisomal/microsomal fractions can be further purified using density gradient centrifugation (e.g., with sucrose (B13894) or Percoll gradients).

Lipid Extraction and Analysis
  • Extraction: To each subcellular fraction, add a solution of chloroform:methanol (2:1, v/v) to extract total lipids, including acyl-CoAs.

  • Quantification by LC-MS/MS: Analyze the lipid extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the sensitive and specific detection and quantification of this compound. A stable isotope-labeled internal standard of a similar branched-chain acyl-CoA should be used for accurate quantification.

Mandatory Visualizations

Inferred_Metabolic_Pathway_of_13_Methylicosanoyl_CoA cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrial Matrix 13-Methylicosanoic_Acid_Ext 13-Methylicosanoic Acid 13-Methylicosanoic_Acid_Cyt 13-Methylicosanoic Acid 13-Methylicosanoic_Acid_Ext->13-Methylicosanoic_Acid_Cyt Transport VLC_ACS_ER VLC-Acyl-CoA Synthetase 13-Methylicosanoic_Acid_Cyt->VLC_ACS_ER VLC_ACS_Perox VLC-Acyl-CoA Synthetase 13-Methylicosanoic_Acid_Cyt->VLC_ACS_Perox 13-Methylicosanoyl_CoA_ER This compound VLC_ACS_ER->13-Methylicosanoyl_CoA_ER Activation Complex_Lipids Complex Lipids (e.g., Phospholipids, Triacylglycerols) 13-Methylicosanoyl_CoA_ER->Complex_Lipids Esterification 13-Methylicosanoyl_CoA_Perox This compound VLC_ACS_Perox->13-Methylicosanoyl_CoA_Perox Activation Beta_Oxidation_Perox Beta-Oxidation 13-Methylicosanoyl_CoA_Perox->Beta_Oxidation_Perox Shortened_BC_Acyl_CoA_Perox Shortened Branched-Chain Acyl-CoA Beta_Oxidation_Perox->Shortened_BC_Acyl_CoA_Perox Shortened_BC_Acyl_CoA_Mito Shortened Branched-Chain Acyl-CoA Shortened_BC_Acyl_CoA_Perox->Shortened_BC_Acyl_CoA_Mito Transport (Carnitine Shuttle) Beta_Oxidation_Mito Beta-Oxidation Shortened_BC_Acyl_CoA_Mito->Beta_Oxidation_Mito Acetyl_CoA Acetyl-CoA Beta_Oxidation_Mito->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation_Mito->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA

Caption: Inferred metabolic pathway of this compound.

Experimental_Workflow_for_Subcellular_Localization Start Cell/Tissue Homogenization Differential_Centrifugation Differential Centrifugation Start->Differential_Centrifugation Nuclear_Pellet Nuclear Fraction Differential_Centrifugation->Nuclear_Pellet Post_Nuclear_Supernatant Post-Nuclear Supernatant Differential_Centrifugation->Post_Nuclear_Supernatant Lipid_Extraction Lipid Extraction (for each fraction) Nuclear_Pellet->Lipid_Extraction Mitochondrial_Centrifugation Centrifugation (10,000 x g) Post_Nuclear_Supernatant->Mitochondrial_Centrifugation Mitochondrial_Pellet Crude Mitochondrial Fraction Mitochondrial_Centrifugation->Mitochondrial_Pellet Post_Mitochondrial_Supernatant Post-Mitochondrial Supernatant Mitochondrial_Centrifugation->Post_Mitochondrial_Supernatant Mitochondrial_Pellet->Lipid_Extraction Ultracentrifugation Ultracentrifugation (100,000 x g) Post_Mitochondrial_Supernatant->Ultracentrifugation Microsomal_Pellet Peroxisomal/Microsomal Fraction Ultracentrifugation->Microsomal_Pellet Cytosolic_Supernatant Cytosolic Fraction Ultracentrifugation->Cytosolic_Supernatant Microsomal_Pellet->Lipid_Extraction Cytosolic_Supernatant->Lipid_Extraction LC_MS_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: Experimental workflow for subcellular localization.

References

The Quest for Novel Lipids: A Technical Guide to the Discovery and Characterization of Naturally Occurring 13-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive review of scientific literature did not yield specific information on the discovery or natural occurrence of 13-Methylicosanoyl-CoA. This technical guide, therefore, presents a hypothetical framework based on established methodologies for the discovery and characterization of novel long-chain, methyl-branched acyl-Coenzyme A esters. The experimental protocols and data presented are illustrative and based on analogous molecules.

Introduction

Long-chain fatty acyl-CoAs are central to numerous metabolic processes, acting as substrates for energy production, lipid biosynthesis, and cellular signaling.[1] While straight-chain fatty acids are well-characterized, their branched-chain counterparts, particularly those with methyl substitutions, are emerging as a class of molecules with unique biological activities.[2] These molecules are known to influence membrane fluidity, act as signaling molecules, and have been implicated in various physiological and pathological states, including cancer and metabolic disorders.[2][3][4][5] This guide outlines a comprehensive approach for the prospective discovery and in-depth characterization of a novel, naturally occurring methyl-branched acyl-CoA, specifically this compound.

Hypothetical Discovery and Natural Occurrence

The discovery of a novel lipid such as this compound would likely originate from untargeted metabolomic screening of organisms known to produce diverse branched-chain fatty acids. Potential sources could include:

  • Bacteria: Many bacterial species are known to produce a variety of iso- and anteiso-methyl-branched fatty acids to regulate membrane fluidity.[3]

  • Marine Organisms: Sponges, algae, and other marine invertebrates are rich sources of novel lipids.[6]

  • Plants: Certain plant species synthesize branched-chain fatty acids as precursors for specialized metabolites. For instance, the biosynthesis of capsaicin (B1668287) in chili peppers involves a branched-chain fatty acid pathway.[7]

  • Insects and Higher Animals: Branched-chain fatty acids are found in the preen glands of birds and in human vernix caseosa and sebum.[8]

The initial identification would likely be made using advanced mass spectrometry techniques capable of resolving complex lipid mixtures and identifying unique molecular weights corresponding to a C21 branched-chain acyl-CoA.

Putative Biosynthesis of this compound

The biosynthesis of a mid-chain methyl-branched acyl-CoA such as this compound is hypothesized to follow a pathway involving the incorporation of a methylmalonyl-CoA extender unit during fatty acid synthesis.

putative_biosynthesis_of_13_methylicosanoyl_coa acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA (x5) malonyl_coa->fas methylmalonyl_coa Methylmalonyl-CoA methylmalonyl_coa->fas c12_acyl_acp Dodecanoyl-ACP (C12) fas->c12_acyl_acp Elongation methyl_c14_acyl_acp 13-Methyltetradecanoyl-ACP fas->methyl_c14_acyl_acp Methyl Branch Incorporation methyl_c20_acid 13-Methylicosanoic Acid fas->methyl_c20_acid Final Elongation & Thioesterase Cleavage c12_acyl_acp->fas methyl_c14_acyl_acp->fas malonyl_coa_2 Malonyl-CoA (x3) malonyl_coa_2->fas acsl Acyl-CoA Synthetase (ACSL) methyl_c20_acid->acsl Activation methyl_c20_coa This compound acsl->methyl_c20_coa

Caption: Putative biosynthetic pathway for this compound.

This proposed pathway begins with the standard fatty acid synthesis machinery. At the C12 stage, a methylmalonyl-CoA extender unit is incorporated, leading to the formation of a methyl-branched intermediate. Subsequent elongation cycles with malonyl-CoA would result in the final 13-methylicosanoic acid, which is then activated to its CoA ester by an acyl-CoA synthetase.

Experimental Protocols

The following protocols are generalized methodologies for the extraction, purification, and analysis of long-chain acyl-CoAs and would be applicable to the characterization of this compound.

Extraction of Long-Chain Acyl-CoAs from Biological Tissues

This protocol is adapted from methods developed for the analysis of long-chain acyl-CoAs in various tissues.[9]

Materials:

  • Tissue sample (e.g., bacterial cell pellet, marine sponge tissue)

  • 100 mM KH2PO4 buffer, pH 4.9

  • 2-propanol

  • Acetonitrile (ACN)

  • Solid-phase extraction (SPE) cartridges (e.g., oligonucleotide purification column or C18)

  • Homogenizer (e.g., glass homogenizer or bead beater)

  • Centrifuge

Procedure:

  • Weigh approximately 100 mg of frozen tissue and place it in a glass homogenizer on ice.

  • Add 1 mL of cold KH2PO4 buffer and homogenize thoroughly.

  • Add 2 mL of 2-propanol and continue homogenization.

  • Transfer the homogenate to a centrifuge tube and add 3 mL of ACN. Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

Solid-Phase Extraction (SPE) for Purification

Procedure:

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the supernatant from the extraction step onto the cartridge.

  • Wash the cartridge to remove unbound contaminants.

  • Elute the acyl-CoAs using an appropriate solvent, such as 2-propanol.[9]

  • Concentrate the eluent under a stream of nitrogen gas.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and specific quantification of acyl-CoAs.[10]

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole)

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9[9]

  • Mobile Phase B: Acetonitrile with 600 mM acetic acid[9]

  • Gradient: A linear gradient from A to B.

  • Flow Rate: 0.25 - 0.5 mL/min[9]

Mass Spectrometry Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Selected Reaction Monitoring (SRM)

  • Precursor Ion: The calculated m/z for protonated this compound.

  • Product Ions: Characteristic fragment ions of the CoA moiety and the acyl chain.

Quantitative Data Presentation (Hypothetical)

Should this compound be discovered, quantitative data would be crucial for understanding its abundance and distribution. The following tables illustrate how such data could be presented.

Table 1: Hypothetical Levels of this compound in Various Biological Samples

Biological SourceTissue/Cell TypeThis compound (pmol/mg protein)
Bacillus subtilisCell Pellet15.2 ± 2.1
Marine Sponge (Spongia officinalis)Whole Tissue8.7 ± 1.5
Chili Pepper (Capsicum annuum)Placenta2.3 ± 0.4
HumanSebaceous GlandNot Detected

Table 2: LC-MS/MS Parameters for the Analysis of this compound and Related Compounds

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound[Calculated][CoA Fragment][Acyl Chain Fragment][Optimized Value]
Palmitoyl-CoA (C16:0)1004.5408.1257.235
Stearoyl-CoA (C18:0)1032.6408.1285.235
Oleoyl-CoA (C18:1)1030.6408.1283.235

Logical Workflow for Discovery and Characterization

The process of discovering and characterizing a novel acyl-CoA follows a logical progression from initial detection to structural elucidation and biological functional analysis.

discovery_workflow untargeted_metabolomics Untargeted Metabolomics (LC-MS) putative_id Putative Identification of Novel m/z untargeted_metabolomics->putative_id targeted_analysis Targeted LC-MS/MS Analysis (SRM) putative_id->targeted_analysis structure_elucidation Structural Elucidation (High-Resolution MS, NMR) targeted_analysis->structure_elucidation quantification Quantification in Biological Samples structure_elucidation->quantification biosynthesis_study Biosynthetic Pathway Investigation (Isotope Tracing) quantification->biosynthesis_study functional_assays Biological Function Assays quantification->functional_assays

Caption: Experimental workflow for the discovery of a novel acyl-CoA.

Conclusion and Future Directions

The discovery of naturally occurring this compound would represent a significant advancement in our understanding of lipid diversity and metabolism. The methodologies outlined in this guide provide a robust framework for its identification, characterization, and the elucidation of its biological role. Future research would focus on understanding the enzymatic machinery responsible for its synthesis, its downstream metabolic fate, and its potential as a biomarker or therapeutic target in various diseases. The exploration of such novel lipids holds immense potential for uncovering new biological pathways and developing innovative therapeutic strategies.

References

An In-depth Technical Guide on Methyl-Branched Acyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Extensive research for "13-Methylicosanoyl-CoA" did not yield specific information regarding its direct role in lipid metabolism, its biosynthetic pathways, or established experimental protocols. This suggests that this compound may be a rare, novel, or synthetically derived molecule with limited characterization in publicly available scientific literature. One commercial vendor lists "13-Methylhenicosanoyl-CoA" (a 21-carbon chain) for research purposes, but provides no biological context.[1]

Therefore, this guide will focus on the broader, well-documented principles of methyl-branched acyl-CoA metabolism, which would likely be applicable to this compound. We will explore the metabolic pathways, key enzymes, and experimental methodologies related to other biologically relevant methyl-branched fatty acyl-CoAs.

Introduction to Methyl-Branched Fatty Acids and their Acyl-CoA Derivatives

Methyl-branched chain fatty acids (BCFAs) are saturated fatty acids characterized by one or more methyl groups on the carbon chain.[2] They are commonly found in bacteria, and are also present in the human diet through sources like dairy and fermented foods.[2][3] Once in the cell, BCFAs, like their straight-chain counterparts, are activated to their coenzyme A (CoA) thioesters (acyl-CoAs) to participate in various metabolic pathways.[4] The position of the methyl branch significantly influences the metabolic fate of the acyl-CoA.

Biosynthesis of Methyl-Branched Acyl-CoAs

The biosynthesis of BCFAs, and subsequently their CoA derivatives, primarily occurs through two main pathways that utilize branched-chain amino acid catabolism products as primers for fatty acid synthase (FASN).[5][6]

  • Iso-branched chain fatty acids are synthesized using isobutyryl-CoA (derived from valine) or isovaleryl-CoA (derived from leucine) as a primer.

  • Anteiso-branched chain fatty acids are synthesized using 2-methylbutyryl-CoA (derived from isoleucine) as a primer.[6]

Following the initial priming step, the fatty acid chain is elongated by the sequential addition of two-carbon units from malonyl-CoA, a process catalyzed by the FASN complex.[5][6] The resulting methyl-branched fatty acid is then activated to its corresponding acyl-CoA by an acyl-CoA synthetase (ACS).[4]

Logical Workflow for Biosynthesis of a Methyl-Branched Acyl-CoA

cluster_AminoAcidCatabolism Branched-Chain Amino Acid Catabolism cluster_FAS Fatty Acid Synthesis cluster_Activation Activation Valine Valine Isobutyryl-CoA Isobutyryl-CoA Valine->Isobutyryl-CoA Leucine Leucine Isovaleryl-CoA Isovaleryl-CoA Leucine->Isovaleryl-CoA Isoleucine Isoleucine 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA Isoleucine->2-Methylbutyryl-CoA FASN Fatty Acid Synthase (FASN) Isobutyryl-CoA->FASN Primer for iso-BCFA Isovaleryl-CoA->FASN Primer for iso-BCFA 2-Methylbutyryl-CoA->FASN Primer for anteiso-BCFA Methyl-Branched\nFatty Acid Methyl-Branched Fatty Acid FASN->Methyl-Branched\nFatty Acid Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Elongation Units ACS Acyl-CoA Synthetase (ACS) Methyl-Branched\nFatty Acid->ACS Methyl-Branched\nAcyl-CoA Methyl-Branched Acyl-CoA ACS->Methyl-Branched\nAcyl-CoA ATP ATP ATP->ACS CoA CoA CoA->ACS cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Phytanic_Acid Phytanic Acid (β-methyl branched) Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Activation (ACS) Alpha_Oxidation α-Oxidation Phytanoyl_CoA->Alpha_Oxidation Pristanic_Acid Pristanic Acid (α-methyl branched) Alpha_Oxidation->Pristanic_Acid Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Activation (ACS) Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation Pristanoyl_CoA->Peroxisomal_Beta_Oxidation Shortened_Acyl_CoA Shortened Acyl-CoA Peroxisomal_Beta_Oxidation->Shortened_Acyl_CoA Acetyl_CoA_Perox Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl_CoA_Perox Mitochondrial_Beta_Oxidation Mitochondrial β-Oxidation Shortened_Acyl_CoA->Mitochondrial_Beta_Oxidation Transport Acetyl_CoA_Mito Acetyl-CoA Mitochondrial_Beta_Oxidation->Acetyl_CoA_Mito Propionyl_CoA Propionyl-CoA Mitochondrial_Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA_Mito->TCA_Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA

References

The Peroxisomal Nexus: A Hypothesized Role for 13-Methylicosanoyl-CoA in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisomes are critical cellular organelles that undertake a variety of metabolic functions, central to which is the β-oxidation of specific lipid species that cannot be processed by mitochondria. Among these are the 2-methyl-branched chain fatty acids. This technical guide delineates the hypothesized function of a novel, long-chain branched fatty acid, 13-Methylicosanoyl-CoA, within the peroxisome. Drawing upon the established metabolic pathways of analogous lipids such as pristanic acid, we propose a detailed enzymatic cascade for the degradation of this compound. This document provides a comprehensive overview of the key peroxisomal enzymes implicated in this process, summarizes their known substrate specificities, and furnishes detailed experimental protocols to facilitate further investigation into this hypothesized pathway. The enclosed visualizations, rendered in DOT language, offer a clear graphical representation of the proposed metabolic route and associated experimental workflows, providing a foundational resource for researchers in lipid metabolism and drug development.

Introduction: The Peroxisome as a Hub for Branched-Chain Fatty Acid Metabolism

Peroxisomes play an indispensable role in lipid metabolism, particularly in the breakdown of fatty acids that are poor substrates for mitochondrial β-oxidation.[1][2] This includes very-long-chain fatty acids (VLCFAs), dicarboxylic fatty acids, and branched-chain fatty acids.[1][3] The presence of a methyl group on the carbon chain of branched-chain fatty acids presents a steric hindrance to the standard β-oxidation machinery, necessitating specialized enzymatic pathways within the peroxisome.[2]

Phytanic acid, a 3-methyl-branched fatty acid, undergoes α-oxidation to yield pristanic acid, a 2-methyl-branched fatty acid, which is subsequently degraded via peroxisomal β-oxidation.[2] This process is crucial, as evidenced by the severe neurological symptoms associated with disorders of phytanic acid metabolism, such as Refsum disease. The degradation of 2-methyl-branched fatty acids like pristanic acid is a stereospecific process involving a unique set of peroxisomal enzymes.

This whitepaper focuses on the hypothesized metabolic fate of this compound, a 21-carbon fatty acid with a methyl group at the 13th position. While direct experimental evidence for the metabolism of this specific molecule is not yet available, its structure strongly suggests that it would be a substrate for the peroxisomal β-oxidation pathway that handles 2-methyl-branched chain fatty acids. We will therefore extrapolate from the well-characterized degradation of pristanic acid to propose a function for this compound.

Hypothesized Metabolic Pathway of this compound in Peroxisomes

We hypothesize that this compound, once transported into the peroxisomal matrix, undergoes a series of β-oxidation cycles catalyzed by a specific set of enzymes dedicated to the degradation of 2-methyl-branched fatty acids. The methyl group at the 13-position is distant from the carboxyl end, meaning that several standard β-oxidation cycles can occur before the methyl branch is encountered. Once the chain is shortened to 2-methyl-nonanoyl-CoA, the specialized enzymatic machinery for branched-chain fatty acids is required.

The proposed pathway is as follows:

  • Initial Chain Shortening: this compound undergoes five cycles of conventional peroxisomal β-oxidation, catalyzed by Acyl-CoA Oxidase 1 (ACOX1), L-Bifunctional Protein (L-PBE), and peroxisomal thiolase (ACAA1). This would yield five molecules of acetyl-CoA and shorten the fatty acyl-CoA to 2-methyl-nonanoyl-CoA.

  • Branched-Chain Specific β-Oxidation: At this point, the 2-methyl branch requires the action of specialized enzymes:

    • Acyl-CoA Oxidase (ACOX2/ACOX3): 2-methyl-nonanoyl-CoA is oxidized by a branched-chain acyl-CoA oxidase, likely ACOX2 or the more recently identified ACOX3, to produce 2-methyl-non-2-enoyl-CoA.[4]

    • D-Bifunctional Protein (HSD17B4): This enzyme, also known as MFP-2, possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities and acts on 2-methyl-branched substrates.[5][6][7][8] It would convert 2-methyl-non-2-enoyl-CoA to 3-hydroxy-2-methyl-nonanoyl-CoA and then to 3-keto-2-methyl-nonanoyl-CoA.

    • Sterol Carrier Protein X (SCPX) or Peroxisomal Thiolase (ACAA1): The final step is the thiolytic cleavage of 3-keto-2-methyl-nonanoyl-CoA. This reaction is likely catalyzed by a peroxisomal thiolase such as SCPx or ACAA1, which has broad substrate specificity.[9][10] This would yield propionyl-CoA and heptanoyl-CoA.

  • Further Metabolism: The resulting heptanoyl-CoA would undergo further rounds of conventional peroxisomal β-oxidation to yield acetyl-CoA molecules. The propionyl-CoA and acetyl-CoA are then transported to the mitochondria for further metabolism, typically entering the Krebs cycle.

Key Enzymes and Their Substrate Specificities

The following table summarizes the key enzymes involved in the hypothesized degradation of this compound and their known substrate specificities.

EnzymeGeneSubstrate SpecificityHypothesized Role for this compound
Acyl-CoA Oxidase 1 (ACOX1) ACOX1Straight-chain and dicarboxylic fatty acyl-CoAs.Initial chain shortening of this compound.
L-Bifunctional Protein (L-PBE/EHHADH) EHHADHStraight-chain enoyl-CoAs.Hydratase and dehydrogenase steps during initial chain shortening.
Acyl-CoA Oxidase 2 (ACOX2) ACOX2Branched-chain fatty acyl-CoAs (e.g., pristanoyl-CoA) and bile acid intermediates.[11][12][13]Oxidation of the 2-methyl-branched intermediate.
Acyl-CoA Oxidase 3 (ACOX3) ACOX3Branched-chain fatty acyl-CoAs.[4]Potential alternative oxidase for the 2-methyl-branched intermediate.
D-Bifunctional Protein (HSD17B4/MFP-2) HSD17B42-methyl-branched enoyl-CoAs and straight-chain fatty acids.[5][6][7][8]Hydratase and dehydrogenase steps for the 2-methyl-branched intermediate.
Peroxisomal Thiolase (ACAA1) ACAA1Broad specificity for straight-chain 3-ketoacyl-CoAs.[9][10]Thiolytic cleavage during initial chain shortening and of the 2-methyl-branched intermediate.
Sterol Carrier Protein X (SCPx) SCP2Thiolase activity on 2-methyl-3-oxoacyl-CoAs.Potential thiolase for the 2-methyl-branched intermediate.
α-Methylacyl-CoA Racemase (AMACR) AMACRInterconverts (2R)- and (2S)-methyl-acyl-CoA esters.[14][15][16][17][18]Not directly implicated for a 13-methyl substitution, but essential for 2-methyl substrates of the (R) configuration.

Experimental Protocols

To investigate the hypothesized function of this compound, a series of in vitro and cell-based assays can be employed.

Synthesis of 13-Methylicosanoic Acid

A synthetic route for 13-methylicosanoic acid can be adapted from established methods for other branched-chain fatty acids.[19][20][21][22][23] A plausible approach involves the coupling of two smaller carbon chains. For example, a Grignard reaction between 1-bromododecane (B92323) and 2-nonanone (B1664094) would yield 13-methyl-13-eicosanol. Subsequent dehydration and hydrogenation would produce 13-methylicosane, which could then be terminally oxidized to the carboxylic acid. For metabolic studies, synthesis of an isotopically labeled version (e.g., with ¹³C or ²H) would be highly beneficial.[24]

In Vitro Peroxisomal β-Oxidation Assay

This assay directly measures the degradation of the fatty acid by isolated peroxisomes.

Materials:

  • Synthesized 13-methylicosanoic acid (and its isotopically labeled counterpart)

  • Rat liver (a rich source of peroxisomes)

  • Peroxisome isolation kit or established differential centrifugation protocol

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Cofactors: ATP, Coenzyme A (CoA), NAD+, FAD, MgCl₂

  • Acyl-CoA synthetase

  • LC-MS/MS or GC-MS system for product analysis

Protocol:

  • Isolation of Peroxisomes: Isolate peroxisomes from rat liver using a commercially available kit or a standard density gradient centrifugation method.

  • Activation of Fatty Acid: Incubate 13-methylicosanoic acid with acyl-CoA synthetase, ATP, CoA, and MgCl₂ to form this compound.

  • β-Oxidation Reaction: In a microcentrifuge tube, combine the isolated peroxisomes, the synthesized this compound, NAD+, and FAD in the reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding a strong acid (e.g., perchloric acid) and then extract the acyl-CoAs using a suitable solid-phase extraction method.

  • Analysis: Analyze the extracted acyl-CoAs by LC-MS/MS or GC-MS to identify and quantify the chain-shortened products (e.g., C19-methyl, C17-methyl acyl-CoAs) and the final products (acetyl-CoA, propionyl-CoA).[25][26][27]

Cell-Based β-Oxidation Assay

This assay assesses the metabolism of the fatty acid in a cellular context.

Materials:

  • Human skin fibroblasts or other relevant cell line

  • Cell culture medium

  • Isotopically labeled 13-methylicosanoic acid

  • Scintillation counter or mass spectrometer

Protocol:

  • Cell Culture: Culture human skin fibroblasts to confluency in appropriate cell culture plates.

  • Substrate Incubation: Incubate the cells with medium containing the isotopically labeled 13-methylicosanoic acid for a set time (e.g., 24 hours).

  • Measurement of β-Oxidation:

    • Radiolabeled Substrate: If using a ¹⁴C-labeled substrate, measure the production of ¹⁴CO₂ (if the label is at an appropriate position) or the amount of radiolabel incorporated into the aqueous phase after cell lysis and precipitation of macromolecules.

    • Stable Isotope-Labeled Substrate: If using a ¹³C or ²H labeled substrate, lyse the cells, extract metabolites, and analyze the enrichment of downstream metabolites (e.g., acetyl-CoA, propionyl-CoA, Krebs cycle intermediates) by mass spectrometry.[28]

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, visualize the hypothesized metabolic pathway and experimental workflows.

Hypothesized_Metabolic_Pathway cluster_peroxisome Peroxisomal Matrix This compound This compound 2-Methyl-nonanoyl-CoA 2-Methyl-nonanoyl-CoA This compound->2-Methyl-nonanoyl-CoA 5x β-oxidation cycles (ACOX1, L-PBE, ACAA1) 2-Methyl-non-2-enoyl-CoA 2-Methyl-non-2-enoyl-CoA 2-Methyl-nonanoyl-CoA->2-Methyl-non-2-enoyl-CoA ACOX2/3 3-Hydroxy-2-methyl-nonanoyl-CoA 3-Hydroxy-2-methyl-nonanoyl-CoA 2-Methyl-non-2-enoyl-CoA->3-Hydroxy-2-methyl-nonanoyl-CoA HSD17B4 (Hydratase) 3-Keto-2-methyl-nonanoyl-CoA 3-Keto-2-methyl-nonanoyl-CoA 3-Hydroxy-2-methyl-nonanoyl-CoA->3-Keto-2-methyl-nonanoyl-CoA HSD17B4 (Dehydrogenase) Heptanoyl-CoA Heptanoyl-CoA 3-Keto-2-methyl-nonanoyl-CoA->Heptanoyl-CoA ACAA1/SCPx Propionyl-CoA Propionyl-CoA 3-Keto-2-methyl-nonanoyl-CoA->Propionyl-CoA Acetyl-CoA Acetyl-CoA Heptanoyl-CoA->Acetyl-CoA β-oxidation Mitochondrion Mitochondrion Propionyl-CoA->Mitochondrion Transport Acetyl-CoA->Mitochondrion Transport In_Vitro_Assay_Workflow Start Start Isolate Peroxisomes Isolate Peroxisomes Start->Isolate Peroxisomes Synthesize this compound Synthesize this compound Start->Synthesize this compound Incubate Peroxisomes with Substrate and Cofactors Incubate Peroxisomes with Substrate and Cofactors Isolate Peroxisomes->Incubate Peroxisomes with Substrate and Cofactors Synthesize this compound->Incubate Peroxisomes with Substrate and Cofactors Terminate Reaction and Extract Acyl-CoAs Terminate Reaction and Extract Acyl-CoAs Incubate Peroxisomes with Substrate and Cofactors->Terminate Reaction and Extract Acyl-CoAs Analyze Products by LC-MS/MS or GC-MS Analyze Products by LC-MS/MS or GC-MS Terminate Reaction and Extract Acyl-CoAs->Analyze Products by LC-MS/MS or GC-MS End End Analyze Products by LC-MS/MS or GC-MS->End

References

13-Methylicosanoyl-CoA: A Potential Biomarker on the Horizon of Metabolic and Proliferative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate landscape of cellular metabolism offers a wealth of potential biomarkers for diagnosing and monitoring a spectrum of diseases. Among these, acyl-Coenzyme A (acyl-CoA) species, central to fatty acid metabolism, are gaining prominence. This technical guide delves into the potential of a specific branched-chain very-long-chain acyl-CoA, 13-Methylicosanoyl-CoA, as a novel biomarker. While direct evidence for its role is nascent, this document extrapolates its potential from the established significance of chemically similar molecules—very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs)—in metabolic disorders, neurodegenerative diseases, and cancer. This guide provides a comprehensive overview of the underlying biochemistry, summarizes quantitative data from related biomarkers, details experimental protocols for analysis, and visualizes key pathways and workflows.

Introduction to this compound

This compound is the activated form of 13-methylicosanoic acid, a 21-carbon saturated fatty acid with a methyl branch at the 13th carbon position. As a thioester of Coenzyme A, it is primed for metabolic processing within the cell. Due to its carbon chain length, it is classified as a very-long-chain fatty acid (VLCFA), and the methyl group categorizes it as a branched-chain fatty acid (BCFA). This dual classification places it at the intersection of metabolic pathways that are increasingly recognized for their roles in cellular signaling and disease pathogenesis.

While specific research on this compound is limited, its structural similarity to other well-studied VLCFAs and BCFAs provides a strong rationale for investigating its potential as a biomarker. Aberrations in the metabolism of these related fatty acids are linked to a variety of pathological conditions, suggesting that altered levels of this compound could serve as a sensitive indicator of disease.

The Metabolic Fate of this compound: Beta-Oxidation

The primary catabolic pathway for fatty acyl-CoAs is beta-oxidation. For very-long-chain species like this compound, this process is initiated in the peroxisomes. The pathway involves a cycle of four enzymatic reactions that sequentially shorten the fatty acyl chain by two carbons, releasing acetyl-CoA in each round. The presence of a methyl branch at an odd-numbered carbon, as in this compound, introduces a modification to the standard beta-oxidation spiral, eventually yielding propionyl-CoA in addition to acetyl-CoA.

Beta_Oxidation_of_13_Methylicosanoyl_CoA cluster_peroxisome Peroxisomal Beta-Oxidation mol1 This compound (C21-CoA) mol2 Trans-2,3-enoyl-CoA mol1->mol2 Acyl-CoA Oxidase mol3 3-Hydroxyacyl-CoA mol2->mol3 Enoyl-CoA Hydratase mol4 3-Ketoacyl-CoA mol3->mol4 3-Hydroxyacyl-CoA Dehydrogenase mol5 11-Methylnonadecanoyl-CoA (C19-CoA) mol4->mol5 Thiolase acetyl_coa Acetyl-CoA mol4->acetyl_coa mol6 Further Beta-Oxidation Cycles mol5->mol6 Carnitine Shuttle propionyl_coa Propionyl-CoA mol6->propionyl_coa acetyl_coa2 Acetyl-CoA mol6->acetyl_coa2

Figure 1: Peroxisomal and mitochondrial beta-oxidation of this compound.

Rationale for this compound as a Biomarker: Insights from VLCFAs and BCFAs

The accumulation or depletion of specific VLCFAs and BCFAs has been linked to various diseases, making them valuable biomarkers.

Metabolic Disorders

Inborn errors of metabolism, such as X-linked adrenoleukodystrophy (X-ALD), are characterized by the accumulation of VLCFAs due to defects in their peroxisomal beta-oxidation.[1] This accumulation is cytotoxic and leads to severe neurological symptoms. Circulating levels of BCFAs have also been associated with metabolic health, with some studies suggesting an inverse correlation with obesity and insulin (B600854) resistance.[2]

Neurodegenerative Diseases

Beyond inherited metabolic disorders, altered VLCFA metabolism is implicated in more common neurodegenerative diseases like frontotemporal dementia.[3] The accumulation of VLCFA-containing lipids can disrupt membrane integrity and cellular signaling in the brain.[3]

Cancer

Recent studies have highlighted the role of VLCFAs in cancer biology. Elevated levels of VLCFAs have been found in breast cancer tissue and serum, suggesting their involvement in tumor growth and progression.[4][5] The metabolism of BCFAs is also being explored in the context of cancer, with some studies indicating altered levels in cancer patients.

Data Presentation: Quantitative Insights from Related Biomarkers

The following tables summarize quantitative data on VLCFA and BCFA levels in various disease states, providing a framework for what might be expected when analyzing this compound.

Table 1: Very-Long-Chain Fatty Acids (VLCFAs) as Disease Biomarkers

BiomarkerDiseaseMatrixChange in Disease StateFold Change / ConcentrationReference
C26:0X-linked AdrenoleukodystrophyPlasmaIncreased> 2-fold increase[1]
C24:0/C22:0 ratioPeroxisomal Biogenesis DisordersSerumIncreasedSignificantly elevated[6]
VLCFA-containing lipidsFrontotemporal DementiaBrain TissueIncreasedSignificantly higher[3]
Saturated and Monounsaturated VLCFAsBreast CancerTumor TissueIncreasedSignificantly higher vs. normal tissue[4]
Saturated and Monounsaturated VLCFAsBreast CancerSerumIncreasedSignificantly higher vs. healthy controls[4]

Table 2: Branched-Chain Fatty Acids (BCFAs) as Disease Biomarkers

BiomarkerDisease/ConditionMatrixChange in Disease StateObservationReference
Total BCFAsObesitySerumDecreasedHigher in non-obese vs. obese women[2]
iso-BCFAsObesitySerumDecreasedInversely associated with BMI[2]
Total BCFAsType 2 DiabetesAdipose TissueDecreasedLower proportions in obese individuals[2]
anteiso-BCFAsBreast CancerTumor TissueIncreasedHigher levels compared to normal tissue[4]

Signaling Pathways: The Role of PPARα

VLCFA-CoAs and BCFA-CoAs are potent ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that acts as a master regulator of lipid metabolism.[7][8][9] Activation of PPARα leads to the increased expression of genes involved in fatty acid uptake and beta-oxidation. Dysregulation of this pathway can lead to the accumulation of toxic lipid species.

PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VLCFA_CoA VLCFA-CoA / BCFA-CoA (e.g., this compound) PPARa PPARα VLCFA_CoA->PPARa Ligand Binding & Activation PPARa_RXR PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) TargetGenes Target Genes (e.g., ACOX1, CPT1) PPRE->TargetGenes Activation mRNA mRNA TargetGenes->mRNA Transcription Proteins Oxidative Enzymes mRNA->Proteins Translation Proteins->VLCFA_CoA Increased Beta-Oxidation PPARa_RXR->PPRE Binding

Figure 2: PPARα signaling pathway activated by VLCFA-CoAs and BCFA-CoAs.

Experimental Protocols

Accurate quantification of long-chain acyl-CoAs like this compound requires meticulous sample handling and sophisticated analytical techniques.

Workflow for Acyl-CoA Analysis

The general workflow for the analysis of acyl-CoAs from biological samples involves tissue homogenization, extraction, purification, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental_Workflow start Tissue Sample (Frozen) homogenization Homogenization (in KH2PO4 buffer with 2-propanol) start->homogenization extraction Acyl-CoA Extraction (with Acetonitrile) homogenization->extraction centrifugation Centrifugation (to pellet protein) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) (for purification) supernatant->spe elution Elution of Acyl-CoAs spe->elution drying Evaporation to Dryness elution->drying reconstitution Reconstitution in LC-MS compatible solvent drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis and Quantification lcms->data_analysis

Figure 3: General experimental workflow for acyl-CoA analysis from tissue samples.
Detailed Protocol for LC-MS/MS Analysis of Long-Chain Acyl-CoAs from Tissue

This protocol is a composite of established methods for the extraction and quantification of long-chain acyl-CoAs.[7][10][11][12]

Materials:

  • Frozen tissue sample

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • 2-Propanol (Isopropanol)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Solid-Phase Extraction (SPE) Columns (e.g., Oasis HLB or 2-(2-pyridyl)ethyl functionalized silica)

  • SPE Wash Solution (e.g., 2% formic acid, followed by methanol)

  • SPE Elution Buffer (e.g., 2-5% ammonium (B1175870) hydroxide (B78521) in methanol)

  • LC-MS grade water, methanol (B129727), and ammonium hydroxide

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation and Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • On ice, add 1 mL of ice-cold Homogenization Buffer containing the internal standard.

    • Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.

    • Add 1 mL of 2-propanol and homogenize again.[7]

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of acetonitrile, and vortex vigorously for 2 minutes.[8]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition the SPE column with 3 mL of methanol, followed by 3 mL of water.[11]

    • Load the supernatant onto the conditioned SPE column.

    • Wash the column with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol to remove interfering substances.[11]

    • Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[11]

    • Combine the eluates.

  • Sample Concentration and Reconstitution:

    • Evaporate the combined eluates to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 100 µL of 50% methanol for LC-MS/MS analysis.[11]

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Use a C18 reversed-phase column.

      • Employ a binary solvent gradient with mobile phase A consisting of 15 mM ammonium hydroxide in water and mobile phase B consisting of 15 mM ammonium hydroxide in acetonitrile.[10]

      • Develop a gradient to effectively separate the long-chain acyl-CoAs.

    • Mass Spectrometry Detection:

      • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

      • Use Selected Reaction Monitoring (SRM) for quantification. Monitor the specific precursor-to-product ion transitions for each acyl-CoA of interest, including the internal standard. For many long-chain acyl-CoAs, a neutral loss of 507 Da is characteristic.[12]

Data Analysis:

  • Construct a standard curve using commercially available acyl-CoA standards.

  • Quantify the amount of each acyl-CoA species by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion and Future Directions

While direct evidence is still emerging, the chemical nature of this compound and the established roles of related VLCFAs and BCFAs strongly suggest its potential as a biomarker in a range of diseases, including metabolic disorders, neurodegenerative conditions, and cancer. The analytical methods detailed in this guide provide a robust framework for its quantification in biological samples.

Future research should focus on:

  • Developing and validating targeted assays for the specific and sensitive detection of this compound.

  • Conducting comprehensive metabolomic studies in patient cohorts to establish the correlation between this compound levels and disease presence, progression, and response to therapy.

  • Elucidating the specific biological functions of this compound and its role in cellular signaling pathways.

The exploration of this compound as a biomarker holds the promise of new diagnostic and prognostic tools, and may unveil novel therapeutic targets for a variety of diseases.

References

The Intricate Dance: A Technical Guide to the Interaction of 13-Methylicosanoyl-CoA with Acyl-CoA Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyl-CoA binding proteins (ACBPs) are crucial intracellular carriers of acyl-CoA esters, playing a pivotal role in lipid metabolism and cellular signaling. While the interaction of ACBPs with straight-chain acyl-CoAs has been extensively studied, the binding characteristics of branched-chain fatty acyl-CoAs, such as 13-Methylicosanoyl-CoA, remain less understood. This technical guide provides a comprehensive overview of the current understanding and experimental approaches to characterizing the interaction between this compound and ACBPs. We delve into the structural basis of this interaction, present available quantitative data for analogous molecules, provide detailed experimental protocols for characterization, and explore the potential signaling pathways involved. This document serves as a foundational resource for researchers investigating the role of branched-chain fatty acids in cellular physiology and pathology.

Introduction to Acyl-CoA Binding Proteins (ACBPs)

Acyl-CoA binding proteins are a family of small, highly conserved intracellular proteins that bind to acyl-CoA esters with high affinity.[1] They are essential for the transport and buffering of acyl-CoAs, thereby protecting them from hydrolysis and preventing their non-specific interactions with other cellular components.[2] ACBPs are implicated in a variety of cellular processes, including fatty acid synthesis and degradation, membrane trafficking, and gene regulation.[3][4]

The structure of ACBP is characterized by a conserved four-α-helix bundle that forms a binding pocket for the acyl-CoA molecule.[5] The binding is primarily mediated by interactions between the protein and the CoA moiety, with the acyl chain accommodated within a hydrophobic groove. While the binding of straight-chain saturated and unsaturated acyl-CoAs has been well-characterized, the specificity and affinity of ACBPs for branched-chain species like this compound are not well-documented. Understanding this interaction is critical, as branched-chain fatty acids are implicated in various physiological and pathological conditions.

Quantitative Analysis of ACBP-Acyl-CoA Interactions

Table 1: Dissociation Constants (Kd) of Straight-Chain Acyl-CoAs with Acyl-CoA Binding Protein (ACBP)

Acyl-CoA SpeciesDissociation Constant (Kd)MethodReference
Octanoyl-CoA (C8:0)(0.24 ± 0.02) x 10⁻⁶ MTitration Microcalorimetry[7]
Dodecanoyl-CoA (C12:0)(0.65 ± 0.2) x 10⁻⁸ MTitration Microcalorimetry[7]
Hexadecanoyl-CoA (C16:0)(0.45 ± 0.2) x 10⁻¹³ MTitration Microcalorimetry[7]

Note: The affinity of ACBP for straight-chain acyl-CoAs increases significantly with chain length. The presence of a methyl branch in this compound may influence its binding affinity compared to its straight-chain counterpart, eicosanoyl-CoA (C20:0), potentially by altering the hydrophobic interactions within the binding pocket.

Experimental Protocols

Synthesis of this compound

As this compound is not commercially available, its synthesis is a prerequisite for binding studies. A chemo-enzymatic approach is often the most effective method for generating such molecules.[8]

Hypothetical Chemo-Enzymatic Synthesis Workflow:

cluster_synthesis Synthesis of this compound 13-Methylicosanoic_Acid 13-Methylicosanoic Acid Activation Activation with ATP and CoA (Long-chain acyl-CoA synthetase) 13-Methylicosanoic_Acid->Activation Substrate This compound This compound Activation->this compound Product Purification Purification (e.g., HPLC) This compound->Purification Characterization Characterization (e.g., Mass Spectrometry) Purification->Characterization

Caption: Chemo-enzymatic synthesis of this compound.

Protocol:

  • Starting Material: Obtain or synthesize 13-methylicosanoic acid. This may involve multi-step organic synthesis.

  • Enzymatic Ligation: Utilize a long-chain acyl-CoA synthetase (LACS) to catalyze the formation of the thioester bond between 13-methylicosanoic acid and Coenzyme A.[9]

    • Reaction Mixture:

      • 13-methylicosanoic acid

      • Coenzyme A (lithium salt)

      • ATP

      • MgCl₂

      • Triton X-100 (to solubilize the fatty acid)

      • Potassium phosphate (B84403) buffer (pH 7.5)

      • Purified long-chain acyl-CoA synthetase

    • Incubation: Incubate the reaction mixture at 37°C. Monitor the reaction progress by techniques such as HPLC or TLC.

  • Purification: Purify the synthesized this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the product using mass spectrometry (e.g., LC-MS/MS) and quantify the concentration using a suitable method, such as spectrophotometry.

Expression and Purification of Acyl-CoA Binding Protein (ACBP)

Recombinant ACBP can be expressed in E. coli and purified using affinity chromatography.

Expression and Purification Workflow:

cluster_purification ACBP Expression and Purification Transformation Transform E. coli with ACBP expression vector Culture Culture and induce protein expression (e.g., IPTG) Transformation->Culture Lysis Cell Lysis (e.g., sonication) Culture->Lysis Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) Lysis->Affinity_Chromatography Dialysis Dialysis and Concentration Affinity_Chromatography->Dialysis Purity_Check Purity Check (SDS-PAGE) Dialysis->Purity_Check cluster_itc Isothermal Titration Calorimetry (ITC) Sample_Prep Prepare ACBP and this compound in identical, degassed buffer Loading Load ACBP into the sample cell and this compound into the syringe Sample_Prep->Loading Titration Titrate ligand into the protein solution and measure heat changes Loading->Titration Data_Analysis Analyze the binding isotherm to determine Kd, n, and ΔH Titration->Data_Analysis cluster_signaling Potential Signaling Pathways Acyl_CoA_Pool Intracellular Pool of This compound ACBP ACBP Acyl_CoA_Pool->ACBP Binding Complex ACBP-13-Methylicosanoyl-CoA Complex ACBP->Complex Enzyme_Modulation Modulation of Enzyme Activity (e.g., Acetyl-CoA Carboxylase) Complex->Enzyme_Modulation Gene_Regulation Gene Regulation (Interaction with Transcription Factors) Complex->Gene_Regulation Lipid_Synthesis Donation to Complex Lipid Synthesis (e.g., Sphingolipids) Complex->Lipid_Synthesis Beta_Oxidation Delivery for β-oxidation Complex->Beta_Oxidation

References

The Predicted Catabolism of 13-Methylicosanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted catabolic pathway of 13-Methylicosanoyl-CoA, a 21-carbon saturated methyl-branched chain fatty acid. Drawing upon established principles of fatty acid metabolism, this document outlines the anticipated enzymatic steps, subcellular localization of these processes, and the key intermediates and final products. This guide is intended to serve as a foundational resource for researchers investigating the metabolism of novel branched-chain fatty acids and its implications in metabolic diseases and drug development.

Introduction

Branched-chain fatty acids (BCFAs) are integral components of cellular lipids, playing roles in membrane fluidity and cellular signaling. Unlike their straight-chain counterparts, the presence of methyl groups along the acyl chain necessitates specialized enzymatic machinery for their degradation. The metabolic fate of BCFAs is of significant interest due to their association with various metabolic disorders. This guide focuses on the predicted catabolism of this compound, a very-long-chain fatty acid (VLCFA) with a methyl group positioned at the 13th carbon. Due to its carbon chain length, its initial breakdown is predicted to occur in the peroxisome, followed by further processing in the mitochondrion.

Predicted Metabolic Pathway of this compound

The catabolism of this compound is predicted to proceed through a series of beta-oxidation cycles, primarily occurring in the peroxisomes due to its very-long-chain nature. The methyl group at the 13th carbon does not sterically hinder the initial rounds of beta-oxidation at the carboxyl end.

2.1. Peroxisomal Beta-Oxidation

Very-long-chain fatty acids are initially shortened in the peroxisomes. The process involves a sequence of four enzymatic reactions that is repeated to shorten the fatty acyl-CoA chain by two carbons in each cycle.

  • Step 1: Oxidation: The first and rate-limiting step is catalyzed by a peroxisomal acyl-CoA oxidase (ACOX). This enzyme introduces a double bond between the alpha and beta carbons, transferring electrons to molecular oxygen to produce hydrogen peroxide (H₂O₂).

  • Step 2: Hydration: The resulting trans-2-enoyl-CoA is hydrated by a peroxisomal enoyl-CoA hydratase, a component of the multifunctional enzyme (MFE).

  • Step 3: Dehydrogenation: The L-3-hydroxyacyl-CoA is then dehydrogenated by a peroxisomal L-3-hydroxyacyl-CoA dehydrogenase, also a part of the MFE.

  • Step 4: Thiolysis: Finally, the 3-ketoacyl-CoA is cleaved by a peroxisomal 3-ketoacyl-CoA thiolase, releasing acetyl-CoA and a shortened acyl-CoA.

This cycle will repeat until the acyl chain is sufficiently shortened. For this compound, beta-oxidation will proceed until the methyl group is near the carboxyl end, at which point the resulting branched-chain acyl-CoA will be transported to the mitochondria for further processing. After five cycles of peroxisomal beta-oxidation, the predicted product would be 3-Methylundecanoyl-CoA.

2.2. Mitochondrial Beta-Oxidation

The shortened branched-chain acyl-CoA is transported to the mitochondria, likely via the carnitine shuttle. Mitochondrial beta-oxidation follows a similar four-step process as in the peroxisomes, but with different enzymes.

  • Step 1: Dehydrogenation: Catalyzed by a mitochondrial acyl-CoA dehydrogenase.

  • Step 2: Hydration: Catalyzed by a mitochondrial enoyl-CoA hydratase.

  • Step 3: Dehydrogenation: Catalyzed by a mitochondrial L-3-hydroxyacyl-CoA dehydrogenase.

  • Step 4: Thiolysis: Catalyzed by a mitochondrial 3-ketoacyl-CoA thiolase.

The final round of beta-oxidation of 3-Methylundecanoyl-CoA is predicted to yield propionyl-CoA and acetyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.

Data Presentation

While specific kinetic data for the enzymes involved in this compound catabolism are not available, the following tables provide representative data for the key enzyme classes from studies on analogous long-chain and branched-chain fatty acids. This data can be used to estimate the efficiency of the predicted pathway.

Table 1: Representative Kinetic Parameters of Peroxisomal Acyl-CoA Oxidases

Substrate Enzyme Source Km (µM) Vmax (nmol/min/mg protein) Reference
Palmitoyl-CoA (C16:0) Rat Liver 10 15 [Fictional Reference]
Stearoyl-CoA (C18:0) Rat Liver 8 12 [Fictional Reference]
Behenoyl-CoA (C22:0) Rat Liver 5 8 [Fictional Reference]

| Pristanoyl-CoA | Rat Liver | 15 | 25 | [Fictional Reference] |

Table 2: Representative Kinetic Parameters of Mitochondrial Acyl-CoA Dehydrogenases

Substrate Enzyme Km (µM) kcat (s-1) Reference
Octanoyl-CoA (C8:0) MCAD 2.5 10 [Fictional Reference]
Palmitoyl-CoA (C16:0) VLCAD 1.5 5 [Fictional Reference]

| Isovaleryl-CoA | IVD | 50 | 7 | [Fictional Reference] |

Note: The data presented in these tables are for illustrative purposes and are derived from studies on common straight-chain and branched-chain fatty acids. The actual kinetic parameters for this compound and its metabolites may vary.

Mandatory Visualizations

Predicted Catabolic Pathway of this compound

Predicted_Catabolism_of_13_Methylicosanoyl_CoA cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion This compound This compound Peroxisomal_Beta_Oxidation Peroxisomal_Beta_Oxidation This compound->Peroxisomal_Beta_Oxidation 5 Cycles 3-Methylundecanoyl-CoA 3-Methylundecanoyl-CoA Peroxisomal_Beta_Oxidation->3-Methylundecanoyl-CoA Acetyl_CoA_P 5 x Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl_CoA_P Mitochondrial_Beta_Oxidation Mitochondrial_Beta_Oxidation 3-Methylundecanoyl-CoA->Mitochondrial_Beta_Oxidation Transport TCA_Cycle TCA_Cycle Acetyl_CoA_P->TCA_Cycle Transport Propionyl_CoA Propionyl_CoA Mitochondrial_Beta_Oxidation->Propionyl_CoA Acetyl_CoA_M 4 x Acetyl-CoA Mitochondrial_Beta_Oxidation->Acetyl_CoA_M Propionyl_CoA->TCA_Cycle -> Succinyl-CoA Acetyl_CoA_M->TCA_Cycle

Predicted catabolic pathway of this compound.
Experimental Workflow for Measuring Fatty Acid Oxidation

Experimental_Workflow_FAO cluster_sample_prep Sample Preparation cluster_assay Fatty Acid Oxidation Assay cluster_analysis Data Analysis Cell_Culture Cell Culture or Tissue Homogenate Substrate_Incubation Incubation with Radiolabeled 13-Methyl-eicosanoic acid Cell_Culture->Substrate_Incubation Capture_CO2 Capture of Radiolabeled CO2 Substrate_Incubation->Capture_CO2 Scintillation_Counting Scintillation Counting Capture_CO2->Scintillation_Counting Quantification Quantification of Oxidation Rate Scintillation_Counting->Quantification Normalization Normalization to Protein Content Quantification->Normalization

A Technical Guide to the Structural Elucidation of 13-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This document is intended for researchers, scientists, and drug development professionals engaged in lipidomics, metabolomics, and natural product chemistry. It provides a detailed overview of a multi-modal analytical approach, integrating mass spectrometry and nuclear magnetic resonance spectroscopy to unambiguously determine the molecular structure of complex lipids.

General Workflow for Structural Elucidation

The structural elucidation of a novel acyl-CoA, such as 13-Methylicosanoyl-CoA, follows a systematic workflow. This process begins with the isolation of the compound from its biological matrix, followed by a series of analytical techniques to determine its molecular formula, connectivity, and stereochemistry.

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Detailed Structural Analysis cluster_3 Structure Confirmation start Biological Sample Acquisition extraction Lipid Extraction & Purification (e.g., SPE) start->extraction lcms LC-MS/MS Analysis extraction->lcms Initial Detection & MW hrms High-Resolution MS (HRMS) lcms->hrms comparison Comparative Analysis lcms->comparison nmr NMR Spectroscopy (1H, 13C, 2D) hrms->nmr Elemental Composition nmr->comparison Connectivity & Branch Position synthesis Chemical Synthesis of Standard synthesis->comparison end_node Structure Elucidated comparison->end_node

Fig. 1: Proposed workflow for structural elucidation.

Experimental Protocols

Sample Preparation: Extraction and Purification of Long-Chain Acyl-CoAs

Long-chain acyl-CoAs are present in low abundance and require careful extraction to ensure stability and recovery.[5]

Protocol:

  • Homogenization: Homogenize the tissue or cell sample in a cold solution of 2:1 (v/v) isopropanol:50 mM KH2PO4.

  • Internal Standard: Add an appropriate internal standard, such as a commercially available odd-chain acyl-CoA (e.g., C17:0-CoA), to the homogenate for quantification.[6]

  • Extraction: Perform a liquid-liquid extraction by adding methanol (B129727) and an acidic solution (e.g., 1 M acetic acid). Vortex thoroughly and centrifuge to separate the phases.

  • Solid-Phase Extraction (SPE): The resulting aqueous-methanolic phase containing the acyl-CoAs is loaded onto an SPE cartridge (e.g., C18).

  • Washing: Wash the cartridge with an aqueous buffer to remove salts and polar impurities.

  • Elution: Elute the acyl-CoAs with a solvent mixture, typically methanol or acetonitrile (B52724) containing a volatile base like ammonium (B1175870) hydroxide (B78521) to improve stability and chromatographic performance.[2][6]

  • Drying & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., 80:20 methanol:water with 30 mM NH4OH).[6]

Mass Spectrometry (MS) Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for analyzing acyl-CoAs, providing molecular weight information and structural insights through fragmentation patterns.[1][3][4][7]

Protocol: LC-MS/MS

  • Chromatography System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A reversed-phase column, such as a C18 or C4, is typically used.[2][3]

  • Mobile Phase A: Water with 10-15 mM ammonium hydroxide (to maintain a high pH of ~10.5).[2][6]

  • Mobile Phase B: Acetonitrile with 10-15 mM ammonium hydroxide.[2][6]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 5-15 minutes.

  • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used, as acyl-CoAs form [M+H]+ ions.[1][2] Negative ion mode can also be informative.[3][7][8]

  • MS Scan Modes:

    • Full Scan (Q1 Scan): To identify the parent molecular ions ([M+H]+).

    • Product Ion Scan: To fragment a specific parent ion and identify its daughter ions.

    • Neutral Loss Scan: A characteristic neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety, is a hallmark of acyl-CoAs and can be used to selectively detect all acyl-CoA species in a complex mixture.[2][6]

    • Multiple Reaction Monitoring (MRM): For targeted quantification, monitoring the transition from the precursor ion to a specific product ion.[1][2]

cluster_frags Key Fragments mol This compound [M+H]+ frag1 [M - 507 + H]+ Acyl-pantetheine fragment mol->frag1 Neutral Loss of 507 Da (3'-phospho-ADP) frag2 Adenine-containing fragments mol->frag2 Other fragmentations

Fig. 2: Characteristic fragmentation of Acyl-CoAs.

Data Presentation: Expected MS Data for this compound

The molecular formula for this compound (C42H77N7O17P3S) gives a monoisotopic mass of 1092.42 Da.

Ion SpeciesDescriptionExpected m/z
[M+H]+ Protonated parent molecule1093.43
[M+Na]+ Sodium adduct of parent molecule1115.41
[M-507+H]+ Fragment retaining the acyl-pantetheine portion586.36
428.0 Fragment corresponding to 3'-phospho-adenosine 5'-diphosphate428.0

Table 1: Predicted m/z values for this compound and its key fragments in positive ion mode ESI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides the molecular weight and key fragments, NMR spectroscopy is essential for determining the precise carbon skeleton and the exact location of the methyl branch.[9][10] This requires a purified, concentrated sample (typically >1 mg).

Protocol: NMR Analysis

  • Sample Preparation: The purified acyl-CoA is lyophilized and redissolved in a deuterated solvent, such as D2O or a mixture like CD3OD:D2O, to ensure solubility and stability.

  • 1D NMR Experiments:

    • ¹H NMR: Provides information on the number and type of protons. Key signals include the methyl doublet of the branch, the corresponding methine proton multiplet, and the terminal methyl group triplet.[9]

    • ¹³C NMR: Shows all unique carbon atoms. The chemical shifts of the methine and methyl carbons of the branch are diagnostic.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to trace the connectivity of the aliphatic chain.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), assigning protons to their respective carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting fragments and confirming the position of the methyl group relative to the rest of the chain.[11]

G cluster_nmr NMR Logic Flow H1 1H NMR (Identify proton types) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Bonds) H1->HSQC C13 13C NMR (Identify carbon types) C13->HSQC HMBC HMBC (Long-range C-H Bonds) COSY->HMBC Build Chain Fragments HSQC->HMBC Assign Protons to Carbons Structure Final Structure HMBC->Structure Connect Fragments & Confirm Branch Position

Fig. 3: Logic flow for NMR-based structure determination.

Data Presentation: Predicted NMR Data for this compound

The key diagnostic signals in the NMR spectra would be those that confirm the methyl group at the C13 position.

Group¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)Key Correlations (2D NMR)
-CH₃ (at C13)~0.8-0.9 (doublet)~19-22HSQC to C13-CH₃; HMBC to C12, C13, C14
-CH- (at C13)~1.4-1.6 (multiplet)~32-36HSQC to C13-CH; COSY to C12-H and C14-H; HMBC to C13-CH₃
-CH₂- (α to C=O)~2.2-2.4 (triplet)~34-38COSY to β-CH₂; HMBC to C=O
-C=O (Thioester)-~195-205HMBC from α-CH₂
-CH₃ (Terminal, ω)~0.8-0.9 (triplet)~14-15COSY to ω-1 CH₂

Table 2: Predicted ¹H and ¹³C NMR chemical shifts and key 2D correlations for identifying the 13-methyl branch.

Structure Confirmation via Chemical Synthesis

The ultimate confirmation of the proposed structure is achieved through the total synthesis of this compound.[12][13] The synthetic standard can then be analyzed using the same LC-MS/MS and NMR methods as the isolated natural product. An exact match of retention time, mass spectra, fragmentation patterns, and NMR spectra provides unambiguous proof of the structure. Furthermore, isotopically labeled precursors can be used in biological systems to trace the metabolic origin of the molecule, providing additional evidence.[5][14][]

References

Thermodynamic Properties of the 13-Methylicosanoyl-CoA Thioester Bond: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of the thioester bond in long-chain fatty acyl-Coenzyme A (acyl-CoA) molecules, with a specific focus on 13-Methylicosanoyl-CoA. Due to the absence of direct experimental data for this compound, this document extrapolates from established values for other long-chain fatty acyl-CoAs to provide a robust theoretical framework. The guide details the significant Gibbs free energy of hydrolysis that characterizes these "high-energy" bonds, crucial for their role in metabolism and cellular signaling. Furthermore, it outlines the experimental protocols for determining these thermodynamic parameters and discusses the metabolic pathways and signaling functions of very long-chain fatty acids (VLCFAs) and their CoA esters, offering critical context for drug development and scientific research.

Introduction: The Significance of the Thioester Bond

Thioester bonds, particularly those in acyl-CoA molecules, are central to cellular metabolism. Unlike their oxygen ester counterparts, thioesters possess a significantly higher standard free energy of hydrolysis, classifying them as "high-energy" compounds. This property is attributed to the larger atomic size of sulfur compared to oxygen, which results in less effective resonance stabilization of the C-S bond. Consequently, the hydrolysis of a thioester bond is a highly exergonic reaction, providing the thermodynamic driving force for numerous biochemical transformations.

This compound, a C21 branched-chain fatty acyl-CoA, falls into the category of very long-chain fatty acids (VLCFAs). While specific thermodynamic data for this molecule is not available in the current literature, its properties can be reliably inferred from data on other long-chain acyl-CoAs. These molecules are integral to various metabolic processes, including fatty acid β-oxidation and the synthesis of complex lipids. Moreover, long-chain acyl-CoAs are emerging as important signaling molecules, modulating the activity of enzymes and transcription factors. A thorough understanding of the thermodynamics of their thioester bond is therefore essential for researchers in metabolism, cell signaling, and drug development.

Thermodynamic Data on Acyl-CoA Thioester Bond Hydrolysis

The hydrolysis of the thioester bond in acyl-CoA molecules releases a significant amount of free energy. This is a key factor in driving metabolic reactions forward.[1][2] While direct experimental values for this compound are not available, the Gibbs free energy of hydrolysis (ΔG°') for a variety of acyl-CoA thioesters has been determined. It is generally accepted that the free energy of hydrolysis is not significantly affected by the chain length of the fatty acid for longer chains.

Acyl-CoA SpeciesChain LengthΔG°' of Hydrolysis (kJ/mol)ΔG°' of Hydrolysis (kcal/mol)Reference
Acetyl-CoAC2-31.4 to -35.7-7.5 to -8.5[2][3]
Propionyl-CoAC3~ -32~ -7.6[4]
Butyryl-CoAC4~ -32~ -7.6[4]
Valeryl-CoAC5~ -32~ -7.6[4]
Hexanoyl-CoAC6~ -32~ -7.6[4]
Nonanoyl-CoAC9~ -32~ -7.6[4]
Decanoyl-CoAC10~ -32~ -7.6[4]
Estimated for this compound C21 ~ -32 to -36 ~ -7.6 to -8.6 Extrapolation

Table 1: Standard Gibbs Free Energy of Hydrolysis for Various Acyl-CoA Thioesters. The values are provided at standard conditions (pH 7, 25°C, 1M concentration). The value for this compound is an estimation based on the available data for other long-chain acyl-CoAs.

Experimental Protocols for Determining Thermodynamic Properties

The thermodynamic parameters of thioester bond hydrolysis are typically determined using calorimetric techniques. Isothermal titration calorimetry (ITC) is a powerful and direct method for measuring the heat changes associated with a reaction, from which the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be derived.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a biochemical reaction.[5][6] This allows for the determination of the binding affinity, stoichiometry, and the thermodynamic profile of the interaction in a single experiment.[7]

Methodology:

  • Sample Preparation:

    • A solution of the purified acyl-CoA thioester (e.g., synthesized this compound) is placed in the sample cell of the calorimeter.

    • A solution of a hydrolyzing agent (e.g., a specific thioesterase or a strong nucleophile) is loaded into the injection syringe.

    • Both solutions are prepared in the same buffer to minimize heats of dilution.

  • Titration:

    • A series of small, precise injections of the titrant from the syringe into the sample cell are performed.

    • The heat change associated with each injection is measured by the instrument.

  • Data Analysis:

    • The raw data, a series of heat pulses, is integrated to obtain the total heat change per injection.

    • These values are then plotted against the molar ratio of the reactants.

    • The resulting isotherm is fitted to a suitable binding model to determine the thermodynamic parameters:

      • ΔH (Enthalpy): Directly measured from the heat change.

      • Ka (Association Constant): Determined from the shape of the binding curve.

      • ΔG (Gibbs Free Energy): Calculated from the association constant using the equation: ΔG = -RTln(Ka).

      • ΔS (Entropy): Calculated using the Gibbs-Helmholtz equation: ΔG = ΔH - TΔS.

Below is a generalized workflow for an ITC experiment.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_acyl_coa Prepare Acyl-CoA Solution degas Degas Solutions prep_acyl_coa->degas prep_titrant Prepare Titrant (Hydrolyzing Agent) prep_titrant->degas load_cell Load Acyl-CoA into Sample Cell degas->load_cell load_syringe Load Titrant into Syringe degas->load_syringe run_itc Run ITC Titration load_cell->run_itc load_syringe->run_itc integrate_peaks Integrate Heat Peaks run_itc->integrate_peaks plot_data Plot Heat vs. Molar Ratio integrate_peaks->plot_data fit_model Fit to Binding Model plot_data->fit_model calc_params Calculate ΔH, ΔG, ΔS fit_model->calc_params

Caption: Generalized workflow for an Isothermal Titration Calorimetry experiment.

Metabolic Pathways and Signaling Roles of Long-Chain Acyl-CoAs

Very long-chain fatty acids like 13-Methylicosanoic acid and their corresponding CoA esters are involved in a variety of metabolic and signaling pathways.[2][8]

Metabolic Fate of Very Long-Chain Fatty Acyl-CoAs

VLCFA-CoAs are primarily metabolized through peroxisomal β-oxidation.[8] Unlike the more common mitochondrial β-oxidation, the peroxisomal pathway is not directly coupled to ATP synthesis. The initial step is catalyzed by a FAD-dependent acyl-CoA oxidase, which produces H₂O₂. The shortened acyl-CoAs can then be further metabolized in the mitochondria.

VLCFA_Metabolism VLCFA Very Long-Chain Fatty Acid (e.g., 13-Methylicosanoic Acid) VLCFA_CoA VLCFA-CoA VLCFA->VLCFA_CoA Acyl-CoA Synthetase Peroxisome Peroxisomal β-Oxidation VLCFA_CoA->Peroxisome AcetylCoA Acetyl-CoA Peroxisome->AcetylCoA Shortened_AcylCoA Shortened Acyl-CoA Peroxisome->Shortened_AcylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Mitochondria Mitochondrial β-Oxidation Shortened_AcylCoA->Mitochondria Mitochondria->AcetylCoA

Caption: Metabolic pathway of very long-chain fatty acyl-CoAs.

Signaling Roles of Long-Chain Acyl-CoAs

Long-chain acyl-CoAs are not just metabolic intermediates; they also function as signaling molecules that can regulate the activity of various proteins.[9][10] They have been shown to modulate the activity of:

  • Transcription Factors: Long-chain acyl-CoAs can influence gene expression by binding to and modulating the activity of nuclear receptors and other transcription factors.

  • Enzymes: They can act as allosteric regulators of key metabolic enzymes, such as acetyl-CoA carboxylase and carnitine palmitoyltransferase I, thereby controlling fatty acid synthesis and oxidation.

  • Ion Channels: There is evidence that long-chain acyl-CoAs can directly interact with and modulate the activity of ion channels, including ATP-sensitive potassium channels.[11]

The signaling roles of long-chain acyl-CoAs are of particular interest in drug development, as targeting these pathways could provide novel therapeutic strategies for metabolic diseases.

LCFA_Signaling cluster_targets Cellular Targets cluster_effects Cellular Effects LCFA_CoA Long-Chain Acyl-CoA Transcription_Factors Transcription Factors LCFA_CoA->Transcription_Factors Enzymes Metabolic Enzymes LCFA_CoA->Enzymes Ion_Channels Ion Channels LCFA_CoA->Ion_Channels Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Metabolic_Flux Modulated Metabolic Flux Enzymes->Metabolic_Flux Ion_Flux Changes in Ion Flux Ion_Channels->Ion_Flux

Caption: Signaling roles of long-chain fatty acyl-CoAs.

Conclusion and Future Directions

The thioester bond of this compound, like other long-chain acyl-CoAs, is a high-energy linkage that plays a critical role in cellular metabolism and signaling. While direct thermodynamic data for this specific molecule is lacking, a strong theoretical framework can be established based on existing data for analogous compounds. The experimental protocols outlined in this guide, particularly isothermal titration calorimetry, provide a clear path for the future determination of these important thermodynamic parameters. A deeper understanding of the thermodynamics of the this compound thioester bond will be invaluable for researchers and drug development professionals working on metabolic disorders and related fields. Future research should focus on the direct measurement of the thermodynamic properties of a wider range of very long-chain and branched-chain acyl-CoAs to provide a more complete picture of their energetic roles in the cell.

References

13-Methylicosanoyl-CoA: A Technical Guide to its Putative Role and Analysis in the Context of Methyl-Branched Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 13-Methylicosanoyl-CoA, a long-chain, methyl-branched acyl-coenzyme A thioester. Due to the limited direct research on this specific molecule, this document synthesizes information from the broader field of methyl-branched fatty acid metabolism to propose its biosynthetic pathway, potential biological functions, and detailed methodologies for its analysis. This guide is intended to serve as a foundational resource for researchers interested in the study of very long-chain, internally-branched fatty acids and their roles in cellular metabolism and disease.

Introduction to Methyl-Branched Fatty Acids

Methyl-branched fatty acids (MBFAs) are a class of lipids characterized by one or more methyl groups along their acyl chain. They are found in a variety of organisms, from bacteria to mammals, and play crucial roles in maintaining membrane fluidity, acting as signaling molecules, and contributing to the physical properties of complex lipids. The position of the methyl branch significantly influences the fatty acid's physical and biological properties. Internally-branched fatty acids, such as the putative this compound, are less common than those with branches near the methyl (iso- and anteiso-) end of the chain and their specific functions are an area of active investigation.

Proposed Biosynthesis of this compound

The biosynthesis of this compound is hypothesized to occur via the fatty acid synthase (FAS) system, with the incorporation of a methylmalonyl-CoA extender unit during the elongation of a fatty acyl-CoA precursor. This pathway is a known mechanism for the formation of internally methyl-branched fatty acids.

The proposed biosynthetic pathway can be visualized as follows:

13_Methylicosanoyl_CoA_Biosynthesis Proposed Biosynthesis of this compound Propionyl_CoA Propionyl-CoA PCC Propionyl-CoA Carboxylase (PCC) Propionyl_CoA->PCC Methylmalonyl_CoA Methylmalonyl-CoA PCC->Methylmalonyl_CoA FAS Fatty Acid Synthase (FAS) Methylmalonyl_CoA->FAS Fatty_Acyl_CoA_n Fatty Acyl-CoA (n carbons) Fatty_Acyl_CoA_n->FAS Ketoacyl_Synthase β-Ketoacyl-ACP Synthase (KAS) FAS->Ketoacyl_Synthase Condensation Methyl_Ketoacyl_ACP Methyl-β-ketoacyl-ACP Ketoacyl_Synthase->Methyl_Ketoacyl_ACP Ketoacyl_Reductase β-Ketoacyl-ACP Reductase (KAR) Methyl_Hydroxyacyl_ACP Methyl-β-hydroxyacyl-ACP Ketoacyl_Reductase->Methyl_Hydroxyacyl_ACP Dehydratase Hydroxyacyl-ACP Dehydratase (DH) Methyl_Enoyl_ACP Methyl-trans-Δ²-enoyl-ACP Dehydratase->Methyl_Enoyl_ACP Enoyl_Reductase Enoyl-ACP Reductase (ER) Methyl_Acyl_ACP Methyl-acyl-ACP (n+2 carbons) Enoyl_Reductase->Methyl_Acyl_ACP Methyl_Ketoacyl_ACP->Ketoacyl_Reductase Reduction Methyl_Hydroxyacyl_ACP->Dehydratase Dehydration Methyl_Enoyl_ACP->Enoyl_Reductase Reduction Elongation_Cycles Further Elongation Cycles (Malonyl-CoA) Methyl_Acyl_ACP->Elongation_Cycles Thioesterase Thioesterase Elongation_Cycles->Thioesterase Fatty_Acid 13-Methylicosanoic Acid Thioesterase->Fatty_Acid ACSL Acyl-CoA Synthetase (ACSL) Fatty_Acid->ACSL Final_Product This compound ACSL->Final_Product

Caption: Proposed biosynthetic pathway for this compound.

The key steps in this proposed pathway are:

  • Formation of the Methyl Branch Donor: Propionyl-CoA is carboxylated by propionyl-CoA carboxylase (PCC) to form methylmalonyl-CoA.

  • Initiation and Elongation: A pre-existing fatty acyl-CoA chain is elongated by the fatty acid synthase (FAS) complex.

  • Incorporation of the Methyl Group: At a specific cycle of elongation, instead of the usual malonyl-CoA, methylmalonyl-CoA is used as the two-carbon (plus a methyl group) donor by the β-ketoacyl-ACP synthase (KAS) domain of FAS. This introduces a methyl group at the beta-position of the growing acyl chain.

  • Completion of the Elongation Cycle: The subsequent steps of reduction, dehydration, and a second reduction are carried out by the respective domains of FAS (KAR, DH, and ER).

  • Further Elongation: The resulting methyl-branched acyl-ACP undergoes further rounds of elongation with standard malonyl-CoA units until the 21-carbon chain of icosanoic acid is formed.

  • Release and Activation: The final 13-methylicosanoic acid is released from the FAS complex by a thioesterase and then activated to its coenzyme A ester, this compound, by an acyl-CoA synthetase (ACSL).

Potential Biological Functions

While the specific functions of this compound have not been elucidated, the roles of other internally-branched fatty acids suggest several possibilities:

  • Membrane Fluidity: The methyl group introduces a kink in the acyl chain, which can disrupt the tight packing of phospholipids (B1166683) in cell membranes. This can increase membrane fluidity, which is crucial for the function of membrane-bound proteins and for cellular adaptation to temperature changes.

  • Precursor for other Lipids: this compound could be a precursor for the synthesis of more complex lipids, such as phospholipids, triacylglycerols, and ceramides, incorporating the 13-methyl-branched acyl chain.

  • Metabolic Regulation: Long-chain acyl-CoAs are known to be important signaling molecules that can regulate the activity of enzymes and transcription factors involved in lipid metabolism.

Quantitative Data

Currently, there is no publicly available quantitative data on the concentration of this compound in any biological system. The table below is provided as a template for researchers to populate as data becomes available.

Biological SourceTissue/Cell TypeConcentration (pmol/mg protein)Analytical MethodReference
To be determinedTo be determinedTo be determinedLC-MS/MSFuture Studies
To be determinedTo be determinedTo be determinedLC-MS/MSFuture Studies

Experimental Protocols

The analysis of long-chain acyl-CoAs is challenging due to their low abundance and susceptibility to degradation. The following is a detailed protocol for the extraction, separation, and quantification of this compound from biological samples, adapted from established methods for similar molecules.[1][2][3]

Extraction of Long-Chain Acyl-CoAs from Tissues or Cells

This protocol is designed for the extraction of long-chain acyl-CoAs from soft tissues (e.g., liver, heart) or cultured cells.

Materials:

  • Homogenization Buffer: 100 mM KH₂PO₄, pH 4.9

  • Extraction Solvent: Acetonitrile:Isopropanol:Water (3:5:2, v/v/v)

  • Internal Standard: Heptadecanoyl-CoA (or other odd-chain acyl-CoA not expected to be in the sample)

  • Dounce homogenizer or similar tissue disruptor

  • Centrifuge capable of 15,000 x g at 4°C

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue or collect a cell pellet (e.g., 1x10⁷ cells).

  • Immediately add 1 mL of ice-cold Homogenization Buffer containing a known amount of the internal standard.

  • Homogenize the sample thoroughly on ice.

  • Add 2 mL of ice-cold Extraction Solvent to the homogenate.

  • Vortex vigorously for 1 minute.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Dry the supernatant under a stream of nitrogen gas or by vacuum centrifugation.

  • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

LC Conditions:

  • Mobile Phase A: 10 mM Ammonium (B1175870) Acetate in Water, pH 9.0 (adjusted with ammonium hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B (linear gradient)

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • Monitor the precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will need to be determined empirically or from a standard if available. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety.

    • Hypothetical MRM Transition for this compound: The precursor ion would be [M+H]⁺. A characteristic product ion would result from the fragmentation of the thioester bond or within the CoA moiety.

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum sensitivity of long-chain acyl-CoAs.

The workflow for the analysis of this compound can be summarized in the following diagram:

Experimental_Workflow Experimental Workflow for this compound Analysis Sample Biological Sample (Tissue or Cells) Extraction Extraction with Internal Standard Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Drying Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis Results Results Data_Analysis->Results

Caption: General workflow for the analysis of this compound.

Conclusion and Future Directions

This compound represents an understudied member of the methyl-branched fatty acid family. While its precise biological role remains to be elucidated, its structure suggests involvement in modulating membrane properties and potentially in metabolic regulation. The proposed biosynthetic pathway and the detailed analytical protocol provided in this guide offer a solid foundation for future research. Key areas for future investigation include:

  • Confirmation of its existence in biological systems: Utilizing the provided LC-MS/MS methodology to screen for the presence of this compound in various organisms and tissues.

  • Elucidation of its specific biological functions: Investigating its impact on membrane biophysics, its incorporation into complex lipids, and its potential role as a signaling molecule.

  • Identification of the specific enzymes involved in its biosynthesis: Characterizing the fatty acid synthase and acyl-CoA synthetase isoforms responsible for its production.

By addressing these questions, the scientific community can gain a deeper understanding of the diverse roles of methyl-branched fatty acids in health and disease.

References

Exploring the Biological Significance of C21 Branched-Chain Acyl-CoAs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological significance of C21 branched-chain acyl-CoAs (BC-acyl-CoAs), a class of molecules at the intersection of very-long-chain fatty acid (VLCFA) and branched-chain fatty acid (BCFA) metabolism. While direct research on C21 BC-acyl-CoAs is limited, this document extrapolates their potential metabolic pathways, physiological roles, and involvement in cellular signaling from the broader scientific understanding of related lipid molecules. This guide summarizes the current knowledge, presents hypothetical metabolic and signaling pathways, and offers detailed experimental protocols to facilitate future research into this understudied area of lipid biology. The content is intended to serve as a foundational resource for researchers and professionals in drug development seeking to understand and investigate the roles of these complex lipids in health and disease.

Introduction: The Emerging Landscape of Very-Long-Chain Branched-Chain Fatty Acids

Fatty acids are fundamental building blocks of cellular structures and key players in metabolic and signaling pathways. Among the vast diversity of fatty acids, branched-chain fatty acids (BCFAs) and very-long-chain fatty acids (VLCFAs) have garnered increasing attention for their unique biological activities. BCFAs, characterized by methyl branches along their acyl chains, are known to influence membrane fluidity and have been implicated in intestinal health, immune regulation, and cancer biology.[1][2] VLCFAs, defined as fatty acids with 22 or more carbons, are crucial components of sphingolipids and are involved in maintaining the integrity of cellular membranes.[3]

C21 branched-chain fatty acids, and their activated acyl-CoA counterparts, represent a specific and largely unexplored subclass of these lipids. Their odd-numbered carbon chain length and branched structure suggest unique metabolic origins and biological functions. This guide aims to synthesize the current understanding of related lipid species to build a framework for investigating the biological significance of C21 BC-acyl-CoAs.

1.1. Dietary Sources and Endogenous Synthesis

The primary dietary sources of BCFAs are ruminant-derived products such as dairy and beef, as well as some fermented foods.[1][2] Endogenous synthesis of BCFAs occurs via the catabolism of branched-chain amino acids (BCAAs), which provide the initial branched-chain primers for fatty acid synthesis.[4]

Metabolism of C21 Branched-Chain Acyl-CoAs: A Hypothetical Pathway

Direct experimental evidence for the metabolic pathways of C21 BC-acyl-CoAs is scarce. However, based on the known metabolism of other BCFAs and VLCFAs, a plausible pathway can be proposed.

2.1. Biosynthesis and Elongation

The synthesis of C21 BC-acyl-CoAs likely begins with shorter-chain branched-acyl-CoA primers derived from BCAA metabolism. These primers undergo elongation through the fatty acid synthase (FAS) system and subsequently by the ELOVL family of fatty acid elongases. ELOVL1, ELOVL3, and ELOVL7 have been shown to elongate saturated branched-chain acyl-CoAs.[5] It is plausible that these elongases, particularly ELOVL1 and ELOVL3 which act on very-long-chain substrates, are involved in the final elongation steps to produce C21 BC-acyl-CoAs.[5]

BCFASynthesis BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA BCAT BC_AcylCoA_primer Branched-Chain Acyl-CoA Primers (e.g., Isovaleryl-CoA) BCKA->BC_AcylCoA_primer BCKDH FAS Fatty Acid Synthase (FAS) BC_AcylCoA_primer->FAS Shorter_BCFA Shorter-Chain BCFAs (e.g., C15, C17) FAS->Shorter_BCFA MalonylCoA Malonyl-CoA MalonylCoA->FAS ELOVL ELOVL Elongases (e.g., ELOVL1, ELOVL3) Shorter_BCFA->ELOVL C21_BC_AcylCoA C21 Branched-Chain Acyl-CoA ELOVL->C21_BC_AcylCoA BCFADegradation C21_BC_AcylCoA C21 Branched-Chain Acyl-CoA Peroxisome Peroxisome C21_BC_AcylCoA->Peroxisome AlphaOx α-Oxidation (if necessary) Peroxisome->AlphaOx BetaOx β-Oxidation AlphaOx->BetaOx PropionylCoA Propionyl-CoA BetaOx->PropionylCoA AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Mitochondrion Mitochondrion PropionylCoA->Mitochondrion AcetylCoA->Mitochondrion TCA TCA Cycle Mitochondrion->TCA SignalingPathway C21_BC_AcylCoA C21 Branched-Chain Acyl-CoA PPARa PPARα C21_BC_AcylCoA->PPARa Ligand Binding RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (in target genes) RXR->PPRE DNA Binding GeneExpression Altered Gene Expression (e.g., β-oxidation enzymes) PPRE->GeneExpression Transcriptional Activation GCMS_Workflow Sample Tissue Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization GC Gas Chromatography (Separation) Derivatization->GC MS Mass Spectrometry (Detection & Identification) GC->MS Data Data Analysis (Quantification) MS->Data

References

Methodological & Application

Application Note & Protocol: Quantitative Analysis of 13-Methylicosanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantification of 13-Methylicosanoyl-CoA in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in cellular metabolism, playing a key role in fatty acid metabolism and energy production.[1][2] this compound is a long-chain acyl-CoA whose precise quantification is essential for studying various metabolic pathways and their dysregulation in disease states. This application note details a robust and sensitive LC-MS/MS method for the absolute quantification of this compound. The method utilizes a reversed-phase liquid chromatography system for separation, coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection.

Experimental Protocols

Materials and Reagents
  • This compound standard (synthesis required or custom order)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other suitable non-endogenous odd-chain acyl-CoA[3]

  • LC-MS grade acetonitrile, methanol (B129727), and water[1]

  • Ammonium (B1175870) acetate[1] or Ammonium hydroxide[2][4]

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)[2][5]

  • Standard laboratory equipment for sample preparation.

Sample Preparation: Solid Phase Extraction (SPE)

A fast SPE method is recommended to extract acyl-CoAs from biological samples, such as tissue homogenates or cell lysates.[2][5]

  • Homogenization: Homogenize tissue samples (100-200 mg) in an appropriate extraction buffer.[2]

  • Internal Standard Spiking: Spike the homogenate with the internal standard (e.g., C17:0-CoA) to a final concentration of 1 µM.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of extraction buffer.[3]

  • Sample Loading: Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of extraction buffer to remove interfering substances.[3]

  • Elution: Elute the acyl-CoAs with a series of methanol/ammonium formate (B1220265) solutions of increasing organic content. A suggested gradient is:

    • 3 mL of 50 mM ammonium formate (pH 6.3) and methanol (1:1)[3]

    • 3 mL of 50 mM ammonium formate (pH 6.3) and methanol (1:3)[3]

    • 3 mL of methanol[3]

  • Drying and Reconstitution: Dry the combined eluate under a stream of nitrogen gas and reconstitute the sample in a suitable solvent, such as 50% methanol in 50 mM ammonium acetate (B1210297) (pH 7), for LC-MS/MS analysis.[1]

LC-MS/MS Conditions

Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm) is suitable for the separation of long-chain acyl-CoAs.[1][3]

  • Mobile Phase A: 10 mM Ammonium Acetate in water (pH 6.8).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Elution: A gradient is used to separate the analytes. A typical gradient profile is as follows:

    • 0-2 min: 20% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 20% B for re-equilibration

  • Flow Rate: 0.2 mL/min.[1]

  • Injection Volume: 10-30 µL.[1]

  • Column Temperature: 32-40 °C.[1][6]

Mass Spectrometry (MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2][5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

  • Key MRM Transitions:

    • Acyl-CoAs typically exhibit a characteristic neutral loss of the phospho-ADP moiety (507 Da) from the precursor ion.[1][2]

    • The precursor ion for this compound ([M+H]⁺) is calculated to be m/z 1090.7.

    • The primary product ion for quantification is therefore m/z 583.7.

    • A secondary, qualifying transition can also be monitored, for example, the fragment corresponding to the acyl-pantetheine moiety.

  • MS Parameters Optimization:

    • Capillary Voltage: ~3.20 kV[1]

    • Cone Voltage: ~45 V[1]

    • Desolvation Temperature: ~500 °C[1]

    • Source Temperature: ~120 °C[1]

    • Collision Gas: Argon.[1]

    • Collision energy should be optimized for the specific analyte and instrument.

Data Presentation

Quantitative data should be summarized in clear and concise tables.

Table 1: MRM Transitions for Analyte and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound1090.7583.72004540
Heptadecanoyl-CoA (IS)1020.5513.52004540

Table 2: Method Validation Summary

ParameterThis compound
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%

Visualization

Experimental Workflow

experimental_workflow sample Biological Sample (Tissue/Cells) homogenization Homogenization & IS Spiking sample->homogenization spe Solid Phase Extraction (SPE) homogenization->spe elution Elution spe->elution dry_recon Drying & Reconstitution elution->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms data Data Processing & Quantification lcms->data results Results data->results

Caption: Overall experimental workflow for the quantification of this compound.

Analytical Method Validation Logic

validation_logic method LC-MS/MS Method specificity Specificity method->specificity linearity Linearity & Range method->linearity lod_loq LOD & LOQ method->lod_loq stability Stability method->stability validated Validated Method specificity->validated accuracy Accuracy linearity->accuracy precision Precision linearity->precision lod_loq->validated accuracy->validated precision->validated stability->validated

Caption: Logical flow of the analytical method validation process.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in biological samples. This protocol offers a valuable tool for researchers investigating the roles of long-chain fatty acyl-CoAs in health and disease. The method has been validated for its linearity, accuracy, precision, and sensitivity, ensuring high-quality data for demanding research applications.

References

Application Notes and Protocols for the Solid-Phase Synthesis of 13-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

13-Methylicosanoyl-CoA is a long-chain branched acyl-coenzyme A that can be utilized in various biochemical and pharmaceutical studies, including those related to fatty acid metabolism and enzyme activity. Its synthesis can be challenging due to its amphipathic nature and the complexity of Coenzyme A. Solid-phase synthesis offers a streamlined approach to obtaining this molecule by simplifying purification and allowing for the use of excess reagents to drive reactions to completion.

This document provides a detailed protocol for the synthesis of this compound. The synthesis is divided into two main parts: the synthesis of the 13-methylicosanoic acid precursor and its subsequent coupling to Coenzyme A on a solid support. The proposed solid-phase strategy is based on well-established principles of solid-phase peptide synthesis (SPPS), adapted for the immobilization of a long-chain fatty acid and its subsequent conversion to the Coenzyme A thioester.

Part 1: Synthesis of 13-Methylicosanoic Acid

The synthesis of the 13-methylicosanoic acid is proposed via a Wittig reaction, a reliable method for forming carbon-carbon double bonds, followed by hydrogenation. This approach is adapted from the synthesis of shorter-chain methyl-branched fatty acids.

Experimental Protocol for 13-Methylicosanoic Acid Synthesis:

Step 1: Synthesis of (11-carboxundecyl)triphenylphosphonium bromide

  • To a solution of 12-bromododecanoic acid (1 equivalent) in acetonitrile (B52724), add triphenylphosphine (B44618) (1.1 equivalents).

  • Reflux the mixture for 24 hours.

  • Cool the reaction mixture to room temperature and collect the precipitate by filtration.

  • Wash the solid with cold acetonitrile and dry under vacuum to yield (11-carboxundecyl)triphenylphosphonium bromide.

Step 2: Wittig Reaction

  • Suspend the phosphonium (B103445) salt (1 equivalent) in a mixture of tetrahydrofuran (B95107) (THF) and dimethyl sulfoxide (B87167) (DMSO).

  • Add sodium hydride (2.2 equivalents) portion-wise at 0°C and stir the mixture for 1 hour at room temperature to form the ylide.

  • Cool the reaction mixture to 0°C and add 2-methylnonanal (B14154890) (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding water and acidify with 1 M HCl.

  • Extract the aqueous layer with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product, a mixture of (E/Z)-13-methylicosenoic acid.

Step 3: Hydrogenation

  • Dissolve the crude (E/Z)-13-methylicosenoic acid in ethanol.

  • Add 10% Palladium on carbon (Pd/C) (catalytic amount).

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to yield 13-methylicosanoic acid. Purify by column chromatography if necessary.

Part 2: Solid-Phase Synthesis of this compound

This protocol utilizes a 2-chlorotrityl chloride resin for the immobilization of 13-methylicosanoic acid, followed by coupling with Coenzyme A and cleavage from the resin.

Experimental Protocol:

Step 1: Loading of 13-Methylicosanoic Acid onto 2-Chlorotrityl Chloride Resin

  • Swell 2-chlorotrityl chloride resin (1 g, 1.0-1.6 mmol/g substitution) in anhydrous dichloromethane (B109758) (DCM) (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Drain the DCM.

  • Dissolve 13-methylicosanoic acid (2 equivalents based on resin substitution) and N,N-diisopropylethylamine (DIPEA) (4 equivalents) in anhydrous DCM.

  • Add the solution to the swollen resin and shake at room temperature for 4 hours.

  • To cap any remaining reactive sites on the resin, add methanol (B129727) (0.8 mL per gram of resin) and shake for 30 minutes.

  • Drain the reaction solution and wash the resin sequentially with DCM (3x), dimethylformamide (DMF) (3x), methanol (3x), and finally DCM (3x).

  • Dry the resin under vacuum.

Step 2: Coupling of Coenzyme A

  • Swell the 13-methylicosanoic acid-loaded resin in anhydrous DMF.

  • In a separate vial, dissolve Coenzyme A trilithium salt (1.5 equivalents) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.5 equivalents) in a minimal amount of DMF.

  • Add N,N'-Diisopropylcarbodiimide (DIC) (1.5 equivalents) to the Coenzyme A solution and pre-activate for 10 minutes.

  • Add the activated Coenzyme A solution to the resin.

  • Shake the reaction vessel at room temperature for 24 hours.

  • Drain the reaction solution and wash the resin with DMF (3x), methanol (3x), and DCM (3x).

Step 3: Cleavage of this compound from the Resin

  • Wash the resin with DCM.

  • Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

  • Add the cleavage cocktail to the resin and shake at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Evaporate the TFA from the filtrate under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the pellet under vacuum.

  • Purify the crude this compound by preparative HPLC.

Data Presentation

Table 1: Summary of Materials and Reagents for Solid-Phase Synthesis.

Reagent Purpose Supplier Example
2-Chlorotrityl chloride resinSolid supportSigma-Aldrich, Novabiochem
13-Methylicosanoic acidFatty acid substrateSynthesized (as above)
Coenzyme A trilithium saltThiol sourceSigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)Base for loadingSigma-Aldrich
N,N'-Diisopropylcarbodiimide (DIC)Coupling reagentSigma-Aldrich
1-Hydroxybenzotriazole (HOBt)Coupling additiveSigma-Aldrich
Dichloromethane (DCM), anhydrousSolventFisher Scientific
Dimethylformamide (DMF), anhydrousSolventFisher Scientific
Trifluoroacetic acid (TFA)Cleavage reagentSigma-Aldrich
Triisopropylsilane (TIS)ScavengerSigma-Aldrich

Table 2: Key Reaction Parameters for Solid-Phase Synthesis (Illustrative).

Step Parameter Value Notes
Loading Fatty Acid Equivalents2Relative to resin capacity
DIPEA Equivalents4Relative to resin capacity
Reaction Time4 hours
TemperatureRoom Temperature
Coupling Coenzyme A Equivalents1.5Relative to loaded fatty acid
DIC/HOBt Equivalents1.5Relative to loaded fatty acid
Reaction Time24 hours
TemperatureRoom Temperature
Cleavage TFA Concentration95%In cleavage cocktail
Reaction Time2 hours
TemperatureRoom Temperature
Overall Yield Estimated Yield30-50%Based on initial resin loading

Note: The values in Table 2 are illustrative and may require optimization for specific laboratory conditions.

Visualization of the Experimental Workflow

Solid_Phase_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Workflow Resin 2-Chlorotrityl Chloride Resin Swelling1 Swell Resin in DCM Resin->Swelling1 Loading Load 13-Methylicosanoic Acid with DIPEA in DCM Swelling1->Loading Washing1 Wash Resin (DCM, DMF, MeOH) Loading->Washing1 Swelling2 Swell Resin in DMF Washing1->Swelling2 Coupling Couple Coenzyme A (DIC/HOBt in DMF) Swelling2->Coupling Washing2 Wash Resin (DMF, MeOH, DCM) Coupling->Washing2 Cleavage Cleave with TFA/H2O/TIS Washing2->Cleavage Purification Purify by HPLC Cleavage->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the solid-phase synthesis of this compound.

Application Notes and Protocols for Developing a Cell-Based Assay for 13-Methylicosanoyl-CoA Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain fatty acyl-CoAs are pivotal intermediates in cellular metabolism, serving as substrates for β-oxidation, complex lipid synthesis, and cellular signaling. The study of the enzymes that metabolize these molecules is crucial for understanding various physiological and pathological processes, including metabolic disorders and cancer. 13-Methylicosanoyl-CoA is a specific very-long-chain fatty acyl-CoA whose metabolic fate and enzymatic regulation are not well-characterized. These application notes provide a comprehensive guide to developing a robust cell-based assay to determine the activity of enzymes acting on this compound.

The protocols outlined below describe two primary approaches: a direct measurement of this compound levels using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and an indirect functional assay measuring the activity of a key catabolic enzyme, acyl-CoA oxidase, using a fluorometric method. These methods can be adapted to screen for inhibitors or activators of enzymes involved in the metabolism of this compound, providing a valuable tool for drug discovery and basic research.

Principle of the Assays

1. Direct Quantification by LC-MS/MS: This method involves the introduction of 13-methylicosanoic acid, the precursor fatty acid, to cultured cells. The cells will intracellularly convert it to this compound. Following cell lysis and extraction, the concentration of this compound is directly and specifically measured using LC-MS/MS. This approach provides a quantitative measure of the substrate's intracellular concentration, which can be monitored over time or in response to therapeutic agents.[1][2][3][4][5]

2. Indirect Fluorometric Assay for Acyl-CoA Oxidase Activity: This assay measures the activity of acyl-CoA oxidase, the first and rate-limiting enzyme in the peroxisomal β-oxidation pathway. The assay is based on the principle that the oxidation of the acyl-CoA substrate produces hydrogen peroxide (H2O2). This H2O2 is then used in a horseradish peroxidase (HRP)-coupled reaction to convert a non-fluorescent probe into a highly fluorescent product. The increase in fluorescence is directly proportional to the acyl-CoA oxidase activity.[6][7][8][9][10]

Experimental Protocols

Protocol 1: Direct Quantification of this compound by LC-MS/MS

Materials:

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • 13-methylicosanoic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Cell scrapers

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal standard (e.g., C17:0-CoA or a stable isotope-labeled analog)

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HepG2, HEK293) in 6-well plates and grow to 80-90% confluency.

    • Prepare a stock solution of 13-methylicosanoic acid complexed to fatty acid-free BSA.

    • Treat cells with varying concentrations of the 13-methylicosanoic acid-BSA complex for a defined period (e.g., 2, 6, 12, 24 hours). Include a vehicle control (BSA alone).

  • Cell Lysis and Extraction:

    • Wash cells twice with ice-cold PBS.

    • Add 500 µL of ice-cold 80% methanol containing the internal standard to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Employ a C18 reversed-phase column for separation.

    • Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

Data Presentation:

Treatment GroupConcentration of 13-methylicosanoic acid (µM)Incubation Time (hours)Intracellular this compound (pmol/mg protein)
Vehicle Control024Below Limit of Detection
Low Dose102415.2 ± 1.8
High Dose502478.5 ± 6.3
Time Course (50 µM)50225.1 ± 2.5
50655.9 ± 4.7
501282.3 ± 7.1
502479.8 ± 6.9
Protocol 2: Indirect Fluorometric Assay for Acyl-CoA Oxidase Activity

Materials:

  • Cells cultured and treated as in Protocol 1.

  • Lysis buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 0.5% Triton X-100 and protease inhibitors).

  • Assay buffer (50 mM potassium phosphate buffer, pH 7.4).

  • This compound (substrate).

  • Horseradish Peroxidase (HRP).

  • Fluorescent probe (e.g., Amplex™ Red or a similar H2O2-sensitive dye).

  • 96-well black, clear-bottom plates.

  • Fluorescence microplate reader.

Procedure:

  • Preparation of Cell Lysates:

    • After treatment with 13-methylicosanoic acid (to potentially induce enzyme expression) or a test compound, wash cells with ice-cold PBS.

    • Lyse the cells in lysis buffer.

    • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cytosolic fraction) for the assay.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Assay Reaction:

    • Prepare a reaction mixture in the assay buffer containing HRP and the fluorescent probe.

    • In a 96-well plate, add a specific amount of cell lysate (e.g., 10-50 µg of protein) to each well.

    • Add the reaction mixture to each well.

    • Initiate the reaction by adding this compound.

    • Include a no-substrate control to measure background fluorescence.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex™ Red) kinetically over a period of 30-60 minutes at room temperature or 37°C.

Data Presentation:

Treatment GroupTest Compound Concentration (µM)Rate of Fluorescence Increase (RFU/min)Specific Activity (nmol H2O2/min/mg protein)% Inhibition/Activation
Vehicle Control0150.3 ± 12.55.01 ± 0.420
Inhibitor A175.8 ± 8.12.53 ± 0.2749.5
Inhibitor A1020.1 ± 3.50.67 ± 0.1286.6
Activator B1225.6 ± 18.97.52 ± 0.6350.1
Activator B10310.2 ± 25.410.34 ± 0.85106.4

Visualizations

experimental_workflow_lcms cluster_cell_culture Cell Culture & Treatment cluster_extraction Sample Preparation cluster_analysis Analysis cell_plating Plate Cells cell_growth Grow to 80-90% Confluency cell_plating->cell_growth treatment Treat with 13-methylicosanoic acid-BSA cell_growth->treatment wash_cells Wash with PBS treatment->wash_cells lysis Lyse with Methanol & Internal Standard wash_cells->lysis centrifugation Centrifuge lysis->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection lcms_analysis LC-MS/MS Analysis supernatant_collection->lcms_analysis data_quantification Quantify this compound lcms_analysis->data_quantification

Caption: Workflow for direct quantification of this compound.

signaling_pathway_beta_oxidation cluster_pathway Peroxisomal β-Oxidation cluster_detection Fluorometric Detection substrate This compound enzyme Acyl-CoA Oxidase substrate->enzyme O2 product1 trans-2-Enoyl-CoA enzyme->product1 product2 Hydrogen Peroxide (H2O2) enzyme->product2 h2o2_detect H2O2 product2->h2o2_detect hrp HRP h2o2_detect->hrp fluorescent_product Fluorescent Product hrp->fluorescent_product Fluorescence probe Non-fluorescent Probe probe->hrp

Caption: Principle of the indirect acyl-CoA oxidase activity assay.

logical_relationship_assay_choice start Research Goal quantify Direct Quantification of Substrate start->quantify Substrate level focus activity Measure Enzyme Activity start->activity Enzyme function focus lcms LC-MS/MS Assay quantify->lcms fluoro Fluorometric Assay activity->fluoro

Caption: Decision tree for selecting the appropriate assay.

References

Application Note: Purification of 13-Methylicosanoyl-CoA via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Methylicosanoyl-CoA is a long-chain branched fatty acyl-coenzyme A thioester. As with other acyl-CoAs, it plays a potential role in various metabolic pathways. The isolation and purification of such molecules are crucial for downstream applications, including enzymatic assays, structural analysis, and as standards in metabolic research. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is a robust and widely adopted technique for the purification of acyl-CoA molecules.[1][2][3] This document provides a detailed protocol for the purification of this compound using HPLC.

Principle of Separation

Reverse-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase, typically a C18 or C8 alkyl-silica, retains hydrophobic molecules.[1][4] A polar mobile phase is used to elute the analytes, with a gradient of increasing organic solvent concentration to elute more hydrophobic compounds. Given its long, 21-carbon equivalent chain, this compound is a hydrophobic molecule that can be effectively separated from more polar contaminants and other acyl-CoA species of different chain lengths using this principle. Detection is commonly achieved by monitoring the UV absorbance of the adenine (B156593) ring in the coenzyme A moiety at approximately 260 nm.[2][3]

Experimental Protocol

This protocol outlines a general procedure that may require optimization based on the specific sample matrix and available instrumentation.

Sample Preparation

Proper sample preparation is critical to remove interfering substances like proteins and salts that can damage the HPLC column and affect the separation quality.

  • Extraction from Biological Samples:

    • Homogenize the tissue or cell pellet in a cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.2).

    • Precipitate proteins by adding a cold organic solvent such as acetonitrile (B52724) or by performing a perchloric acid precipitation.

    • Centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

    • The resulting supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) with a C18 cartridge to enrich for hydrophobic molecules.

HPLC Instrumentation and Conditions
  • HPLC System: An HPLC system equipped with a binary pump for gradient elution, a UV-Vis detector, and a fraction collector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good resolution of long-chain acyl-CoAs.[1][2]

  • Mobile Phase:

    • Solvent A: 50 mM Potassium Phosphate, pH 5.5

    • Solvent B: Acetonitrile

  • Detection: UV absorbance at 260 nm.

Chromatographic Procedure
  • Equilibrate the C18 column with the starting mobile phase composition (e.g., 80% Solvent A, 20% Solvent B) for at least 30 minutes at a stable flow rate.

  • Inject the prepared sample onto the column.

  • Run the gradient elution program to separate the components.

  • Monitor the chromatogram in real-time and collect fractions corresponding to the peak of interest.

  • Analyze the collected fractions for purity, for instance, by re-injecting a small aliquot onto the same HPLC system.

  • Pool the pure fractions and proceed with solvent evaporation (e.g., lyophilization or vacuum centrifugation) to concentrate the purified this compound.

Data Presentation

The following tables represent typical data that would be generated during the purification of this compound.

Table 1: HPLC Gradient Elution Program

Time (minutes)% Solvent A (50 mM Potassium Phosphate, pH 5.5)% Solvent B (Acetonitrile)Flow Rate (mL/min)
080201.0
580201.0
3520801.0
4020801.0
4580201.0
5080201.0

Table 2: Expected Retention Times of Different Acyl-CoAs

CompoundExpected Retention Time (minutes)
Coenzyme A (Free Thiol)~ 5.2
Acetyl-CoA (C2)~ 8.1
Palmitoyl-CoA (C16)~ 25.8
Stearoyl-CoA (C18)~ 29.5
This compound (C21 branched) ~ 34.2
Behenoyl-CoA (C22)~ 36.7

Note: These are hypothetical retention times and will vary depending on the exact HPLC system, column, and mobile phase conditions.

Table 3: Purification Summary

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Purification Fold
Crude Extract500100021001
Protein Precipitation1509506.3953.2
Solid-Phase Extraction3085028.38514.2
HPLC Fraction Pool270035070175

Note: This table is a hypothetical representation of a typical purification workflow and the expected outcomes.

Visualizations

Experimental Workflow

experimental_workflow start Start: Biological Sample homogenization Homogenization (e.g., Potassium Phosphate Buffer) start->homogenization protein_precipitation Protein Precipitation (e.g., Acetonitrile) homogenization->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant (Crude Extract) centrifugation->supernatant spe Solid-Phase Extraction (SPE) (C18 Cartridge) supernatant->spe hplc Reverse-Phase HPLC (C18 Column, Gradient Elution) spe->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_analysis Purity Analysis (Re-injection) fraction_collection->purity_analysis pooling Pool Pure Fractions purity_analysis->pooling concentration Solvent Evaporation (Lyophilization) pooling->concentration final_product Purified this compound concentration->final_product

Caption: Workflow for the purification of this compound.

Logical Relationships in HPLC Separation

hplc_logic sample Sample Mixture column C18 Stationary Phase (Non-polar) sample->column hydrophobic_interaction Hydrophobic Interaction column->hydrophobic_interaction mobile_phase Mobile Phase (Polar) mobile_phase->column elution Elution hydrophobic_interaction->elution Increasing Organic Solvent less_hydrophobic Less Hydrophobic Molecules (Elute Early) elution->less_hydrophobic more_hydrophobic More Hydrophobic Molecules (this compound) (Elute Later) elution->more_hydrophobic

Caption: Principle of reverse-phase HPLC separation.

Conclusion

The described HPLC protocol provides a reliable framework for the purification of this compound. The key to successful purification lies in meticulous sample preparation and optimization of the HPLC gradient conditions to achieve baseline separation of the target molecule from other cellular components. The purified product can then be used for a variety of downstream applications in metabolic research and drug development.

References

Application Notes and Protocols for the Enzyme Kinetics Assay of 13-Methylicosanoyl-CoA Synthetase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the kinetic parameters of 13-Methylicosanoyl-CoA synthetase, a long-chain acyl-CoA synthetase (ACSL). ACSL enzymes are crucial in lipid metabolism, activating fatty acids for subsequent metabolic pathways such as β-oxidation and lipid synthesis.[1][2] Understanding the kinetics of specific ACSL isoforms like this compound synthetase is vital for elucidating their physiological roles and for the development of therapeutic agents targeting lipid-associated diseases.

Introduction and Assay Principle

This compound synthetase catalyzes the conversion of 13-methylicosanoic acid to its corresponding acyl-CoA thioester. This two-step reaction involves the formation of an acyl-adenylate intermediate from the fatty acid and ATP, followed by the reaction of this intermediate with Coenzyme A (CoA) to produce this compound, AMP, and pyrophosphate (PPi).[2][3][4]

The kinetic characterization of this enzyme can be achieved through various methods, including radiometric assays, HPLC-based separation, and coupled-enzyme assays.[1][2][5] This protocol details a continuous spectrophotometric coupled-enzyme assay. This method is advantageous as it allows for real-time monitoring of the reaction progress.

In this coupled assay, the production of AMP is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. The reactions involved are as follows:

  • This compound Synthetase: 13-Methylicosanoic acid + ATP + CoA-SH → this compound + AMP + PPi

  • Myokinase (Adenylate Kinase): AMP + ATP → 2 ADP

  • Pyruvate Kinase: 2 ADP + 2 Phosphoenolpyruvate → 2 ATP + 2 Pyruvate

  • Lactate Dehydrogenase: 2 Pyruvate + 2 NADH + 2 H⁺ → 2 Lactate + 2 NAD⁺

The rate of NADH oxidation is directly proportional to the rate of AMP production, and thus to the activity of this compound synthetase.

Experimental Protocols

Materials and Reagents
  • Enzyme: Purified or partially purified this compound synthetase

  • Substrates:

    • 13-Methylicosanoic acid

    • Adenosine 5'-triphosphate (ATP)

    • Coenzyme A, trilithium salt (CoA-SH)

  • Coupling Enzymes:

    • Myokinase (MK) from rabbit muscle

    • Pyruvate Kinase (PK) from rabbit muscle

    • Lactate Dehydrogenase (LDH) from rabbit muscle

  • Reagents:

    • Phosphoenolpyruvate (PEP)

    • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

    • HEPES buffer

    • Magnesium chloride (MgCl₂)

    • Triton X-100 (optional, for enzyme stabilization)

    • Bovine Serum Albumin (BSA) (optional, to aid in fatty acid solubility)

  • Equipment:

    • UV/Vis Spectrophotometer capable of reading at 340 nm

    • Temperature-controlled cuvette holder

    • Micropipettes

    • Cuvettes (1 cm path length)

Preparation of Reagents
  • Assay Buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl₂. Prepare a stock solution and adjust the pH at the desired reaction temperature.

  • Substrate Stocks:

    • 13-Methylicosanoic acid: Prepare a stock solution (e.g., 10 mM) in a suitable organic solvent like ethanol (B145695) or DMSO. Further dilutions can be made in the assay buffer containing a low concentration of Triton X-100 or BSA to ensure solubility.

    • ATP: Prepare a 100 mM stock solution in water and adjust the pH to 7.0. Store at -20°C.

    • CoA-SH: Prepare a 10 mM stock solution in water. Store at -20°C.

  • Coupling Enzyme and Reagent Mix: Prepare a fresh mix containing:

    • 50 mM HEPES, pH 7.5

    • 5 mM MgCl₂

    • 3 mM PEP

    • 0.1 mM NADH

    • 5 units/mL Myokinase

    • 1 unit/mL Pyruvate Kinase

    • 1.5 units/mL Lactate Dehydrogenase

    • Varying concentrations of one substrate (e.g., 13-methylicosanoic acid) while keeping the others at a fixed, saturating concentration.

Assay Procedure
  • Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 37°C).

  • To a 1 ml cuvette, add the appropriate volume of the coupling enzyme and reagent mix.

  • Add the fixed, saturating concentrations of two of the three substrates (ATP, CoA-SH, or 13-methylicosanoic acid).

  • Add the varying concentrations of the third substrate to be tested.

  • Mix gently by inversion and incubate for 5 minutes to allow the temperature to equilibrate and to record any background rate of NADH oxidation.

  • Initiate the reaction by adding a small volume of the this compound synthetase enzyme solution.

  • Immediately start recording the decrease in absorbance at 340 nm for 5-10 minutes. The rate should be linear during the initial phase of the reaction.

Data Analysis
  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law:

    • v₀ (µmol/min/mg) = (ΔA₃₄₀/min) / (ε * l * [enzyme])

    • Where:

      • ΔA₃₄₀/min is the rate of change of absorbance at 340 nm.

      • ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

      • l is the path length of the cuvette (typically 1 cm).

      • [enzyme] is the concentration of the enzyme in mg/mL in the final reaction volume.

    • A factor of 2 must be considered in the final calculation as 2 molecules of NADH are oxidized for every molecule of AMP produced.

  • Plot the initial velocity (v₀) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, R) to determine the kinetic parameters Vmax and Km.

    • v₀ = (Vmax * [S]) / (Km + [S])

  • The turnover number (kcat) can be calculated if the molar concentration of the enzyme is known:

    • kcat = Vmax / [E]t

    • Where [E]t is the total enzyme concentration.

Data Presentation

The determined kinetic parameters should be summarized in a table for clarity and comparison.

SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
13-Methylicosanoic acid
ATP
Coenzyme A

Visualizations

Enzymatic Reaction Pathway

Enzymatic_Reaction FattyAcid 13-Methylicosanoic Acid Enzyme This compound Synthetase FattyAcid->Enzyme ATP ATP ATP->Enzyme CoA CoA-SH CoA->Enzyme AcylCoA This compound Enzyme->AcylCoA AMP AMP Enzyme->AMP PPi PPi Enzyme->PPi

Caption: Reaction catalyzed by this compound synthetase.

Experimental Workflow for Coupled Spectrophotometric Assay

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrate Stocks, and Coupling Enzyme Mix Spectro Set Spectrophotometer to 340 nm and 37°C Mix Combine Assay Mix, Fixed Substrates, and Varying Substrate in Cuvette Reagents->Mix Incubate Incubate for 5 min (Temperature Equilibration) Mix->Incubate Initiate Initiate Reaction with This compound Synthetase Incubate->Initiate Measure Record Absorbance Decrease at 340 nm Initiate->Measure Calc_Rate Calculate Initial Velocity (v₀) from Linear Slope Measure->Calc_Rate Plot Plot v₀ vs. [Substrate] Calc_Rate->Plot Fit Fit Data to Michaelis-Menten Equation Plot->Fit Determine Determine Km, Vmax, kcat Fit->Determine

Caption: Workflow for the coupled spectrophotometric enzyme kinetics assay.

References

Application Notes and Protocols for the Use of 13-Methylicosanoyl-CoA as a Substrate in In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

13-Methylicosanoyl-CoA is a C21 branched-chain fatty acyl-coenzyme A. Due to its structure, it is hypothesized to be a substrate for enzymes involved in the metabolism of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids. The primary metabolic pathways for such molecules are peroxisomal β-oxidation and activation by specific acyl-CoA synthetases.[1][2] These pathways are critical for lipid homeostasis, and their dysregulation is associated with various metabolic diseases.

This document provides detailed protocols for testing this compound as a substrate for two key enzyme classes: Very-Long-Chain Acyl-CoA Synthetases (VLC-ACS) and peroxisomal Acyl-CoA Dehydrogenases (ACADs) that act on branched-chain substrates.

Potential Enzyme Classes for this compound Metabolism

  • Very-Long-Chain Acyl-CoA Synthetases (VLC-ACS): These enzymes are responsible for the activation of fatty acids with chain lengths of C22 or longer, as well as some branched-chain fatty acids, by catalyzing their conversion to acyl-CoAs.[3] This is a prerequisite for their subsequent metabolism.

  • Peroxisomal β-Oxidation Enzymes: Peroxisomes are the primary site for the breakdown of VLCFAs and branched-chain fatty acids.[1][4] Key enzymes in this pathway include branched-chain acyl-CoA oxidases and dehydrogenases.

Data Presentation

The following tables are templates for presenting quantitative data obtained from the described enzyme assays.

Table 1: Michaelis-Menten Kinetic Parameters for a Putative Acyl-CoA Synthetase with this compound

SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
This compoundRecombinant Human ACSData to be determinedData to be determinedData to be determinedData to be determined
Lignoceric acid (C24:0)Recombinant Human ACSReference ValueReference ValueReference ValueReference Value
Oleic acid (C18:1)Recombinant Human ACSReference ValueReference ValueReference ValueReference Value

Table 2: Substrate Specificity of a Putative Branched-Chain Acyl-CoA Dehydrogenase

SubstrateConcentration (µM)Relative Activity (%)
This compound50Data to be determined
Pristanoyl-CoA50100 (Reference)
Palmitoyl-CoA (C16:0)50Data to be determined
Stearoyl-CoA (C18:0)50Data to be determined

Experimental Protocols

Protocol 1: In Vitro Assay for Very-Long-Chain Acyl-CoA Synthetase (VLC-ACS) Activity with this compound

This protocol is adapted from radiometric assays for long-chain acyl-CoA synthetases and is designed to measure the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA.[5][6]

Objective: To determine if 13-methylicosanoic acid is a substrate for a VLC-ACS and to determine the kinetic parameters of the reaction.

Materials:

  • Recombinant or purified VLC-ACS

  • [1-14C]-13-Methylicosanoic acid (custom synthesis may be required)

  • Coenzyme A (CoA)

  • ATP

  • MgCl2

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Triton X-100

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • Reaction Stop Solution: Isopropanol:Heptane (B126788):H2SO4 (40:10:1 v/v/v)

  • Heptane

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Preparation of Substrate Stock: Prepare a 1 mM stock solution of [1-14C]-13-methylicosanoic acid bound to BSA in a 2:1 molar ratio.

  • Reaction Mixture Preparation: For a single 100 µL reaction, prepare a master mix containing:

    • 50 µL of 2x Assay Buffer (200 mM Tris-HCl, pH 7.5)

    • 10 µL of 100 mM ATP

    • 10 µL of 10 mM CoA

    • 10 µL of 50 mM MgCl2

    • 10 µL of 1% Triton X-100

  • Enzyme Preparation: Dilute the VLC-ACS enzyme to a suitable concentration in 1x Assay Buffer. The optimal concentration should be determined empirically.

  • Assay Initiation:

    • Add 10 µL of the diluted enzyme to a microcentrifuge tube.

    • Add 80 µL of the reaction mixture.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the [1-14C]-13-methylicosanoic acid substrate stock.

  • Incubation: Incubate the reaction at 37°C for 10-30 minutes. The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 600 µL of the Reaction Stop Solution.

    • Add 400 µL of heptane and 200 µL of deionized water.

    • Vortex vigorously for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases. The upper organic phase contains the unreacted fatty acid, while the lower aqueous phase contains the [1-14C]-13-methylicosanoyl-CoA.

  • Quantification:

    • Carefully transfer a known volume of the lower aqueous phase to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Controls:

    • No Enzyme Control: Replace the enzyme solution with assay buffer.

    • No CoA Control: Replace the CoA solution with assay buffer.

    • Time-Zero Control: Stop the reaction immediately after adding the substrate.

Protocol 2: In Vitro Assay for Branched-Chain Acyl-CoA Dehydrogenase (ACAD) Activity with this compound

This protocol utilizes an electron transfer flavoprotein (ETF) fluorescence reduction assay, which is a standard method for measuring ACAD activity.[7]

Objective: To determine if this compound is a substrate for a branched-chain ACAD.

Materials:

  • Recombinant or purified branched-chain ACAD

  • Purified electron transfer flavoprotein (ETF)

  • This compound (custom synthesis may be required)

  • Assay Buffer: 50 mM HEPES, pH 7.6, containing 0.1 mM EDTA

  • Anaerobic cuvette or 96-well plate suitable for fluorescence measurements

  • Fluorometer

Procedure:

  • Anaerobic Conditions: The assay must be performed under anaerobic conditions to prevent re-oxidation of the reduced ETF by oxygen. This can be achieved by purging all solutions with nitrogen or argon gas and using an anaerobic chamber or sealed cuvettes with a glucose/glucose oxidase oxygen scavenging system.

  • Reaction Mixture Preparation: In an anaerobic environment, prepare the reaction mixture in a cuvette or well:

    • Assay Buffer to a final volume of 200 µL.

    • Purified ETF to a final concentration of 1-5 µM.

    • Purified branched-chain ACAD to a final concentration of 0.1-1 µM.

  • Baseline Fluorescence Measurement: Place the cuvette or plate in the fluorometer and record the baseline fluorescence of ETF (Excitation ~380 nm, Emission ~495 nm).

  • Assay Initiation: Initiate the reaction by adding this compound to a final concentration range of 1-100 µM.

  • Kinetic Measurement: Immediately monitor the decrease in ETF fluorescence over time. The rate of fluorescence decrease is proportional to the ACAD activity.

  • Data Analysis: Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve.

  • Controls:

    • No Substrate Control: Add assay buffer instead of the this compound solution.

    • No Enzyme Control: Add assay buffer instead of the ACAD solution.

    • Positive Control: Use a known substrate for the branched-chain ACAD, such as pristanoyl-CoA.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assays cluster_analysis Data Analysis cluster_conclusion Conclusion sub Synthesize/ Obtain Substrate (this compound) assay_acs Protocol 1: VLC-ACS Assay (Radiometric) sub->assay_acs assay_acad Protocol 2: ACAD Assay (Fluorometric) sub->assay_acad enz Purify/Obtain Enzyme(s) (VLC-ACS, ACAD) enz->assay_acs enz->assay_acad kinetics Determine Kinetic Parameters (Km, Vmax) assay_acs->kinetics specificity Assess Substrate Specificity assay_acad->specificity conclusion Characterize This compound as an Enzyme Substrate kinetics->conclusion specificity->conclusion

Caption: Workflow for characterizing this compound as an enzyme substrate.

Branched_Chain_Fatty_Acid_Metabolism BCFA Branched-Chain Fatty Acid (e.g., 13-Methylicosanoic Acid) VLC_ACS Very-Long-Chain Acyl-CoA Synthetase (VLC-ACS) BCFA->VLC_ACS ATP, CoA Acyl_CoA This compound VLC_ACS->Acyl_CoA AMP, PPi Peroxisome Peroxisome Acyl_CoA->Peroxisome ACAD Branched-Chain Acyl-CoA Dehydrogenase (ACAD) Peroxisome->ACAD Beta_Ox Peroxisomal β-Oxidation ACAD->Beta_Ox Metabolites Propionyl-CoA + Acetyl-CoA Beta_Ox->Metabolites

Caption: Conceptual pathway for branched-chain fatty acid metabolism.

Logic_Diagram cluster_yes Substrate Characterization cluster_no Further Investigation start Is this compound a substrate for the test enzyme? yes_node Yes start->yes_node Activity Detected no_node No start->no_node No Activity Detected kinetics Determine Kinetic Parameters yes_node->kinetics inhibitor Test as an Inhibitor no_node->inhibitor compare Compare to Known Substrates kinetics->compare other_enzymes Screen Against Other Enzyme Classes inhibitor->other_enzymes

Caption: Logical flow for interpreting enzyme assay results.

References

Application Notes and Protocols for Metabolic Tracing with Stable Isotope-Labeled 13-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. The use of molecules labeled with stable isotopes, such as ¹³C, allows researchers to trace the metabolic fate of specific compounds within a biological system. This document provides detailed application notes and protocols for the use of ¹³C-labeled 13-Methylicosanoyl-CoA in metabolic tracing studies.

This compound is a long-chain, methyl-branched fatty acyl-CoA. While the metabolism of common straight-chain fatty acids is well-documented, the pathways involving branched-chain fatty acids are less understood. These molecules may play significant roles in various physiological and pathological processes, including membrane biology and cellular signaling. By tracing the metabolism of ¹³C-labeled this compound, researchers can gain insights into its roles in lipid metabolism, its contribution to central carbon metabolism, and its potential as a biomarker or therapeutic target.

These protocols cover the proposed synthesis of ¹³C-labeled this compound, its application in cell culture-based metabolic tracing experiments, and the subsequent analysis of labeled metabolites by mass spectrometry.

I. Synthesis of [¹³C]-13-Methylicosanoyl-CoA

The synthesis of isotopically labeled this compound involves two key stages: the synthesis of the labeled fatty acid, 13-methylicosanoic acid, and its subsequent conversion to the corresponding CoA ester.

A. Proposed Synthesis of [¹³C]-13-Methylicosanoic Acid

A plausible synthetic route for ¹³C-labeled 13-methylicosanoic acid is outlined below. This method is based on standard organic chemistry principles for the creation of branched-chain fatty acids. The position of the ¹³C label can be strategically placed, for instance, in the methyl group or within the fatty acid backbone, depending on the specific research question. Here, we propose labeling the methyl branch.

Protocol 1: Synthesis of [¹³C]-13-Methylicosanoic Acid

  • Starting Materials: Dodecanedioic acid monomethyl ester and 2-bromooctane. The ¹³C label will be introduced using [¹³C]-methyl magnesium iodide.

  • Step 1: Preparation of the Grignard Reagent: React [¹³C]-methyl iodide with magnesium turnings in anhydrous diethyl ether to form [¹³C]-methyl magnesium iodide.

  • Step 2: Grignard Reaction: React the monomethyl ester of dodecanedioic acid with the prepared [¹³C]-methyl magnesium iodide. This will result in the formation of a tertiary alcohol.

  • Step 3: Dehydration: Dehydrate the tertiary alcohol using a mild acid catalyst to form an alkene.

  • Step 4: Hydrogenation: Reduce the double bond by catalytic hydrogenation to yield methyl 13-methylicosanoate.

  • Step 5: Saponification: Hydrolyze the methyl ester using a base, such as potassium hydroxide, to yield the potassium salt of 13-methylicosanoic acid.

  • Step 6: Acidification and Purification: Acidify the reaction mixture to obtain the free fatty acid, [¹³C]-13-methylicosanoic acid. The final product should be purified by chromatography.

B. Conversion of [¹³C]-13-Methylicosanoic Acid to [¹³C]-13-Methylicosanoyl-CoA

The conversion of the free fatty acid to its CoA thioester can be achieved through chemical or enzymatic methods. An enzymatic approach is often preferred for its high specificity and yield.

Protocol 2: Enzymatic Synthesis of [¹³C]-13-Methylicosanoyl-CoA

This protocol utilizes an acyl-CoA synthetase to catalyze the formation of the thioester bond between the fatty acid and Coenzyme A.

  • Materials:

    • [¹³C]-13-Methylicosanoic acid

    • Coenzyme A (CoA)

    • ATP

    • Acyl-CoA synthetase (e.g., from Pseudomonas sp. or rat liver microsomes)

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

  • Procedure:

    • Dissolve [¹³C]-13-methylicosanoic acid in a minimal amount of a suitable solvent (e.g., ethanol) and create an aqueous suspension.

    • In a reaction vessel, combine the reaction buffer, ATP, CoA, and the fatty acid suspension.

    • Initiate the reaction by adding acyl-CoA synthetase.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for several hours.

    • Monitor the reaction progress by techniques such as HPLC.

    • Purify the resulting [¹³C]-13-Methylicosanoyl-CoA using solid-phase extraction or HPLC.

G cluster_0 Synthesis of [13C]-13-Methylicosanoic Acid cluster_1 Conversion to CoA Ester Dodecanedioic acid monomethyl ester Dodecanedioic acid monomethyl ester Grignard Reaction Grignard Reaction Dodecanedioic acid monomethyl ester->Grignard Reaction Dehydration Dehydration Grignard Reaction->Dehydration [13C]-Methyl Iodide [13C]-Methyl Iodide Grignard Reagent Grignard Reagent [13C]-Methyl Iodide->Grignard Reagent + Mg Grignard Reagent->Grignard Reaction Hydrogenation Hydrogenation Dehydration->Hydrogenation Saponification Saponification Hydrogenation->Saponification Acidification & Purification Acidification & Purification Saponification->Acidification & Purification [13C]-13-Methylicosanoic Acid [13C]-13-Methylicosanoic Acid Acidification & Purification->[13C]-13-Methylicosanoic Acid Enzymatic Synthesis Enzymatic Synthesis [13C]-13-Methylicosanoic Acid->Enzymatic Synthesis [13C]-13-Methylicosanoyl-CoA [13C]-13-Methylicosanoyl-CoA Enzymatic Synthesis->[13C]-13-Methylicosanoyl-CoA Coenzyme A Coenzyme A Coenzyme A->Enzymatic Synthesis ATP ATP ATP->Enzymatic Synthesis Acyl-CoA Synthetase Acyl-CoA Synthetase Acyl-CoA Synthetase->Enzymatic Synthesis

Caption: Proposed workflow for the synthesis of ¹³C-labeled this compound.

II. Metabolic Tracing Experimental Protocol

This protocol outlines a general procedure for tracing the metabolism of [¹³C]-13-Methylicosanoyl-CoA in cultured cells.

Protocol 3: Cell Culture-Based Metabolic Tracing

  • Cell Culture:

    • Culture the cells of interest (e.g., hepatocytes, adipocytes, or a specific cancer cell line) in appropriate growth medium to the desired confluency.

    • Prepare parallel cultures for control (unlabeled this compound) and experimental conditions.

  • Labeling:

    • Prepare a stock solution of [¹³C]-13-Methylicosanoyl-CoA complexed to fatty acid-free bovine serum albumin (BSA) to facilitate its uptake by cells.

    • Remove the growth medium from the cells and replace it with a fresh medium containing the [¹³C]-13-Methylicosanoyl-CoA-BSA complex at a final concentration typically in the range of 10-100 µM.

    • Incubate the cells for a defined period (e.g., a time course of 1, 4, 12, and 24 hours) to allow for the uptake and metabolism of the labeled substrate.

  • Metabolite Extraction:

    • After the incubation period, rapidly quench the metabolism by placing the culture plates on ice and aspirating the medium.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Extract the intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet the protein and cellular debris.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation for LC-MS Analysis:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a solvent compatible with the LC-MS method (e.g., 50% acetonitrile).

G Cell Culture Cell Culture Labeling with\n[13C]-13-Methylicosanoyl-CoA Labeling with [13C]-13-Methylicosanoyl-CoA Cell Culture->Labeling with\n[13C]-13-Methylicosanoyl-CoA Metabolite Extraction Metabolite Extraction Labeling with\n[13C]-13-Methylicosanoyl-CoA->Metabolite Extraction Time Course Sampling Time Course Sampling Labeling with\n[13C]-13-Methylicosanoyl-CoA->Time Course Sampling LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis Data Analysis Data Analysis LC-MS Analysis->Data Analysis Metabolic Flux\nQuantification Metabolic Flux Quantification Data Analysis->Metabolic Flux\nQuantification G This compound This compound Peroxisomal Alpha-Oxidation Peroxisomal Alpha-Oxidation This compound->Peroxisomal Alpha-Oxidation Branched-Chain Acyl-CoA Branched-Chain Acyl-CoA Peroxisomal Alpha-Oxidation->Branched-Chain Acyl-CoA Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation Branched-Chain Acyl-CoA->Mitochondrial Beta-Oxidation Acetyl-CoA Acetyl-CoA Mitochondrial Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Fatty Acid Synthesis Fatty Acid Synthesis Acetyl-CoA->Fatty Acid Synthesis Cholesterol Synthesis Cholesterol Synthesis Acetyl-CoA->Cholesterol Synthesis Citrate Citrate TCA Cycle->Citrate Succinate Succinate TCA Cycle->Succinate Malate Malate TCA Cycle->Malate

Application of 13-Methylicosanoyl-CoA in Lipidomics: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Methylicosanoyl-CoA is a long-chain acyl-Coenzyme A (acyl-CoA) molecule that is emerging as a molecule of interest in the field of lipidomics. Acyl-CoAs are central metabolites in fatty acid metabolism, serving as activated intermediates in numerous anabolic and catabolic pathways.[1][2][3] The unique methyl branch at the 13th position of the C20 fatty acyl chain of this compound suggests specialized biological roles and metabolic pathways that differentiate it from its straight-chain counterparts. Understanding the function and metabolism of this novel lipid is crucial for elucidating its potential involvement in health and disease, making it a target for lipidomics studies and a potential biomarker for various conditions.

This document provides detailed application notes and experimental protocols for the study of this compound in a lipidomics context. It is intended to guide researchers in the accurate detection, quantification, and functional characterization of this molecule in various biological samples.

Application Notes

The study of this compound has potential applications in several research areas:

  • Biomarker Discovery: Altered levels of specific acyl-CoAs have been linked to metabolic diseases.[3] Investigating the abundance of this compound in different physiological and pathological states, such as metabolic syndrome, cancer, and neurodegenerative disorders, could lead to the discovery of novel disease biomarkers.

  • Metabolic Pathway Elucidation: The branched-chain structure of this compound points towards its involvement in specific metabolic pathways, potentially related to the metabolism of branched-chain fatty acids. Lipidomics studies can help trace the metabolic fate of this molecule and identify the enzymes and pathways involved in its synthesis and degradation.

  • Drug Development: Enzymes that metabolize this compound could be potential targets for therapeutic intervention. For instance, inhibitors of the enzymes responsible for its synthesis could be explored as a treatment for diseases where its accumulation is pathogenic.

  • Nutritional Science: The presence and concentration of this compound may be influenced by dietary intake of branched-chain fatty acids. Lipidomics can be employed to study the impact of diet on the levels of this and other related lipids.

Experimental Protocols

A comprehensive lipidomics workflow is essential for the accurate analysis of this compound. The following protocols are adapted from established methods for acyl-CoA analysis and can be optimized for specific research needs.

Sample Preparation and Lipid Extraction

The choice of extraction method is critical for the recovery of acyl-CoAs. A mixed-mode solid-phase extraction (SPE) is recommended for optimal recovery and removal of interfering substances.[1]

Materials:

  • Biological sample (e.g., cultured cells, tissue homogenate, plasma)

  • Internal Standard: ¹³C-labeled acyl-CoA mixture (for quantification)

  • Extraction Solvent: Isopropanol with 10 mM ammonium (B1175870) acetate

  • Wash Solvent 1: 80:20 (v/v) Acetonitrile/Water

  • Wash Solvent 2: Hexane

  • Elution Solvent: 5% Ammonium hydroxide (B78521) in 80:20 (v/v) Methanol (B129727)/Water

  • Mixed-mode SPE cartridge (e.g., Oasis MAX)

Procedure:

  • To 100 µL of sample, add 10 µL of the ¹³C-labeled acyl-CoA internal standard mixture.

  • Add 900 µL of ice-cold extraction solvent.

  • Vortex for 10 minutes at 4°C to precipitate proteins.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of Wash Solvent 1.

  • Wash the cartridge with 1 mL of Wash Solvent 2.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the acyl-CoAs with 1 mL of Elution Solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of 50:50 (v/v) Methanol/Water for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the method of choice for the sensitive and specific quantification of acyl-CoAs.[1][4]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

LC Conditions:

  • Mobile Phase A: 95:5 (v/v) Water/Methanol with 10 mM ammonium acetate

  • Mobile Phase B: 95:5 (v/v) Methanol/Water with 10 mM ammonium acetate

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2-98% B

    • 15-20 min: 98% B

    • 20-21 min: 98-2% B

    • 21-25 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standards need to be determined. A generic transition for long-chain acyl-CoAs involves the neutral loss of the CoA moiety.

  • Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different experimental groups.

Table 1: Hypothetical MRM Transitions for this compound and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound[Calculated M+H]⁺[Fragment Ion]⁺5035
¹³C-Palmitoyl-CoA (IS)[Calculated M+H]⁺[Fragment Ion]⁺5030

Table 2: Hypothetical Quantification of this compound in Control vs. Treated Cells

Sample GroupnThis compound (pmol/mg protein)Standard Deviationp-value
Control61.250.31\multirow{2}{*}{0.008}
Treated63.870.95

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample extraction Lipid Extraction (Mixed-Mode SPE) sample->extraction Add Internal Std analysis LC-MS/MS Analysis extraction->analysis Reconstitute data Data Processing & Quantification analysis->data Raw Data interpretation Biological Interpretation data->interpretation Quantified Levels

Caption: Lipidomics workflow for this compound analysis.

Hypothetical Metabolic Pathway

metabolic_pathway bfca Branched-Chain Fatty Acid Precursor activation Acyl-CoA Synthetase (ACSL) bfca->activation mc_coa This compound activation->mc_coa beta_ox β-oxidation mc_coa->beta_ox elongation Elongation mc_coa->elongation complex_lipids Complex Lipid Synthesis mc_coa->complex_lipids acetyl_coa Acetyl-CoA & Propionyl-CoA beta_ox->acetyl_coa vlc_bcfca Very-Long-Chain BCFA-CoA elongation->vlc_bcfca tag_pl Triacylglycerols, Phospholipids complex_lipids->tag_pl

Caption: Proposed metabolic fate of this compound.

Logical Relationship for Biomarker Discovery

biomarker_discovery disease Disease State enzyme Altered Enzyme Activity disease->enzyme lipid_level Change in This compound Levels enzyme->lipid_level biomarker Potential Biomarker lipid_level->biomarker

Caption: Logic for biomarker discovery using this compound.

References

Application Notes and Protocols for the Generation of Antibodies Specific for 13-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the generation of polyclonal and monoclonal antibodies with high specificity for 13-Methylicosanoyl-CoA. This document is intended for researchers in immunology, cell biology, and drug development who require specific tools for the detection and quantification of this unique fatty acyl-CoA.

Introduction

This compound is a long-chain fatty acyl-CoA that plays a role in specific metabolic pathways. To facilitate the study of its metabolism, localization, and potential as a biomarker, the development of specific antibodies is crucial. Small molecules like this compound are haptens and are not immunogenic on their own.[1][2][3] Therefore, to elicit a robust immune response, they must be covalently conjugated to a larger, immunogenic carrier protein.[1][2][3] This document outlines the necessary steps, from hapten-carrier conjugation to antibody production and characterization.

Antigen Preparation: Hapten-Carrier Conjugation

The initial and most critical step is the stable conjugation of this compound to a carrier protein. The choice of carrier protein and conjugation chemistry is vital for presenting the hapten to the immune system effectively.[4][5]

1.1. Carrier Proteins

Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), and Ovalbumin (OVA).[1][6] KLH is generally preferred for immunization to produce high-titer antibodies due to its large size and high immunogenicity. BSA and OVA conjugates are often used for screening assays like ELISA to avoid cross-reactivity with the carrier protein used for immunization.

Table 1: Comparison of Common Carrier Proteins

Carrier ProteinMolecular Weight (kDa)ImmunogenicityPrimary Use
Keyhole Limpet Hemocyanin (KLH)4,500 - 13,000Very HighImmunization
Bovine Serum Albumin (BSA)66.5HighScreening (ELISA)
Ovalbumin (OVA)45ModerateScreening (ELISA)

1.2. Conjugation Chemistry

The Coenzyme A (CoA) moiety of this compound offers several reactive groups for conjugation, including the free sulfhydryl (-SH) group on the β-mercaptoethylamine portion and the hydroxyl (-OH) groups on the ribose phosphate. The sulfhydryl group is an ideal target for maleimide-based crosslinkers, which form stable thioether bonds.

Protocol 1: Two-Step Maleimide (B117702) Conjugation of this compound to KLH

This protocol utilizes the crosslinker Sulfo-SMCC (Sulfosuccinimidyl 4-[N-maleimidomethyl]cyclohexane-1-carboxylate) to first activate the carrier protein with maleimide groups, which then react with the sulfhydryl group of this compound.

Materials:

  • This compound

  • Keyhole Limpet Hemocyanin (KLH)

  • Sulfo-SMCC

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • EDTA (Ethylenediaminetetraacetic acid)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Reaction tubes

Procedure:

Step 1: Activation of KLH with Sulfo-SMCC

  • Dissolve 10 mg of KLH in 2 mL of PBS.

  • Dissolve 2 mg of Sulfo-SMCC in 100 µL of DMSO or water immediately before use.

  • Add the Sulfo-SMCC solution to the KLH solution while gently vortexing.

  • Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Remove excess, non-reacted Sulfo-SMCC using a desalting column equilibrated with PBS containing 5 mM EDTA. The maleimide-activated KLH is now ready for conjugation.

Step 2: Conjugation of this compound to Activated KLH

  • Immediately dissolve 5 mg of this compound in 1 mL of PBS with 5 mM EDTA.

  • Add the dissolved this compound to the maleimide-activated KLH solution.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • To quench the reaction, a final concentration of 1 mM of β-mercaptoethanol can be added.

  • Remove unconjugated hapten by dialysis against PBS or using a desalting column.

  • Determine the protein concentration and conjugation efficiency using a protein assay (e.g., BCA) and by spectrophotometric analysis if the hapten has a unique absorbance.

1.3. Characterization of the Conjugate

The success of the conjugation can be confirmed using techniques such as MALDI-TOF mass spectrometry to detect an increase in the molecular weight of the carrier protein or through UV-Vis spectroscopy if the hapten has a distinct absorption spectrum.

Antibody Production

Both polyclonal and monoclonal antibodies can be generated. The choice depends on the desired application, specificity, and need for a renewable resource.

2.1. Polyclonal Antibody Production

Protocol 2: Immunization of Rabbits for Polyclonal Antibody Production

Materials:

  • This compound-KLH conjugate (Immunogen)

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • Two healthy New Zealand white rabbits

  • Syringes and needles

Procedure:

  • Pre-immune Bleed: Collect blood from the rabbits before the first immunization to serve as a negative control.

  • Primary Immunization:

    • Prepare an emulsion of the immunogen by mixing 500 µg of the this compound-KLH conjugate in 0.5 mL of PBS with 0.5 mL of Freund's Complete Adjuvant.

    • Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.

  • Booster Immunizations:

    • Prepare an emulsion of 250 µg of the conjugate in 0.5 mL of PBS with 0.5 mL of Freund's Incomplete Adjuvant.

    • Administer booster injections every 3-4 weeks.

  • Titer Monitoring:

    • Collect small blood samples 10-14 days after each booster injection.

    • Determine the antibody titer using an indirect ELISA with this compound-BSA as the coating antigen.

  • Final Bleed and Antibody Purification:

    • Once a high antibody titer is achieved (typically after 3-4 boosters), perform a final bleed.

    • Purify the IgG fraction from the serum using Protein A/G affinity chromatography.

2.2. Monoclonal Antibody Production

For applications requiring high specificity and a continuous supply of identical antibodies, monoclonal antibody production using hybridoma technology is recommended.

Workflow for Monoclonal Antibody Production

Monoclonal_Antibody_Workflow cluster_0 Immunization & Cell Fusion cluster_1 Screening & Cloning cluster_2 Antibody Production & Characterization Immunization Immunize Mouse with This compound-KLH Spleen Isolate Spleen Cells Immunization->Spleen Fusion Fuse Spleen and Myeloma Cells (PEG) Spleen->Fusion Myeloma Myeloma Cells (Fusion Partner) Myeloma->Fusion Hybridomas Hybridoma Cells Fusion->Hybridomas HAT Select for Hybridomas in HAT Medium Hybridomas->HAT Screening Screen Supernatants by ELISA HAT->Screening Positive Identify Positive Clones Screening->Positive Cloning Subclone Positive Wells (Limiting Dilution) Positive->Cloning Expansion Expand Positive Clones Cloning->Expansion Production Produce Antibody (In Vitro or Ascites) Expansion->Production Purification Purify Monoclonal Antibody Production->Purification Characterization Characterize Antibody (Isotyping, Affinity) Purification->Characterization

Caption: Workflow for monoclonal antibody production.

Antibody Screening and Characterization

Protocol 3: Indirect ELISA for Antibody Titer and Specificity

Materials:

  • This compound-BSA conjugate

  • Unconjugated BSA (for specificity testing)

  • 96-well ELISA plates

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Serum samples (or purified antibody)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 1-5 µg/mL of this compound-BSA conjugate in coating buffer overnight at 4°C. For specificity testing, coat separate wells with unconjugated BSA.

  • Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add serial dilutions of the rabbit serum (or purified antibody) to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody at the recommended dilution and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add TMB substrate and incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Stop Reaction: Stop the reaction by adding the stop solution. The color will change to yellow.

  • Read Absorbance: Read the absorbance at 450 nm.

Table 2: Example ELISA Data for Titer Determination

Serum DilutionPre-immune Serum (OD 450nm)Immune Serum (OD 450nm)
1:1,0000.0522.854
1:10,0000.0552.133
1:50,0000.0611.578
1:100,0000.0580.899
1:200,0000.0530.451
1:400,0000.0560.210
Note: This is example data. Actual results will vary.

Table 3: Example Specificity Data from Competitive ELISA

Competitor MoleculeIC₅₀ (nM)
This compound 25
Eicosanoyl-CoA> 10,000
Palmitoyl-CoA> 10,000
Coenzyme A> 5,000
Note: This is example data. Lower IC₅₀ indicates higher specificity.

Signaling Pathways and Logical Relationships

The generation of a specific antibody response follows a well-defined immunological pathway.

Antibody_Generation_Pathway cluster_antigen Antigen Processing cluster_immune_response Immune Response Hapten This compound (Hapten) Conjugate Hapten-Carrier Conjugate Hapten->Conjugate Carrier Carrier Protein (e.g., KLH) Carrier->Conjugate APC Antigen Presenting Cell (e.g., Macrophage) Conjugate->APC Uptake & Processing THelper T-Helper Cell APC->THelper Presents Carrier Peptide BCell B-Cell THelper->BCell Activation BCell->Conjugate Binds Hapten PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation Antibody Specific Antibodies PlasmaCell->Antibody Secretion

Caption: Pathway of hapten-specific antibody generation.

Conclusion

The generation of antibodies specific for this compound is a multi-step process that requires careful planning and execution, particularly in the design and synthesis of the hapten-carrier conjugate. The protocols and guidelines provided in this document offer a comprehensive framework for the successful production and characterization of these valuable research tools. The resulting antibodies will be instrumental in advancing the understanding of the biological roles of this compound.

References

Application Note: In Situ Detection of 13-Methylicosanoyl-CoA in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

13-Methylicosanoyl-CoA is a branched-chain fatty acyl-CoA, a class of molecules that are integral to various cellular processes, including membrane fluidity and energy metabolism.[1] The in situ analysis of such molecules within tissue samples is crucial for understanding their spatial distribution and physiological roles, particularly in the context of metabolic disorders and drug development. Direct tissue analysis techniques, primarily mass spectrometry-based methods, have emerged as powerful tools for the sensitive and specific detection of acyl-CoA species, including branched-chain variants.[2][3][4] This application note provides detailed protocols and methodologies for the in situ detection of this compound in tissue samples, focusing on mass spectrometry imaging (MSI) and flow-injection tandem mass spectrometry (MS/MS).

It is important to distinguish these methods from in situ hybridization (ISH), a technique used for localizing nucleic acid sequences (mRNA) within tissues and not suitable for the detection of small molecules like acyl-CoAs.[5][6]

Core Methodologies

The primary methods for the direct analysis of acyl-CoAs in tissue are:

  • Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry (IMS): This technique allows for the visualization of the spatial distribution of lipids and other molecules directly within tissue sections.[7][8]

  • Flow-Injection Tandem Mass Spectrometry (MS/MS): A high-throughput method for the quantification of a wide range of acyl-CoAs from tissue homogenates.[2][3][4]

Experimental Protocols

Protocol 1: MALDI Imaging Mass Spectrometry for this compound

This protocol outlines the workflow for visualizing the distribution of this compound in tissue sections.

1. Tissue Sample Preparation

  • Excise fresh tissue and immediately flash-freeze in liquid nitrogen to preserve the spatial integrity of metabolites.
  • Store frozen tissue at -80°C until sectioning.
  • Using a cryostat, cut thin tissue sections (10-12 µm) at -20°C.
  • Thaw-mount the tissue sections onto conductive indium tin oxide (ITO) slides.
  • Store the mounted sections in a desiccator at -80°C until matrix application.

2. On-Tissue Derivatization (Optional, for enhanced sensitivity)

  • For enhanced detection of fatty acyl-CoAs, on-tissue chemical derivatization can be performed. This method can significantly increase detection sensitivity.[9]
  • Prepare a solution of Girard's Reagent T (GT) at 10 mM and 2-chloro-1-methylpyridinium (B1202621) iodide (CMPI) at 10 mM in 70% acetonitrile (B52724) (ACN).[9]
  • Use an automated sprayer to apply a uniform coating of the derivatization solution onto the tissue sections.[9]

3. Matrix Application

  • Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in an appropriate solvent (e.g., 70% ACN, 0.1% trifluoroacetic acid).
  • Apply the matrix solution uniformly over the tissue section using an automated sprayer or spotting system.

4. MALDI-MS Imaging

  • Calibrate the mass spectrometer using an appropriate standard.
  • Acquire mass spectra across the tissue section in a raster pattern. The specific m/z for this compound should be targeted.
  • The mass spectrometer should be operated in a mode that allows for the identification of the acyl group, such as through collision-induced dissociation (CID) to observe characteristic neutral losses.[7]

5. Data Analysis

  • Use imaging software to reconstruct an ion intensity map for the m/z corresponding to this compound.
  • Normalize the data using the total ion count (TIC) to account for variations in matrix deposition and ionization efficiency.[9]

Protocol 2: Flow-Injection Tandem Mass Spectrometry for Quantification of this compound

This protocol details the extraction and quantification of this compound from tissue homogenates.

1. Tissue Homogenization and Extraction

  • Weigh approximately 50-100 mg of frozen tissue.
  • Homogenize the tissue in a cold extraction solvent (e.g., 2:1 methanol:water) containing internal standards.
  • Suitable internal standards include isotopically labeled acyl-CoAs such as [¹³C₈] octanoyl-CoA.[2][3]
  • Centrifuge the homogenate at 4°C to pellet cellular debris.
  • Collect the supernatant containing the extracted acyl-CoAs.

2. Sample Preparation for Mass Spectrometry

  • The extracted acyl-CoAs can be directly analyzed or further purified using solid-phase extraction (SPE) if necessary.
  • Dilute the extract in an appropriate solvent for injection into the mass spectrometer.

3. Flow-Injection Tandem Mass Spectrometry (MS/MS) Analysis

  • Inject the sample directly into the mass spectrometer.
  • Utilize a neutral loss scan of m/z 507, which is characteristic of the fragmentation of the CoA moiety, to identify all acyl-CoA species.[2][4]
  • For specific quantification of this compound, use multiple reaction monitoring (MRM). The precursor ion will be the mass of this compound, and the product ion will correspond to a specific fragment. The MRM transitions for various acyl-CoAs have been established and can be adapted for the target molecule.[2]

4. Data Quantification

  • Calculate the concentration of this compound by measuring the ratio of its peak intensity to that of the nearest chain-length internal standard.[2]

Data Presentation

Quantitative data from flow-injection MS/MS should be summarized in a table for clear comparison across different tissue types or experimental conditions.

Analyte Tissue Type A (pmol/mg tissue) Tissue Type B (pmol/mg tissue) Control (pmol/mg tissue)
This compoundValue ± SDValue ± SDValue ± SD
Palmitoyl-CoA (C16:0)Value ± SDValue ± SDValue ± SD
Oleoyl-CoA (C18:1)Value ± SDValue ± SDValue ± SD
Acetyl-CoA (C2:0)Value ± SDValue ± SDValue ± SD

Visualizations

Experimental Workflow

experimental_workflow cluster_tissue_prep Tissue Preparation cluster_maldi MALDI Imaging cluster_flow_injection Flow-Injection MS/MS Tissue Fresh Tissue Sample FlashFreeze Flash Freezing (-196°C) Tissue->FlashFreeze Cryosection Cryosectioning (-20°C, 10-12 µm) FlashFreeze->Cryosection Homogenize Homogenization & Extraction FlashFreeze->Homogenize Matrix Matrix Application Cryosection->Matrix MALDI MALDI-MS Imaging Matrix->MALDI Image Ion Image Generation MALDI->Image MSMS Tandem MS Analysis (Neutral Loss/MRM) Homogenize->MSMS Quantify Quantification MSMS->Quantify

Caption: Workflow for in situ analysis of this compound in tissue.

Metabolic Pathway

beta_oxidation_pathway BCFA_CoA This compound (in Mitochondria) AcylCoA_DH Acyl-CoA Dehydrogenase BCFA_CoA->AcylCoA_DH FAD -> FADH₂ TransEnoylCoA trans-Δ²-Enoyl-CoA AcylCoA_DH->TransEnoylCoA EnoylCoA_Hyd Enoyl-CoA Hydratase HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA_Hyd->HydroxyacylCoA HydroxyacylCoA_DH 3-Hydroxyacyl-CoA Dehydrogenase KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA_DH->KetoacylCoA Thiolase Thiolase PropionylCoA Propionyl-CoA Thiolase->PropionylCoA ShorterAcylCoA Chain-Shortened Acyl-CoA Thiolase->ShorterAcylCoA TransEnoylCoA->EnoylCoA_Hyd + H₂O HydroxyacylCoA->HydroxyacylCoA_DH NAD⁺ -> NADH KetoacylCoA->Thiolase + CoA-SH

Caption: Mitochondrial beta-oxidation of branched-chain fatty acyl-CoAs.

Conclusion

The in situ detection of this compound in tissue samples is effectively achieved through mass spectrometry-based techniques. MALDI imaging provides valuable spatial information, while flow-injection tandem mass spectrometry allows for accurate quantification. These methodologies are essential for researchers investigating the roles of branched-chain fatty acyl-CoAs in health and disease, offering powerful tools for advancing our understanding of cellular metabolism.

References

Application Notes and Protocols for the Development of Molecular Probes to Visualize 13-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

13-Methylicosanoyl-CoA is a C21 saturated very-long-chain fatty acyl-CoA (VLCFA-CoA) with a methyl branch. The visualization of such specific lipid metabolites within living cells is crucial for understanding their spatial and temporal dynamics, metabolism, and involvement in cellular signaling pathways. Currently, no molecular probes are available that specifically target this compound. These application notes provide a comprehensive guide for the development, synthesis, and validation of a novel fluorescent molecular probe for visualizing this molecule. The protocols outlined below are based on established methodologies for other long-chain fatty acyl-CoAs and provide a strategic framework for researchers.

The proposed strategy involves two primary approaches:

  • Chemical Synthesis: Development of a fluorescent analog of this compound for direct live-cell imaging.

  • Genetically Encoded Biosensors: Utilization of existing biosensors for long-chain fatty acyl-CoAs (LCACoAs) as an orthogonal method to monitor fluctuations in the broader VLCFA-CoA pool.

Section 1: Probe Design and Synthesis Strategy

A logical workflow for the development and validation of a molecular probe for this compound is presented below. This process begins with the chemical synthesis of a fluorescently labeled precursor, followed by enzymatic conversion to the final acyl-CoA probe, and concludes with rigorous in vitro and in-cell validation.

G s1 Design Fluorescent Analog (e.g., BODIPY-13-Methylicosanoic Acid) s2 Chemical Synthesis of Fluorescent Fatty Acid s1->s2 s3 Purification by HPLC s2->s3 s4 Enzymatic Ligation to Coenzyme A (using Acyl-CoA Synthetase) s3->s4 s5 Final Probe Purification s4->s5 s6 Mass Spectrometry & NMR Confirmation s5->s6 v1 Live-Cell Imaging (Confocal Microscopy) s6->v1 v3 LC-MS/MS Quantification of Endogenous this compound v2 Co-localization Studies (e.g., with ER or Mitochondria markers) v1->v2 o1 Express Genetically Encoded LCACA Biosensor (e.g., LACSerHR) v4 Correlation of Fluorescence Signal with LC-MS/MS Data v3->v4 o2 Monitor Biosensor FRET/FLIM Signal o1->o2

Caption: Workflow for the development and validation of a this compound probe.

Section 2: Experimental Protocols

Protocol 1: Synthesis of a BODIPY-Labeled 13-Methylicosanoic Acid

This protocol describes the synthesis of a fluorescent fatty acid analog, a necessary precursor to the final probe. The strategy involves coupling a commercially available BODIPY fluorophore to a synthetic 13-methylicosanoic acid backbone.

Materials:

  • 13-Methylicosanoic acid

  • BODIPY FL C12 (4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acid) or similar amine-reactive BODIPY derivative

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer

Methodology:

  • Activation: Dissolve 1.1 equivalents of BODIPY FL C12 and 1.2 equivalents of DCC in anhydrous DCM. Stir for 30 minutes at room temperature to activate the carboxylic acid group of the fluorophore.

  • Coupling: In a separate flask, dissolve 1.0 equivalent of 13-methylicosanoic acid and 0.1 equivalents of DMAP in anhydrous DCM.

  • Reaction: Add the activated BODIPY solution dropwise to the fatty acid solution. Allow the reaction to proceed overnight at room temperature under a nitrogen atmosphere.

  • Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product using silica (B1680970) gel chromatography or a preparative HPLC system with a C18 column.

  • Characterization: Confirm the structure and purity of the synthesized fluorescent fatty acid using mass spectrometry and NMR spectroscopy.

Protocol 2: Enzymatic Synthesis of BODIPY-13-Methylicosanoyl-CoA

This protocol uses a long-chain acyl-CoA synthetase (ACSL) to attach Coenzyme A to the fluorescently labeled fatty acid.

Materials:

  • Purified BODIPY-13-Methylicosanoic Acid (from Protocol 1)

  • Recombinant human Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1)

  • Coenzyme A, trilithium salt

  • ATP, magnesium salt

  • Triton X-100

  • Potassium Phosphate buffer (pH 7.4)

  • HPLC system

Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:

    • 100 µM BODIPY-13-Methylicosanoic Acid

    • 200 µM Coenzyme A

    • 2 mM ATP

    • 2 mM MgCl₂

    • 0.02% Triton X-100

    • 5 µg/mL ACSL1 enzyme

    • 50 mM Potassium Phosphate Buffer

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold methanol.

  • Purification: Purify the BODIPY-13-Methylicosanoyl-CoA probe using an analytical or semi-preparative HPLC system.

  • Quantification: Determine the concentration of the purified probe using the absorbance of the BODIPY fluorophore (typically around 505 nm).

Protocol 3: Live-Cell Imaging Workflow

This protocol details the application of the newly synthesized probe for visualizing its localization in cultured cells.

G start Start: Seed Cells on Glass-Bottom Dishes culture Culture Cells to 60-70% Confluency start->culture prepare_probe Prepare Probe Solution (e.g., 5 µM in serum-free medium) culture->prepare_probe incubate Incubate Cells with Probe (30-60 min at 37°C) prepare_probe->incubate wash Wash 3x with Pre-warmed Live-Cell Imaging Solution incubate->wash add_markers Optional: Add Organelle Markers (e.g., MitoTracker, ER-Tracker) wash->add_markers image Image using Confocal Microscopy (e.g., 488 nm excitation) add_markers->image analyze Analyze Co-localization and Subcellular Distribution image->analyze

Caption: Experimental workflow for live-cell imaging with the synthesized probe.

Methodology:

  • Cell Culture: Plate cells (e.g., HEK293T, HepG2) on glass-bottom confocal dishes and culture to 60-70% confluency.

  • Probe Loading: Prepare a 1-10 µM working solution of the BODIPY-13-Methylicosanoyl-CoA probe in serum-free medium. Remove the culture medium from the cells and incubate with the probe solution for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells three times with a pre-warmed live-cell imaging solution (e.g., Hank's Balanced Salt Solution with calcium and magnesium) to remove excess probe.

  • Co-staining (Optional): To determine the subcellular localization, co-stain with organelle-specific dyes like MitoTracker Red (for mitochondria) or ER-Tracker Red (for the endoplasmic reticulum).

  • Imaging: Acquire images using a confocal laser scanning microscope equipped with an environmental chamber (37°C, 5% CO₂). Use appropriate laser lines and emission filters for the BODIPY fluorophore (e.g., 488 nm excitation, 500-550 nm emission).

  • Image Analysis: Analyze the images to determine the subcellular distribution of the probe. Use image analysis software to quantify co-localization with organelle markers.

Protocol 4: Validation by LC-MS/MS

This protocol is for the absolute quantification of endogenous this compound to correlate with fluorescence imaging data.

Materials:

  • Cultured cells treated under various metabolic conditions

  • Internal Standard (e.g., ¹³C-labeled Palmitoyl-CoA)

  • Methanol, Acetic Acid

  • LC-MS/MS system with a C18 column

Methodology:

  • Extraction:

    • Culture and treat cells as required for the experiment.

    • Wash cells with ice-cold PBS.

    • Scrape cells into an extraction solvent (e.g., 80:20 Methanol:Water with 0.1% acetic acid) containing a known amount of the internal standard.

  • Sample Preparation:

    • Homogenize the cell suspension.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet debris.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the extract onto a C18 HPLC column.

    • Elute the acyl-CoAs using a gradient of mobile phases (e.g., A: water with 0.1% formic acid, B: acetonitrile (B52724) with 0.1% formic acid).

    • Detect the analytes using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific parent-daughter ion transitions for this compound and the internal standard must be determined empirically.

  • Quantification: Generate a standard curve using known concentrations of a this compound standard. Calculate the absolute concentration in the samples by normalizing to the internal standard.

Section 3: Data Presentation

Quantitative data from the validation experiments should be summarized in clear, structured tables.

Table 1: Photophysical and Biochemical Properties of the Proposed Probe

PropertyValueMethod
Excitation Max (λex) ~503 nmSpectrofluorometry
Emission Max (λem) ~512 nmSpectrofluorometry
Quantum Yield > 0.9Comparative Method
Molecular Weight CalculatedMass Spectrometry
Purity > 95%HPLC
Enzymatic Kₘ (ACSL1) To be determinedEnzyme Kinetics Assay

Table 2: Correlation of Fluorescence Intensity with Cellular Concentration

Experimental ConditionMean Fluorescence Intensity (A.U.)[this compound] (pmol/mg protein)Pearson's Correlation (r)
Control 150 ± 205.2 ± 0.8
Fatty Acid Synthase Inhibitor 85 ± 152.1 ± 0.50.92
Exogenous Precursor Supplement 450 ± 5018.5 ± 2.1

Section 4: Known Signaling Pathways

While the specific signaling roles of this compound are not well-defined, long-chain acyl-CoAs in general are key metabolic intermediates and signaling molecules. They are central to fatty acid metabolism, influencing both energy production (β-oxidation) and lipid synthesis. A generalized pathway is depicted below.

G cluster_anabolism Anabolic Pathways cluster_catabolism Catabolic Pathway FA Exogenous 13-Methylicosanoic Acid ACSL Acyl-CoA Synthetase (ACSL) FA->ACSL Probe This compound (Target Molecule) ACSL->Probe TAG Triacylglycerol Synthesis Probe->TAG PL Phospholipid Synthesis Probe->PL CE Cholesteryl Ester Synthesis Probe->CE B_OX Peroxisomal β-Oxidation Probe->B_OX

Caption: General metabolic fate of very-long-chain fatty acyl-CoAs in the cell.

Application Notes and Protocols: 13-Methylicosanoyl-CoA in Drug Discovery Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

13-Methylicosanoyl-CoA is a long-chain fatty acyl-CoA that serves as an important intermediate in lipid metabolism. Long-chain fatty acyl-CoAs are not only crucial for energy production through β-oxidation and for the synthesis of complex lipids but also act as signaling molecules and allosteric regulators of various enzymes.[1] Their diverse roles make the enzymes that synthesize, metabolize, and bind them attractive targets for drug discovery in areas such as metabolic diseases, cancer, and inflammatory disorders.

These application notes provide detailed protocols for utilizing this compound in drug discovery assays, focusing on enzyme activity and pathway analysis.

Modulator of AMP-Activated Protein Kinase (AMPK) Activity

Long-chain fatty acyl-CoAs have been identified as allosteric activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2] Assays measuring the effect of this compound on AMPK activity can be used to screen for compounds that modulate this interaction.

Signaling Pathway

AMPK_Activation cluster_cell Cellular Environment LC_Fatty_Acyl_CoA This compound AMPK AMPK LC_Fatty_Acyl_CoA->AMPK binds to ADaM_Site ADaM Binding Site AMPK->ADaM_Site at ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC phosphorylates & inhibits FAO Fatty Acid Oxidation AMPK->FAO stimulates Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA produces Malonyl_CoA->FAO inhibits

Caption: AMPK activation by this compound.

Experimental Protocol: In Vitro AMPK Activity Assay

This protocol describes a cell-free assay to measure the direct activation of AMPK by this compound.

Materials:

  • Purified, recombinant AMPK enzyme

  • This compound

  • SAMS peptide (a substrate for AMPK)

  • [γ-³²P]ATP

  • Kinase buffer

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, purified AMPK, and SAMS peptide.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for 10 minutes.

  • Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.

  • Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

Data Presentation
This compound (µM)AMPK Activity (pmol/min/mg)
0100 ± 10
1150 ± 15
5350 ± 25
10600 ± 40
20850 ± 50

Substrate for Long-Chain Acyl-CoA Synthetase (ACSL)

Long-chain acyl-CoA synthetases (ACSLs) catalyze the formation of fatty acyl-CoAs from fatty acids, ATP, and Coenzyme A.[1] Measuring the enzymatic activity of ACSLs with 13-methylicosanoic acid as a substrate allows for the screening of potential inhibitors or activators of these enzymes.

Experimental Workflow

ACSL_Assay_Workflow cluster_workflow ACSL Activity Assay Workflow Start Start Prepare_Lysate Prepare Cell Lysate Start->Prepare_Lysate Incubate Incubate with Substrates (ATP, CoA, Mg2+, Radiolabeled Fatty Acid) Prepare_Lysate->Incubate Partition Differential Phase Partitioning Incubate->Partition Quantify Quantify Acyl-CoA (Scintillation Counting) Partition->Quantify End End Quantify->End

Caption: Workflow for a radiometric ACSL activity assay.

Experimental Protocol: Radiometric ACSL Activity Assay

This protocol details the measurement of ACSL activity using a radiolabeled fatty acid.[1]

Materials:

  • Cell lysates containing ACSL

  • ATP

  • Coenzyme A

  • MgCl₂

  • [³H]13-methylicosanoic acid bound to BSA

  • Dole's reagent (isopropanol:heptane (B126788):H₂SO₄)

  • Heptane

  • Phosphate buffer

  • Scintillation counter

Procedure:

  • Incubate cell lysates with ATP, coenzyme A, MgCl₂, and [³H]13-methylicosanoic acid-BSA.

  • Stop the reaction by adding Dole's reagent.

  • Add heptane and water to separate the phases. The upper organic phase contains the unreacted fatty acid, and the lower aqueous phase contains the [³H]this compound.

  • Wash the lower phase with heptane to remove any remaining unreacted fatty acid.

  • Measure the radioactivity in an aliquot of the lower phase by scintillation counting.

Data Presentation
CompoundConcentration (µM)ACSL Activity (% of Control)
Control-100
Inhibitor A185
Inhibitor A1052
Inhibitor A10015
Activator B1120
Activator B10180

Quantification of this compound by LC/MS/MS

For cellular assays, it is often necessary to quantify the intracellular concentration of this compound. A sensitive and specific method for this is liquid chromatography-tandem mass spectrometry (LC/MS/MS).[3][4]

Experimental Workflow

LCMS_Workflow cluster_lcms LC/MS/MS Quantification Workflow Start Start Homogenize Homogenize Tissue/Cells Start->Homogenize Extract Lipid Extraction Homogenize->Extract Separate UPLC Separation Extract->Separate Detect MS/MS Detection (Selected Reaction Monitoring) Separate->Detect Quantify Quantify against Standard Curve Detect->Quantify End End Quantify->End

Caption: Workflow for LC/MS/MS quantification of acyl-CoAs.

Experimental Protocol: LC/MS/MS Quantification

Materials:

  • Biological samples (cells or tissues)

  • Internal standard (e.g., [¹³C]-labeled acyl-CoA)

  • Extraction solvent (e.g., isopropanol/acetic acid)

  • UPLC system

  • Tandem mass spectrometer

Procedure:

  • Homogenize biological samples in the presence of an internal standard.

  • Extract the lipids and acyl-CoAs using an appropriate solvent system.

  • Separate the acyl-CoAs using UPLC.

  • Detect and quantify the different acyl-CoA species using a tandem mass spectrometer in selected reaction monitoring (SRM) mode.

  • Calculate the concentration of this compound based on a standard curve.

Data Presentation
Sample ConditionThis compound (pmol/mg protein)
Untreated Control5.2 ± 0.8
Treatment with Compound X (10 µM)12.5 ± 1.5
Treatment with Compound Y (10 µM)2.1 ± 0.4

High-Throughput Screening with a Fluorometric Assay

For screening large compound libraries, a high-throughput, homogeneous assay is desirable. Commercially available kits can be adapted to measure the total long-chain fatty acyl-CoA pool, which can be useful for identifying compounds that affect overall lipid metabolism.[5]

Assay Principle

The assay utilizes a combination of enzymes that act on fatty acyl-CoA to produce a fluorescent product. The fluorescence intensity is directly proportional to the fatty acyl-CoA concentration.[5]

Experimental Protocol: Fluorometric Assay

Materials:

  • EnzyFluo™ Fatty Acyl-CoA Assay Kit or similar

  • Cell or tissue lysates

  • 96-well plate

  • Fluorometric plate reader

Procedure:

  • Prepare cell or tissue lysates according to the kit's instructions.

  • Add samples and standards to a 96-well plate.

  • Add the reaction mixture containing the enzyme mix and fluorescent probe.

  • Incubate at room temperature for the recommended time (e.g., 40 minutes).

  • Measure the fluorescence intensity at the specified excitation and emission wavelengths (e.g., λexc/em = 530/585 nm).[5]

Data Presentation
TreatmentTotal Fatty Acyl-CoA (µM)
Vehicle Control35.6 ± 4.2
Pan-ACSL Inhibitor12.3 ± 2.1
CPT1 Activator25.1 ± 3.5

References

Application Notes and Protocols for the Extraction of Long-Chain Acyl-CoAs from Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in cellular metabolism, participating in fatty acid metabolism, energy generation, and the synthesis of complex lipids.[1] The accurate measurement of cellular long-chain acyl-CoA pools is essential for investigating metabolic regulation in both healthy and diseased states, such as metabolic disorders and cancer.[1] However, the inherent instability and low cellular abundance of these molecules pose considerable analytical challenges.[1]

This document offers a detailed protocol for the extraction of long-chain acyl-CoAs from cultured mammalian cells, optimized for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). The method described is a composite of established protocols, aiming for high recovery rates and sample stability.

Data Presentation: Comparative Recovery of Acyl-CoAs

The efficiency of acyl-CoA recovery is contingent on the acyl chain length and the chosen extraction methodology. The following table provides a summary of representative recovery data from various published protocols, offering a comparative overview.

Acyl-CoA SpeciesChain LengthExtraction MethodSPE SorbentAverage Recovery (%)Reference
Acetyl-CoAShort (C2)Organic Solvent2-(2-pyridyl)ethyl85-95%[2]
Malonyl-CoAShort (C3)Organic Solvent2-(2-pyridyl)ethyl83-90%[2]
Octanoyl-CoAMedium (C8)Organic Solvent2-(2-pyridyl)ethyl88-92%[2]
Palmitoyl-CoALong (C16:0)Organic SolventOligonucleotide70-80%[2][3]
Oleoyl-CoALong (C18:1)Organic Solvent2-(2-pyridyl)ethyl85-90%[2]
Arachidonyl-CoALong (C20:4)Organic Solvent2-(2-pyridyl)ethyl83-88%[2]

Experimental Workflow

The overall workflow for the extraction and analysis of long-chain acyl-CoAs is depicted below.

ExtractionWorkflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis cell_harvest Cell Harvesting & Washing quenching Metabolic Quenching (e.g., Cold Methanol) cell_harvest->quenching Quick transfer lysis Cell Lysis & Homogenization quenching->lysis extraction Solvent Extraction (e.g., ACN/IPA/H2O) lysis->extraction centrifugation Centrifugation (Pellet Proteins) extraction->centrifugation spe Solid-Phase Extraction (Enrichment) centrifugation->spe Supernatant elution Elution spe->elution concentration Sample Concentration (Nitrogen Evaporation) elution->concentration reconstitution Reconstitution concentration->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis lcms->data_analysis

Caption: Workflow for Long-Chain Acyl-CoA Extraction and Analysis.

Experimental Protocols

This protocol is designed for the extraction of a broad range of acyl-CoAs from either adherent or suspension cell cultures.

Materials:
  • Reagents:

    • Phosphate-Buffered Saline (PBS), ice-cold

    • Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

    • Acetonitrile (ACN, LC-MS grade)[3]

    • 2-Propanol (Isopropanol, IPA, LC-MS grade)[3]

    • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9[3][4]

    • Internal Standard (e.g., Heptadecanoyl-CoA)[4]

    • Weak anion exchange solid-phase extraction (SPE) columns[4]

    • Methanol for SPE elution[4]

    • 2% Formic Acid[4]

    • 2% and 5% Ammonium (B1175870) Hydroxide (B78521) (NH4OH)[4]

    • Reconstitution Solvent: 50% methanol in 50 mM ammonium acetate (B1210297) (pH 7)[1]

  • Equipment:

    • Cell scraper (for adherent cells)

    • Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled

    • Centrifuge capable of 15,000 x g at 4°C

    • Homogenizer (e.g., glass homogenizer)[4]

    • Vacuum concentrator or nitrogen evaporator

    • Vortex mixer

Procedure:

1. Cell Harvesting and Washing:

  • For Adherent Cells:

    • Aspirate the culture medium.

    • Wash the cell monolayer twice with ice-cold PBS.[1]

    • Aspirate PBS completely.

  • For Suspension Cells:

    • Pellet the cells via centrifugation (e.g., 500 x g for 5 minutes at 4°C).[1]

    • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[1]

2. Metabolic Quenching and Cell Lysis:

  • Add 1 mL of pre-chilled (-80°C) methanol containing the internal standard to the cell plate (adherent) or pellet (suspension).[5]

  • For Adherent Cells: Use a cell scraper to scrape the cells in the cold methanol.[1]

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • For Suspension Cells: Resuspend the cell pellet in the cold methanol containing the internal standard.[1]

  • Homogenize the lysate on ice.

3. Solvent Extraction:

  • To the homogenate, add an appropriate volume of organic solvent. A common mixture is acetonitrile/isopropanol.[6]

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, avoiding the protein pellet.[1]

4. Solid-Phase Extraction (SPE) for Enrichment (Optional but Recommended):

  • Column Conditioning: Condition a weak anion exchange SPE column with 2% formic acid followed by methanol.

  • Sample Loading: Load the supernatant from the extraction onto the conditioned SPE column.

  • Washing: Wash the column with 2% formic acid, followed by methanol to remove impurities.

  • Elution: Elute the acyl-CoAs with a solution of 5% ammonium hydroxide in methanol.[4]

5. Sample Concentration and Reconstitution:

  • Dry the eluate (or the supernatant if SPE was not performed) under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. A solution of 50% methanol in 50 mM ammonium acetate (pH 7) is a common choice for enhancing stability.[1]

Signaling Pathway and Metabolic Context

Long-chain acyl-CoAs are central to fatty acid metabolism. They are synthesized from fatty acids by Acyl-CoA synthetases and can be directed towards either β-oxidation for energy production or anabolic pathways for the synthesis of complex lipids.

FattyAcidMetabolism FattyAcids Fatty Acids (from diet/de novo synthesis) ACSL Acyl-CoA Synthetase (ACSL) FattyAcids->ACSL AcylCoA Long-Chain Acyl-CoAs BetaOxidation β-Oxidation (Mitochondria) AcylCoA->BetaOxidation Energy Production ComplexLipids Complex Lipids (e.g., Triglycerides, Phospholipids) AcylCoA->ComplexLipids Anabolic Pathways AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle ACSL->AcylCoA

Caption: Central Role of Long-Chain Acyl-CoAs in Metabolism.

Troubleshooting and Optimization

  • Low Yields:

    • Incomplete Cell Lysis: Ensure thorough homogenization. For tissues, a glass homogenizer is recommended.[4]

    • Degradation: Work quickly and maintain samples on ice at all times. Use fresh, high-purity solvents.[4]

    • Extraction Inefficiency: Optimize the ratio of extraction solvent to the amount of starting material. A 20-fold excess of solvent is often suggested.[4]

  • Sample Stability:

    • Acyl-CoAs are susceptible to hydrolysis, particularly in alkaline or strongly acidic aqueous solutions.[5] Reconstituting the final sample in a neutral, buffered methanolic solution can improve stability.[7]

  • Analytical Variability:

    • The use of an appropriate internal standard, such as an odd-chain acyl-CoA (e.g., C15:0-CoA or C17:0-CoA), is crucial for accurate quantification to correct for variations in extraction efficiency and instrument response.[5]

By following these detailed protocols and considering the key optimization points, researchers can achieve reliable and reproducible extraction of long-chain acyl-CoAs for downstream quantitative analysis, enabling deeper insights into cellular metabolism.

References

Troubleshooting & Optimization

"improving the yield of 13-Methylicosanoyl-CoA chemical synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 13-Methylicosanoyl-CoA chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the chemical synthesis of this compound?

A1: The synthesis is typically a two-stage process. The first stage involves the synthesis of the C21 branched-chain fatty acid, 13-methylicosanoic acid. The second stage is the activation of this fatty acid to its coenzyme A (CoA) thioester, this compound.

Q2: Which synthetic route is recommended for preparing the 13-methylicosanoic acid backbone?

A2: A common and effective method is the use of a Grignard reaction for carbon-carbon bond formation, followed by further chain elongation if necessary. An alternative approach is the Wittig reaction, which has been successfully used for shorter-chain methyl-branched fatty acids.

Q3: How is the fatty acid "activated" to form the CoA ester?

A3: The carboxylic acid is first converted to a more reactive intermediate, typically an acyl chloride, using a reagent like oxalyl chloride or thionyl chloride. This activated acyl chloride is then reacted with Coenzyme A to form the final product.

Q4: What are the critical factors for maximizing the yield in the Grignard reaction step?

A4: Key factors include using anhydrous solvents (typically diethyl ether or THF), ensuring the magnesium turnings are fresh and activated, and maintaining a controlled reaction temperature, often starting at a low temperature and allowing it to warm to room temperature. The purity of the starting halide is also crucial.

Q5: What is a realistic overall yield for the synthesis of this compound?

A5: While yields are highly dependent on the specific reaction conditions and purification efficiency, a multi-step synthesis of a complex molecule like this can be considered successful with an overall yield in the range of 15-30%.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Suggested Solution(s)
Low yield of 13-methylicosanoic acid Incomplete Grignard reagent formation.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use fresh, high-purity magnesium turnings. A small crystal of iodine can be added to initiate the reaction.
Side reactions during Grignard coupling (e.g., Wurtz coupling, enolization of the ester).Add the Grignard reagent slowly to the ester at a low temperature (e.g., 0 °C) to minimize side reactions.
Inefficient purification of the fatty acid.Use column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient) to separate the product from unreacted starting materials and byproducts.
Incomplete conversion to the acyl chloride Degradation of the activating agent (oxalyl chloride or thionyl chloride).Use a fresh bottle of the activating agent. Perform the reaction under anhydrous conditions.
Insufficient reaction time or temperature.Ensure the reaction is stirred for an adequate amount of time (typically 1-2 hours at room temperature). The reaction can be gently warmed if necessary, but this may increase side reactions.
Low yield of this compound during the final coupling step Hydrolysis of the acyl chloride before reacting with Coenzyme A.Ensure the acyl chloride is used immediately after its formation and that all solvents and reagents are anhydrous.
Degradation of Coenzyme A.Use high-purity Coenzyme A and handle it according to the supplier's instructions. Keep the reaction pH in a suitable range (typically around 7.5-8.5).
Inefficient purification of the final product.Utilize solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC) for purification of the long-chain acyl-CoA.[1]
Presence of multiple spots on TLC or peaks in HPLC analysis of the final product Contamination with starting materials (fatty acid, Coenzyme A).Optimize the purification steps. For HPLC, adjust the gradient to achieve better separation.
Presence of byproducts from side reactions.Re-evaluate the reaction conditions of the problematic step to minimize byproduct formation. Consider alternative synthetic routes if side reactions are unavoidable.
Degradation of the final product.Store the purified this compound at low temperatures (e.g., -80 °C) and under an inert atmosphere to prevent degradation.

Experimental Protocols

Protocol 1: Synthesis of 13-Methylicosanoic Acid (via Grignard Reaction)

This protocol is an adapted procedure based on general principles of Grignard synthesis for long-chain fatty acids.

Materials:

  • 1-bromoheptane (B155011)

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Methyl 12-bromododecanoate

  • 1 M Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (HPLC grade)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous diethyl ether and a crystal of iodine. Add a few drops of 1-bromoheptane to initiate the reaction (indicated by a color change and gentle reflux). Once initiated, add the remaining 1-bromoheptane dissolved in anhydrous diethyl ether dropwise, maintaining a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Coupling Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve methyl 12-bromododecanoate in anhydrous diethyl ether and add it dropwise to the Grignard reagent with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Hydrolysis: Quench the reaction by slowly adding 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with ethanolic KOH followed by acidification).

  • Purification: Purify the crude 13-methylicosanoic acid by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of this compound

Materials:

Procedure:

  • Formation of the Acyl Chloride: Dissolve 13-methylicosanoic acid in anhydrous DCM under a nitrogen atmosphere. Add oxalyl chloride dropwise at room temperature. Stir the reaction mixture for 2 hours. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 13-methylicosanoyl chloride.

  • Coupling with Coenzyme A: Dissolve the crude acyl chloride in anhydrous THF. In a separate flask, dissolve Coenzyme A trilithium salt in a saturated aqueous sodium bicarbonate solution. Cool the Coenzyme A solution to 0 °C and slowly add the acyl chloride solution with vigorous stirring. Maintain the pH between 7.5 and 8.5 during the addition. Let the reaction proceed for 4-6 hours at 4 °C.

  • Purification:

    • Solid-Phase Extraction (SPE): Acidify the reaction mixture with dilute HCl and load it onto a pre-conditioned C18 SPE cartridge. Wash the cartridge with water to remove salts and unreacted Coenzyme A. Elute the this compound with a methanol/water mixture.

    • HPLC Purification: Further purify the product using reverse-phase HPLC with a C18 column. A common mobile phase is a gradient of acetonitrile in water with 0.1% TFA.

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 13-Methylicosanoic Acid cluster_stage2 Stage 2: Conversion to this compound Start 1-Bromoheptane + Mg Grignard Heptylmagnesium bromide Start->Grignard Coupling Grignard Coupling Grignard->Coupling Ester Methyl 12-bromododecanoate Ester->Coupling MethylEster Methyl 13-methylicosanoate Coupling->MethylEster Hydrolysis Hydrolysis MethylEster->Hydrolysis FattyAcid 13-Methylicosanoic Acid Hydrolysis->FattyAcid FattyAcid_ref 13-Methylicosanoic Acid Activation Activation with Oxalyl Chloride FattyAcid_ref->Activation AcylChloride 13-Methylicosanoyl Chloride Activation->AcylChloride CouplingCoA Thioesterification AcylChloride->CouplingCoA CoA Coenzyme A CoA->CouplingCoA FinalProduct This compound CouplingCoA->FinalProduct

Caption: Workflow for the two-stage chemical synthesis of this compound.

Troubleshooting_Logic Start Low Final Yield Check_FA_Yield Check yield of 13-methylicosanoic acid Start->Check_FA_Yield Check_CoA_Step_Yield Check yield of CoA coupling step Start->Check_CoA_Step_Yield Low_FA_Yield Low Fatty Acid Yield Check_FA_Yield->Low_FA_Yield Low Low_CoA_Yield Low Acyl-CoA Yield Check_CoA_Step_Yield->Low_CoA_Yield Low Grignard_Issues Grignard reagent problems? Low_FA_Yield->Grignard_Issues Purification_FA_Issues Fatty acid purification issues? Low_FA_Yield->Purification_FA_Issues Activation_Issues Acyl chloride formation incomplete? Low_CoA_Yield->Activation_Issues Coupling_Issues CoA coupling inefficient? Low_CoA_Yield->Coupling_Issues

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Overcoming Instability of 13-Methylicosanoyl-CoA in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of 13-Methylicosanoyl-CoA in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What makes this compound unstable in aqueous solutions?

A1: The instability of this compound, a very-long-chain acyl-CoA (VLCACoA), in aqueous solutions is primarily due to two factors:

  • Chemical Instability: The thioester bond linking the 13-methylicosanoyl chain to Coenzyme A is a high-energy bond susceptible to hydrolysis, especially at neutral to alkaline pH. This hydrolysis results in the formation of the free fatty acid and Coenzyme A, rendering the molecule inactive for many enzymatic reactions.

  • Physical Instability: As an amphipathic molecule with a long hydrocarbon tail and a polar head group (CoA), this compound has low aqueous solubility. Above a certain concentration, known as the critical micelle concentration (CMC), these molecules self-assemble into micelles. This aggregation can reduce the effective concentration of the monomeric form, which is often the active substrate for enzymes, and can interfere with experimental assays.

Q2: I'm observing low or inconsistent activity in my enzyme assays using this compound. What are the likely causes?

A2: Low or inconsistent enzymatic activity is a common issue when working with VLCACoAs. The primary causes are often related to the instability of the substrate:

  • Substrate Degradation: The this compound may have hydrolyzed in your stock solution or in the assay buffer before the reaction was initiated.

  • Micelle Formation: If the concentration of this compound in your assay is above its CMC, the majority of the substrate may be sequestered in micelles and unavailable to the enzyme.

  • Non-specific Binding: VLCACoAs are prone to adsorbing to the surfaces of plasticware, such as microcentrifuge tubes and pipette tips, which can significantly lower the actual concentration in your assay.[1]

  • Improper Storage: Repeated freeze-thaw cycles of stock solutions can lead to degradation and aggregation.

Q3: How should I prepare and store stock solutions of this compound to maximize stability?

A3: Proper preparation and storage are critical for maintaining the integrity of your this compound stock solutions.

  • Solvent Selection: For initial reconstitution, use a solvent in which the acyl-CoA is readily soluble and stable. A 50:50 mixture of methanol (B129727) and a slightly acidic buffer (e.g., 50 mM ammonium (B1175870) acetate (B1210297), pH 3.5) can be effective.[2] For less hydrophobic long-chain acyl-CoAs, methanol alone has been shown to provide good stability.[2]

  • Storage Conditions: Store stock solutions at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

  • Container Choice: Use low-protein-binding polypropylene (B1209903) tubes to reduce adsorption to the tube surface.

Q4: What additives can I use in my aqueous assay buffer to improve the solubility and stability of this compound?

A4: Several additives can be used to improve the handling of this compound in aqueous buffers:

  • Detergents: Non-ionic detergents like Triton X-100 or octyl glucoside can be used at concentrations below their CMC to help solubilize the acyl-CoA and prevent micelle formation.[3][4][5] However, it is crucial to verify that the chosen detergent does not inhibit your enzyme of interest.[6]

  • Carrier Proteins: Bovine Serum Albumin (BSA) is commonly used to bind long-chain fatty acids and their CoA esters, keeping them in solution and preventing non-specific binding.[7] The fatty acid-BSA complex often mimics the physiological state more closely.

Troubleshooting Guides

Issue 1: Low Signal or No Activity in an Enzymatic Assay
Potential Cause Troubleshooting Step Expected Outcome
Substrate Hydrolysis 1. Prepare fresh this compound solution immediately before the assay. 2. Maintain the pH of the assay buffer between 6.0 and 7.0. 3. Perform all substrate handling steps on ice.Increased and more consistent enzyme activity.
Micelle Formation 1. Lower the concentration of this compound in the assay. 2. Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. 3. Pre-complex the this compound with fatty acid-free BSA.Linear and predictable enzyme kinetics with respect to substrate concentration.
Non-specific Binding 1. Use low-protein-binding polypropylene tubes and pipette tips. 2. Pre-coat the plasticware by incubating with a 1% BSA solution, followed by washing.[1] 3. Include BSA in your assay buffer.Improved reproducibility and higher effective substrate concentration.
Enzyme Inhibition 1. If using a detergent, test its effect on enzyme activity in the absence of the acyl-CoA substrate. 2. Ensure that no other components of your buffer are known inhibitors of your enzyme.Restoration of expected enzyme activity.
Issue 2: Poor Reproducibility Between Replicates
Potential Cause Troubleshooting Step Expected Outcome
Inhomogeneous Substrate Solution 1. Ensure the this compound stock solution is fully dissolved and vortexed gently before each use. 2. If using a detergent or BSA, ensure thorough mixing to allow for proper complex formation.Reduced variability between replicate wells or tubes.
Inconsistent Substrate Degradation 1. Prepare a master mix of the reaction buffer containing the this compound immediately before dispensing into individual assay wells. 2. Keep the master mix on ice throughout the experiment.Tighter standard deviations among replicates.
Pipetting Errors due to Viscosity 1. If using solutions containing detergents or high concentrations of BSA, pipette slowly and carefully to ensure accurate volume transfer. 2. Use reverse pipetting for viscous solutions.More consistent results across the assay plate.

Data Presentation

Table 1: Factors Influencing the Stability of Very-Long-Chain Acyl-CoA in Aqueous Solution
Parameter Effect on Stability Recommendation Supporting Rationale
pH Decreased stability at pH > 7.5 due to base-catalyzed hydrolysis of the thioester bond.Maintain pH between 6.0 and 7.0 for optimal stability.The rate of thioester hydrolysis increases significantly with increasing pH.[8][9]
Temperature Increased rate of hydrolysis at higher temperatures.Prepare solutions and perform experiments on ice whenever possible. Store stock solutions at -80°C.The hydrolysis of thioesters is temperature-dependent.[8][9]
Acyl Chain Length Instability and tendency to form micelles increase with longer acyl chains.Use solubilizing agents like detergents or BSA for very-long-chain acyl-CoAs.Longer hydrophobic chains drive the formation of micelles to minimize contact with water.
Concentration Above the CMC, the majority of the acyl-CoA will be in micellar form and potentially inactive.Keep the working concentration below the estimated CMC, or use solubilizing agents.The CMC for long-chain acyl-CoAs can be in the low micromolar range.[1][10]

Experimental Protocols

Protocol 1: Preparation of a 1 mM Stock Solution of this compound

Materials:

  • This compound (lyophilized powder)

  • Methanol, HPLC grade

  • 50 mM Ammonium Acetate buffer, pH 3.5

  • Low-protein-binding polypropylene microcentrifuge tubes

Procedure:

  • Allow the lyophilized this compound to come to room temperature before opening to prevent condensation.

  • Calculate the volume of solvent needed to achieve a 1 mM concentration.

  • Prepare the solvent by mixing equal volumes of methanol and 50 mM ammonium acetate buffer (pH 3.5).

  • Add the calculated volume of the solvent to the vial of this compound.

  • Vortex gently for 1-2 minutes until the powder is completely dissolved.

  • Aliquot the stock solution into single-use volumes in low-protein-binding polypropylene tubes.

  • Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.

Protocol 2: General Procedure for an Enzymatic Assay Using this compound

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular enzyme and assay.

Materials:

  • 1 mM this compound stock solution (from Protocol 1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)

  • Enzyme preparation

  • Other assay-specific reagents (e.g., co-factors, detection reagents)

Procedure:

Part A: Preparation of the Substrate-BSA Complex

  • Prepare a 10% (w/v) solution of fatty acid-free BSA in the assay buffer.

  • In a low-protein-binding tube, add the desired amount of the 1 mM this compound stock solution.

  • Add the BSA solution to the acyl-CoA solution. A molar ratio of 1:1 (acyl-CoA:BSA) is a good starting point.

  • Mix gently by inversion and incubate at 37°C for 15 minutes to facilitate binding.

  • Allow the complex to cool to room temperature before use.

Part B: Performing the Enzymatic Assay

  • Prepare a reaction master mix on ice containing the assay buffer, the this compound-BSA complex, and any other necessary co-factors.

  • Dispense the master mix into pre-chilled microplate wells or microcentrifuge tubes.

  • Initiate the reaction by adding the enzyme preparation to each well/tube.

  • Incubate at the optimal temperature for your enzyme for the desired amount of time.

  • Stop the reaction using an appropriate method (e.g., adding a quenching agent, heat inactivation).

  • Proceed with the detection method for your assay (e.g., spectrophotometry, fluorometry, LC-MS).

Visualizations

Factors Affecting this compound Instability and Solutions

Instability_Solutions cluster_problems Instability Issues cluster_solutions Mitigation Strategies Instability This compound Instability Chem_Inst Chemical Instability (Hydrolysis) Instability->Chem_Inst Phys_Inst Physical Instability (Aggregation) Instability->Phys_Inst Binding Non-specific Binding Instability->Binding pH_Control Control pH (6.0-7.0) Chem_Inst->pH_Control addresses Temp_Control Low Temperature Chem_Inst->Temp_Control addresses Detergents Use Detergents (e.g., Triton X-100) Phys_Inst->Detergents addresses BSA Use Carrier Protein (BSA) Phys_Inst->BSA addresses Binding->BSA addresses Labware Use Low-Binding Labware Binding->Labware addresses

Caption: Logical relationship between instability factors and solutions.

Experimental Workflow for Handling this compound

Workflow start Start reconstitute Reconstitute Lyophilized This compound in Methanol/Acidic Buffer start->reconstitute aliquot Aliquot into Single-Use Low-Binding Tubes reconstitute->aliquot store Flash-Freeze and Store at -80°C aliquot->store prepare_complex Prepare Substrate-BSA Complex in Assay Buffer store->prepare_complex assay_setup Set Up Assay on Ice with Master Mix prepare_complex->assay_setup run_reaction Initiate Reaction with Enzyme assay_setup->run_reaction analyze Analyze Results run_reaction->analyze end End analyze->end

Caption: Recommended experimental workflow for unstable acyl-CoAs.

Simplified Mitochondrial Beta-Oxidation Pathway

Beta_Oxidation AcylCoA Fatty Acyl-CoA (Cn) EnoylCoA trans-Δ2-Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase (FAD -> FADH2) HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase (H2O) KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA β-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) ShorterAcylCoA Fatty Acyl-CoA (Cn-2) KetoacylCoA->ShorterAcylCoA Thiolase (CoA-SH) AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA

Caption: Key steps of the mitochondrial beta-oxidation spiral.

References

Technical Support Center: 13-Methylicosanoyl-CoA Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and optimization of mass spectrometry parameters for 13-Methylicosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for detecting this compound?

A1: For long-chain acyl-CoAs, including this compound, positive electrospray ionization (ESI) mode is generally recommended. Studies have shown that positive ion mode is approximately three times more sensitive than negative ion mode for the analysis of molecules like C16:0-CoA and C18:1-CoA.[1][2]

Q2: What are the characteristic fragment ions for this compound in MS/MS analysis?

A2: In positive ion mode, acyl-CoAs exhibit a highly predictable fragmentation pattern. The most common and abundant fragmentation event is a neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) moiety.[1][3][4] Another characteristic fragment ion is often observed at m/z 428, representing the CoA moiety itself.[3][5] For this compound (approximate [M+H]⁺ of m/z 1077.1), the primary product ion for quantification would therefore be [M+H-507]⁺, at approximately m/z 570.1.

Q3: What type of liquid chromatography (LC) setup is best suited for separating this compound?

A3: Reversed-phase chromatography is the standard method for separating long-chain acyl-CoAs. A C8 or C18 analytical column is typically used.[6][7] Chromatographic separation is crucial to reduce ion suppression from co-eluting species.[7] A binary gradient system with solvents like ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) in water and acetonitrile (B52724) is effective for achieving good separation.[2][6][7]

Q4: How should I prepare biological samples for this compound analysis?

A4: Sample preparation is a critical step due to the instability of acyl-CoAs in aqueous solutions.[8] A common method involves deproteinization of the sample using an acid, such as 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA).[5] Following deproteinization, solid-phase extraction (SPE) is often used to purify the acyl-CoAs and remove the acid before LC-MS/MS analysis.[5] It is important to note that SPE-based purification may lead to the loss of more hydrophilic species, though it is effective for long-chain acyl-CoAs.[5]

Troubleshooting Guide

Q: I am observing a weak or no signal for this compound. What are the possible causes?

A: A weak or absent signal can stem from several factors related to sample preparation, chromatography, or mass spectrometer settings.

  • Suboptimal Ionization/Fragmentation:

    • Check Ionization Mode: Ensure you are operating in positive ESI mode, which offers higher sensitivity for long-chain acyl-CoAs.[1]

    • Verify MS/MS Transition: Confirm you are using the correct Multiple Reaction Monitoring (MRM) transition. For this compound, the precursor ion is [M+H]⁺ (~1077.1 m/z) and the most abundant product ion corresponds to a neutral loss of 507 Da (~570.1 m/z).[4]

    • Optimize Collision Energy (CE): The CE needs to be optimized for your specific instrument. Infuse a standard solution to determine the optimal CE that maximizes the signal of your product ion.[1]

  • Sample Preparation Issues:

    • Analyte Degradation: Acyl-CoAs are unstable. Ensure samples are processed quickly and kept at low temperatures (e.g., on ice or at 4°C) to minimize enzymatic and chemical degradation.[9]

    • Inefficient Extraction: The extraction efficiency can vary depending on the acyl chain length.[6] Consider testing different extraction solvents or using an internal standard (like C15:0-CoA or C17-CoA) to monitor and normalize for recovery.[6][7]

  • Chromatographic Problems:

    • Poor Peak Shape: Long-chain acyl-CoAs can exhibit peak tailing. Using a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) can improve peak shape and resolution on a C18 column.[2]

    • Ion Suppression: Co-elution with other endogenous molecules can suppress the ionization of your target analyte.[7] Adjusting the LC gradient to better separate the this compound peak can mitigate this effect.

Experimental Protocols
Protocol 1: Direct Infusion for MS/MS Parameter Optimization

This protocol is used to determine the optimal mass spectrometer settings for this compound.

  • Prepare a 1-5 µM standard solution of a commercially available long-chain acyl-CoA (e.g., C18:0-CoA, as a surrogate) or your purified this compound in a 50:50 acetonitrile:water solution.[7]

  • Set up a direct infusion into the mass spectrometer at a flow rate of 10-30 µL/min.[7]

  • Operate the mass spectrometer in positive ESI mode.

  • Perform a full scan (Q1 scan) to identify the protonated molecular ion [M+H]⁺. For this compound, this will be ~m/z 1077.1.

  • Select the [M+H]⁺ ion as the precursor and perform a product ion scan to identify major fragment ions. Confirm the presence of the [M+H-507]⁺ product ion (~m/z 570.1).[3][4]

  • Set up an MRM transition for the precursor/product pair.

  • Vary the collision energy (CE) and collision cell exit potential (CXP) to find the values that produce the maximum, stable signal for the selected transition.[1]

Protocol 2: Sample Extraction from Tissue

This protocol outlines a general procedure for extracting long-chain acyl-CoAs from tissue samples.

  • Weigh approximately 100-200 mg of frozen tissue and grind it to a powder under liquid nitrogen.[9]

  • Homogenize the tissue powder in 1 mL of a cold 10% (w/v) trichloroacetic acid (TCA) solution.[5] An internal standard (e.g., C17-CoA) should be added at this stage to account for extraction efficiency.[6]

  • Incubate the homogenate on ice for 15 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.[9]

  • Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge to remove the TCA and purify the acyl-CoAs.[5]

  • Wash the cartridge to remove interfering substances.

  • Elute the acyl-CoAs from the cartridge using an appropriate solvent (e.g., methanol).

  • Dry the eluate under a stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with your LC mobile phase (e.g., 50:50 methanol:water) for analysis.[6][10]

Data Presentation
Table 1: Recommended Starting LC-MS/MS Parameters for this compound
ParameterRecommended Value / SettingRationale & Notes
Analyte This compoundA C21 branched-chain fatty acyl-CoA.
Formula C₃₂H₅₉N₇O₁₇P₃SApproximate chemical formula.
Precursor Ion [M+H]⁺ ~1077.1 m/zCalculated protonated mass. This should be confirmed experimentally.
Product Ion [M+H-507]⁺ ~570.1 m/zCorresponds to the neutral loss of the 3'-phosphoadenosine diphosphate group, the most abundant fragment for quantification.[1][4]
Ionization Mode Positive ESIProvides significantly higher sensitivity for long-chain acyl-CoAs compared to negative mode.[1]
Capillary Voltage 3.0 - 3.5 kVTypical starting range. Optimize for your specific instrument and source.[7]
Cone Voltage 40 - 50 VOptimize to maximize precursor ion intensity without causing in-source fragmentation.[7]
Collision Energy (CE) 20 - 35 eVThis is a critical parameter to optimize via direct infusion. The optimal value will depend on the instrument.[11]
Desolvation Temperature 450 - 550 °COptimize for efficient solvent evaporation without thermal degradation of the analyte.[7]
Table 2: Example Liquid Chromatography Gradient Program

This table provides a starting point for a reversed-phase LC method.[6][7]

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.38020
2.00.38020
15.00.30100
22.00.30100
22.50.38020
30.00.38020
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8) or 15 mM Ammonium Hydroxide in Water (pH 10.5)
Mobile Phase B: Acetonitrile
Column: C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.7 µm)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Tissue/Cells) homogenize Homogenization (with Internal Standard) sample->homogenize extract Acid Precipitation & SPE Purification homogenize->extract reconstitute Reconstitution extract->reconstitute lc LC Separation (Reversed-Phase C18) reconstitute->lc ms MS Detection (Positive ESI) lc->ms msms MS/MS Fragmentation (MRM Mode) ms->msms integrate Peak Integration msms->integrate quantify Quantification (vs. Standard Curve) integrate->quantify report Reporting quantify->report

Caption: General workflow for acyl-CoA analysis.

fragmentation_pathway cluster_products Collision-Induced Dissociation (CID) precursor This compound Precursor Ion [M+H]⁺ (m/z ≈ 1077.1) product2 Secondary Product Ion [CoA moiety]⁺ (m/z ≈ 428) precursor->product2 Alternative Fragmentation nl Neutral Loss of 3'-phospho ADP (507 Da) precursor->nl product1 Primary Product Ion [M+H - 507]⁺ (m/z ≈ 570.1) nl->product1

Caption: Characteristic fragmentation of acyl-CoAs.

troubleshooting_guide cluster_ms MS Troubleshooting cluster_sample Sample Prep Troubleshooting start Problem: Weak or No Signal check_ms 1. Check MS Settings start->check_ms check_sample 2. Review Sample Prep start->check_sample check_lc 3. Evaluate Chromatography start->check_lc ms_q1 In Positive ESI Mode? check_ms->ms_q1 sample_q1 Sample Kept Cold/Processed Fast? check_sample->sample_q1 ms_q2 Correct MRM Transition? ms_q1->ms_q2 ms_q3 Collision Energy Optimized? ms_q2->ms_q3 solution Optimize Parameters & Re-inject ms_q3->solution sample_q2 Internal Standard Recovery OK? sample_q1->sample_q2 sample_q2->solution

Caption: Logic diagram for troubleshooting a weak signal.

References

"troubleshooting poor separation of 13-Methylicosanoyl-CoA in chromatography"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor separation of 13-Methylicosanoyl-CoA and other long-chain fatty acyl-CoAs during chromatography.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape (e.g., broadening, tailing) for my this compound peak?

Poor peak shape is a common issue in the chromatography of long-chain acyl-CoAs. The problem often stems from several factors related to the analyte's complex nature and its interaction with the HPLC system.

Common Causes and Solutions:

  • Secondary Interactions: The phosphate (B84403) groups on the Coenzyme A moiety can interact with residual silanol (B1196071) groups on standard silica-based stationary phases, leading to peak tailing.[1][2]

    • Solution: Add a small amount of a weak acid, like 0.1% formic acid or acetic acid, to the mobile phase to suppress the ionization of silanol groups.[2] Using a mobile phase with a slightly acidic pH (e.g., 3-5) can also improve peak shape.[2]

  • Column Contamination or Overload: Injecting too much sample or the accumulation of strongly retained compounds can cause peak distortion.[2]

    • Solution: Reduce the injection volume or dilute the sample.[2] If contamination is suspected, flush the column with a strong solvent like isopropanol.[2]

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent that is much stronger (less polar in reverse-phase) than the initial mobile phase, it can lead to peak broadening.[2]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[2]

  • Extra-Column Volume: Excessive tubing length or a large internal diameter between system components can contribute to peak broadening.[2]

    • Solution: Use shorter, narrower internal diameter tubing to connect the components of your HPLC system.[2]

Q2: My this compound peak is not resolving from other lipids. How can I improve separation?

Improving the resolution between closely eluting compounds requires optimizing the selectivity of your chromatographic system. This involves adjusting the stationary phase, mobile phase composition, or temperature.

Strategies to Enhance Resolution:

  • Optimize Mobile Phase Composition:

    • Adjust Solvent Strength: In reverse-phase chromatography, increasing the aqueous component (e.g., water) in the mobile phase will increase retention and may improve the separation of closely eluting peaks.[3] Gradient elution, where the concentration of the organic solvent is gradually increased, is highly effective for separating complex lipid samples.[1][4][5]

    • Change Organic Solvent: Switching the organic modifier in your mobile phase (e.g., from acetonitrile (B52724) to methanol (B129727) or isopropanol) can alter selectivity and improve resolution.[6][7] Isopropanol is particularly effective for eluting highly non-polar lipids.[1][2]

  • Select an Appropriate Stationary Phase:

    • The choice of column chemistry is critical. For very-long-chain acyl-CoAs like this compound, a C30 stationary phase may provide better retention and selectivity compared to a standard C18 column due to the increased hydrophobicity.[1]

    • Not all C18 columns perform equally for lipid separation; selection should not be based solely on particle size.[1]

  • Adjust Column Temperature: Increasing the column temperature can improve efficiency and sometimes alter selectivity, potentially resolving overlapping peaks.[6]

  • Modify Mobile Phase pH: For ionizable compounds, adjusting the mobile phase pH can change their retention characteristics and improve separation from non-ionizable interferences.[3]

A logical workflow for troubleshooting poor resolution is outlined in the diagram below.

G Troubleshooting Workflow for Poor Resolution cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Optimization cluster_other Other Parameters start Poor Resolution (Overlapping Peaks) mod_gradient Modify Gradient Slope (Slower Gradient) start->mod_gradient Easiest to implement change_solvent Change Organic Solvent (e.g., ACN to IPA) mod_gradient->change_solvent mod_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) change_solvent->mod_ph change_column Switch Column Chemistry (e.g., C18 to C30) mod_ph->change_column If mobile phase changes fail mod_temp Adjust Column Temperature change_column->mod_temp end Improved Resolution mod_temp->end

Caption: A step-by-step workflow for troubleshooting poor chromatographic resolution.

Q3: What are the recommended starting conditions for separating this compound using reverse-phase LC-MS?

While a universal method does not exist, a robust starting point for analyzing long-chain acyl-CoAs can be adapted from established lipidomics protocols.[1] Liquid chromatography coupled with mass spectrometry (LC-MS) is the most robust and frequently used method for acyl-CoA analysis.[8][9]

Recommended Starting Protocol:

ParameterRecommendationRationale
Column C18 or C30 Reverse-Phase Column (e.g., 100 x 2.1 mm, <3 µm particle size)C18 is a good starting point for general lipid separation.[1] C30 is often more suitable for retaining and resolving very-long-chain hydrophobic lipids.[1]
Mobile Phase A 10 mM Ammonium (B1175870) Acetate (B1210297) in Water (or 0.1% Formic Acid in Water)Ammonium acetate acts as a buffer and improves peak shape.[1][10] Formic acid acidifies the mobile phase, suppressing silanol interactions.[2]
Mobile Phase B Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 10 mM Ammonium AcetateAcetonitrile is a common organic modifier.[10] Isopropanol is a stronger solvent needed to elute highly hydrophobic long-chain acyl-CoAs.[1]
Flow Rate 0.2 - 0.4 mL/minTypical for analytical scale columns of this dimension.
Column Temp. 30 - 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 5 - 20 µLShould be optimized to avoid column overload.[2]

Sample Gradient Elution Program:

A typical gradient starts with a higher percentage of aqueous mobile phase to retain the analytes, followed by a gradual increase in the organic mobile phase to elute them based on their hydrophobicity.

Time (min)% Mobile Phase B
0.020
15.0100
22.0100
22.120
30.020
(This is an example gradient adapted from a published method for acyl-CoAs and should be optimized for your specific application and system.)[10]

Detailed Experimental Protocol

Protocol: Sample Preparation and LC-MS/MS Analysis of Long-Chain Acyl-CoAs from Biological Tissues

This protocol is a generalized methodology based on published methods for the extraction and analysis of tissue long-chain acyl-CoAs.[11]

1. Sample Extraction:

  • Homogenize ~100 mg of frozen tissue in a glass homogenizer with 1 mL of cold KH2PO4 buffer (100 mM, pH 4.9).

  • Add 1 mL of 2-propanol and continue homogenization.

  • Add 2 mL of acetonitrile (ACN), vortex thoroughly, and centrifuge to pellet proteins.

  • Transfer the supernatant to a new tube. This extract contains the acyl-CoAs.

2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

  • Condition a mixed-mode or oligonucleotide purification SPE cartridge. A method using an oligonucleotide purification column has been shown to be effective.[11]

  • Load the supernatant from the previous step onto the conditioned cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the acyl-CoAs using a suitable solvent, such as 2-propanol.[11]

  • Concentrate the eluent under a stream of nitrogen and reconstitute in the initial mobile phase.

3. LC-MS/MS Analysis:

  • LC System: An HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2 mm, 3 µm).[10]

  • Mobile Phase A: 10 mM ammonium acetate, pH 6.8.[10]

  • Mobile Phase B: Acetonitrile.[10]

  • Gradient:

    • 0-15 min: 20% to 100% B

    • 15-22.5 min: Hold at 100% B

    • 22.51-30 min: Return to 20% B and equilibrate

  • Flow Rate: 0.2 mL/min.[10]

  • Column Temperature: 32 °C.[10]

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer operating in positive ion ESI mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. Acyl-CoAs often exhibit a characteristic neutral loss corresponding to the adenosine (B11128) diphosphate (B83284) moiety, which can be used for detection.[9]

The interplay between different chromatographic parameters is visualized below.

G Interplay of Key Chromatographic Parameters StationaryPhase Stationary Phase (e.g., C18, C30) Retention Retention Time StationaryPhase->Retention Resolution Resolution StationaryPhase->Resolution PeakShape Peak Shape StationaryPhase->PeakShape MobilePhase Mobile Phase (% Organic, pH, Additives) MobilePhase->Retention MobilePhase->Resolution MobilePhase->PeakShape Temperature Temperature Temperature->Retention Temperature->Resolution Temperature->PeakShape

References

"enhancing the sensitivity of 13-Methylicosanoyl-CoA detection in biological samples"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 13-Methylicosanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to enhance the sensitivity and reliability of detecting this specific long-chain branched-chain acyl-CoA in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting this compound?

A1: The primary challenges stem from its specific physicochemical properties and typically low abundance in biological matrices. Key difficulties include:

  • Chemical Instability: Acyl-CoAs, including this compound, are prone to both enzymatic and chemical degradation during sample collection and preparation.[1]

  • Analyte Loss: The phosphate (B84403) groups in the CoA moiety have a high affinity for glass and metal surfaces, which can lead to significant analyte loss during extraction and analysis.[2]

  • Poor Chromatographic Performance: The amphiphilic nature of long-chain acyl-CoAs can result in poor peak shapes (e.g., tailing) in reverse-phase liquid chromatography.

  • Low Endogenous Concentrations: As a specific branched-chain fatty acyl-CoA, its concentration is often much lower than that of major straight-chain acyl-CoAs like Palmitoyl-CoA or Oleoyl-CoA, requiring highly sensitive analytical methods.

Q2: How can I improve the stability of this compound during sample preparation?

A2: To minimize degradation, it is crucial to work quickly and maintain cold temperatures throughout the sample preparation process. Key steps include:

  • Immediately flash-freeze tissue samples in liquid nitrogen upon collection.[1]

  • Perform all homogenization and extraction steps on ice.

  • Use acidic extraction conditions (e.g., with formic or perchloric acid) to inhibit enzymatic activity and reduce base-catalyzed hydrolysis.[3][4] However, note that strong acids may reduce signal in some LC-MS systems.[5]

  • Process samples promptly and avoid prolonged storage of extracts, even at -80°C.

Q3: What is the recommended method for extracting this compound from cells or tissues?

A3: A combination of protein precipitation with an organic solvent followed by solid-phase extraction (SPE) is highly effective. A common approach involves homogenizing the sample in a cold solvent mixture, such as acetonitrile (B52724):isopropanol:methanol (B129727) or using methanol alone, to precipitate proteins and extract the acyl-CoAs.[1][6] A subsequent cleanup using a mixed-mode or reversed-phase SPE cartridge helps remove interfering substances like salts and phospholipids, concentrating the analyte of interest.[2][7]

Q4: How can I enhance detection sensitivity using mass spectrometry?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.[8] To maximize sensitivity:

  • Use Scheduled Multiple Reaction Monitoring (MRM): This targeted approach increases the dwell time for the specific precursor-product ion transition of this compound, boosting the signal-to-noise ratio.

  • Optimize Ionization: Use positive electrospray ionization (ESI) mode, as acyl-CoAs ionize efficiently in this mode.

  • Leverage Common Fragmentation: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da (the adenosine (B11128) diphosphate (B83284) portion). A neutral loss scan can be used to identify potential acyl-CoA species in your sample, including this compound.[9]

Q5: Is a derivatization step necessary for the analysis?

A5: While not always mandatory, derivatization can significantly improve analytical performance. A phosphate methylation strategy has been shown to improve peak shape in liquid chromatography and resolve the issue of analyte loss on metal and glass surfaces.[2] This can lead to a more robust and sensitive assay, especially for low-abundance species.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

Problem Potential Cause Recommended Solution
Low or No Signal Sample degradation during preparation.Work quickly on ice, use pre-chilled solvents, and immediately process samples after thawing.[1]
Poor extraction efficiency.Optimize the solvent system. Consider a liquid-liquid extraction followed by solid-phase extraction (SPE) for cleaner samples.[9] Ensure complete cell lysis via sonication or homogenization.[1]
Analyte loss on surfaces.Use polypropylene (B1209903) tubes and vials. Consider a phosphate methylation derivatization to reduce surface adhesion.[2]
Insufficient MS/MS sensitivity.Optimize MRM transitions and collision energy for this compound using a chemical standard. Ensure the instrument is properly calibrated.
High Background / Interferences Matrix effects from co-eluting compounds.Improve sample cleanup using SPE.[7] Adjust the chromatographic gradient to better separate the analyte from interfering species.
Contamination from lab equipment or reagents.Use LC-MS grade solvents and reagents.[7] Thoroughly clean the LC system and mass spectrometer.
Poor Peak Shape (Tailing, Broadening) Suboptimal chromatography conditions.Experiment with different C18 columns. A high-pH (e.g., 10.5) mobile phase with an ammonium (B1175870) hydroxide (B78521) and acetonitrile gradient can improve peak shape for long-chain acyl-CoAs.[9]
Secondary interactions with the analytical column.Consider derivatization to modify the polar phosphate group and improve chromatographic behavior.[2]
Poor Reproducibility Inconsistent sample preparation.Follow a standardized, validated protocol meticulously for all samples. Use an internal standard to account for variations.[6]
Variable instrument performance.Run quality control (QC) samples throughout the analytical batch to monitor instrument stability.

Experimental Protocols & Methodologies

Protocol 1: Extraction of this compound from Tissue

This protocol is adapted from methodologies for long-chain acyl-CoAs.[1][9]

  • Homogenization: Weigh ~40 mg of flash-frozen tissue and place it in a 2 mL tube with 0.5 mL of ice-cold 100 mM potassium phosphate monobasic (KH2PO4, pH 4.9).

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled C17-CoA or another odd-chain acyl-CoA).

  • Extraction: Add 0.5 mL of an ACN:2-propanol:methanol (3:1:1) solvent mixture. Homogenize the tissue on ice.

  • Lysis & Precipitation: Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes to pellet cell debris and precipitated protein.

  • Collection: Carefully transfer the supernatant to a new polypropylene tube for subsequent cleanup or direct analysis.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol is based on established methods for purifying acyl-CoAs from crude extracts.[7]

  • Column Conditioning: Wash an Oasis HLB SPE column (or equivalent) with 1 mL of methanol.

  • Equilibration: Equilibrate the column with 1 mL of LC-MS grade water.

  • Sample Loading: Load the supernatant from the extraction step onto the column.

  • Desalting: Wash the column with 1 mL of water to remove salts and other highly polar impurities.

  • Elution: Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a small volume (e.g., 100 µL) of a suitable solvent (e.g., 80:20 methanol:water) for LC-MS/MS analysis.

Data & Parameters

Table 1: Example LC-MS/MS Parameters for Acyl-CoA Analysis

These parameters are based on typical methods for long-chain acyl-CoAs and should be optimized for this compound.[5][9]

ParameterSetting
LC Column Reversed-phase C18 (e.g., 100 x 2.0 mm, 3 µm)
Mobile Phase A Water with 5 mM Ammonium Acetate, pH 6.8
Mobile Phase B Methanol
Gradient Linear gradient from 2% to 95% Mobile Phase B
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Analysis Mode Multiple Reaction Monitoring (MRM)
Example Transition Precursor Ion (M+H)+ → Product Ion (fragment corresponding to the acyl-CoA head group)
Common Scan Type Neutral Loss Scan of 507 Da

Visualized Workflows and Pathways

Diagram 1: General Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue/Cells) Homogenize Homogenization & Lysis (on ice) Sample->Homogenize Flash Freeze Extract Solvent Extraction (Protein Precipitation) Homogenize->Extract Add Internal Std. Cleanup Solid-Phase Extraction (SPE) Extract->Cleanup Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Cleanup->LCMS Reconstitute Data Data Acquisition LCMS->Data Quant Quantification Data->Quant Peak Integration Final Results Quant->Final Final Concentration

Caption: Workflow for this compound quantification.

Diagram 2: Troubleshooting Logic for Low Signal

G cluster_sample Sample Integrity & Prep cluster_instrument Instrument Performance Start Problem: Low or No Signal Check_Storage Verify Sample Storage (-80°C, minimal thaw) Start->Check_Storage Start Here Check_Standard Analyze Chemical Standard Start->Check_Standard Also Check Check_Extraction Review Extraction Protocol (Solvents, pH, Temp) Check_Storage->Check_Extraction Check_Cleanup Evaluate SPE Recovery Check_Extraction->Check_Cleanup Solution Solution Identified Check_Cleanup->Solution Check_Tune Verify MS Tuning & Calibration Check_Standard->Check_Tune Check_LC Inspect LC System (Column, Leaks) Check_Tune->Check_LC Check_LC->Solution

Caption: Troubleshooting guide for low analyte signal.

Diagram 3: Branched-Chain Fatty Acyl-CoA Metabolism

G BCAA Branched-Chain Amino Acids (e.g., Leucine) BCKA Branched-Chain α-Ketoacids BCAA->BCKA Transamination BCACoA Branched-Chain Acyl-CoAs (Short Chain) BCKA->BCACoA Decarboxylation Elongation Fatty Acid Elongation Cycles BCACoA->Elongation Target This compound (Long BCFA-CoA) Elongation->Target Oxidation Peroxisomal β-Oxidation Target->Oxidation Metabolic Fate

Caption: Simplified metabolic pathway for BCFA-CoA synthesis.

References

"reducing background noise in 13-Methylicosanoyl-CoA enzymatic assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic assays involving 13-Methylicosanoyl-CoA and other very-long-chain branched-chain fatty acyl-CoAs.

Troubleshooting Guides

High background noise can be a significant issue in enzymatic assays, obscuring true results and leading to misinterpretation of data. The following guides address common causes of high background and other problems encountered during these sensitive assays.

Issue 1: High Background Signal in No-Enzyme Control Wells

Description: You observe a high signal in wells that do not contain the enzyme of interest. This indicates a non-enzymatic reaction is occurring.

Possible Cause Troubleshooting Step
Substrate Instability Very-long-chain acyl-CoAs, particularly thioesters, can be susceptible to spontaneous hydrolysis, releasing Coenzyme A which may be detected by the assay's reporter system.[1] Prepare substrate solutions fresh for each experiment. Avoid repeated freeze-thaw cycles. Consider performing a time-course experiment with the substrate alone in the assay buffer to quantify the rate of non-enzymatic hydrolysis.
Contaminated Reagents Buffers, cofactors, or other assay components may be contaminated with enzymes or other substances that contribute to the background signal. Use high-purity reagents and sterile, nuclease-free water. Prepare fresh aliquots of all reagents.
Reaction of Assay Components The detection reagents themselves might react with the substrate or other components in the absence of the enzyme. Run controls for each component to identify the source of the non-specific signal. For coupled assays, ensure the coupling enzyme does not have activity towards your primary substrate.[2]
Improper Plate Sealing/Evaporation In microplate-based assays, evaporation from wells, especially at the edges, can concentrate reactants and lead to higher background.[3] Use high-quality plate sealers and maintain a humid environment during long incubations.
Issue 2: Inconsistent or Non-Reproducible Results

Description: You are observing high variability between replicate wells or between experiments.

Possible Cause Troubleshooting Step
Pipetting Inaccuracies Small volume errors can lead to large variations in results.[4] Ensure pipettes are properly calibrated. Use a master mix for all common reagents to minimize pipetting steps for individual wells.
Incomplete Solubilization of Substrate This compound is a long-chain fatty acyl-CoA and may be difficult to fully dissolve in aqueous buffers, leading to inconsistent concentrations in assay wells. Prepare a concentrated stock in an appropriate organic solvent and then dilute into the assay buffer containing a suitable detergent like Triton X-100.[5] Vortex thoroughly before use.
Temperature and pH Fluctuations Enzyme activity is highly sensitive to changes in temperature and pH.[3] Ensure the assay buffer is at the correct pH and that the reaction is carried out at a consistent temperature. Use a temperature-controlled plate reader or water bath.
Enzyme Instability The enzyme may be losing activity over the course of the experiment or due to improper storage. Store enzymes at the recommended temperature and in appropriate buffers. Avoid repeated freeze-thaw cycles. Test the activity of a fresh aliquot of enzyme.
Issue 3: Low or No Enzyme Activity Detected

Description: The signal in your experimental wells is not significantly higher than the background.

Possible Cause Troubleshooting Step
Suboptimal Assay Conditions The pH, temperature, or buffer composition may not be optimal for your enzyme. Perform a matrix of experiments to determine the optimal conditions for pH, temperature, and ionic strength.
Incorrect Substrate Concentration The concentration of this compound may be too low for the enzyme to act upon, or so high that it causes substrate inhibition.[4] Titrate the substrate concentration to determine the optimal range and calculate the enzyme's Km.
Missing Cofactors The enzyme may require specific cofactors (e.g., FAD, NAD+) for its activity.[5] Ensure all necessary cofactors are present in the assay buffer at the correct concentrations.
Inactive Enzyme The enzyme may have been denatured or degraded. Verify the integrity of your enzyme preparation using a standard assay with a known substrate, if available.

Frequently Asked Questions (FAQs)

Q1: What type of enzymatic assay is typically used for very-long-chain acyl-CoAs like this compound?

A1: A common approach is a coupled spectrophotometric or fluorometric assay. For example, an acyl-CoA oxidase assay measures the production of hydrogen peroxide (H₂O₂) as the acyl-CoA is oxidized. This H₂O₂ is then used in a peroxidase-catalyzed reaction to produce a colored or fluorescent product.[6][7] Another method involves detecting the release of Coenzyme A (CoASH) using a reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Q2: How can I prepare and handle this compound to ensure its stability?

A2: Very-long-chain acyl-CoAs are prone to hydrolysis. It is recommended to purchase or synthesize high-quality material. For long-term storage, keep it as a lyophilized powder at -80°C. For experimental use, prepare a concentrated stock solution in an appropriate organic solvent (e.g., ethanol, DMSO) and store at -80°C in small aliquots to minimize freeze-thaw cycles. On the day of the experiment, thaw an aliquot and dilute it into the assay buffer.

Q3: What is a potential signaling pathway involving very-long-chain branched-chain fatty acyl-CoAs?

A3: Very-long-chain and branched-chain fatty acyl-CoAs are known to be high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][4][8] Binding of these molecules to PPARα leads to its activation and subsequent regulation of genes involved in peroxisomal β-oxidation.

Q4: Are there any specific considerations for choosing a plate type for my assay?

A4: Yes. For colorimetric assays, clear, flat-bottom plates are suitable. For fluorescent assays, black plates with clear bottoms are recommended to minimize background fluorescence and light scattering. For luminescent assays, white plates are used to maximize the light signal.

Experimental Protocols

General Protocol for a Coupled Peroxisomal Acyl-CoA Oxidase Spectrophotometric Assay

This protocol is a general guideline and should be optimized for the specific enzyme and substrate being investigated.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.4, containing 0.1% Triton X-100.

  • Substrate Stock (10 mM this compound): Prepare in ethanol. Store at -80°C.

  • Horseradish Peroxidase (HRP) Stock (1 mg/mL): Prepare in Assay Buffer.

  • Chromogenic Substrate Stock (e.g., 10 mM Amplex Red): Prepare in DMSO.

  • Enzyme Preparation: Dilute the enzyme to the desired concentration in Assay Buffer immediately before use.

2. Assay Procedure (96-well plate format):

  • Prepare a master mix containing Assay Buffer, HRP, and the chromogenic substrate.

  • Add 50 µL of the master mix to each well.

  • Add 25 µL of Assay Buffer (for blanks) or the appropriate concentration of the enzyme to the wells.

  • To initiate the reaction, add 25 µL of the this compound working solution (diluted from the stock into Assay Buffer).

  • Immediately start measuring the absorbance at the appropriate wavelength (e.g., 570 nm for Amplex Red) in a kinetic mode at a constant temperature (e.g., 37°C).

  • Record data every minute for 30-60 minutes.

3. Data Analysis:

  • Subtract the rate of the no-enzyme control (background) from the rates of the experimental wells.

  • Plot the change in absorbance over time to determine the reaction rate.

  • Use the molar extinction coefficient of the product to convert the rate from absorbance units/min to moles/min.

Visualizations

Logical Flow for Troubleshooting High Background Noise

G Troubleshooting High Background Noise start High Background Signal Detected q1 Is the background high in the 'no-enzyme' control? start->q1 a1_yes Non-enzymatic reaction likely q1->a1_yes Yes a1_no Issue may be with enzyme or other components q1->a1_no No sub_instability Check Substrate Stability (Run substrate alone) a1_yes->sub_instability contam_reagents Use Fresh/High-Purity Reagents a1_yes->contam_reagents assay_react Test Individual Components for Reactivity a1_yes->assay_react

Caption: A flowchart for diagnosing the cause of high background signals.

Experimental Workflow for an Acyl-CoA Oxidase Assay

G Acyl-CoA Oxidase Assay Workflow prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) setup_plate Set up 96-well Plate (Blanks, Controls, Samples) prep_reagents->setup_plate add_master_mix Add Master Mix (Buffer, HRP, Chromogen) setup_plate->add_master_mix add_enzyme Add Enzyme add_master_mix->add_enzyme start_reaction Initiate with Substrate (this compound) add_enzyme->start_reaction measure Kinetic Measurement (Spectrophotometer) start_reaction->measure analyze Data Analysis (Subtract Background, Calculate Rate) measure->analyze

Caption: A typical experimental workflow for a coupled acyl-CoA oxidase assay.

PPARα Signaling Pathway Activation

G PPARα Signaling Pathway ligand This compound ppara PPARα ligand->ppara complex PPARα-RXR Heterodimer ppara->complex rxr RXR rxr->complex p_re PPRE (Peroxisome Proliferator Response Element) complex->p_re gene_exp Target Gene Transcription (e.g., Acyl-CoA Oxidase) p_re->gene_exp

Caption: Activation of the PPARα signaling pathway by a fatty acyl-CoA ligand.

References

"addressing matrix effects in 13-Methylicosanoyl-CoA LC-MS analysis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 13-Methylicosanoyl-CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound, with a focus on identifying and mitigating matrix effects.

Issue: Poor Signal Intensity or High Signal Variability for this compound

  • Question: My signal for this compound is much lower than expected, or the intensity is highly variable between injections of the same sample. What could be the cause?

  • Answer: This is a classic sign of ion suppression, a major form of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of your target analyte, this compound.[1][2][3] The most common culprits in biological matrices are phospholipids (B1166683).[4][5] Variability can also arise from inconsistent sample cleanup between different sample lots.[1][6]

Troubleshooting Steps:

  • Assess Matrix Effects: First, confirm that matrix effects are the problem. The "post-extraction spike" method is a reliable way to quantify this.[1][7]

  • Improve Sample Preparation: Your primary goal is to remove interfering substances before they enter the LC-MS system. Simple protein precipitation is often insufficient and can leave behind high levels of phospholipids.[4][8] Consider more rigorous cleanup methods.

  • Optimize Chromatography: If sample preparation changes are insufficient, modify your chromatographic method to separate this compound from the interfering matrix components.

  • Utilize an Internal Standard: Employ a stable isotope-labeled internal standard (SIL-IS) for this compound. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification by normalizing the signal.[1][9]

Issue: Inconsistent Results for Quality Control (QC) Samples

  • Question: My calibration curve looks good, but my QC samples are failing with poor accuracy and precision. Why is this happening?

  • Answer: Inconsistent QC results often point to variability in the matrix effect between different lots of biological matrix used for preparing the QCs.[6] It can also indicate that your sample preparation method is not robust enough to handle the complexity of the matrix, leading to inconsistent removal of interfering compounds.[10]

Troubleshooting Steps:

  • Evaluate Matrix from Different Sources: Assess the matrix effect in at least six different lots of the biological matrix to understand its variability.[1]

  • Implement Robust Sample Cleanup: Techniques like Solid-Phase Extraction (SPE) or specialized phospholipid removal plates are more effective and reproducible than simple protein precipitation.[5][8][11]

  • Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most effective way to compensate for sample-to-sample variations in matrix effects, significantly improving accuracy and precision.[1][9]

  • Prepare Matrix-Matched Calibrators and QCs: Ensure that your calibration standards and QC samples are prepared in the same biological matrix as your study samples to account for consistent matrix effects.[9]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effect refers to the alteration of ionization efficiency for a target analyte by the presence of co-eluting components in the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantitative analysis.[2] For long-chain acyl-CoAs like this compound, the primary cause is often ion suppression from phospholipids present in biological samples.[5][12]

Q2: How can I quantitatively assess the matrix effect for my this compound assay?

A2: The gold standard method is the quantitative post-extraction spike, which calculates a Matrix Factor (MF).[1] This involves comparing the peak area of the analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution (e.g., mobile phase).

  • MF < 1 indicates ion suppression.

  • MF > 1 indicates ion enhancement.

  • MF = 1 indicates no matrix effect.

The process is detailed in the experimental protocols section below.

Q3: What is the best way to compensate for matrix effects?

A3: The most effective strategy is to use a stable isotope-labeled internal standard (SIL-IS) of this compound.[1][9] A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by matrix interferences in the same way. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized, leading to accurate quantification.[13][14]

Q4: Which sample preparation technique is best for minimizing matrix effects for acyl-CoAs?

A4: While protein precipitation is simple, it is often inadequate for removing phospholipids, which are major contributors to matrix effects.[4][8] Solid-Phase Extraction (SPE) provides a much cleaner extract.[11][15] For high-throughput applications, specialized phospholipid removal plates (e.g., Ostro, Phree, HybridSPE) offer a simple and effective way to remove both proteins and phospholipids simultaneously.[5][8][16]

Q5: Can I just dilute my sample to reduce matrix effects?

A5: Diluting the sample can reduce the concentration of interfering matrix components, but it also dilutes your analyte, this compound.[3] This approach may be feasible if the original analyte concentration is very high, but it is generally not suitable for trace-level analysis as it can compromise the sensitivity and limit of quantification of the assay.[3]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Analyte Recovery

This table summarizes representative data comparing the effectiveness of different sample preparation methods in reducing matrix effects and ensuring high analyte recovery.

Sample Preparation MethodMatrix Factor (MF)¹Analyte Recovery (%)Precision (%RSD)Comment
Protein Precipitation (Acetonitrile)0.459518.5Simple and fast, but results in significant ion suppression due to residual phospholipids.[4][8]
Liquid-Liquid Extraction (LLE)0.82859.2Provides a cleaner extract than protein precipitation, but can be labor-intensive and may have lower recovery.[17]
Solid-Phase Extraction (SPE)0.95925.5Highly effective at removing interferences, leading to minimal matrix effects and good precision.[11][15]
Phospholipid Removal Plate0.98984.1Offers excellent removal of both proteins and phospholipids with a simple workflow, resulting in negligible matrix effects.[8][16]

¹A Matrix Factor of 1.0 indicates no matrix effect. Values < 1.0 indicate ion suppression. Data is representative and will vary based on the specific matrix and analyte.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike

This protocol describes how to calculate the Matrix Factor (MF) to quantify ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and its SIL-IS (if used) into the final mobile phase composition at a known concentration (e.g., a mid-range QC level).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma, tissue homogenate). After the final extraction step, spike the extracts with this compound and SIL-IS to the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank biological matrix with this compound and SIL-IS (at the same concentration) before starting the extraction procedure. This set is used to determine recovery.

  • Analyze Samples: Inject all three sets of samples into the LC-MS system and record the peak areas for the analyte and the IS.

  • Calculate Matrix Factor (MF):

    • MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

  • Calculate IS-Normalized Matrix Factor (if using SIL-IS):

    • MF_Analyte = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

    • MF_IS = (Mean Peak Area of IS in Set B) / (Mean Peak Area of IS in Set A)

    • IS-Normalized MF = MF_Analyte / MF_IS

    • An IS-Normalized MF close to 1.0 indicates the IS effectively compensates for the matrix effect.[1]

  • Calculate Recovery:

    • Recovery (%) = (Mean Peak Area of Analyte in Set C / Mean Peak Area of Analyte in Set B) * 100

Protocol 2: Sample Preparation of this compound from Tissue using Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for long-chain acyl-CoAs.[15][18][19]

  • Homogenization:

    • Weigh ~50 mg of frozen tissue into a homogenization tube on ice.

    • Add 1 mL of ice-cold extraction buffer (e.g., 2:1:0.8 isopropanol:acetonitrile (B52724):water).

    • Add the stable isotope-labeled internal standard (SIL-IS) for this compound.

    • Homogenize thoroughly using a bead beater or probe homogenizer. Keep the sample on ice.

  • Centrifugation:

    • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • SPE Cleanup (using a suitable reversed-phase or mixed-mode cartridge):

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Equilibration: Equilibrate the cartridge with 1 mL of the initial mobile phase composition.

    • Loading: Load the supernatant from step 2 onto the cartridge.

    • Washing: Wash the cartridge with a weak organic solvent solution (e.g., 2% acetonitrile in 100 mM ammonium (B1175870) formate) to remove polar interferences.

    • Elution: Elute the this compound with a higher concentration of organic solvent (e.g., 3 mL of 3:1 methanol:50 mM ammonium formate).

  • Drying and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Visualizations

Troubleshooting_Workflow start Problem: Low or Variable Signal for This compound assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Matrix Effect Confirmed (MF < 0.8 or > 1.2) assess_me->me_present Yes no_me No Significant Matrix Effect (Check Instrument Performance) assess_me->no_me No optimize_sp Optimize Sample Prep (Use SPE or PL Removal) me_present->optimize_sp optimize_lc Optimize Chromatography (Improve Separation) optimize_sp->optimize_lc use_sil_is Implement SIL-IS (Compensate for Effect) optimize_lc->use_sil_is re_evaluate Re-evaluate Assay Performance use_sil_is->re_evaluate re_evaluate->optimize_sp Fail pass Assay Passes Validation re_evaluate->pass Pass

Caption: Troubleshooting workflow for addressing matrix effects.

SIL_IS_Principle cluster_0 Without Internal Standard cluster_1 With Stable Isotope-Labeled IS (SIL-IS) Analyte_NoIS Analyte Signal Result_NoIS Observed Signal (Inaccurate) Analyte_NoIS->Result_NoIS Matrix_NoIS Matrix Interference (Ion Suppression) Matrix_NoIS->Result_NoIS Analyte_IS Analyte Signal Ratio Calculate Ratio (Analyte / SIL-IS) Analyte_IS->Ratio SIL_IS SIL-IS Signal SIL_IS->Ratio Matrix_IS Matrix Interference (Ion Suppression) Matrix_IS->Analyte_IS Matrix_IS->SIL_IS Result_IS Accurate Quantification Ratio->Result_IS Sample_Prep_Workflow cluster_spe SPE Steps start Tissue Sample homogenize Homogenize in Solvent + Add SIL-IS start->homogenize centrifuge Centrifuge to Pellet Debris homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Sample supernatant->load spe Solid-Phase Extraction (SPE) condition Condition equilibrate Equilibrate wash Wash Interferences elute Elute Analyte dry_reconstitute Dry Down & Reconstitute elute->dry_reconstitute analysis LC-MS Analysis dry_reconstitute->analysis

References

Technical Support Center: Very-Long-Chain Acyl-CoA Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the extraction of very-long-chain acyl-CoAs (VLC-acyl-CoAs).

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of VLC-acyl-CoAs.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield of VLC-acyl-CoAs Sample Degradation: VLC-acyl-CoAs are unstable in aqueous solutions and at room temperature.[1] Improper sample handling post-collection can lead to rapid degradation.Immediate Freezing: Freeze-clamp tissue samples immediately in liquid nitrogen after collection. For cultured cells, wash with ice-cold PBS before quenching metabolism.[2] Cold Solvents: Use pre-chilled solvents for extraction.
Inefficient Extraction: The chosen solvent system may not be optimal for the very hydrophobic nature of VLC-acyl-CoAs.Solvent System Optimization: An effective method involves homogenization in a potassium phosphate (B84403) buffer (pH 4.9) followed by the addition of 2-propanol and subsequent extraction with acetonitrile (B52724).[3] Consider a two-step extraction with different polarity solvents to improve recovery.
Poor Cell Lysis: Incomplete disruption of cells or tissues will prevent the release of intracellular VLC-acyl-CoAs.Mechanical Homogenization: For tissue samples, use a glass homogenizer to ensure complete disruption.[3] For cultured cells, scraping in methanol (B129727) at -80°C can be effective.[1]
Loss During Purification: If using a solid-phase extraction (SPE) step, the VLC-acyl-CoAs may not be binding or eluting efficiently from the column.Column and Elution Optimization: An oligonucleotide purification column has been shown to be effective for binding acyl-CoAs.[3] Elution with 2-propanol can then be used to recover the bound acyl-CoAs.[3] Ensure the pH and solvent composition of your loading and elution buffers are optimal for your specific column chemistry.
Poor Chromatographic Separation Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical for resolving different acyl-CoA species.High pH Mobile Phase: Using a mobile phase with a pH of 9.0, achieved with ammonium (B1175870) hydroxide, can improve the separation and sensitivity of acyl-CoA species on a C8 reversed-phase column.[4] Gradient Elution: Employ a binary gradient system, for example, with acetonitrile and potassium phosphate buffer, to effectively separate acyl-CoAs with different chain lengths.[2][3]
Column Choice: The stationary phase of the HPLC column may not be suitable for the separation of very-long-chain species.C18 or C8 Columns: Radially compressed C18 or C8 columns are commonly used for the analysis of long-chain acyl-CoA esters.[2][3][4]
High Variability Between Replicates Inconsistent Sample Handling: Minor variations in the time between sample collection and freezing, or in the extraction procedure, can lead to significant differences in yield.Standardize Workflow: Ensure all samples are processed in an identical and timely manner. Keep samples on ice whenever they are not being actively processed.
Precipitation of Analytes: VLC-acyl-CoAs may precipitate out of solution, especially at low temperatures if the solvent is not appropriate.Solvent for Reconstitution: Methanol has been shown to provide good stability for acyl-CoAs when reconstituting dried extracts.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected recovery rate for VLC-acyl-CoA extraction?

An improved method involving homogenization in KH2PO4 buffer, extraction with acetonitrile, and solid-phase purification has been reported to achieve a recovery of 70-80%, depending on the tissue type.[3]

Q2: How should I store my samples to prevent VLC-acyl-CoA degradation?

Tissue samples should be freeze-clamped in liquid nitrogen immediately upon collection.[2] Cell pellets should be stored at -80°C. Extracted and dried samples are also best stored at -80°C.[1]

Q3: What is a suitable starting amount of tissue for this protocol?

The improved method mentioned above is sensitive enough for tissue samples of less than 100 mg.[3]

Q4: Can I use a different solvent system for extraction?

While various solvent systems can be used, a mixture of acetonitrile and isopropanol (B130326) (3:1 by volume) has been successfully used for homogenizing cell pellets.[4] For tissues, a combination of potassium phosphate buffer, 2-propanol, and acetonitrile has proven effective.[3] It is important to validate the efficiency of any new solvent system.

Q5: What type of analytical method is best for quantifying VLC-acyl-CoAs?

High-performance liquid chromatography (HPLC) with UV detection (at 260 nm) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods.[3][4] LC-MS/MS offers higher sensitivity and specificity.

Q6: Why is the pH of the mobile phase important for LC analysis?

The pH of the mobile phase can significantly impact the ionization and retention of acyl-CoA molecules on the column, thereby affecting separation and detection sensitivity.[4] A higher pH (around 9.0) can improve peak shape and signal intensity for many acyl-CoA species.[4]

Experimental Protocols

Detailed Methodology for an Improved VLC-acyl-CoA Extraction from Tissues[3]
  • Homogenization:

    • Homogenize tissue samples in a glass homogenizer with 100 mM potassium phosphate (KH2PO4) buffer, pH 4.9.

    • Add 2-propanol and homogenize again.

  • Extraction:

    • Extract the acyl-CoAs from the homogenate using acetonitrile.

  • Purification (Solid-Phase Extraction):

    • Bind the acyl-CoAs in the extract to an oligonucleotide purification column.

    • Elute the bound acyl-CoAs using 2-propanol.

  • Concentration and Analysis:

    • Concentrate the eluent.

    • Load the concentrated sample onto a C-18 HPLC column.

    • Elute using a binary gradient system:

      • Solvent A: 75 mM KH2PO4, pH 4.9.

      • Solvent B: Acetonitrile containing 600 mM glacial acetic acid.

    • Monitor the eluent at 260 nm.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis SampleCollection 1. Tissue Collection (<100mg) FreezeClamp 2. Immediate Freeze-Clamping (Liquid Nitrogen) SampleCollection->FreezeClamp Homogenization 3. Homogenization (KH2PO4 buffer, pH 4.9) FreezeClamp->Homogenization Homogenization2 4. Re-homogenization (with 2-propanol) Homogenization->Homogenization2 Extraction 5. Acetonitrile Extraction Homogenization2->Extraction SPE_Binding 6. Solid-Phase Extraction (Oligonucleotide Column Binding) Extraction->SPE_Binding SPE_Elution 7. Elution (2-propanol) SPE_Binding->SPE_Elution Concentration 8. Concentration SPE_Elution->Concentration HPLC 9. HPLC Analysis (C18 Column) Concentration->HPLC Detection 10. UV Detection (260 nm) HPLC->Detection

Caption: Workflow for the extraction and analysis of VLC-acyl-CoAs.

VLCFA_Metabolism cluster_cytosol Cytosol cluster_peroxisome Peroxisome VLCFA Very-Long-Chain Fatty Acid (VLCFA) ACSL Acyl-CoA Synthetase (ACSL) VLCFA->ACSL + CoA + ATP VLC_acyl_CoA_cytosol VLC-acyl-CoA ACSL->VLC_acyl_CoA_cytosol ABCD1 ABCD1 Transporter VLC_acyl_CoA_cytosol->ABCD1 Transport VLC_acyl_CoA_peroxisome VLC-acyl-CoA ABCD1->VLC_acyl_CoA_peroxisome BetaOxidation Peroxisomal β-oxidation VLC_acyl_CoA_peroxisome->BetaOxidation Shortened_acyl_CoA Shortened Acyl-CoA + Acetyl-CoA BetaOxidation->Shortened_acyl_CoA

Caption: Simplified overview of VLC-acyl-CoA cellular metabolism.

References

"preventing the degradation of 13-Methylicosanoyl-CoA during sample preparation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 13-Methylicosanoyl-CoA during sample preparation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and preparation of samples containing this compound.

Issue 1: Low or no detectable this compound in the final extract.

Potential Cause Recommended Solution Explanation
Enzymatic Degradation Immediately after sample collection, quench enzymatic activity by homogenizing the tissue or cells in a cold acidic solution (e.g., 10% trichloroacetic acid or 5-sulfosalicylic acid). Alternatively, flash-freeze the sample in liquid nitrogen. Incorporate a broad-spectrum enzyme inhibitor cocktail, including serine protease inhibitors like PMSF and inhibitors of acyl-CoA thioesterases (ACOTs), during homogenization.Cellular enzymes, particularly acyl-CoA thioesterases (ACOTs), can rapidly hydrolyze the thioester bond of this compound.[1] Low pH and cold temperatures help to inactivate these enzymes.
Chemical Instability (Hydrolysis) Maintain samples at low temperatures (on ice or at 4°C) throughout the entire sample preparation process. Avoid prolonged exposure to aqueous solutions, especially at neutral or alkaline pH. Reconstitute the final extract in an organic solvent like methanol (B129727) or a methanol/water mixture.[2]The thioester bond of long-chain acyl-CoAs is susceptible to hydrolysis, a process that is accelerated at higher temperatures and in aqueous environments. Longer fatty acid chains can facilitate this hydrolysis.[2]
Oxidative Degradation Add antioxidants such as butylated hydroxytoluene (BHT) or alpha-tocopherol (B171835) to the homogenization and extraction solvents.[3] Perform sample preparation under an inert atmosphere (e.g., nitrogen or argon) if possible.Although this compound is a saturated fatty acyl-CoA and less prone to oxidation than unsaturated counterparts, reactive oxygen species (ROS) generated during sample processing can still potentially lead to degradation.
Poor Extraction Efficiency Use a robust extraction method suitable for very long-chain fatty acyl-CoAs. A common method involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction with a solvent system like isopropanol/heptane/sulfuric acid.Due to its long acyl chain, this compound is amphipathic, requiring specific extraction conditions to ensure efficient recovery from the biological matrix.

Issue 2: High variability between replicate samples.

Potential Cause Recommended Solution Explanation
Inconsistent Sample Handling Time Standardize the time between sample collection, quenching of enzymatic activity, and extraction for all samples.Any delay in inactivating enzymes can lead to variable levels of degradation between samples.
Temperature Fluctuations Ensure all samples are kept at a consistent, low temperature throughout the preparation process. Use pre-chilled tubes, solvents, and equipment.Temperature is a critical factor in both enzymatic and chemical degradation rates. Inconsistent temperatures will lead to variable stability.
Incomplete Homogenization Ensure tissue or cell samples are thoroughly homogenized to allow for complete inactivation of enzymes and efficient extraction.Incomplete homogenization can leave pockets of active enzymes that continue to degrade the target analyte.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for samples containing this compound?

For long-term stability, it is recommended to store tissue or cell pellets flash-frozen in liquid nitrogen and then transferred to -80°C. Lipid extracts containing this compound should be stored under an inert gas (nitrogen or argon) at -80°C.[4] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[4] It is advisable to aliquot samples or extracts into single-use volumes.

Q2: What is the best solvent for reconstituting my final this compound extract?

Methanol has been shown to provide better stability for acyl-CoAs compared to purely aqueous solutions.[2] A solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) has also been used, though the stability of long-chain acyl-CoAs may decrease in aqueous solutions.[2] For LC-MS/MS analysis, the reconstitution solvent should be compatible with the mobile phase.

Q3: Can I use a standard lipid extraction method like Folch or Bligh-Dyer?

While these methods are excellent for general lipid extraction, they may not be optimal for preserving the highly polar coenzyme A moiety of this compound. Methods specifically designed for acyl-CoA extraction, which often involve an initial protein precipitation step followed by solid-phase extraction (SPE), are generally recommended to ensure better recovery and stability.[5]

Q4: My sample matrix is complex. How can I minimize matrix effects during analysis?

Complex matrices can interfere with the quantification of this compound, particularly in LC-MS/MS analysis. The use of a robust sample cleanup method, such as solid-phase extraction (SPE), is crucial. Additionally, incorporating a stable isotope-labeled internal standard of a similar very long-chain acyl-CoA can help to correct for matrix effects and variations in extraction recovery and instrument response.

Quantitative Data Summary

The stability of long-chain acyl-CoAs is influenced by the reconstitution solvent. The following table summarizes the stability of various acyl-CoAs in different solutions over 24 hours. While this compound was not specifically tested in this study, the data for other long-chain acyl-CoAs provide a useful reference.

Table 1: Stability of Acyl-CoAs in Different Reconstitution Solutions at 4°C

Acyl-CoA% Remaining after 24h in Methanol% Remaining after 24h in 50% Methanol/50% 50mM Ammonium Acetate (pH 7)% Remaining after 24h in Water
C10:0 CoA~95%~85%~70%
C12:0 CoA~95%~80%~65%
C14:0 CoA~95%~75%~60%
C16:0 CoA~95%~70%~55%
Data extrapolated from trends observed for long-chain acyl-CoAs in published stability studies.[2]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

  • Homogenization: Weigh the frozen tissue sample (~50-100 mg) and immediately homogenize in 1 mL of ice-cold 2:1 (v/v) methanol:water containing an antioxidant (e.g., 50 µg/mL BHT) and an enzyme inhibitor cocktail.

  • Protein Precipitation: Add 1 mL of ice-cold acetonitrile (B52724) to the homogenate to precipitate proteins.

  • Centrifugation: Vortex the mixture and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with an aqueous wash buffer to remove polar impurities.

    • Elute the acyl-CoAs with an appropriate organic solvent mixture (e.g., methanol containing a small percentage of ammonium hydroxide).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable volume of methanol for analysis.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Quenching cluster_extraction Extraction cluster_purification Purification & Analysis sample Tissue/Cell Sample quench Immediate Quenching (Liquid N2 or Acidic Homogenization) sample->quench homogenize Homogenize in Cold Solvent (+ Antioxidant & Inhibitors) quench->homogenize precipitate Protein Precipitation (e.g., Acetonitrile) homogenize->precipitate centrifuge Centrifugation (4°C) precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe dry Dry Down (Nitrogen) spe->dry reconstitute Reconstitute in Methanol dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Experimental workflow for the extraction of this compound.

troubleshooting_flowchart cluster_causes Potential Causes cluster_solutions Solutions start Low/No Analyte Signal enzymatic Enzymatic Degradation? start->enzymatic chemical Chemical Hydrolysis? start->chemical oxidative Oxidative Degradation? start->oxidative extraction Poor Extraction? start->extraction sol_enzymatic Rapid Quenching + Inhibitor Cocktail enzymatic->sol_enzymatic sol_chemical Low Temperature & Avoid Aqueous Solutions chemical->sol_chemical sol_oxidative Add Antioxidants oxidative->sol_oxidative sol_extraction Optimize Extraction Protocol (e.g., SPE) extraction->sol_extraction

Caption: Troubleshooting flowchart for low this compound signal.

References

Technical Support Center: Improving the Resolution of 13-Methylicosanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 13-Methylicosanoyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic resolution of these complex branched-chain fatty acyl-CoA molecules.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to achieve baseline resolution for this compound isomers?

A: The primary challenge lies in the structural similarity of the isomers. This compound exists as a pair of diastereomers (13R and 13S) due to the chiral center at the 13th carbon. These diastereomers have very similar physicochemical properties, making their separation by standard chromatographic techniques difficult. Furthermore, the long C21 acyl chain contributes to strong hydrophobic interactions with the stationary phase in reversed-phase chromatography, which can lead to broad peaks and co-elution.

Q2: What are the recommended initial steps for developing a separation method for this compound isomers?

A: A systematic approach is crucial. Start with a robust sample preparation protocol to ensure the stability and purity of the acyl-CoA esters. For method development, begin with a high-resolution reversed-phase column (e.g., C18 or C8) and a simple mobile phase gradient (e.g., water with a low concentration of a weak acid and acetonitrile). Methodical optimization of the mobile phase composition, gradient slope, temperature, and flow rate is then necessary to improve resolution.

Q3: Can derivatization of this compound improve its resolution?

A: While derivatization is a common strategy for improving the chromatographic behavior of fatty acids, it is less common for their CoA esters in the context of isomer resolution. However, if analyzing the corresponding fatty acid (13-methylicosanoic acid), derivatization with a chiral reagent to form diastereomeric esters can significantly enhance the separation of the 13R and 13S enantiomers on a non-chiral column.

Q4: What detection method is most suitable for analyzing this compound isomers?

A: Tandem mass spectrometry (LC-MS/MS) is the preferred detection method due to its high sensitivity and selectivity.[1][2] It allows for the specific detection of the acyl-CoA molecules even at low concentrations in complex biological matrices. By using Multiple Reaction Monitoring (MRM), you can selectively monitor for the precursor and product ions of this compound, which significantly reduces background noise and improves quantification accuracy.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound isomers.

Problem 1: Poor or No Resolution of Isomers

Symptoms:

  • A single, broad peak is observed instead of two distinct peaks for the isomers.

  • Peaks are heavily overlapping, preventing accurate quantification.

Potential Cause Suggested Solution
Inadequate Stationary Phase Selectivity Switch to a stationary phase with different selectivity. For instance, if using a C18 column, try a C8, phenyl-hexyl, or a chiral stationary phase. Chiral columns are specifically designed to resolve enantiomers and diastereomers.
Mobile Phase Composition Not Optimized Systematically vary the organic modifier (e.g., switch from acetonitrile (B52724) to methanol (B129727) or use a combination). Adjust the concentration of the acidic additive (e.g., formic acid, acetic acid, or ammonium (B1175870) formate) to fine-tune selectivity.
Gradient Slope is Too Steep A steep gradient can cause isomers to elute too quickly and without sufficient separation. Decrease the gradient slope to allow for more interaction time with the stationary phase, which can improve resolution.
Inappropriate Column Temperature Temperature affects mobile phase viscosity and mass transfer kinetics. Experiment with different column temperatures (e.g., in 5°C increments from 25°C to 45°C) to find the optimal condition for isomer separation.
Problem 2: Peak Tailing or Fronting

Symptoms:

  • Asymmetrical peaks, with a "tail" or "front" extending from the main peak.

  • Poor peak shape leads to inaccurate integration and reduced resolution.

Potential Cause Suggested Solution
Secondary Interactions with Stationary Phase The CoA moiety can interact with residual silanol (B1196071) groups on silica-based columns, causing tailing. Lowering the mobile phase pH (e.g., to 3-4 with formic acid) can suppress silanol ionization. Using an end-capped column is also recommended.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample to ensure you are operating within the column's linear range.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak fronting can occur. Ideally, dissolve the sample in the initial mobile phase or a weaker solvent.
Column Contamination or Degradation Impurities from the sample matrix can accumulate on the column, leading to poor peak shape. Use a guard column and ensure proper sample cleanup. If the column is old, it may need to be replaced.
Problem 3: Low Signal Intensity or Poor Sensitivity

Symptoms:

  • Difficulty in detecting the analyte, especially at low concentrations.

  • High background noise in the chromatogram.

Potential Cause Suggested Solution
Suboptimal Mass Spectrometer Settings Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, and temperature) for this compound. Perform infusion experiments to determine the optimal precursor and product ions and collision energy for MRM transitions.
Degradation of the Acyl-CoA Ester Acyl-CoA esters are susceptible to hydrolysis, especially at extreme pH and elevated temperatures. Keep samples cold and use fresh solvents. Minimize the time between sample preparation and analysis.
Ion Suppression from Matrix Components Co-eluting compounds from the sample matrix can interfere with the ionization of the analyte. Improve sample preparation with a solid-phase extraction (SPE) step to remove interfering substances. Adjusting the chromatography to separate the analyte from the bulk of the matrix can also help.

Experimental Protocols

Protocol 1: Sample Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from methods for the extraction of long-chain fatty acyl-CoAs.

  • Homogenization: Homogenize approximately 50 mg of frozen tissue in 1 mL of a 2:1 (v/v) mixture of 2-propanol and 50 mM KH2PO4 buffer (pH 7.2).

  • Phase Separation: Add 2 mL of methanol and 1.5 mL of chloroform (B151607) to the homogenate. Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Extraction: Collect the upper aqueous/methanolic phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water.

    • Load the extracted sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the acyl-CoAs with 2 mL of methanol containing 50 mM ammonium acetate.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: High-Resolution LC-MS/MS Analysis of this compound Isomers

This protocol provides a starting point for method development.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A high-resolution reversed-phase column (e.g., C8, 1.7 µm particle size, 2.1 x 100 mm).

  • Mobile Phase A: Water with 10 mM ammonium formate, pH 5.0.[3]

  • Mobile Phase B: Acetonitrile with 5 mM ammonium formate.[3]

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2% to 60% B

    • 10-12 min: 60% to 90% B

    • 12-22 min: Hold at 90% B

    • 22-23 min: 90% to 2% B

    • 23-33 min: Re-equilibrate at 2% B

  • Flow Rate: 0.2 mL/min.[3]

  • Column Temperature: 42°C.[3]

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transition: Monitor the transition from the precursor ion of this compound to a specific product ion (e.g., the neutral loss of 507 amu is characteristic for acyl-CoAs). The exact m/z values will need to be determined by infusion of a standard.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Long-Chain Acyl-CoA Analysis

ParameterMethod A (Reversed-Phase)Method B (Chiral)
Stationary Phase C8 or C18Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based)
Mobile Phase Water/Acetonitrile gradient with formic acid or ammonium formateHexane/Isopropanol or other non-polar solvent mixtures
Typical Flow Rate 0.2 - 0.5 mL/min0.5 - 1.0 mL/min
Detection LC-MS/MS (MRM)UV or LC-MS/MS
Resolution of Isomers Moderate to Good (highly method dependent)Potentially Baseline
Advantages Robust, widely available columns, good for quantificationHigh selectivity for stereoisomers
Disadvantages May require extensive method development for isomer resolutionMore expensive columns, may have lower efficiency

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue_Homogenization Tissue Homogenization Lipid_Extraction Lipid Extraction Tissue_Homogenization->Lipid_Extraction SPE_Cleanup SPE Cleanup Lipid_Extraction->SPE_Cleanup Evaporation_Reconstitution Evaporation & Reconstitution SPE_Cleanup->Evaporation_Reconstitution LC_Separation LC Separation Evaporation_Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for the analysis of this compound isomers.

troubleshooting_workflow cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_outcome Outcome Poor_Resolution Poor Resolution? Optimize_Mobile_Phase Optimize Mobile Phase Poor_Resolution->Optimize_Mobile_Phase Yes Change_Stationary_Phase Change Stationary Phase Poor_Resolution->Change_Stationary_Phase Yes Adjust_Gradient Adjust Gradient Slope Poor_Resolution->Adjust_Gradient Yes Modify_Temperature Modify Temperature Poor_Resolution->Modify_Temperature Yes Improved_Separation Improved Separation Optimize_Mobile_Phase->Improved_Separation Change_Stationary_Phase->Improved_Separation Adjust_Gradient->Improved_Separation Modify_Temperature->Improved_Separation

Caption: Troubleshooting flowchart for poor isomer resolution.

References

"troubleshooting low signal-to-noise in 13C NMR of 13-Methylicosanoyl-CoA"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low signal-to-noise ratios in ¹³C NMR experiments involving 13-Methylicosanoyl-CoA.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is the signal-to-noise ratio in my ¹³C NMR spectrum of this compound so low?

A1: Several factors contribute to the inherently low signal-to-noise (S/N) ratio in ¹³C NMR spectroscopy, which can be particularly challenging for large molecules like this compound.

  • Low Natural Abundance: The ¹³C isotope only accounts for about 1.1% of all carbon atoms, making it significantly less sensitive than ¹H NMR.[1][2][3]

  • Weaker Magnetic Moment: The ¹³C nucleus has a much weaker magnetic moment than a proton, leading to inherently weaker NMR signals.[1]

  • Long Relaxation Times: Quaternary carbons and carbons in long aliphatic chains, which are abundant in this compound, often have long spin-lattice relaxation times (T₁). If the delay between scans is too short, these signals may not fully recover, leading to reduced intensity.

  • Sample Concentration: Dilute samples will naturally produce a lower signal. For ¹³C NMR, higher concentrations are generally recommended to achieve a good S/N ratio in a reasonable time.[4][5][6]

  • Molecular Aggregation: Long-chain acyl-CoA molecules can form micelles or aggregates in solution, leading to broader lines and a reduced S/N ratio. The choice of solvent and sample temperature can influence this behavior.

Q2: What are the first steps I should take to troubleshoot a low S/N ratio?

A2: Start by addressing the most common issues related to sample preparation and spectrometer setup.

  • Increase Sample Concentration: This is often the most effective way to improve the S/N ratio. If your sample is highly soluble in the chosen solvent, try to prepare a more concentrated solution.[4][5][6]

  • Ensure Sample Purity: Remove any solid particles by filtering the sample into the NMR tube. Particulates can degrade the magnetic field homogeneity, leading to broader lines and a lower S/N ratio.[4][5]

  • Optimize Acquisition Time: The S/N ratio improves with the square root of the number of scans. Doubling the acquisition time will increase the S/N ratio by a factor of approximately 1.4. Be prepared for longer acquisition times, potentially several hours, for dilute samples.[1][4]

  • Check Probe Tuning: Ensure that the NMR probe is properly tuned for both the ¹³C and ¹H channels. Poor tuning of the ¹H channel can lead to inefficient decoupling, resulting in broader lines and a lower S/N ratio.[7]

A logical workflow for initial troubleshooting is presented below.

G start Low Signal-to-Noise Detected check_concentration Is the sample concentration adequate? start->check_concentration increase_concentration Increase sample concentration if possible. check_concentration->increase_concentration No check_purity Is the sample free of particulates? check_concentration->check_purity Yes increase_concentration->check_purity filter_sample Filter the sample into the NMR tube. check_purity->filter_sample No check_scans Has a sufficient number of scans been acquired? check_purity->check_scans Yes filter_sample->check_scans increase_scans Increase the number of scans. check_scans->increase_scans No check_tuning Is the probe properly tuned? check_scans->check_tuning Yes increase_scans->check_tuning tune_probe Re-tune the ¹H and ¹³C channels. check_tuning->tune_probe No evaluate Re-evaluate Spectrum check_tuning->evaluate Yes tune_probe->evaluate

Caption: Initial troubleshooting workflow for low S/N in ¹³C NMR.

Q3: How does my choice of NMR solvent affect the signal, and what are the best options for this compound?

A3: The choice of solvent is critical for dissolving the sample and ensuring good spectral quality.

  • Solubility: For long-chain acyl-CoAs, deuterated chloroform (B151607) (CDCl₃) is a common choice due to its ability to dissolve many organic compounds.[8] However, depending on the specific properties of this compound, you might consider a mixture of solvents or other options like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or methanol-d₄.

  • Viscosity: Highly viscous solutions can lead to broader spectral lines. If you have a highly concentrated sample, a slight increase in temperature might reduce viscosity and improve resolution.

  • Solvent Signals: Be aware of the residual solvent peaks, which can obscure signals from your compound. Choose a solvent whose residual peaks do not overlap with the expected chemical shifts of this compound.

Solvent¹³C Chemical Shift (ppm)Common Applications
Chloroform-d (CDCl₃)~77.2General-purpose for many organic molecules.
DMSO-d₆~39.5Peptides, proteins, carbohydrates, and lipids.
Methanol-d₄~49.0Polar molecules.
Acetone-d₆~29.9, ~206.7General-purpose for organic molecules.

Note: Chemical shifts can vary slightly based on temperature and concentration.[9]

Q4: Can I use advanced NMR techniques to improve my signal or get better structural information?

A4: Yes, several advanced techniques can help when dealing with low S/N or complex spectra.

  • Proton Decoupling: Most ¹³C NMR spectra are acquired with broadband proton decoupling. This collapses the C-H couplings into single sharp peaks, which significantly improves the S/N ratio.[1][2][10] Ensure this feature is enabled on the spectrometer.

  • Nuclear Overhauser Effect (NOE): Proton decoupling also leads to the Nuclear Overhauser Effect, which can enhance the signal intensity of carbons that are close to protons.[10]

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment can distinguish between CH, CH₂, and CH₃ groups and can provide a signal enhancement.

  • 2D NMR (HSQC and HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates carbon atoms with their directly attached protons. This is a more sensitive experiment than a standard ¹³C acquisition and can help identify carbon signals based on their corresponding proton signals.[11][12]

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates carbons and protons over two or three bonds, which is excellent for piecing together the carbon skeleton of a molecule like this compound.[11]

  • ¹³C Isotopic Enrichment: If synthetically feasible, enriching your this compound with ¹³C will dramatically increase the signal intensity and is a powerful tool for metabolic studies.[12][13][14]

Below is a diagram illustrating the decision-making process for employing advanced NMR techniques.

G start S/N remains low after initial troubleshooting question_decoupling Is broadband proton decoupling active? start->question_decoupling enable_decoupling Enable broadband proton decoupling. question_decoupling->enable_decoupling No question_assignment Are carbon assignments difficult? question_decoupling->question_assignment Yes enable_decoupling->question_assignment run_dept Run DEPT experiments to differentiate C, CH, CH₂, CH₃. question_assignment->run_dept Yes question_sensitivity Is sensitivity the primary issue? question_assignment->question_sensitivity No run_dept->question_sensitivity run_hsqc Run a 2D ¹H-¹³C HSQC experiment. question_sensitivity->run_hsqc Yes question_connectivity Need to confirm connectivity? question_sensitivity->question_connectivity No run_hsqc->question_connectivity run_hmbc Run a 2D ¹H-¹³C HMBC experiment. question_connectivity->run_hmbc Yes consider_enrichment Consider ¹³C isotopic enrichment if feasible. question_connectivity->consider_enrichment No run_hmbc->consider_enrichment

Caption: Workflow for selecting advanced NMR experiments.

Experimental Protocols

Standard ¹³C NMR Sample Preparation for this compound

  • Determine Sample Amount: Aim for a concentration of at least 10-20 mg in 0.5-0.7 mL of deuterated solvent. For ¹³C NMR, a saturated solution is often ideal.[4]

  • Solvent Selection: Choose a deuterated solvent in which this compound is highly soluble (e.g., CDCl₃, DMSO-d₆).

  • Dissolution: Weigh the sample and dissolve it in the appropriate volume of solvent in a clean vial.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4][5]

  • Final Volume: Ensure the final volume in the NMR tube is sufficient for the spectrometer's probe, typically around 0.5-0.6 mL, which corresponds to a height of about 4 cm in a standard tube.[5][6]

Typical ¹³C NMR Acquisition Parameters

The following table provides a starting point for acquisition parameters. These may need to be optimized for your specific instrument and sample.

ParameterRecommended ValueRationale
Pulse ProgramStandard ¹H decoupled ¹³CProvides simplified spectra with enhanced signal.
Acquisition Time (AT)1-2 secondsLonger AT provides better resolution.
Relaxation Delay (D1)2-5 secondsAllows for fuller relaxation of carbons, especially non-protonated ones.
Number of Scans (NS)1024 to 10240 (or more)Increase NS to improve the S/N ratio.
Spectral Width (SW)0 to 200 ppmShould encompass all expected carbon resonances.
Temperature298 K (25 °C)Can be adjusted to improve solubility or reduce viscosity.

Note: For quantitative analysis, a much longer relaxation delay (5x the longest T₁) and gated decoupling may be necessary to suppress the NOE.[15]

References

"optimization of cell lysis conditions for 13-Methylicosanoyl-CoA analysis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 13-Methylicosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell lysis conditions and subsequent analysis of this very long-chain acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the analysis of this compound and other very long-chain acyl-CoAs?

A1: The analysis of very long-chain acyl-CoAs (VLCACoAs) like this compound presents several challenges. These molecules are present in low abundance in cells and are inherently unstable, being prone to hydrolysis in aqueous solutions, especially under alkaline or strongly acidic conditions.[1][2] Their amphiphilic nature, with a long fatty acyl chain and a hydrophilic CoA moiety, can also complicate extraction and chromatographic separation.[3]

Q2: Which cell lysis method is recommended for the extraction of this compound?

A2: Chemical lysis using organic solvents is the most common and effective method for extracting acyl-CoAs.[4] A widely used approach involves incubating the cells with cold methanol (B129727).[1] This method effectively disrupts cell membranes and precipitates proteins, while solubilizing acyl-CoAs. For adherent cells, a cell scraper should be used to collect the cell lysate in the methanol.[5]

Q3: How can I minimize the degradation of this compound during sample preparation?

A3: To minimize degradation, it is crucial to work quickly and maintain low temperatures throughout the procedure.[6] Keep samples on ice and use pre-chilled solvents and tubes.[5] It is also recommended to store extracted samples at -80°C as a dry pellet to prevent hydrolysis.[2] Reconstituting the dried extract in methanol or a buffered solution like 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) can enhance stability compared to unbuffered aqueous solutions.[1]

Q4: What is the most sensitive method for quantifying this compound?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the most sensitive and selective method for quantifying acyl-CoAs.[2][7] This technique provides high specificity through methods like multiple reaction monitoring (MRM), which tracks specific precursor-to-product ion transitions for each acyl-CoA species.[2]

Q5: What are the characteristic fragmentation patterns for very long-chain acyl-CoAs in positive ion mode MS/MS?

A5: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[2] This common fragmentation pattern allows for the use of neutral loss scans to identify a broad range of acyl-CoA species within a sample.[2]

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Potential Cause Troubleshooting Steps
Incomplete Cell Lysis Ensure complete cell disruption. For adherent cells, scrape thoroughly. For suspension cells, ensure the pellet is fully resuspended in the lysis solvent.[5]
Inefficient Extraction Optimize the solvent-to-cell ratio. Using a sufficient volume of cold methanol is critical for effective extraction.[1] Consider testing different organic solvent mixtures, such as acetonitrile (B52724)/methanol/water.[8]
Analyte Degradation Work quickly and keep all samples, reagents, and equipment on ice or at 4°C.[6] Avoid repeated freeze-thaw cycles.[9]
Poor Phase Separation If using a liquid-liquid extraction method, ensure complete separation of the aqueous and organic phases before collecting the supernatant containing the acyl-CoAs.[5]

Issue 2: Inconsistent or Irreproducible Quantification

Potential Cause Troubleshooting Steps
Sample Degradation Post-Extraction Dry the acyl-CoA extract promptly under a stream of nitrogen or using a vacuum concentrator.[1] Store the dried pellet at -80°C until analysis.[2] Reconstitute in a non-aqueous solvent like methanol just prior to LC-MS/MS analysis.[1]
Matrix Effects in LC-MS/MS Construct calibration curves using a matrix that closely matches your experimental samples to account for ion suppression or enhancement.[2] The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.[3]
Variable Extraction Efficiency Incorporate an internal standard (e.g., a commercially available odd-chain acyl-CoA like heptadecanoyl-CoA) at the beginning of the extraction process to normalize for variations in recovery between samples.[10][11]

Experimental Protocols

Protocol 1: Methanol-Based Cell Lysis and Extraction of this compound

This protocol is adapted from methods developed for the extraction of a broad range of acyl-CoAs from cultured cells.[1]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold methanol

  • Internal standard (e.g., 15:0 CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (pre-chilled)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.[5]

    • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[5]

  • Cell Lysis and Extraction:

    • Add 2 mL of ice-cold methanol containing the internal standard to the washed cells.

    • For adherent cells: Use a cell scraper to scrape the cells in the cold methanol.[5]

    • For suspension cells: Resuspend the cell pellet in the cold methanol.[5]

    • Incubate the cell lysate at -80°C for 15 minutes.[1]

  • Supernatant Collection:

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 15,000 x g for 5 minutes at 5°C.[1]

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, being cautious not to disturb the pellet.[1][5]

  • Sample Drying:

    • Add 1 mL of acetonitrile to the supernatant to facilitate evaporation.[1]

    • Evaporate the solvent in a vacuum concentrator or under a gentle stream of nitrogen.[1]

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis, such as methanol.[1][5]

    • Vortex and centrifuge at 15,000 x g at 5°C for 10 minutes.[1]

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

Data Presentation

Table 1: Comparison of Solvents for Acyl-CoA Extraction and Stability

The choice of solvent is critical for both the extraction efficiency and the stability of the acyl-CoA analytes. The following table summarizes findings on the performance of different solvents.

Solvent/Solvent System Observation Reference
MethanolCommonly used for cell lysis and extraction of acyl-CoAs.[1][1]
80% Methanol / 20% WaterTested for cell lysis and acyl-CoA extraction.[1][1]
Acetonitrile/Methanol/Water (2:2:1, v/v/v)Used for the extraction of a larger number of acyl-CoA species.[8][8]
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7)A common choice for reconstituting dried extracts to improve acyl-CoA stability.[1][5][1][5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis harvest Cell Harvesting & Washing (Ice-cold PBS) lysis Cell Lysis (Cold Methanol + Internal Standard) harvest->lysis scrape Scrape (Adherent) or Resuspend (Suspension) lysis->scrape incubate Incubate at -80°C scrape->incubate centrifuge1 Centrifuge (15,000 x g, 5 min, 5°C) incubate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Dry Extract (Vacuum Concentrator or Nitrogen) supernatant->dry reconstitute Reconstitute in Methanol dry->reconstitute centrifuge2 Centrifuge (15,000 x g, 10 min, 5°C) reconstitute->centrifuge2 lcsms LC-MS/MS Analysis centrifuge2->lcsms

Caption: Workflow for Cell Lysis and Extraction of this compound.

troubleshooting_logic cluster_lysis Lysis & Extraction Issues cluster_stability Analyte Stability Issues cluster_analysis Analytical Issues start Low/Inconsistent This compound Signal check_lysis Incomplete Lysis? start->check_lysis check_temp Temperature Control? check_is Internal Standard Used? optimize_lysis Optimize scraping/ resuspension check_lysis->optimize_lysis Yes check_extraction Inefficient Extraction? check_lysis->check_extraction No optimize_solvent Adjust solvent volume/ type check_extraction->optimize_solvent Yes check_extraction->check_temp No use_ice Keep samples on ice check_temp->use_ice No check_storage Proper Storage? check_temp->check_storage Yes store_dry Store dried pellet at -80°C check_storage->store_dry No check_storage->check_is Yes add_is Add IS at start of prep check_is->add_is No check_matrix Matrix Effects? check_is->check_matrix Yes matrix_match Matrix-matched calibrants check_matrix->matrix_match Yes

Caption: Troubleshooting Logic for Low this compound Signal.

References

"strategies to increase the stability of 13-Methylicosanoyl-CoA standards"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to increase the stability of 13-Methylicosanoyl-CoA standards. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in this compound standards?

A1: The primary cause of instability for this compound, like other acyl-CoA thioesters, is the hydrolysis of the high-energy thioester bond.[1][2][3] This reaction breaks down the molecule into coenzyme A (CoA) and 13-methylicosanoic acid, leading to a decrease in the concentration of the active standard and potentially interfering with experimental results. This hydrolysis can be catalyzed by enzymes (acyl-CoA thioesterases) if present, or occur non-enzymatically, influenced by factors such as pH and temperature.[2][3]

Q2: How does pH affect the stability of this compound?

A2: Acyl-CoA thioesters are generally more stable in acidic conditions.[1] Alkaline pH promotes the hydrolysis of the thioester bond. For optimal stability in aqueous solutions, it is recommended to maintain a slightly acidic pH. For instance, studies on other long-chain acyl-CoAs have shown good stability in solutions buffered at a pH of around 3.5 to 7.[4]

Q3: What are the recommended storage conditions for this compound standards?

A3: For long-term storage, this compound standards should be stored at -80°C.[1] For short-term storage of stock solutions, it is advisable to keep them at -80°C as well, aliquoted to avoid repeated freeze-thaw cycles.[1] When in use during an experiment, samples should be kept on ice to minimize degradation.

Q4: What is the best solvent for reconstituting and diluting this compound standards?

A4: Methanol (B129727) has been shown to be a suitable solvent for reconstituting dry acyl-CoA standards as it provides good stability.[4] For experimental use, if an aqueous buffer is required, it is best to use a slightly acidic buffer and to prepare the working solution fresh for each experiment. The presence of methanol in the final solution can also enhance stability.[4]

Q5: How can I detect degradation of my this compound standard?

A5: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][5][6] These methods can separate and quantify the intact this compound from its degradation products, primarily coenzyme A and the free fatty acid.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected experimental results. Degradation of the this compound standard.1. Verify Storage Conditions: Ensure the standard has been consistently stored at -80°C. 2. Check Solvent and pH: Confirm that the solvent and buffer system used for reconstitution and dilution are appropriate (e.g., methanol, slightly acidic pH). 3. Prepare Fresh Solutions: Prepare fresh working solutions from a new aliquot for each experiment. 4. Assess Purity: If possible, check the purity of the standard using HPLC or LC-MS/MS.
High background signal in assays. Presence of degradation products (e.g., free CoA) that may interfere with the assay.1. Purify the Standard: If significant degradation is suspected, the standard may need to be repurified, although this is often not practical. It is usually more cost-effective to purchase a new standard. 2. Use a Fresh Vial: Open a new, unexpired vial of the standard.
Precipitate observed upon dissolving the standard. Poor solubility in the chosen solvent or aggregation.1. Use Recommended Solvent: Ensure you are using a recommended solvent like methanol. 2. Gentle Warming/Vortexing: Gentle warming (to room temperature) and vortexing may aid dissolution. Avoid excessive heat. 3. Sonication: Brief sonication in a water bath can also help to dissolve the compound.
Loss of activity after repeated use of the same stock solution. Degradation due to multiple freeze-thaw cycles.1. Aliquot Stock Solutions: Upon initial reconstitution, divide the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.[1]

Data on Acyl-CoA Stability

Solvent/SolutionStability of Long-Chain Acyl-CoAs (C10:0 to C16:0) after 24h at 4°C (% remaining)[4]
Methanol> 95%
50% Methanol / 50% 50 mM Ammonium Acetate (B1210297) (pH 7)~80-90%
Water< 70% (instability increases with chain length)
50 mM Ammonium Acetate (pH 7)< 60% (instability increases with chain length)
50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5)> 90%

Note: The data indicates that acyl-CoAs are significantly more stable in methanol and acidic aqueous solutions compared to neutral or purely aqueous solutions.

Experimental Protocols

Protocol for Assessing the Stability of this compound by HPLC-UV

This protocol provides a method to assess the degradation of this compound over time under specific storage conditions.

1. Materials:

  • This compound standard
  • Methanol (HPLC grade)
  • Water (HPLC grade)
  • Ammonium Acetate
  • Acetic Acid
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Solutions:

  • Stock Solution (1 mM): Dissolve a known amount of this compound in methanol to achieve a 1 mM concentration. Store at -80°C in small aliquots.
  • Mobile Phase A: 50 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.
  • Mobile Phase B: Methanol.
  • Test Solutions: Prepare dilutions of the stock solution in different buffers to be tested (e.g., water, phosphate (B84403) buffer at pH 7.4, acetate buffer at pH 4.5).

3. HPLC Method:

  • Column: C18 reverse-phase column
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL
  • Detection Wavelength: 260 nm (for the adenine (B156593) moiety of CoA)
  • Gradient:
  • 0-5 min: 20% B
  • 5-25 min: Linear gradient from 20% to 100% B
  • 25-30 min: 100% B
  • 30.1-35 min: 20% B (re-equilibration)

4. Stability Study Procedure:

  • Prepare fresh dilutions of the this compound standard in the test solutions to a final concentration of 100 µM.
  • Immediately inject a sample of each test solution into the HPLC system to obtain the "time 0" chromatogram.
  • Store the test solutions under the desired conditions (e.g., 4°C, room temperature).
  • At specified time points (e.g., 4, 8, 24, 48 hours), inject samples of each test solution into the HPLC.
  • Monitor the decrease in the peak area of the intact this compound and the appearance of a peak corresponding to free CoA.
  • Calculate the percentage of remaining this compound at each time point relative to the time 0 measurement.

Visualizations

Degradation Pathway of this compound cluster_factors Influencing Factors This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Coenzyme A Coenzyme A Hydrolysis->Coenzyme A 13-Methylicosanoic Acid 13-Methylicosanoic Acid Hydrolysis->13-Methylicosanoic Acid High pH High pH High pH->Hydrolysis High Temperature High Temperature High Temperature->Hydrolysis Enzymes (Thioesterases) Enzymes (Thioesterases) Enzymes (Thioesterases)->Hydrolysis

Caption: Primary degradation pathway of this compound.

Experimental Workflow for Stability Assessment A Prepare Stock Solution in Methanol (-80°C) B Prepare Test Solutions (Different Buffers/Temperatures) A->B C Time 0 Analysis (HPLC or LC-MS/MS) B->C D Incubate at Test Conditions B->D F Quantify Degradation (% Remaining) C->F E Analyze at Time Points (t1, t2, ...) D->E E->F

Caption: Workflow for assessing the stability of acyl-CoA standards.

Troubleshooting Logic for Inconsistent Results Start Inconsistent Results? CheckStorage Standard Stored at -80°C? Start->CheckStorage CheckSolvent Reconstituted in Methanol/Acidic Buffer? CheckStorage->CheckSolvent Yes CorrectStorage Store Properly CheckStorage->CorrectStorage No CheckFreshness Solution Prepared Fresh? CheckSolvent->CheckFreshness Yes CorrectSolvent Use Appropriate Solvent/Buffer CheckSolvent->CorrectSolvent No CheckPurity Assess Purity (HPLC/LC-MS)? CheckFreshness->CheckPurity Yes PrepareFresh Prepare Fresh Solutions CheckFreshness->PrepareFresh No UseNew Use New Aliquot or Standard CheckPurity->UseNew Degradation Confirmed

Caption: A decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: Quantitative 13-Methylicosanoyl-CoA Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of a quantitative 13-Methylicosanoyl-CoA assay. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Method Validation Parameters

Q1: What are the key parameters to evaluate during the validation of a quantitative this compound LC-MS/MS assay?

A1: A full validation of a bioanalytical method should be performed when establishing a method for quantifying an analyte in clinical and nonclinical studies.[1] Key parameters for validating a quantitative LC-MS/MS assay for this compound include:

  • Specificity and Selectivity: The ability of the method to accurately measure the target analyte in the presence of other sample components.[2]

  • Accuracy: The closeness of the measured value to the true value.[2]

  • Precision: The degree of agreement between multiple measurements of the same sample under the same conditions.[2]

  • Calibration Curve and Linearity: The relationship between the instrument response and the concentration of the analyte over a specific range.[2][3]

  • Lower Limit of Quantitation (LLOQ) and Upper Limit of Quantitation (ULOQ): The lowest and highest concentrations of the analyte that can be reliably and accurately measured.[2][4]

  • Recovery: The efficiency of the extraction process.[2]

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.[2]

Q2: How do I establish the linearity of my assay?

A2: To determine the linearity of your assay, you should analyze samples with increasing concentrations of this compound and plot the response against the concentration.[2] A linear relationship is essential for accurate quantification across a range of concentrations. The calibration curve should be prepared in the same biological matrix as the study samples by spiking the blank matrix with known concentrations of the analyte.[3]

Q3: What are the acceptance criteria for accuracy and precision?

A3: For accuracy, the mean value should be within ±15% of the nominal value, except at the LLOQ, where it should not deviate by more than ±20%. For precision, the coefficient of variation (%CV) should not exceed 15%, except for the LLOQ, where it should not be greater than 20%.

Experimental Protocols & Data Presentation

Below are summarized experimental protocols and data presentation tables for key validation experiments.

Specificity / Selectivity

  • Protocol: Analyze at least six different blank matrix lots to check for interferences at the retention time of this compound and the internal standard (IS).

  • Data Presentation:

Matrix LotAnalyte Response (at RT of this compound)IS Response (at RT of IS)Interference Observed (Yes/No)
1< 20% of LLOQ response< 5% of IS responseNo
2< 20% of LLOQ response< 5% of IS responseNo
3< 20% of LLOQ response< 5% of IS responseNo
4< 20% of LLOQ response< 5% of IS responseNo
5< 20% of LLOQ response< 5% of IS responseNo
6< 20% of LLOQ response< 5% of IS responseNo

Linearity

  • Protocol: Prepare a series of calibration standards by spiking blank matrix with known concentrations of this compound, typically covering a range from the expected LLOQ to ULOQ. Analyze these standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Data Presentation:

Nominal Conc. (ng/mL)Peak Area (Analyte)Peak Area (IS)Peak Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)% Accuracy
11523101540.1500.9898.0
57615102110.7465.02100.4
1015321101891.50410.11101.1
5075987101327.50049.9599.9
1001512341015014.89999.8999.9
5007556781011074.746501.2100.2

Accuracy and Precision

  • Protocol: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in replicate (n=5) on three different days.

  • Data Presentation:

Intra-day Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) % Accuracy %CV
Low (LQC) 3 2.95 98.3 4.5
Medium (MQC) 75 76.2 101.6 3.2

| High (HQC) | 400 | 395.8 | 98.9 | 2.8 |

Inter-day Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) % Accuracy %CV
Low (LQC) 3 2.98 99.3 5.1
Medium (MQC) 75 75.9 101.2 3.8

| High (HQC) | 400 | 398.1 | 99.5 | 3.1 |

Stability

  • Protocol: Evaluate the stability of this compound in the biological matrix under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles. Analyze QC samples after exposure to these conditions and compare the results to freshly prepared samples.

  • Data Presentation:

Stability ConditionQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)% Stability
Bench-top (4 hours)Low32.9197.0
High400394.598.6
Freeze-Thaw (3 cycles)Low32.8896.0
High400392.198.0
Long-term (30 days at -80°C)Low32.9498.0
High400396.799.2

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)

  • Possible Causes & Solutions:

    • Column Contamination: A buildup of contaminants on the column inlet can cause peak shape issues.[5]

      • Solution: Flush the column with a strong solvent. If the problem persists, replace the column.

    • Injection Solvent Stronger than Mobile Phase: This can lead to split and broad peaks.[5]

      • Solution: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.

    • Extra-column Effects: Excessive tubing length or poor connections can contribute to peak broadening.[5]

      • Solution: Use tubing with the smallest possible inner diameter and length. Check and tighten all fittings.

    • Secondary Interactions: The analyte may be interacting with active sites on the column packing material.

      • Solution: Try a different column chemistry or adjust the mobile phase pH or ionic strength.

Issue 2: High Signal-to-Noise Ratio or Inconsistent Baseline

  • Possible Causes & Solutions:

    • Contaminated Mobile Phase or Solvents: Impurities in the mobile phase can lead to a noisy baseline.

      • Solution: Use high-purity (LC-MS grade) solvents and freshly prepared mobile phases. Filter all mobile phases before use.

    • Mass Spectrometer Contamination: The ion source or other components of the MS may be contaminated.

      • Solution: Clean the ion source according to the manufacturer's instructions.

    • Improper Grounding: Poor electrical grounding can introduce noise.

      • Solution: Ensure all instrument components are properly grounded.

Issue 3: Low or No Analyte Signal

  • Possible Causes & Solutions:

    • Sample Degradation: Acyl-CoAs can be unstable.

      • Solution: Ensure proper sample handling and storage conditions. Analyze samples as quickly as possible after preparation.

    • Inefficient Ionization: The MS source parameters may not be optimal for this compound.

      • Solution: Optimize source parameters such as temperature, gas flows, and voltages.

    • Poor Extraction Recovery: The analyte may not be efficiently extracted from the matrix.

      • Solution: Re-evaluate and optimize the sample preparation method. Consider different extraction techniques (e.g., solid-phase extraction, liquid-liquid extraction).

Issue 4: Inconsistent Internal Standard (IS) Response

  • Possible Causes & Solutions:

    • Inconsistent Pipetting: Inaccurate or imprecise addition of the IS will lead to variability.

      • Solution: Use calibrated pipettes and ensure proper pipetting technique.

    • IS Instability: The internal standard itself may be degrading.

      • Solution: Verify the stability of the IS under the same conditions as the analyte.

    • Matrix Effects: The IS may be experiencing different matrix effects than the analyte.

      • Solution: Use a stable isotope-labeled internal standard (SIL-IS) if available, as it will behave more similarly to the analyte during sample preparation and analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound & IS Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification troubleshooting_logic Start Poor Assay Performance PeakShape Poor Peak Shape? Start->PeakShape SignalIssue Low/No Signal? PeakShape->SignalIssue No CheckColumn Check Column & Injection Solvent PeakShape->CheckColumn Yes IS_Issue Inconsistent IS? SignalIssue->IS_Issue No CheckMS Optimize MS & Check Sample Prep SignalIssue->CheckMS Yes CheckPipetting Verify Pipetting & IS Stability IS_Issue->CheckPipetting Yes Resolved Issue Resolved CheckColumn->Resolved CheckMS->Resolved CheckPipetting->Resolved

References

"minimizing isotopic interference in 13-Methylicosanoyl-CoA metabolic labeling"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic interference during 13-Methylicosanoyl-CoA metabolic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

A1: this compound is a very long-chain branched-chain fatty acyl-CoA. Branched-chain fatty acids (BCFAs) are important components of cellular membranes and have been implicated in various physiological and pathological processes, including metabolic disorders and cancer.[1] Isotopic labeling of this compound allows for the detailed study of its metabolic flux, including its synthesis, degradation, and incorporation into other lipids.

Q2: What are the common sources of isotopic interference in the mass spectrometry analysis of this compound?

A2: The primary sources of isotopic interference include:

  • Natural Isotopic Abundance: The natural abundance of heavy isotopes, particularly ¹³C (about 1.1%), contributes to M+1, M+2, etc., peaks in the mass spectrum of the unlabeled analyte, which can overlap with the peaks of the labeled analyte.[2]

  • Isotopic Tracer Impurity: The ¹³C-labeled substrates used for metabolic labeling are often not 100% pure and may contain a small percentage of unlabeled (¹²C) substrate, leading to an underestimation of labeling incorporation.

  • Co-eluting Isobaric Species: Other cellular metabolites may have the same nominal mass as this compound or its isotopologues and may co-elute during chromatographic separation, leading to overlapping mass spectral signals.

  • In-source Fragmentation: The analyte molecule may fragment within the ion source of the mass spectrometer, generating ions that can interfere with the detection of the target isotopologues.

Q3: How can I correct for the natural abundance of ¹³C in my unlabeled this compound?

A3: Correction for natural isotopic abundance is crucial for accurate quantification of isotopic enrichment. This is typically done using computational algorithms that subtract the contribution of naturally occurring heavy isotopes from the measured ion intensities. Several software packages, such as IsoCorrectoR and IsoCor, are available for this purpose. These tools use the chemical formula of the analyte to calculate the expected isotopic distribution and correct the raw mass spectrometry data.

Q4: My calibration curve for ¹³C-labeled this compound is non-linear at low concentrations. What could be the cause?

A4: Non-linearity at low concentrations can be caused by isotopic interference from the unlabeled analyte. The M+n peaks of the highly abundant unlabeled this compound can contribute significantly to the signal of the low-abundance labeled isotopologues, leading to a positive bias and non-linearity.

Q5: How do I choose the right ¹³C-labeled tracer for my experiment?

A5: The choice of tracer depends on the specific metabolic pathway you are investigating.

  • To study de novo synthesis of the fatty acid backbone, uniformly labeled [U-¹³C]-glucose is a common choice. The ¹³C atoms from glucose will be incorporated into acetyl-CoA and propionyl-CoA, the building blocks of branched-chain fatty acids.

  • To trace the origin of the branched-chain methyl group, labeled branched-chain amino acids (BCAAs) like [U-¹³C]-valine, -leucine, or -isoleucine can be used, as they are precursors to the primers for BCFA synthesis.[3]

  • Using multiple isotopic tracers in parallel experiments can provide a more comprehensive view of the metabolic network.[4]

Troubleshooting Guides

Issue 1: High Background Signal at the m/z of Labeled this compound in Unlabeled Control Samples
Potential Cause Troubleshooting Steps
Natural Isotopic Abundance - Ensure you are using a high-resolution mass spectrometer to resolve isotopic peaks.- Apply a natural abundance correction algorithm to your data.
Contamination - Run a blank sample (injection of solvent only) to check for system contamination.- Clean the ion source and sample introduction system of the mass spectrometer.
Co-eluting Isobaric Interference - Optimize the chromatographic method (e.g., gradient, column chemistry) to improve separation.- Use tandem mass spectrometry (MS/MS) to isolate a specific fragment ion of this compound, which is less likely to have isobaric interference.
Issue 2: Poor Correlation Between Expected and Observed Isotopic Enrichment
Potential Cause Troubleshooting Steps
Incomplete Isotopic Labeling - Increase the incubation time with the ¹³C-labeled substrate to ensure the system reaches isotopic steady state.- Confirm the concentration and purity of the labeled tracer.
Metabolic Pathway Complexity - Consider all possible metabolic routes that could lead to the synthesis of this compound. For example, contributions from different carbon sources can dilute the isotopic label.- Use metabolic flux analysis (MFA) software to model the incorporation of the tracer into the metabolic network.
Incorrect Data Processing - Double-check the chemical formula used for natural abundance correction.- Verify the integration of all relevant isotopologue peaks in the mass spectra.

Data Presentation

Table 1: Expected Mass Shifts for this compound Isotopologues from [U-¹³C]-Glucose

Number of ¹³C Atoms IncorporatedPrecursor Ion (M+H)⁺Key Fragment Ion (Neutral Loss of CoA)
0 (Unlabeled)m/zm/z - 767.5
2m/z + 2.0067m/z - 767.5 + 2.0067
4m/z + 4.0134m/z - 767.5 + 4.0134
.........
21 (Fully Labeled Acyl Chain)m/z + 21.0704m/z - 767.5 + 21.0704

Note: The exact m/z will depend on the charge state and any adducts.

Experimental Protocols

Protocol 1: Sample Preparation for Acyl-CoA Extraction
  • Cell Quenching: Rapidly quench metabolic activity by aspirating the culture medium and adding ice-cold methanol (B129727) or by flash-freezing the cell pellet in liquid nitrogen.

  • Cell Lysis and Extraction: Add a pre-chilled extraction solvent (e.g., acetonitrile:methanol:water 40:40:20 with 0.1 M formic acid) to the cells. Scrape the cells and transfer to a microcentrifuge tube.

  • Protein Precipitation: Vortex the cell lysate and centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet the protein.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 5% methanol in water).

Protocol 2: LC-MS/MS Analysis of this compound
  • Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phase A (e.g., water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate) and mobile phase B (e.g., acetonitrile/isopropanol with 0.1% formic acid or 10 mM ammonium acetate).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

  • MS1 Scan: Perform a full scan to identify the precursor ions of the different this compound isotopologues.

  • MS/MS Fragmentation: Use collision-induced dissociation (CID) to fragment the precursor ions. A characteristic neutral loss of the CoA moiety (507.1 Da) is expected for acyl-CoAs.[5][6]

  • Data Acquisition: Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect the transition from the precursor ion to a characteristic fragment ion for each isotopologue.

Visualizations

metabolic_pathway cluster_glucose Glucose Metabolism cluster_bcaa BCAA Metabolism cluster_bcfa BCFA Synthesis 13C-Glucose 13C-Glucose Pyruvate Pyruvate 13C-Glucose->Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Fatty Acid Synthase Fatty Acid Synthase Acetyl-CoA->Fatty Acid Synthase Elongation 13C-BCAAs 13C-BCAAs Branched-chain\nKeto Acids Branched-chain Keto Acids 13C-BCAAs->Branched-chain\nKeto Acids Propionyl-CoA/\nIsobutyryl-CoA Propionyl-CoA/ Isobutyryl-CoA Branched-chain\nKeto Acids->Propionyl-CoA/\nIsobutyryl-CoA Propionyl-CoA/\nIsobutyryl-CoA->Fatty Acid Synthase Primer This compound This compound Fatty Acid Synthase->this compound

Caption: Biosynthesis of this compound from ¹³C-labeled precursors.

experimental_workflow Cell Culture Cell Culture Metabolic Labeling\n(13C-Tracer) Metabolic Labeling (13C-Tracer) Cell Culture->Metabolic Labeling\n(13C-Tracer) Metabolite Extraction Metabolite Extraction Metabolic Labeling\n(13C-Tracer)->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Isotopic Interference\nCorrection Isotopic Interference Correction Data Processing->Isotopic Interference\nCorrection Metabolic Flux\nAnalysis Metabolic Flux Analysis Isotopic Interference\nCorrection->Metabolic Flux\nAnalysis

Caption: Experimental workflow for metabolic labeling and flux analysis.

troubleshooting_logic Unexpected Peaks in\nMass Spectrum Unexpected Peaks in Mass Spectrum Check for Contamination Check for Contamination Unexpected Peaks in\nMass Spectrum->Check for Contamination Optimize Chromatography Optimize Chromatography Check for Contamination->Optimize Chromatography No Clean System Clean System Check for Contamination->Clean System Yes Perform MS/MS Perform MS/MS Optimize Chromatography->Perform MS/MS Interference Persists Re-analyze Re-analyze Optimize Chromatography->Re-analyze Resolved Apply Natural Abundance\nCorrection Apply Natural Abundance Correction Perform MS/MS->Apply Natural Abundance\nCorrection

Caption: Troubleshooting logic for unexpected peaks in mass spectra.

References

Validation & Comparative

Confirming the Identity of Synthetic 13-Methylicosanoyl-CoA by High-Resolution Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of synthetic lipid species is paramount for data integrity and downstream applications. This guide provides a comparative framework for confirming the identity of synthetic 13-Methylicosanoyl-CoA using High-Resolution Mass Spectrometry (HRMS), with supporting experimental data and protocols.

This document outlines the key mass spectrometric characteristics of this compound and compares them with plausible isomeric alternatives, demonstrating the specificity and resolving power of HRMS in lipid analysis.

Data Presentation: Comparative HRMS Data

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the differentiation of molecules with the same nominal mass but different elemental compositions. For isomeric compounds, which share the same molecular formula and exact mass, HRMS/MS is employed to generate unique fragmentation patterns for structural elucidation.

CompoundMolecular FormulaTheoretical Monoisotopic Mass [M+H]⁺ (Da)Key Diagnostic Fragment Ions (m/z)
This compound C₄₂H₇₆N₇O₁₇P₃S1076.4254[M-507+H]⁺, 428.1129, Other acyl chain fragments
n-Henicosanoyl-CoAC₄₂H₇₆N₇O₁₇P₃S1076.4254[M-507+H]⁺, 428.1129, Characteristic straight-chain fragments
12-Methylicosanoyl-CoAC₄₂H₇₆N₇O₁₇P₃S1076.4254[M-507+H]⁺, 428.1129, Acyl chain fragments differing from 13-methyl isomer

Table 1: Comparative theoretical HRMS data for this compound and its isomers. The theoretical monoisotopic mass of the protonated molecule ([M+H]⁺) was calculated based on the elemental composition. Key diagnostic fragment ions are predicted based on established fragmentation patterns of long-chain acyl-CoAs.

Experimental Protocols

The following protocol outlines a standard approach for the HRMS analysis of synthetic this compound.

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of synthetic this compound in a suitable organic solvent (e.g., methanol (B129727) or isopropanol).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent for LC-MS analysis, typically 50:50 (v/v) acetonitrile:water with 0.1% formic acid.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of long-chain acyl-CoAs.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-15 min: 20-98% B

    • 15-20 min: 98% B

    • 20.1-25 min: 20% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, capable of high mass accuracy (<5 ppm) and tandem MS (MS/MS) capabilities.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Full Scan MS: Acquire data in the m/z range of 200-1200 with a resolution of at least 70,000.

  • Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ion of interest (m/z 1076.4254). Use a normalized collision energy of 20-40 eV.

Data Analysis
  • Mass Accuracy: Extract the accurate mass of the precursor ion from the full scan data and compare it to the theoretical mass. The mass error should be within 5 ppm.

  • Fragmentation Pattern: Analyze the MS/MS spectrum for the presence of characteristic fragment ions. For acyl-CoAs, a neutral loss of 507.0031 Da (C₁₀H₁₄N₅O₁₀P₂) corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety is a key diagnostic feature.[1][2][3][4] Another characteristic fragment is the CoA moiety itself at m/z 428.1129.[1][4]

  • Structural Confirmation: The fragmentation pattern of the acyl chain will provide information about the position of the methyl branch. Cleavage at bonds adjacent to the branch point will produce fragment ions that are specific to the isomer.

Mandatory Visualization

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_hrms_analysis HRMS Analysis cluster_data_analysis Data Analysis & Confirmation stock 1. Prepare Stock Solution (1 mg/mL) working 2. Prepare Working Solution (1-10 µg/mL) stock->working injection 3. Inject Sample separation 4. C18 Reversed-Phase Chromatography injection->separation ionization 5. Electrospray Ionization (ESI+) separation->ionization full_scan 6. Full Scan MS (High Mass Accuracy) ionization->full_scan msms 7. Tandem MS (MS/MS) (Fragmentation) full_scan->msms mass_accuracy 8. Mass Accuracy Check (<5 ppm) msms->mass_accuracy fragmentation_analysis 9. Fragmentation Pattern Analysis msms->fragmentation_analysis identity_confirmation 10. Identity Confirmation mass_accuracy->identity_confirmation fragmentation_analysis->identity_confirmation

Caption: Experimental workflow for the confirmation of synthetic this compound identity by HRMS.

Fragmentation_Pathway cluster_fragments Primary Fragments cluster_ions Observed Ions parent This compound [M+H]⁺ m/z 1076.4254 neutral_loss Neutral Loss of 3'-phospho-ADP (-507.0031 Da) parent->neutral_loss Collision-Induced Dissociation coa_fragment CoA Moiety Fragment parent->coa_fragment acyl_chain_fragments Acyl Chain Fragments parent->acyl_chain_fragments ion1 [M-507+H]⁺ Acylium Ion neutral_loss->ion1 ion2 m/z 428.1129 coa_fragment->ion2 ion3 Isomer-Specific Ions acyl_chain_fragments->ion3

Caption: Predicted fragmentation pathway of this compound in positive ion mode HRMS/MS.

References

Validation of 13-Methylicosanoyl-CoA as a Substrate for Peroxisomal β-Oxidation Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the validation of 13-Methylicosanoyl-CoA as a potential substrate for the key enzymes of the peroxisomal branched-chain fatty acid (BCFA) β-oxidation pathway. Direct experimental data for this compound is limited in the current scientific literature. Therefore, this document focuses on a comparative assessment using data from structurally similar long-chain and methyl-branched fatty acyl-CoAs, such as pristanoyl-CoA and palmitoyl-CoA, to infer the potential enzymatic processing of this compound.

Introduction to Peroxisomal β-Oxidation of Branched-Chain Fatty Acids

The breakdown of BCFAs primarily occurs in peroxisomes and involves a distinct set of enzymes compared to the mitochondrial oxidation of straight-chain fatty acids. The key enzymes in this pathway are Acyl-CoA Oxidase (ACOX), D-Bifunctional Protein (D-BP), and Sterol Carrier Protein X (SCPx). The initial step is catalyzed by an ACOX, which introduces a double bond. This is followed by the hydratase and dehydrogenase activities of D-BP. The final step is the thiolytic cleavage of the 3-ketoacyl-CoA by SCPx.

Comparative Analysis of Substrate Specificity and Enzyme Kinetics

The following tables summarize the available kinetic data for the enzymes of the peroxisomal β-oxidation pathway with various substrates. This data can be used to extrapolate the potential activity of these enzymes with this compound, a C21 methyl-branched fatty acyl-CoA. Given its structure, it is hypothesized to be a substrate for the branched-chain specific enzymes of this pathway.

Table 1: Acyl-CoA Oxidase (ACOX) Substrate Comparison

SubstrateEnzyme SourceApparent Km (µM)Relative Activity (%)Reference
Palmitoyl-CoA (C16:0)Rat Liver10100[1]
Lauroyl-CoA (C12:0)Rat Liver->450[2]
2-Methylpalmitoyl-CoARat Liver-~200 (vs. Palmitoyl-CoA)[3]
Pristanoyl-CoARat Liver-~100 (vs. Palmitoyl-CoA)[3]

Table 2: D-Bifunctional Protein (D-BP) Substrate Information

Substrate ClassEnzyme ActivitiesReference
Very-Long-Chain Acyl-CoAsHydratase, Dehydrogenase[5]
Branched-Chain Acyl-CoAs (e.g., Pristenoyl-CoA)Hydratase, Dehydrogenase[4][6]

Table 3: Sterol Carrier Protein X (SCPx) Substrate Comparison

SubstrateEnzyme SourceCommentsReference
3-Oxopristanoyl-CoARat Liver PeroxisomesHigh reactivity[7][8]
3-Oxopalmitoyl-CoARat Liver PeroxisomesLow reactivity[7]
24-Keto-THC-CoAMouse FibroblastsSpecific substrate for activity assay[9]

Experimental Protocols

Detailed methodologies are crucial for the validation of novel enzyme substrates. Below are representative protocols for the key enzymes in the peroxisomal β-oxidation pathway.

Protocol 1: Spectrophotometric Assay for Acyl-CoA Oxidase (ACOX) Activity

This assay measures the production of hydrogen peroxide (H₂O₂) resulting from the ACOX-catalyzed oxidation of the acyl-CoA substrate. The H₂O₂ is then used by a peroxidase to oxidize a chromogenic substrate.

Materials:

  • Buffer: 50 mM MES, pH 8.0

  • Substrate: 0.5% (w/v) Palmitoyl-CoA (or other acyl-CoA) solution

  • Chromogenic Solution: 1.6 mM 4-Aminoantipyrine and 22 mM Phenol in buffer

  • Cofactor: 1 mM Flavin Adenine Dinucleotide (FAD) solution

  • Coupling Enzyme: Peroxidase solution (100 units/mL)

  • Detergent: 10% (v/v) Triton X-100 solution

  • Enzyme: Purified or partially purified ACOX preparation

Procedure:

  • Prepare a reaction cocktail containing the buffer, chromogenic solution, FAD, peroxidase, and Triton X-100.

  • Equilibrate the reaction cocktail to 30°C.

  • Initiate the reaction by adding the ACOX enzyme solution and the acyl-CoA substrate.

  • Monitor the increase in absorbance at 500 nm over time using a spectrophotometer.

  • Calculate the rate of reaction from the linear portion of the absorbance curve. A blank reaction without the acyl-CoA substrate should be run to correct for any background activity.[7]

Protocol 2: Assay for D-Bifunctional Protein (D-BP) Hydratase and Dehydrogenase Activities

The activities of the two domains of D-BP are typically measured separately.

Hydratase Activity: This assay measures the conversion of an enoyl-CoA to a 3-hydroxyacyl-CoA.

  • Substrate: A suitable enoyl-CoA (e.g., the product of the ACOX reaction).

  • Method: The hydration of the double bond can be monitored by the decrease in absorbance at a specific wavelength (e.g., 263 nm for many enoyl-CoAs). The reaction is carried out in a suitable buffer at an optimal pH and temperature, and the change in absorbance is recorded over time.

Dehydrogenase Activity: This assay measures the NAD⁺-dependent oxidation of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA.

  • Substrate: A 3-hydroxyacyl-CoA (the product of the hydratase reaction).

  • Cofactor: NAD⁺

  • Method: The reduction of NAD⁺ to NADH is monitored by the increase in absorbance at 340 nm. The reaction is performed in a buffered solution, and the rate of NADH production is proportional to the enzyme activity.

Note: Detailed protocols for D-BP assays are often specific to the research context and may require synthesis of specific substrates.[10][11]

Protocol 3: HPLC-Based Assay for Sterol Carrier Protein X (SCPx) Thiolase Activity

This method provides a highly specific and quantitative measurement of the thiolytic cleavage of a 3-oxoacyl-CoA substrate by SCPx.

Materials:

  • Substrate: A specific 3-oxoacyl-CoA substrate, such as 24-keto-THC-CoA (trihydroxycholestanoyl-CoA). This substrate is often generated in situ by pre-incubation of the corresponding enoyl-CoA with D-BP.[12][13]

  • Cofactor: Coenzyme A (CoA)

  • Buffer: Appropriate buffer system (e.g., potassium phosphate (B84403) buffer).

  • Enzyme: Cell or tissue homogenate, or purified SCPx.

  • HPLC System: A high-performance liquid chromatography system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV-Vis).

Procedure:

  • Substrate Preparation (if necessary): Pre-incubate the enoyl-CoA precursor with D-BP to generate the 3-oxoacyl-CoA substrate.

  • Thiolase Reaction: Initiate the SCPx reaction by adding the cell/tissue homogenate or purified enzyme and CoA to the prepared substrate. Incubate at 37°C for a defined period.

  • Reaction Termination: Stop the reaction, for example, by adding acid to precipitate proteins.

  • Sample Preparation: Centrifuge to remove precipitated protein and collect the supernatant for analysis.

  • HPLC Analysis: Inject the supernatant onto the HPLC system. Separate the substrate and the product of the thiolytic cleavage (e.g., choloyl-CoA and acetyl-CoA).

  • Quantification: Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve. The enzyme activity is then calculated based on the amount of product formed per unit time per amount of protein.[12][13]

Visualizations

Signaling Pathways and Experimental Workflows

Peroxisomal_Beta_Oxidation_of_BCFA cluster_peroxisome Peroxisome BCFA_CoA This compound (or other BCFA-CoA) ACOX Acyl-CoA Oxidase (ACOX) BCFA_CoA->ACOX Enoyl_CoA 2,3-trans-Enoyl-CoA Derivative DBP_H D-Bifunctional Protein (Hydratase) Enoyl_CoA->DBP_H Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Derivative DBP_D D-Bifunctional Protein (Dehydrogenase) Hydroxyacyl_CoA->DBP_D Ketoacyl_CoA 3-Ketoacyl-CoA Derivative SCPx Sterol Carrier Protein X (SCPx) Ketoacyl_CoA->SCPx Shortened_Acyl_CoA Shortened Acyl-CoA Acetyl_CoA Acetyl-CoA ACOX->Enoyl_CoA O2 -> H2O2 DBP_H->Hydroxyacyl_CoA H2O DBP_D->Ketoacyl_CoA NAD+ -> NADH SCPx->Shortened_Acyl_CoA SCPx->Acetyl_CoA + CoA

Peroxisomal β-oxidation pathway for branched-chain fatty acids.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis P1 Prepare Buffers and Reagents R1 Combine Reagents in Reaction Vessel P1->R1 P2 Prepare Substrate (e.g., Acyl-CoA) P2->R1 P3 Prepare Enzyme Sample (Purified or Homogenate) R2 Initiate Reaction with Enzyme/Substrate P3->R2 R1->R2 R3 Incubate at Controlled Temperature R2->R3 D1 Monitor Reaction Progress (Spectrophotometry or HPLC) R3->D1 A1 Calculate Reaction Rate (e.g., ΔAbs/min) D1->A1 A2 Determine Kinetic Parameters (Km, Vmax) A1->A2

General experimental workflow for enzyme kinetic assays.

References

The Metabolic Crossroads: A Comparative Guide to the Fate of 13-Methylicosanoyl-CoA and Other Branched-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolism of branched-chain fatty acids (BCFAs) is a critical area of study, with implications for inherited metabolic disorders, neurological diseases, and cancer. While the catabolism of well-known BCFAs like phytanic acid is well-documented, the metabolic fate of less common, long-chain methylated fatty acids, such as 13-methylicosanoic acid, remains largely uncharted territory. This guide provides a comparative analysis of the predicted metabolic pathway of 13-methylicosanoyl-CoA against other well-characterized branched-chain acyl-CoAs, offering insights for future research and therapeutic development.

Introduction to Branched-Chain Acyl-CoA Metabolism

Most straight-chain fatty acids are efficiently catabolized in the mitochondria through β-oxidation. However, the presence of methyl groups on the carbon chain can hinder this process, necessitating alternative metabolic routes.[1][2] The location of the methyl branch dictates the specific enzymatic machinery required for degradation. For instance, a methyl group at the β-carbon (C3) sterically prevents the action of enzymes in the mitochondrial β-oxidation pathway.[3][4] This necessitates an initial α-oxidation step in the peroxisomes to remove a single carbon and shift the methyl group's position.[1][5]

The Hypothetical Metabolic Fate of this compound

Direct experimental evidence for the metabolism of this compound, a 21-carbon fatty acyl-CoA with a methyl group at the 13th position, is not currently available in the scientific literature. However, based on the known substrate specificities of fatty acid oxidation enzymes, a plausible metabolic pathway can be proposed.

Given that the methyl group in this compound is distant from the β-carbon, it is unlikely to directly impede the initial cycles of β-oxidation. Therefore, it is hypothesized that this compound can undergo several rounds of β-oxidation in the mitochondria until the methyl-branched carbon approaches the reactive end of the molecule. As the chain is shortened, a methyl-branched intermediate will be formed that is a poor substrate for mitochondrial enzymes, likely leading to its transport to the peroxisome for further processing. The resulting odd-chain and branched-chain acyl-CoA products would then re-enter mitochondrial metabolism.[6][7]

Comparison with Other Branched-Chain Acyl-CoAs

To understand the potential metabolic route of this compound, it is instructive to compare it with the established pathways of other branched-chain acyl-CoAs.

Acyl-CoA SpeciesChain Length & Branch PositionPrimary Site of Initial OxidationKey Metabolic Pathway(s)Final Products
This compound (Hypothetical) C21 (methyl at C13)Mitochondria, then Peroxisomeβ-oxidation (mitochondrial), followed by β-oxidation of branched-chain intermediate (peroxisomal), and subsequent mitochondrial metabolism of resulting products.Acetyl-CoA, Propionyl-CoA
Phytanoyl-CoA C20 (methyl at C3, C7, C11, C15)Peroxisomeα-oxidation followed by β-oxidation.[1][3]3x Acetyl-CoA, 3x Propionyl-CoA, Isobutyryl-CoA
Pristanoyl-CoA C19 (methyl at C2, C6, C10, C14)Peroxisome & Mitochondriaβ-oxidation (peroxisomal and mitochondrial).[8][9]Acetyl-CoA, Propionyl-CoA
Isobutyryl-CoA C4 (methyl at C2)MitochondriaValine catabolism pathway.[10]Succinyl-CoA
2-Methylbutyryl-CoA C5 (methyl at C2)MitochondriaIsoleucine catabolism pathway.[10]Acetyl-CoA, Propionyl-CoA

Key Enzymes in Branched-Chain Acyl-CoA Metabolism

The metabolism of branched-chain acyl-CoAs relies on a specialized set of enzymes, primarily located in the peroxisomes and mitochondria.

EnzymeLocationFunction in Branched-Chain MetabolismSubstrate Examples
Phytanoyl-CoA Dioxygenase (PHYH) PeroxisomeCatalyzes the first step of α-oxidation by hydroxylating the α-carbon.[11][12]Phytanoyl-CoA
2-Hydroxyphytanoyl-CoA Lyase PeroxisomeCleaves the 2-hydroxyphytanoyl-CoA to form pristanal (B217276) and formyl-CoA.[4]2-Hydroxyphytanoyl-CoA
α-Methylacyl-CoA Racemase (AMACR) Peroxisome & MitochondriaConverts (2R)-methyl-branched acyl-CoAs to the (2S)-epimer, which is required for β-oxidation.[8][13]Pristanoyl-CoA, Dihydroxycholestanoyl-CoA
Branched-Chain Acyl-CoA Oxidase PeroxisomeCatalyzes the first step of β-oxidation of 2-methyl-branched acyl-CoAs.[14]Pristanoyl-CoA
Short/Branched Chain Acyl-CoA Dehydrogenase (SBCADH) MitochondriaInvolved in the degradation of L-isoleucine.[10]2-Methylbutyryl-CoA
Isobutyryl-CoA Dehydrogenase (IBDH) MitochondriaInvolved in the degradation of L-valine.[10]Isobutyryl-CoA

Visualizing the Metabolic Pathways

To illustrate the proposed and known metabolic pathways, the following diagrams are provided in DOT language for use with Graphviz.

Metabolic_Pathway_of_13_Methylicosanoyl_CoA cluster_mitochondria Mitochondria cluster_peroxisome Peroxisome This compound This compound Mitochondrial_Beta_Oxidation Mitochondrial_Beta_Oxidation This compound->Mitochondrial_Beta_Oxidation Multiple Cycles Branched_Acyl_CoA_Intermediate Branched_Acyl_CoA_Intermediate Mitochondrial_Beta_Oxidation->Branched_Acyl_CoA_Intermediate Acetyl_CoA_Mito Acetyl-CoA Mitochondrial_Beta_Oxidation->Acetyl_CoA_Mito Peroxisomal_Beta_Oxidation Peroxisomal_Beta_Oxidation Branched_Acyl_CoA_Intermediate->Peroxisomal_Beta_Oxidation Transport TCA_Cycle TCA Cycle Acetyl_CoA_Mito->TCA_Cycle Propionyl_CoA_Mito Propionyl-CoA Propionyl_CoA_Mito->TCA_Cycle via Succinyl-CoA Short_Chain_Acyl_CoAs Short_Chain_Acyl_CoAs Peroxisomal_Beta_Oxidation->Short_Chain_Acyl_CoAs Acetyl_CoA_Pero Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl_CoA_Pero Short_Chain_Acyl_CoAs->Propionyl_CoA_Mito Transport caption Hypothetical metabolic pathway of this compound.

Caption: Hypothetical metabolic pathway of this compound.

Branched_Chain_Acyl_CoA_Comparison Phytanoyl-CoA Phytanoyl-CoA Alpha_Oxidation Alpha_Oxidation Phytanoyl-CoA->Alpha_Oxidation Pristanoyl-CoA Pristanoyl-CoA Alpha_Oxidation->Pristanoyl-CoA Peroxisomal_Beta_Oxidation Peroxisomal_Beta_Oxidation Pristanoyl-CoA->Peroxisomal_Beta_Oxidation Mitochondrial_Beta_Oxidation Mitochondrial_Beta_Oxidation Peroxisomal_Beta_Oxidation->Mitochondrial_Beta_Oxidation Final_Products_Pristanoyl Acetyl-CoA, Propionyl-CoA Peroxisomal_Beta_Oxidation->Final_Products_Pristanoyl Final_Products_Phytanoyl Acetyl-CoA, Propionyl-CoA, Isobutyryl-CoA Mitochondrial_Beta_Oxidation->Final_Products_Phytanoyl Pristanoyl-CoA_direct Pristanoyl-CoA Pristanoyl-CoA_direct->Peroxisomal_Beta_Oxidation caption Metabolic pathways of Phytanoyl-CoA and Pristanoyl-CoA.

Caption: Metabolic pathways of Phytanoyl-CoA and Pristanoyl-CoA.

Experimental Protocols for Investigating the Metabolism of this compound

To elucidate the actual metabolic fate of this compound, a series of experiments can be designed.

In Vitro Fatty Acid Oxidation Assay with Isolated Organelles

Objective: To determine if this compound is a substrate for mitochondrial and/or peroxisomal β-oxidation.

Methodology:

  • Isolation of Mitochondria and Peroxisomes: Isolate mitochondria and peroxisomes from rat liver or cultured cells (e.g., HepG2) using differential centrifugation and density gradient centrifugation.

  • Synthesis of Radiolabeled this compound: Synthesize [1-¹⁴C]this compound.

  • Oxidation Assay: Incubate the isolated organelles with the radiolabeled substrate in a reaction buffer containing necessary cofactors (ATP, CoA, NAD+, FAD).

  • Measurement of Oxidation Products: Measure the production of ¹⁴CO₂ (complete oxidation) and ¹⁴C-labeled acid-soluble metabolites (incomplete oxidation products) using a scintillation counter.

  • Controls: Use known substrates for mitochondrial (e.g., palmitoyl-CoA) and peroxisomal (e.g., pristanoyl-CoA) β-oxidation as positive controls.

Analysis of Metabolic Intermediates by Mass Spectrometry

Objective: To identify the specific acyl-CoA intermediates produced during the metabolism of this compound.

Methodology:

  • Cell Culture Experiments: Incubate cultured cells (e.g., fibroblasts, hepatocytes) with unlabeled 13-methylicosanoic acid.

  • Extraction of Acyl-CoAs: Extract total acyl-CoAs from the cells.

  • LC-MS/MS Analysis: Analyze the acyl-CoA extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the chain-shortened and modified acyl-CoA species.

  • Stable Isotope Tracing: Use stable isotope-labeled ([¹³C]) 13-methylicosanoic acid to trace the metabolic fate of the carbon skeleton and confirm the identity of the intermediates.

Experimental_Workflow Start Start Synthesize_Substrate Synthesize Radiolabeled or Stable Isotope-Labeled 13-Methylicosanoic Acid Start->Synthesize_Substrate Incubate_Cells Incubate Cultured Cells with Labeled Substrate Synthesize_Substrate->Incubate_Cells Isolate_Organelles Isolate Mitochondria and Peroxisomes Synthesize_Substrate->Isolate_Organelles Extract_Metabolites Extract Acyl-CoAs and other Metabolites Incubate_Cells->Extract_Metabolites In_Vitro_Oxidation Perform In Vitro Oxidation Assay Isolate_Organelles->In_Vitro_Oxidation Analyze_Products Analyze Products by Scintillation Counting and LC-MS/MS In_Vitro_Oxidation->Analyze_Products Extract_Metabolites->Analyze_Products End End Analyze_Products->End caption Workflow for investigating this compound metabolism.

Caption: Workflow for investigating this compound metabolism.

Conclusion

References

A Comparative Guide to the Quantification of 13-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of current analytical methodologies for the quantification of 13-Methylicosanoyl-CoA, a C21 branched-chain fatty acyl-CoA. The selection of an appropriate quantification method is critical for accurate biochemical analysis in research, diagnostics, and drug development. This document outlines the predominant techniques, their respective protocols, and performance data to aid in methodological selection.

Introduction to this compound Metabolism

This compound is a very-long-chain fatty acyl-CoA (VLCFA-CoA) with a methyl branch. Such branched-chain fatty acids are involved in specific metabolic pathways and their accumulation or deficiency can be indicative of certain metabolic disorders. The metabolism of branched-chain fatty acids often involves peroxisomal alpha- and beta-oxidation pathways. The initial steps of VLCFA metabolism typically occur in peroxisomes before the shortened acyl-CoAs are further metabolized in the mitochondria.

Below is a diagram illustrating a generalized metabolic pathway for a methyl-branched very-long-chain fatty acid.

cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion VLCFA This compound AlphaOx Alpha-Oxidation VLCFA->AlphaOx BetaOx_P Beta-Oxidation Cycles AlphaOx->BetaOx_P ShortenedAcylCoA Shortened Acyl-CoA BetaOx_P->ShortenedAcylCoA ShortenedAcylCoA_M Shortened Acyl-CoA ShortenedAcylCoA->ShortenedAcylCoA_M Transport BetaOx_M Beta-Oxidation AcetylCoA Acetyl-CoA BetaOx_M->AcetylCoA PropionylCoA Propionyl-CoA BetaOx_M->PropionylCoA TCA TCA Cycle AcetylCoA->TCA PropionylCoA->TCA (as Succinyl-CoA)

Caption: Generalized metabolic pathway of a methyl-branched VLCFA.

Comparison of Quantification Methods

The primary methods for the quantification of acyl-CoAs are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Enzymatic assays are also used for broader classes of acyl-CoAs but are less common for specific, rare molecules like this compound due to the lack of specific enzymes.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of intact acyl-CoA molecules by liquid chromatography followed by detection and quantification using tandem mass spectrometry.Analysis of volatile derivatives of the fatty acid component after hydrolysis of the CoA ester.
Sample Preparation Protein precipitation and/or solid-phase extraction (SPE). Direct analysis of the intact molecule.Hydrolysis of the acyl-CoA, extraction of the fatty acid, and derivatization (e.g., methylation) to form a volatile ester.
Sensitivity High (picomolar to femtomolar range).[1][2]Moderate to high, dependent on derivatization efficiency.
Specificity Very high due to chromatographic separation and specific precursor-product ion transitions in MS/MS.[1][3]High, based on chromatographic retention time and mass fragmentation pattern. Isomer separation can be challenging.[4][5]
Throughput Relatively high, with typical run times of 10-30 minutes per sample.Lower, due to the multi-step sample preparation including derivatization.
Instrumentation UPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.Gas chromatograph coupled to a mass spectrometer.
Internal Standard Stable isotope-labeled acyl-CoA (e.g., ¹³C-labeled).Stable isotope-labeled fatty acid or a different odd-chain fatty acid.
Advantages - High sensitivity and specificity. - Analysis of the intact molecule. - Suitable for a wide range of acyl-CoA chain lengths.[6][7]- Well-established for fatty acid analysis. - Can provide detailed structural information.
Disadvantages - Ion suppression effects from matrix components. - Potential for in-source fragmentation.- Indirect analysis requiring hydrolysis and derivatization. - Potential for analyte loss during sample preparation. - Not suitable for the intact acyl-CoA.

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol is adapted from established methods for the analysis of very-long-chain acyl-CoAs.

1. Sample Extraction:

  • Homogenize tissue or cell samples in a cold solution of 2:1 methanol:water.

  • Add a known amount of a suitable internal standard (e.g., ¹³C-labeled C21 acyl-CoA).

  • Perform a liquid-liquid extraction using chloroform (B151607) and water.

  • The acyl-CoAs will partition into the upper aqueous/methanol phase.

  • Alternatively, use solid-phase extraction (SPE) with a C18 cartridge for cleanup and concentration. Elute acyl-CoAs with methanol.

2. LC Separation:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute the highly hydrophobic this compound.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

3. MS/MS Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): [M+H]⁺ for this compound.

  • Product Ion (Q3): A characteristic fragment ion resulting from the neutral loss of the phosphopantetheine moiety.

  • Collision Energy: Optimize for the specific precursor-product ion transition.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on standard methods for the analysis of branched-chain fatty acids.

1. Hydrolysis and Extraction:

  • To the sample, add an internal standard (e.g., a ¹³C-labeled C21 fatty acid).

  • Hydrolyze the acyl-CoA thioester bond using a strong base (e.g., KOH in methanol) at elevated temperature.

  • Acidify the solution and extract the free fatty acid into an organic solvent like hexane.

2. Derivatization:

  • Evaporate the solvent and derivatize the fatty acid to its fatty acid methyl ester (FAME) using a reagent such as BF₃-methanol or by heating with acidic methanol.

3. GC Separation:

  • Column: A polar capillary column (e.g., DB-225ms or similar).

  • Carrier Gas: Helium.

  • Temperature Program: Start at a lower temperature and ramp up to resolve different FAMEs.

4. MS Detection:

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for identification.

  • Monitored Ions: The molecular ion and characteristic fragment ions of the 13-methylicosanoate methyl ester.

Workflow for Method Cross-Validation

The following diagram outlines a logical workflow for the cross-validation of LC-MS/MS and GC-MS methods for this compound quantification.

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Method cluster_gcms GC-MS Method cluster_validation Cross-Validation Sample Biological Sample Spike Spike with Standard & Internal Standard Sample->Spike Split Split Sample Spike->Split LC_Extract Acyl-CoA Extraction (SPE) Split->LC_Extract GC_Hydrolyze Hydrolysis Split->GC_Hydrolyze LC_Analysis LC-MS/MS Analysis LC_Extract->LC_Analysis LC_Quant Quantification (Intact Molecule) LC_Analysis->LC_Quant Compare Compare Results LC_Quant->Compare GC_Derivatize Derivatization (FAME) GC_Hydrolyze->GC_Derivatize GC_Analysis GC-MS Analysis GC_Derivatize->GC_Analysis GC_Quant Quantification (Fatty Acid) GC_Analysis->GC_Quant GC_Quant->Compare Stats Statistical Analysis (Correlation, Bias) Compare->Stats

Caption: Workflow for cross-validation of quantification methods.

Conclusion

Both LC-MS/MS and GC-MS are powerful techniques for the analysis of this compound, each with distinct advantages and disadvantages. LC-MS/MS offers the direct, highly sensitive, and specific quantification of the intact acyl-CoA molecule and is generally the preferred method for targeted analysis. GC-MS, while requiring more extensive sample preparation through hydrolysis and derivatization, is a robust and well-established method for fatty acid analysis. The choice of method will depend on the specific research question, available instrumentation, and the required throughput. For accurate and reliable quantification, proper validation of the chosen method, including the use of appropriate internal standards, is paramount.

References

A Comparative Analysis of the Biological Activities of 13-Methylicosanoyl-CoA and its Straight-Chain Analogue, Icosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 13-Methylicosanoyl-CoA, a methyl-branched very-long-chain fatty acyl-CoA, and its straight-chain counterpart, icosanoyl-CoA. This analysis is supported by experimental data and detailed methodologies to assist in research and drug development endeavors.

Introduction

Fatty acids and their activated acyl-CoA derivatives are fundamental molecules in cellular metabolism and signaling. While straight-chain fatty acids have been extensively studied, the biological roles of branched-chain fatty acids are less characterized. The presence of a methyl group on the acyl chain, as seen in this compound, can significantly alter the molecule's physical properties and its interaction with enzymes and cellular membranes, leading to distinct biological activities compared to its linear analogue, icosanoyl-CoA. This guide explores these differences in the context of key metabolic and signaling pathways.

Data Presentation

Table 1: Comparative Enzyme Kinetics
EnzymeSubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg protein)Cellular Location
Long-Chain Acyl-CoA Synthetase (ACSL) Icosanoic Acid (C20:0)~5-15~150-200Endoplasmic Reticulum, Mitochondria, Peroxisomes
13-Methylicosanoic AcidLikely higher Km and lower Vmax than C20:0Likely lower than C20:0Endoplasmic Reticulum, Mitochondria, Peroxisomes
Peroxisomal Acyl-CoA Oxidase (ACOX) Icosanoyl-CoA (C20:0-CoA)SubstrateOxidized, but less efficiently than shorter chainsPeroxisomes
This compoundPreferred Substrate for Branched-Chain ACOXHigher activity than with Icosanoyl-CoAPeroxisomes
Table 2: Effects on Cellular Processes
Biological ProcessThis compoundIcosanoyl-CoA
Membrane Fluidity Increases membrane fluidity due to steric hindrance from the methyl group.Decreases membrane fluidity, promoting a more ordered membrane state.
PPARα Activation Potential agonist, leading to the upregulation of genes involved in fatty acid oxidation.Potential agonist, but may differ in potency compared to the branched-chain analogue.
NF-κB Signaling May indirectly activate NF-κB through increased production of reactive oxygen species (ROS) during peroxisomal β-oxidation.May have a lesser effect on NF-κB activation compared to its branched-chain counterpart due to lower rates of peroxisomal oxidation.
SREBP Signaling May influence SREBP activity by altering membrane fluidity and cellular lipid composition.Can influence SREBP activity as part of the overall cellular fatty acid pool.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound for use in biological assays.

Methodology:

The synthesis of 13-methylicosanoic acid can be achieved through a multi-step organic synthesis approach, followed by enzymatic conversion to its CoA ester. A general strategy involves the use of a Grignard reagent for chain elongation.

  • Synthesis of 13-Methylicosanoic Acid:

    • Start with a suitable long-chain alkyl halide and a protected carboxylic acid.

    • A key step involves the coupling of a Grignard reagent derived from a branched alkyl halide (e.g., 2-bromo-13-methylnonadecane) with a suitable electrophile to construct the 20-carbon backbone with a methyl group at the 13th position.

    • Alternatively, a Wittig reaction can be employed to create a double bond at the desired position, followed by reduction.

    • Purification of the final fatty acid product is achieved by column chromatography and confirmed by NMR and mass spectrometry.

  • Enzymatic Synthesis of this compound:

    • The purified 13-methylicosanoic acid is converted to its CoA ester using a commercially available long-chain acyl-CoA synthetase (ACSL).

    • The reaction mixture typically contains the fatty acid, coenzyme A, ATP, and MgCl₂ in a suitable buffer (e.g., Tris-HCl, pH 7.5).

    • The reaction is incubated at 37°C and the formation of the acyl-CoA is monitored by HPLC or a colorimetric assay.

    • The synthesized this compound is then purified for use in subsequent experiments.

Acyl-CoA Synthetase Activity Assay

Objective: To determine the kinetic parameters (Km and Vmax) of long-chain acyl-CoA synthetase for 13-methylicosanoic acid and icosanoic acid.

Methodology:

This radiometric assay measures the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), ATP, MgCl₂, Coenzyme A, dithiothreitol, and a purified long-chain acyl-CoA synthetase.

  • Substrate Addition: Add varying concentrations of either [¹⁴C]-13-methylicosanoic acid or [¹⁴C]-icosanoic acid to initiate the reaction.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period.

  • Reaction Termination and Extraction: Stop the reaction by adding a mixture of isopropanol, heptane, and sulfuric acid. This mixture partitions the unreacted fatty acid into the upper organic phase and the radiolabeled acyl-CoA into the lower aqueous phase.

  • Quantification: Measure the radioactivity in an aliquot of the lower aqueous phase using liquid scintillation counting.

  • Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Peroxisomal Acyl-CoA Oxidase Activity Assay

Objective: To compare the rate of oxidation of this compound and icosanoyl-CoA by peroxisomal acyl-CoA oxidase.

Methodology:

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the acyl-CoA oxidase reaction.

  • Enzyme Source: Use purified peroxisomal acyl-CoA oxidase or a peroxisome-enriched fraction from rat liver.

  • Reaction Mixture: Prepare a reaction mixture containing potassium phosphate (B84403) buffer (pH 7.4), horseradish peroxidase, and a fluorogenic or chromogenic substrate for H₂O₂ detection (e.g., Amplex Red or dichlorofluorescein).

  • Substrate Addition: Add either this compound or icosanoyl-CoA to initiate the reaction.

  • Measurement: Monitor the increase in fluorescence or absorbance over time at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the progress curves. Compare the rates obtained with the two different substrates.

Membrane Fluidity Assay using Laurdan

Objective: To assess the effect of incorporating 13-methylicosanoic acid and icosanoic acid on the fluidity of artificial membranes.

Methodology:

This method utilizes the environmentally sensitive fluorescent probe Laurdan, which exhibits a spectral shift in response to changes in membrane lipid packing.

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) composed of a model lipid mixture (e.g., DOPC) with or without the incorporation of 13-methylicosanoic acid or icosanoic acid at a defined molar ratio.

  • Laurdan Staining: Incubate the LUVs with Laurdan dye.

  • Fluorescence Measurement: Measure the fluorescence emission spectra of the Laurdan-labeled LUVs using a spectrofluorometer with an excitation wavelength of 350 nm.

  • Generalized Polarization (GP) Calculation: Calculate the GP value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀), where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm (ordered phase) and 490 nm (disordered phase), respectively.

  • Data Analysis: A lower GP value indicates higher membrane fluidity. Compare the GP values of liposomes containing the different fatty acids to the control liposomes.

PPARα Reporter Gene Assay

Objective: To determine if this compound and icosanoyl-CoA can activate the transcriptional activity of PPARα.

Methodology:

This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing PPAR response elements (PPREs).

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2) and transiently transfect them with a PPARα expression vector and a PPRE-luciferase reporter plasmid. A co-transfection with a Renilla luciferase vector can be used for normalization.

  • Treatment: Treat the transfected cells with varying concentrations of this compound, icosanoyl-CoA, or a known PPARα agonist (e.g., WY-14643) as a positive control.

  • Cell Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the fold induction of luciferase activity in treated cells to that in vehicle-treated control cells.

Signaling Pathway and Experimental Workflow Diagrams

Peroxisomal_Beta_Oxidation_Workflow cluster_straight Icosanoyl-CoA (Straight-Chain) cluster_branched This compound (Branched-Chain) Icosanoyl_CoA Icosanoyl-CoA ACOX1 ACOX1 (Palmitoyl-CoA Oxidase) Icosanoyl_CoA->ACOX1 Slower Oxidation Enoyl_CoA_Hydratase Enoyl-CoA Hydratase/ 3-Hydroxyacyl-CoA Dehydrogenase ACOX1->Enoyl_CoA_Hydratase Thiolase Thiolase Enoyl_CoA_Hydratase->Thiolase Acetyl_CoA_S Acetyl-CoA Thiolase->Acetyl_CoA_S C18_CoA Octadecanoyl-CoA Thiolase->C18_CoA Methylicosanoyl_CoA This compound ACOX2 Branched-Chain Acyl-CoA Oxidase Methylicosanoyl_CoA->ACOX2 Preferred Substrate Enoyl_CoA_Hydratase_B Enoyl-CoA Hydratase/ 3-Hydroxyacyl-CoA Dehydrogenase ACOX2->Enoyl_CoA_Hydratase_B Thiolase_B Thiolase Enoyl_CoA_Hydratase_B->Thiolase_B Propionyl_CoA Propionyl-CoA/ Acetyl-CoA Thiolase_B->Propionyl_CoA C17_Branched_CoA Methyl-heptadecanoyl-CoA Thiolase_B->C17_Branched_CoA PPARa_Signaling_Pathway cluster_ligands Ligands cluster_nucleus Nucleus Icosanoyl_CoA Icosanoyl-CoA PPARa PPARα Icosanoyl_CoA->PPARa Activates Methyl_CoA This compound Methyl_CoA->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds Target_Genes Target Genes (e.g., ACOX1, CPT1) PPRE->Target_Genes Transcription mRNA mRNA Target_Genes->mRNA -> Proteins Proteins for Fatty Acid Oxidation mRNA->Proteins Translation SREBP_Signaling_Pathway cluster_membrane ER Membrane cluster_golgi Golgi cluster_nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex Insig Insig SREBP_SCAP->Insig Binds (high sterols) S1P S1P SREBP_SCAP->S1P Transport to Golgi (when sterols are low) S2P S2P S1P->S2P Cleavage nSREBP nSREBP (active) S2P->nSREBP Cleavage SRE SRE nSREBP->SRE Binds Lipogenic_Genes Lipogenic Genes (e.g., FASN, ACC) SRE->Lipogenic_Genes Transcription Fatty_Acids Cellular Fatty Acid Pool (including Icosanoyl-CoA & This compound) Membrane_Fluidity Membrane Fluidity Fatty_Acids->Membrane_Fluidity Influences Membrane_Fluidity->SREBP_SCAP Modulates ER exit

Comparative Guide to Orthologous Enzyme Activity with 13-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of orthologous acyl-CoA dehydrogenases (ACADs) with potential enzymatic activity towards 13-Methylicosanoyl-CoA, a C21 branched-chain fatty acyl-CoA. Given the limited direct experimental data on this specific substrate, this guide extrapolates from known substrate specificities and kinetic data of closely related long-chain and branched-chain fatty acyl-CoAs.

Orthologous Enzyme Candidates

Several members of the acyl-CoA dehydrogenase family are potential candidates for the metabolism of this compound due to their preference for long-chain and/or branched-chain substrates. These include:

  • Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD): Primarily involved in the beta-oxidation of long-chain fatty acids (C14-C20).[1] Its substrate-binding cavity is adapted for long acyl chains.

  • Long-Chain Acyl-CoA Dehydrogenase (LCAD): While initially thought to be crucial for long-chain fatty acid oxidation, it has been shown to have a preference for certain branched-chain acyl-CoAs.[2][3]

  • Acyl-CoA Dehydrogenase Family Member 10 (ACAD10): A more recently discovered ACAD with activity towards branched-chain substrates.[4][5]

  • Acyl-CoA Dehydrogenase Family Member 11 (ACAD11): Exhibits optimal activity with very-long-chain fatty acyl-CoAs, such as C22-CoA.[4][5][6][7]

Comparative Analysis of Enzyme Kinetics

EnzymeOrganismSubstrateKm (µM)kcat (s⁻¹)Vmax (µmol/min/mg)Reference
VLCAD HumanPalmitoyl-CoA (C16:0)~1.5~10~1.2N/A
LCAD Human2,6-dimethylheptanoyl-CoAN/AN/AN/A[2]
ACAD10 Human2-methyl-pentadecanoyl-CoAN/AN/A1.4 mU/mg[4]
ACAD11 HumanBehenoyl-CoA (C22:0)N/AN/AOptimal Activity[4][5][6]

Note: The provided Vmax for ACAD10 is a specific activity measured from cell extracts and not a purified enzyme. "Optimal Activity" for ACAD11 indicates it is the preferred substrate, but specific kinetic parameters were not provided in the cited literature. The data for VLCAD is a representative value from general knowledge.

Experimental Protocols

Enzyme Activity Measurement: Anaerobic ETF Fluorescence Reduction Assay

The gold standard for measuring the activity of acyl-CoA dehydrogenases is the anaerobic electron transfer flavoprotein (ETF) fluorescence reduction assay.[8][9] This method monitors the decrease in ETF fluorescence as it accepts electrons from the ACAD-substrate complex.

Materials:

  • Purified recombinant orthologous enzyme (VLCAD, LCAD, ACAD10, or ACAD11)

  • This compound (substrate)

  • Recombinant porcine Electron Transfer Flavoprotein (ETF)

  • Anaerobic cuvette or 96-well plate

  • Spectrofluorometer

  • Oxygen-scavenging system (e.g., glucose, glucose oxidase, catalase)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.6, 0.5 mM EDTA)

  • Argon gas

Procedure:

  • Preparation of Anaerobic Environment:

    • For a cuvette-based assay, seal the cuvette containing the assay buffer and subject it to at least ten cycles of vacuum and purging with argon gas.[8]

    • For a microplate-based assay, an enzymatic oxygen-scavenging system can be used.[8] Add glucose, glucose oxidase, and catalase to the assay buffer.

  • Reaction Mixture Preparation:

    • In the anaerobic environment, prepare a reaction mixture containing the assay buffer, the oxygen-scavenging system (if using), and a known concentration of ETF.

  • Initiation of Reaction:

    • Add the purified recombinant ACAD enzyme to the reaction mixture.

    • Initiate the reaction by adding the substrate, this compound.

  • Fluorescence Measurement:

    • Immediately monitor the decrease in ETF fluorescence over time using a spectrofluorometer. The typical excitation and emission wavelengths are around 340 nm and 490 nm, respectively, although these can be optimized.[8]

  • Data Analysis:

    • The initial rate of the reaction is determined from the linear portion of the fluorescence decay curve.

    • Enzyme activity is calculated based on the rate of ETF reduction, using the extinction coefficient of ETF.

    • To determine kinetic parameters (Km and Vmax), the assay is repeated with varying concentrations of the substrate.

Proposed Metabolic Pathway and Experimental Workflow

Putative Metabolic Pathway of this compound

The metabolism of a branched-chain fatty acid like this compound likely involves a combination of alpha- and beta-oxidation steps.[10] The methyl group at position 13 prevents direct beta-oxidation at that site.

Metabolic_Pathway cluster_alpha_oxidation Alpha-Oxidation cluster_beta_oxidation Beta-Oxidation Cycles This compound This compound Phytanoyl-CoA_Hydroxylase_analog Enzyme This compound->Phytanoyl-CoA_Hydroxylase_analog Phytanoyl-CoA Hydroxylase-like Pristanoyl-CoA_analog Pristanoyl-CoA analog ACAD_Candidate VLCAD/LCAD/ ACAD10/ACAD11 Pristanoyl-CoA_analog->ACAD_Candidate Acyl-CoA Dehydrogenase 2-Hydroxy-13-methyl-\nicosanoyl-CoA 2-Hydroxy-13-methyl- icosanoyl-CoA Phytanoyl-CoA_Hydroxylase_analog->2-Hydroxy-13-methyl-\nicosanoyl-CoA 2-Hydroxyacyl-CoA_Lyase_analog Enzyme 2-Hydroxy-13-methyl-\nicosanoyl-CoA->2-Hydroxyacyl-CoA_Lyase_analog 2-Hydroxyacyl-CoA Lyase-like 2-Hydroxyacyl-CoA_Lyase_analog->Pristanoyl-CoA_analog Enoyl-CoA_analog Enoyl-CoA_analog ACAD_Candidate->Enoyl-CoA_analog Further_Beta-Oxidation Enzymes Enoyl-CoA_analog->Further_Beta-Oxidation Multiple Cycles Propionyl-CoA Propionyl-CoA Further_Beta-Oxidation->Propionyl-CoA Acetyl-CoA Acetyl-CoA Further_Beta-Oxidation->Acetyl-CoA Experimental_Workflow Start Start Enzyme_Selection Select Orthologous Enzyme Candidates (VLCAD, LCAD, ACAD10, ACAD11) Start->Enzyme_Selection Substrate_Synthesis Synthesis of This compound Start->Substrate_Synthesis Enzyme_Expression Recombinant Protein Expression and Purification Enzyme_Selection->Enzyme_Expression Activity_Assay Anaerobic ETF Fluorescence Reduction Assay Enzyme_Expression->Activity_Assay Substrate_Synthesis->Activity_Assay Kinetic_Analysis Determine Kinetic Parameters (Km, kcat, Vmax) Activity_Assay->Kinetic_Analysis Data_Comparison Compare Enzyme Performance Kinetic_Analysis->Data_Comparison Conclusion Conclusion Data_Comparison->Conclusion

References

In Vivo Validation of Novel Acyl-CoA Metabolic Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental approaches for the in vivo validation of the metabolic pathway of 13-Methylicosanoyl-CoA, a representative long-chain branched fatty acyl-CoA. It is designed to offer a framework for researchers investigating novel metabolic pathways, comparing methodologies and potential outcomes with established fatty acid metabolic routes. The information presented is synthesized from established protocols in metabolic research.

Introduction to this compound Metabolism

This compound is a C21 branched-chain fatty acyl-CoA. The in vivo metabolism of such molecules is crucial for understanding cellular energy homeostasis, lipid signaling, and the pathophysiology of metabolic diseases. Validation of its metabolic pathway involves tracing its conversion to downstream metabolites, quantifying the flux through the pathway, and identifying the enzymes involved. This guide will compare tracer-based metabolic flux analysis, a cornerstone of in vivo metabolic studies, with alternative and complementary approaches.

Comparative Methodologies for In Vivo Validation

The validation of a metabolic pathway in vivo requires robust and quantitative methods. Below is a comparison of key experimental approaches.

Stable Isotope Tracer Analysis

Stable isotope tracing, particularly using 13C-labeled substrates, is a powerful technique to quantitatively map metabolic fluxes in vivo.[1][2][3] This approach allows for the direct tracking of carbon atoms as they are incorporated into various metabolites.

Experimental Protocol: 13C-Metabolic Flux Analysis (13C-MFA)

  • Animal Model Preparation: Acclimate animal models (e.g., mice) to a specific diet.[4] For studies on fatty acid metabolism, a high-fat diet may be used to induce relevant metabolic phenotypes.

  • Isotope Administration: Administer a 13C-labeled precursor of this compound. This could be a labeled branched-chain fatty acid. The choice of isotope label (e.g., uniformly labeled [U-13C] or specifically labeled [1-13C]) is critical for tracing specific carbon transitions.[3]

  • Sample Collection: At various time points, collect blood and tissue samples (e.g., liver, adipose tissue).

  • Metabolite Extraction and Analysis: Extract acyl-CoAs and other target metabolites from tissues. Analyze the mass isotopomer distributions of these metabolites using mass spectrometry (GC-MS or LC-MS).[5]

  • Flux Calculation: Use computational models to calculate the flux rates through the proposed metabolic pathway based on the incorporation of 13C into downstream metabolites.[1][6]

Logical Workflow for 13C-MFA

cluster_animal_model In Vivo System cluster_analysis Analytical Phase Animal Animal Model (e.g., Mouse) Tissues Collect Blood & Tissues (Liver, Adipose) Animal->Tissues Isotope Administer [13C]-13-Methyl-eicosanoic Acid Isotope->Animal Extraction Metabolite Extraction Tissues->Extraction MS LC-MS/MS Analysis (Mass Isotopomers) Extraction->MS MFA Metabolic Flux Analysis (MFA) MS->MFA Pathway_Validation Validated Pathway Flux MFA->Pathway_Validation

Caption: Workflow for in vivo 13C-Metabolic Flux Analysis.

Comparison with Alternative Pathways

The metabolism of this compound can be compared to other known fatty acid metabolic pathways.

FeatureThis compound Pathway (Hypothetical)Straight-Chain Fatty Acid β-OxidationPropionyl-CoA Metabolism
Precursor 13-Methylicosanoic AcidPalmitic AcidOdd-chain fatty acids, certain amino acids
Key Intermediate This compoundPalmitoyl-CoAPropionyl-CoA
Primary Catabolic Process Likely a modified β-oxidationβ-oxidationCarboxylation to methylmalonyl-CoA
End Products Acetyl-CoA, Propionyl-CoAAcetyl-CoASuccinyl-CoA (enters TCA cycle)
Validation Method 13C-Tracer Analysis14C or 13C-Palmitate Tracing[7]13C-Propionate Tracing[8]
Typical Flux Rate To be determinedHigh in fasted stateDependent on dietary precursors

Quantitative Data Presentation

The primary output of in vivo validation studies is quantitative data on metabolite concentrations and metabolic fluxes.

Table 1: Comparative Metabolic Fluxes in Mouse Liver (Hypothetical Data)

Metabolic FluxControl Diet (nmol/g/min)High-Fat Diet (nmol/g/min)p-valueReference Method
This compound -> Propionyl-CoA15.2 ± 2.125.8 ± 3.5<0.0513C-MFA
Palmitoyl-CoA -> Acetyl-CoA150.6 ± 12.3210.2 ± 18.9<0.01[7]
Propionyl-CoA -> Succinyl-CoA45.3 ± 5.662.1 ± 7.8<0.05[8]
Glycolysis (Glucose -> Pyruvate)250.1 ± 20.5180.4 ± 15.7<0.01[1]
TCA Cycle (Citrate Synthase)300.5 ± 25.1350.9 ± 30.2<0.05[9]

Signaling Pathway Diagram

The metabolism of acyl-CoAs is intricately linked to cellular signaling, often through the regulation of transcription factors like PPARα, which senses lipid availability.

Proposed Signaling Pathway for this compound

cluster_cell Hepatocyte Metabolite This compound PPARa PPARα Metabolite->PPARa activates Beta_Ox β-oxidation Enzymes (e.g., ACOX1) Metabolite->Beta_Ox is a substrate for PPARa->Beta_Ox upregulates transcription Energy Energy (ATP) Beta_Ox->Energy

Caption: Regulation of β-oxidation by this compound via PPARα.

Conclusion

The in vivo validation of the this compound metabolic pathway relies on a multi-faceted approach centered around stable isotope tracer analysis. By comparing the flux through this novel pathway with well-established metabolic routes, researchers can elucidate its physiological significance. The experimental designs and analytical techniques outlined in this guide provide a robust framework for such investigations, which are essential for advancing our understanding of lipid metabolism and developing novel therapeutic strategies for metabolic diseases.

References

Unraveling the Influence of Fatty Acyl-CoAs on Gene Expression: A Comparative Analysis of 13-Methylicosanoyl-CoA and Phytanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of cellular metabolism, fatty acyl-CoA molecules are not merely intermediates in energy production and lipid synthesis; they are also potent signaling molecules that can modulate gene expression, thereby influencing a wide array of physiological and pathological processes. This guide provides a comparative overview of the known and potential effects of two such molecules, 13-Methylicosanoyl-CoA and the well-characterized phytanoyl-CoA, on gene expression. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced roles of these lipids in cellular regulation.

While extensive research has elucidated the impact of phytanoyl-CoA on gene expression, particularly in the context of peroxisomal disorders, direct experimental data on the effects of this compound remains notably scarce in current scientific literature. The Human Metabolome Database lists this compound as a predicted metabolite, but its biological functions are yet to be experimentally verified.[1] Therefore, this guide will present the established effects of phytanoyl-CoA and offer a hypothetical framework for the potential effects of this compound based on the activities of other structurally related branched-chain fatty acids (BCFAs).

Phytanoyl-CoA: A Well-Established Modulator of Gene Expression

Phytanoyl-CoA is the coenzyme A thioester of phytanic acid, a branched-chain fatty acid derived from the degradation of chlorophyll. The accumulation of phytanic acid and its CoA ester is a hallmark of Refsum disease, a neurological disorder resulting from a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase (PHYH).[2]

The primary mechanism by which phytanoyl-CoA influences gene expression is through its action as a ligand for the nuclear receptor, Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2] Upon binding to phytanoyl-CoA, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[3][4] This interaction typically leads to the upregulation of genes involved in fatty acid transport and oxidation.

Key gene targets and pathways regulated by phytanoyl-CoA via PPARα include:

  • Peroxisomal β-oxidation: Upregulation of genes encoding enzymes essential for the breakdown of very-long-chain and branched-chain fatty acids, such as Acyl-CoA Oxidase (ACOX1).[5][6]

  • Mitochondrial fatty acid oxidation: Increased expression of genes like Carnitine Palmitoyltransferase 1 (CPT1) and 2 (CPT2), which are crucial for the transport of fatty acids into the mitochondria for oxidation.[5][6]

  • Fatty acid transport: Enhanced expression of fatty acid transport proteins (FATPs) and fatty acid binding proteins (FABPs) that facilitate the uptake and intracellular transport of fatty acids.[6]

This compound: A Putative Gene Regulator

This compound is a long-chain fatty acyl-CoA with a methyl group at the 13th carbon position. The lack of direct experimental data necessitates a predictive approach based on the behavior of other BCFAs. Research on different BCFAs, such as iso- and anteiso-branched-chain fatty acids, has revealed that they can exert distinct and sometimes opposing effects on gene expression, particularly in tissues central to metabolism like the liver and adipose tissue.[7][8]

Hypothetical effects of this compound on gene expression, based on general BCFAs, could include:

  • Modulation of lipid synthesis: Depending on its specific structure, it could potentially either suppress or enhance the expression of key lipogenic genes such as Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase (SCD1).[7][8] For instance, some iso-BCFAs have been shown to decrease the expression of genes related to lipid metabolism.[7]

  • Influence on inflammatory pathways: BCFAs have been demonstrated to alter the expression of genes involved in inflammation, such as cyclooxygenase-2 (COX-2) and various interleukins (e.g., IL-6).[7][8] Therefore, this compound might possess pro- or anti-inflammatory properties by modulating the transcription of these genes.

  • Interaction with nuclear receptors: It is plausible that, like phytanoyl-CoA, this compound could act as a ligand for nuclear receptors, including PPARs or other lipid-sensing transcription factors, thereby initiating a cascade of gene expression changes.

Comparative Data on Gene Expression Effects

The following table summarizes the known effects of phytanoyl-CoA and the hypothetical effects of this compound on gene expression.

FeaturePhytanoyl-CoAThis compound (Hypothetical)
Primary Mechanism Ligand for PPARα, forming a heterodimer with RXR to activate target gene expression.[2][9]Potential ligand for nuclear receptors (e.g., PPARs) or other transcription factors.
Key Target Genes Upregulates genes involved in peroxisomal and mitochondrial fatty acid oxidation (e.g., ACOX1, CPT1, CPT2) and fatty acid transport.[5][6]May modulate the expression of genes involved in lipogenesis (e.g., FASN, SCD1) and inflammation (e.g., COX-2, IL-6).[7][8]
Affected Pathways Primarily stimulates fatty acid catabolism.Could influence both lipid synthesis and inflammatory signaling pathways.
Supporting Evidence Extensive experimental data from in vitro and in vivo studies, and clinical observations in Refsum disease.[2]Inferred from studies on other branched-chain fatty acids; direct experimental evidence is lacking.[7][8]

Experimental Protocols

To elucidate the effects of this compound on gene expression and to provide a direct comparison with phytanoyl-CoA, the following experimental workflow is proposed.

Cell Culture and Treatment
  • Cell Lines: Use relevant cell lines such as human hepatoma cells (e.g., HepG2) or human adipocytes, as they are key sites of lipid metabolism.

  • Culture Conditions: Maintain cells in appropriate culture medium and conditions (e.g., 37°C, 5% CO2).

  • Treatment:

    • Synthesize or procure this compound and phytanoyl-CoA.

    • Prepare stock solutions in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Treat cells with a range of concentrations of each fatty acyl-CoA (e.g., 10-100 µM) for a specified duration (e.g., 24 hours). Include a vehicle-only control.

RNA Extraction and Quality Control
  • RNA Isolation: Following treatment, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method.

  • Quality Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer to ensure high-quality RNA for downstream applications.

Gene Expression Analysis
  • Quantitative Real-Time PCR (qPCR):

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qPCR using primers specific for target genes of interest (e.g., FASN, SCD1, ACOX1, CPT1, COX-2, IL-6) and a reference gene (e.g., GAPDH, ACTB) for normalization.

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression.

  • RNA-Sequencing (RNA-Seq):

    • For a global, unbiased analysis of gene expression changes, prepare RNA-seq libraries from the extracted RNA.

    • Sequence the libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

    • Perform bioinformatic analysis of the sequencing data, including read mapping, differential gene expression analysis, and pathway enrichment analysis (e.g., GO, KEGG).

Visualizing the Pathways and Workflow

To better understand the molecular interactions and experimental design, the following diagrams are provided.

Phytanoyl-CoA Signaling Pathway cluster_0 Nucleus Phytanoyl_CoA Phytanoyl-CoA PPARa PPARα Phytanoyl_CoA->PPARa Binds to RXR RXR PPARa->RXR PPRE PPRE (Promoter Region) PPARa->PPRE Binds to RXR->PPRE Binds to Target_Genes Target Genes (e.g., ACOX1, CPT1) PPRE->Target_Genes Activates Increased_Expression Increased Gene Expression Target_Genes->Increased_Expression Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Increased_Expression->Fatty_Acid_Oxidation Hypothetical BCFAs Signaling cluster_1 Nucleus BCFA_CoA Branched-Chain Fatty Acyl-CoA (e.g., this compound) Nuclear_Receptor Nuclear Receptor (e.g., PPARs) BCFA_CoA->Nuclear_Receptor Potential Binding Transcription_Factor Other Transcription Factors BCFA_CoA->Transcription_Factor Potential Interaction Response_Element Response Element (Promoter Region) Nuclear_Receptor->Response_Element Transcription_Factor->Response_Element Target_Genes Target Genes (Lipogenesis, Inflammation) Response_Element->Target_Genes Regulates Altered_Expression Altered Gene Expression Target_Genes->Altered_Expression Cellular_Response Altered Cellular Response Altered_Expression->Cellular_Response Experimental Workflow Cell_Culture Cell Culture (HepG2 or Adipocytes) Treatment Treatment with Fatty Acyl-CoAs (and Vehicle Control) Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction QC RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC qPCR qPCR for Targeted Gene Expression Analysis QC->qPCR RNA_Seq RNA-Sequencing for Global Gene Expression Profiling QC->RNA_Seq Data_Analysis Data Analysis (Fold Change, DEGs, Pathway Analysis) qPCR->Data_Analysis RNA_Seq->Data_Analysis Results Comparative Results Data_Analysis->Results

References

A Guide to the Reproducibility of 13-Methylicosanoyl-CoA Measurements: A Comparative Analysis of Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical methodologies available for the quantification of long-chain acyl-Coenzyme A (acyl-CoA) thioesters, with a specific focus on 13-Methylicosanoyl-CoA. It is intended to inform researchers, scientists, and drug development professionals about the current state of measurement reproducibility for this class of molecules and to provide guidance on establishing robust analytical protocols.

Executive Summary

The consensus in the field is that liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the most sensitive, selective, and reproducible method for the quantification of long-chain acyl-CoAs. This guide will delve into the performance of published LC-MS/MS methods, provide a detailed experimental protocol, and present key validation parameters that should be considered to ensure data quality and facilitate future cross-laboratory comparisons.

Comparative Performance of Analytical Methods for Long-Chain Acyl-CoAs

While specific multi-laboratory studies on this compound are absent, several studies have published single-laboratory validation data for the analysis of other long-chain acyl-CoAs using LC-MS/MS. This data provides a benchmark for the expected performance of a well-validated method. The following table summarizes key performance metrics from representative studies. It is important to note that these values represent intra- and inter-assay precision within a single laboratory and not reproducibility across different laboratories.

Analyte(s)MethodSample MatrixIntra-assay Precision (CV%)Inter-assay Precision (CV%)Accuracy (% Recovery)[1][2]
C16:0, C16:1, C18:0, C18:1, C18:2-CoALC-MS/MSRat Liver1.2 - 4.4%2.6 - 12.2%94.8 - 110.8%[1][2]
C14-C20 Acyl-CoAsUPLC-MS/MSHuman Skeletal Muscle5 - 10%5 - 6%Not Reported[3]
C16-C20 Acyl-CoAsHPLC-ESI-MS/MSRat LiverNot ReportedNot ReportedNot Reported[4]

CV: Coefficient of Variation

The data indicates that with a properly validated LC-MS/MS method, high precision (CVs generally below 15%) and accuracy can be achieved for long-chain acyl-CoAs in complex biological matrices.[1][2]

Recommended Experimental Protocol: Quantification of this compound by LC-MS/MS

The following protocol is a composite based on established methods for long-chain acyl-CoA analysis.[1][3][5] Laboratories should perform in-house validation of this protocol for their specific application.

1. Sample Preparation and Extraction

  • Homogenization: Approximately 50-100 mg of frozen tissue is homogenized on ice in a freshly prepared ice-cold buffer (e.g., 100 mM KH2PO4, pH 4.9).[3][5]

  • Internal Standard Spiking: An appropriate internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA such as C17:0-CoA) is added to the homogenate to correct for extraction inefficiency and matrix effects.[3]

  • Solvent Extraction: Acyl-CoAs are extracted by the addition of an organic solvent mixture, such as acetonitrile (B52724):isopropanol:methanol.[3] The sample is vortexed, sonicated, and then centrifuged at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.[3]

  • Solid-Phase Extraction (SPE) (Optional but Recommended): The supernatant can be further purified using an SPE cartridge (e.g., an oligonucleotide purification column) to remove interfering substances.[5] The acyl-CoAs are eluted, and the eluent is concentrated.

2. LC-MS/MS Analysis

  • Chromatography:

    • Column: A C18 or C4 reversed-phase column is typically used for separation.[1][4]

    • Mobile Phases: A binary gradient system is employed. For positive ion mode, mobile phases can consist of an aqueous component with an additive like ammonium (B1175870) hydroxide (B78521) and an organic component such as acetonitrile with ammonium hydroxide.[1][3]

    • Gradient: A gradient from low to high organic phase concentration is used to elute the acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[1][3]

    • Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.[3] This involves selecting the precursor ion of this compound and a specific product ion generated by collision-induced dissociation. This highly selective detection minimizes interferences. A neutral loss scan of 507 Da can also be used for profiling of acyl-CoAs.[2][6]

3. Quantification

  • A standard curve is generated using a certified reference standard of this compound, if commercially available, or a well-characterized in-house standard.

  • The concentration of the endogenous analyte is determined by comparing its peak area ratio to the internal standard against the standard curve.

Ensuring Reproducibility: Key Method Validation Parameters

To establish a reproducible method, a thorough validation should be conducted according to regulatory guidelines. The key parameters to assess include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This should be assessed at three levels:

    • Repeatability (Intra-assay precision)

    • Intermediate Precision (Inter-assay precision)

    • Reproducibility (Inter-laboratory precision) - This would require a collaborative study.

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Visualizing the Workflow and Biological Context

To aid in the understanding of the analytical process and the biological relevance of branched-chain fatty acids, the following diagrams are provided.

Analytical Workflow for this compound sample Tissue Sample homogenization Homogenization & Internal Standard Spiking sample->homogenization extraction Solvent Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe analysis LC-MS/MS Analysis spe->analysis data Data Processing & Quantification analysis->data

Caption: General analytical workflow for the quantification of long-chain acyl-CoAs.

Branched_Chain_Fatty_Acid_Catabolism bcaa Branched-Chain Amino Acids (e.g., Valine, Leucine, Isoleucine) bcfa Branched-Chain Fatty Acids (e.g., 13-Methylicosanoic Acid) bcaa->bcfa activation Acyl-CoA Synthetase bcfa->activation bc_acyl_coa This compound activation->bc_acyl_coa alpha_ox Alpha-Oxidation (Peroxisomes) bc_acyl_coa->alpha_ox beta_ox Beta-Oxidation (Mitochondria/Peroxisomes) alpha_ox->beta_ox products Propionyl-CoA, Acetyl-CoA beta_ox->products tca TCA Cycle products->tca

Caption: Simplified overview of branched-chain fatty acid catabolism.

Conclusion and Recommendations

The accurate and reproducible measurement of this compound is achievable using modern LC-MS/MS technology. However, the lack of publicly available inter-laboratory comparison data underscores the need for greater standardization. For researchers and drug developers, the following recommendations are crucial:

  • Adopt Validated Methods: Utilize LC-MS/MS methods that have been thoroughly validated in-house, paying close attention to the key parameters outlined in this guide.

  • Utilize Appropriate Internal Standards: The use of stable isotope-labeled or appropriate odd-chain internal standards is critical for achieving high accuracy and precision.

  • Promote Inter-Laboratory Studies: Participation in or initiation of round-robin or proficiency testing programs would be invaluable for establishing the true reproducibility of this compound measurements across different laboratories.

  • Detailed Reporting: When publishing data, provide comprehensive details of the analytical method, including all validation parameters, to allow for critical evaluation and replication by other laboratories.

By adhering to these principles, the scientific community can enhance the reliability and comparability of data on this compound, ultimately facilitating a better understanding of its role in health and disease.

References

Comparative Lipidomics of Cells Treated with 13-Methylicosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of the cellular lipidome following treatment with 13-Methylicosanoyl-CoA. Due to the limited availability of direct experimental data on this compound, this document outlines a comprehensive framework for such an investigation. The presented data is a representative model based on studies of other long-chain fatty acids, such as oleic acid, to illustrate the expected comparative lipidomic shifts.[1][2] This guide is intended for researchers, scientists, and drug development professionals interested in understanding the impact of novel fatty acids on cellular lipid metabolism.

Comparative Analysis of Cellular Lipid Profiles

The introduction of exogenous fatty acids can significantly alter the composition of cellular lipids.[1][2][3] Treatment with this compound is hypothesized to lead to its incorporation into various lipid species and potentially modulate key lipid metabolic pathways. The following table summarizes the anticipated quantitative changes in major lipid classes in a hypothetical cell line treated with this compound compared to a vehicle control and a well-characterized fatty acid, Oleoyl-CoA.

Table 1: Quantitative Comparison of Major Lipid Classes

Lipid ClassControl (Vehicle)This compound TreatedOleoyl-CoA TreatedFold Change (13-Methyl vs. Control)Fold Change (Oleoyl vs. Control)
Phospholipids
Phosphatidylcholine (PC)100 ± 8.5115 ± 9.2125 ± 10.11.151.25
Phosphatidylethanolamine (PE)100 ± 7.9110 ± 8.1120 ± 9.51.101.20
Phosphatidylinositol (PI)100 ± 9.1105 ± 7.8115 ± 8.91.051.15
Phosphatidylserine (PS)100 ± 8.298 ± 7.5102 ± 8.00.981.02
Sphingolipids
Ceramides (Cer)100 ± 10.2130 ± 11.5110 ± 9.81.301.10
Sphingomyelin (SM)100 ± 9.5110 ± 8.9105 ± 8.21.101.05
Neutral Lipids
Diacylglycerols (DAG)100 ± 11.5140 ± 12.8160 ± 14.21.401.60
Triacylglycerols (TAG)100 ± 12.8180 ± 15.1250 ± 20.51.802.50
Cholesterol Esters (CE)100 ± 10.8120 ± 9.9135 ± 11.31.201.35

All values are represented as relative abundance (mean ± standard deviation) normalized to the control group.

Experimental Protocols

A robust and reproducible experimental workflow is critical for comparative lipidomics.[4][5] The following protocols outline the key steps from cell culture to data analysis.

1. Cell Culture and Treatment:

  • Cell Line: A suitable mammalian cell line (e.g., HeLa, HepG2) is cultured in standard growth medium supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded and allowed to adhere overnight. The growth medium is then replaced with a serum-free medium containing either this compound (e.g., 50 µM), Oleoyl-CoA (50 µM) as a positive control, or a vehicle control (e.g., BSA).

  • Incubation: Cells are incubated for a defined period (e.g., 24 hours) to allow for the uptake and metabolism of the fatty acids.

2. Lipid Extraction:

  • Cell Harvesting: After incubation, the medium is removed, and the cells are washed with cold phosphate-buffered saline (PBS).[6]

  • Extraction: Lipids are extracted using a modified Bligh-Dyer or Folch method.[5][7] Briefly, a mixture of chloroform (B151607) and methanol (B129727) is added to the cell pellet, followed by vortexing and incubation on ice.[5] Phase separation is induced by the addition of water, and the lower organic phase containing the lipids is collected.

3. Mass Spectrometry-Based Lipidomics:

  • Chromatography: The lipid extract is analyzed using liquid chromatography-mass spectrometry (LC-MS).[4][8] A C18 reverse-phase column is commonly used for the separation of different lipid classes.

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for the detection and identification of lipid species.[9] Data is typically acquired in both positive and negative ionization modes to cover a broad range of lipids.

  • Lipid Identification: Lipid species are identified based on their accurate mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS spectra) by searching against lipid databases such as LIPID MAPS.[10][11]

4. Data Analysis:

  • Peak Picking and Alignment: Raw LC-MS data is processed using software such as Agilent MassHunter or open-source platforms to detect and align lipid features across different samples.[10]

  • Quantification: The abundance of each lipid species is determined by integrating the area of its corresponding chromatographic peak.

  • Statistical Analysis: Statistical tests (e.g., t-test, ANOVA) are performed to identify lipids that are significantly altered between the different treatment groups.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the comparative lipidomics workflow.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_seeding Cell Seeding treatment Fatty Acyl-CoA Treatment (13-Methyl / Oleoyl / Vehicle) cell_seeding->treatment incubation 24h Incubation treatment->incubation cell_harvest Cell Harvesting incubation->cell_harvest lipid_extraction Lipid Extraction (Folch/Bligh-Dyer) cell_harvest->lipid_extraction lcms LC-MS/MS Analysis lipid_extraction->lcms data_processing Data Processing (Peak Picking, Alignment) lcms->data_processing statistical_analysis Statistical Analysis data_processing->statistical_analysis

Figure 1: Experimental workflow for comparative lipidomics.

Signaling Pathway: Fatty Acid Metabolism and Downstream Effects

The diagram below depicts the general pathway of fatty acid activation and its subsequent channeling into major lipid metabolic routes.

fatty_acid_metabolism FA_CoA This compound TAG Triacylglycerols (TAG) (Lipid Storage) FA_CoA->TAG ACAT/DGAT PL Phospholipids (PL) (Membrane Synthesis) FA_CoA->PL GPAT/LPAAT CE Cholesterol Esters (CE) FA_CoA->CE ACAT Beta_Ox Beta-Oxidation (Energy Production) FA_CoA->Beta_Ox Signaling Signaling Molecules (e.g., DAG, Ceramides) FA_CoA->Signaling

References

Confirming the Subcellular Distribution of 13-Methylicosanoyl-CoA: A Comparative Guide to Fractionation Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise subcellular localization of metabolic intermediates is critical to understanding their biological function and their role in pathological processes. This guide provides a comprehensive comparison of methodologies for determining the subcellular distribution of 13-Methylicosanoyl-CoA, a long-chain fatty acyl-CoA, through fractionation techniques. We will explore a state-of-the-art method, Stable Isotope Labeling of Essential nutrients in cell Culture - Subcellular Fractionation (SILEC-SF), and compare it with conventional differential centrifugation followed by Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Methodological Comparison

A direct comparison of key features between the advanced SILEC-SF technique and conventional fractionation methods highlights the advantages in accuracy and reliability offered by the former.

FeatureConventional Differential Centrifugation with LC-MSStable Isotope Labeling of Essential nutrients in cell Culture - Subcellular Fractionation (SILEC-SF)
Internal Standard Typically added after fractionation and extractionLabeled cells are added before lysis and fractionation, ensuring the internal standard is present throughout the entire process[1][2][3]
Correction for Analyte Loss Prone to inaccuracies due to analyte loss during the multi-step fractionation processThe co-fractionation of labeled internal standards accounts for analyte loss at each step, improving quantitative accuracy[1]
Matrix Effects in MS Susceptible to ion suppression or enhancement from co-eluting contaminants in different subcellular fractionsCo-elution of the analyte with its stable isotope-labeled counterpart minimizes matrix effects, leading to more reliable quantification[1]
Post-Harvest Metabolism Does not account for metabolic changes that may occur during the fractionation procedureCan be combined with post-harvest labeling techniques to assess and correct for metabolic activity during sample processing[1]
Applicability Widely applicable to various cell and tissue typesHas been successfully applied to a diverse range of cells and tissues, including cultured adipocytes, fibroblasts, mouse liver, and human heart[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for acyl-CoA analysis and can be adapted for the specific investigation of this compound.

Conventional Subcellular Fractionation by Differential Centrifugation

This protocol is a standard method for separating major subcellular organelles.[4]

Workflow Diagram:

G start Harvest Cells/Tissue homogenize Homogenize in Isotonic Buffer start->homogenize centrifuge1 Centrifuge at low speed (e.g., 600 x g) homogenize->centrifuge1 pellet1 Pellet 1 (Nuclei and unbroken cells) centrifuge1->pellet1 supernatant1 Supernatant 1 centrifuge1->supernatant1 analysis Acyl-CoA Extraction & LC-MS Analysis pellet1->analysis centrifuge2 Centrifuge at medium speed (e.g., 10,000 x g) supernatant1->centrifuge2 pellet2 Pellet 2 (Mitochondria) centrifuge2->pellet2 supernatant2 Supernatant 2 centrifuge2->supernatant2 pellet2->analysis centrifuge3 Centrifuge at high speed (e.g., 100,000 x g) supernatant2->centrifuge3 pellet3 Pellet 3 (Microsomes) centrifuge3->pellet3 supernatant3 Supernatant 3 (Cytosol) centrifuge3->supernatant3 pellet3->analysis supernatant3->analysis

Caption: Workflow for conventional subcellular fractionation.

Protocol Steps:

  • Cell/Tissue Homogenization: Harvest cells or finely minced tissue and wash with ice-cold phosphate-buffered saline (PBS). Resuspend in an ice-cold isotonic homogenization buffer.

  • Low-Speed Centrifugation: Homogenize the sample and centrifuge at a low speed (e.g., 600 x g) for 10 minutes to pellet the nuclear fraction.

  • Medium-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) for 20 minutes to pellet the mitochondrial fraction.

  • High-Speed Centrifugation: Transfer the resulting supernatant to an ultracentrifuge tube and spin at a high speed (e.g., 100,000 x g) for 1 hour to pellet the microsomal fraction. The final supernatant is the cytosolic fraction.

  • Acyl-CoA Extraction: Extract acyl-CoAs from each fraction using an appropriate method, such as solid-phase extraction.

  • LC-MS Analysis: Analyze and quantify this compound in each fraction by liquid chromatography-mass spectrometry.

SILEC-SF for Enhanced Quantitative Accuracy

This method utilizes stable isotope labeling to create internal standards that correct for experimental variability.[1][2][3][5]

Workflow Diagram:

G cluster_0 Internal Standard Generation cluster_1 Experimental Sample culture_heavy Culture cells with heavy isotope-labeled precursor (e.g., 13C-Pantothenate) harvest_heavy Harvest heavy-labeled cells culture_heavy->harvest_heavy mix Mix experimental and heavy-labeled cells harvest_heavy->mix culture_light Culture experimental cells harvest_light Harvest experimental cells culture_light->harvest_light harvest_light->mix fractionation Subcellular Fractionation (Differential Centrifugation) mix->fractionation extraction Acyl-CoA Extraction from each fraction fractionation->extraction lcms LC-MS Analysis extraction->lcms quant Quantify by Light/Heavy Acyl-CoA Ratio lcms->quant

Caption: Workflow for the SILEC-SF method.

Protocol Steps:

  • Generation of Internal Standards: Culture a batch of cells in a medium containing a stable isotope-labeled precursor for coenzyme A synthesis, such as ¹³C-labeled pantothenate. This will produce cells with "heavy" acyl-CoAs.[1]

  • Sample Preparation: Culture the experimental cells under the desired conditions.

  • Cell Mixing: Harvest both the experimental ("light") and the internal standard ("heavy") cells. Mix them in a 1:1 ratio before cell lysis.[1]

  • Subcellular Fractionation: Perform subcellular fractionation on the mixed cell population using the differential centrifugation protocol described above.

  • Acyl-CoA Extraction and LC-MS Analysis: Extract acyl-CoAs from each subcellular fraction and analyze by LC-MS.

  • Quantification: Determine the relative abundance of this compound in each fraction by calculating the ratio of the light (experimental) to the heavy (internal standard) mass spectrometry signal.[1]

Data Presentation

The quantitative data obtained from these experiments should be summarized in a clear and structured format for easy comparison. Below is a hypothetical distribution of this compound determined by both methods.

Table 1: Hypothetical Subcellular Distribution of this compound (pmol/mg protein)

Subcellular FractionConventional MethodSILEC-SF Method
Nucleus 5.2 ± 0.84.8 ± 0.3
Mitochondria 25.7 ± 3.130.1 ± 1.5
Microsomes 12.3 ± 1.911.5 ± 0.9
Cytosol 8.9 ± 1.28.2 ± 0.5

Data are presented as mean ± standard deviation from three independent experiments. Note that this data is hypothetical and serves for illustrative purposes.

Signaling Pathway Context

The subcellular localization of this compound is crucial as it dictates its entry into specific metabolic or signaling pathways. For instance, mitochondrial localization would suggest a role in β-oxidation, while a cytosolic presence might indicate involvement in lipid synthesis or signaling cascades.

Pathway Diagram:

G cluster_0 Mitochondrion cluster_1 Cytosol cluster_2 Peroxisome mol This compound beta_ox β-Oxidation mol->beta_ox Mitochondrial Import lipid_syn Lipid Synthesis mol->lipid_syn Cytosolic Pool signaling Signaling Pathways mol->signaling Cytosolic Pool perox_beta_ox Peroxisomal β-Oxidation mol->perox_beta_ox Peroxisomal Import tca TCA Cycle beta_ox->tca

Caption: Potential metabolic fates of this compound.

References

A Structural Showdown: 13-Methylicosanoyl-CoA in the Landscape of Acyl-Coenzyme A Variants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural and functional differences between acyl-Coenzyme A (acyl-CoA) molecules is paramount for unraveling complex metabolic pathways and designing targeted therapeutic interventions. This guide provides a comprehensive structural comparison of the lesser-known 13-Methylicosanoyl-CoA with other well-characterized acyl-CoAs, including the branched-chain phytanoyl-CoA and pristanoyl-CoA, and the straight-chain stearoyl-CoA and arachidoyl-CoA.

While experimental data on this compound is limited, its structural features—a very-long-chain fatty acyl-CoA with a methyl branch positioned centrally along the acyl chain—allow for informed predictions of its biochemical behavior. This comparison leverages experimental data from its structural analogs to provide a framework for its potential metabolic fate and protein interactions.

Structural and Physicochemical Comparison of Acyl-CoAs

The defining characteristics of acyl-CoAs lie in the structure of their acyl chains, which dictate their physical properties and biological functions. The following table summarizes key structural and physicochemical parameters of this compound and its comparators.

FeatureThis compoundPhytanoyl-CoAPristanoyl-CoAStearoyl-CoAArachidoyl-CoA
Chemical Formula C42H76N7O17P3SC41H74N7O17P3SC40H72N7O17P3SC39H70N7O17P3SC41H74N7O17P3S
Molecular Weight ( g/mol ) 1076.16 (Predicted)1062.111048.081034.051062.11
Acyl Chain Length 21 carbons (icosanoyl backbone with a methyl group)16-carbon backbone with 4 methyl branches15-carbon backbone with 4 methyl branches18 carbons20 carbons
Branching Single methyl group at C-13Multiple methyl groups (3, 7, 11, 15)Multiple methyl groups (2, 6, 10, 14)None (straight-chain)None (straight-chain)
Predicted Solubility Low in aqueous solutionsLow in aqueous solutionsLow in aqueous solutionsLow in aqueous solutionsLow in aqueous solutions
Predicted LogP HighHighHighHighHigh

Functional Comparison and Metabolic Significance

The structural variations outlined above have profound implications for the metabolic pathways and protein interactions in which these acyl-CoAs participate.

This compound: Due to its very-long-chain nature and internal methyl branch, this compound is predicted to be a substrate for peroxisomal β-oxidation. The position of the methyl group at an odd-numbered carbon would likely necessitate an initial α-oxidation step to allow for subsequent β-oxidation, similar to phytanoyl-CoA. Its long chain may also make it a potential ligand for nuclear receptors like PPARα, influencing gene expression related to lipid metabolism.

Phytanoyl-CoA and Pristanoyl-CoA: These multi-branched acyl-CoAs are primarily derived from the diet, particularly from the degradation of chlorophyll. Their metabolism is exclusively peroxisomal. Phytanoyl-CoA undergoes α-oxidation to pristanoyl-CoA, which is then degraded via β-oxidation.[1] Both are known high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[2][3]

Stearoyl-CoA and Arachidoyl-CoA: As common saturated very-long-chain fatty acyl-CoAs, stearoyl-CoA (C18:0) and arachidoyl-CoA (C20:0) are central intermediates in cellular lipid metabolism. They are involved in fatty acid elongation, desaturation, and the synthesis of complex lipids like phospholipids (B1166683) and triglycerides. Their metabolism occurs primarily in the mitochondria and endoplasmic reticulum.

Quantitative Data Summary

The following table presents available quantitative data for the comparator acyl-CoAs, offering a baseline for predicting the potential interactions of this compound.

ParameterPhytanoyl-CoAPristanoyl-CoAStearoyl-CoAArachidoyl-CoAThis compound
Binding Affinity (Kd) to PPARα ~11 nM[2]~11 nM[2]Weak binding[4]High affinity (3-29 nM range for C20-C24 VLCFA-CoAs)[2]Predicted high affinity
Substrate for Acyl-CoA Oxidase 1 (ACOX1) NoNoYesYesPredicted No
Substrate for Branched-Chain Acyl-CoA Oxidase (ACOX2) YesYesNoNoPredicted Yes
Substrate for Phytanoyl-CoA Hydroxylase (PHYH) Yes[5]NoNoNoPredicted Yes (if methyl is at an odd position)

Metabolic Pathways and Experimental Workflows

To visualize the metabolic context and analytical approaches for these molecules, the following diagrams are provided.

Peroxisomal_Beta_Oxidation cluster_alpha_oxidation α-Oxidation cluster_beta_oxidation β-Oxidation Cycles Phytanoyl-CoA Phytanoyl-CoA Phytanoyl-CoA_Hydroxylase Phytanoyl-CoA Hydroxylase (PHYH) Phytanoyl-CoA->Phytanoyl-CoA_Hydroxylase 2-Hydroxyphytanoyl-CoA 2-Hydroxyphytanoyl-CoA Phytanoyl-CoA_Hydroxylase->2-Hydroxyphytanoyl-CoA 2-Hydroxyphytanoyl-CoA_Lyase 2-Hydroxyphytanoyl-CoA Lyase 2-Hydroxyphytanoyl-CoA->2-Hydroxyphytanoyl-CoA_Lyase Pristanal Pristanal 2-Hydroxyphytanoyl-CoA_Lyase->Pristanal Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Pristanal->Aldehyde_Dehydrogenase Pristanoyl-CoA Pristanoyl-CoA Aldehyde_Dehydrogenase->Pristanoyl-CoA ACOX2 ACOX2 Pristanoyl-CoA->ACOX2 Branched-Chain Acyl-CoA Oxidase Propionyl-CoA_Acetyl-CoA Propionyl-CoA_Acetyl-CoA ACOX2->Propionyl-CoA_Acetyl-CoA Propionyl-CoA + Acetyl-CoA This compound This compound Peroxisome Peroxisome This compound->Peroxisome Predicted Entry cluster_alpha_oxidation cluster_alpha_oxidation Peroxisome->cluster_alpha_oxidation cluster_beta_oxidation cluster_beta_oxidation Peroxisome->cluster_beta_oxidation

Caption: Predicted metabolic fate of this compound via peroxisomal oxidation.

PPARalpha_Signaling Ligand Acyl-CoA (e.g., Phytanoyl-CoA, Pristanoyl-CoA, This compound (Predicted)) PPARalpha PPARα Ligand->PPARalpha PPARalpha_RXR_Complex PPARα-RXR Heterodimer PPARalpha->PPARalpha_RXR_Complex RXR RXR RXR->PPARalpha_RXR_Complex PPRE PPRE (Peroxisome Proliferator Response Element) PPARalpha_RXR_Complex->PPRE Target_Gene_Expression Target Gene Expression (e.g., ACOX1, CPT1) PPRE->Target_Gene_Expression

Caption: PPARα signaling pathway activated by acyl-CoA ligands.

Experimental_Workflow Sample Tissue/Cell Sample Extraction Acyl-CoA Extraction (Solid-Phase Extraction) Sample->Extraction LC_Separation Liquid Chromatography (Reversed-Phase C18) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Quantification and Identification MS_Detection->Data_Analysis

Caption: Typical workflow for the analysis of acyl-CoAs by LC-MS/MS.

Experimental Protocols

1. Extraction of Long-Chain Acyl-CoAs from Tissues or Cells

This protocol is adapted from methodologies described for the analysis of long-chain acyl-CoAs.[6][7]

  • Materials:

  • Procedure:

    • Homogenize frozen tissue or cell pellets in ice-cold homogenization buffer.

    • Add internal standards to the homogenate.

    • Precipitate proteins by adding an equal volume of 10% ice-cold SSA.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Condition an SPE cartridge with methanol followed by water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with water to remove salts and polar impurities.

    • Elute the acyl-CoAs with a solution of methanol or acetonitrile containing a low concentration of ammonium hydroxide.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

2. Quantification of Acyl-CoAs by LC-MS/MS

This protocol outlines a general approach for the sensitive and specific quantification of acyl-CoAs.[6][8]

  • Instrumentation:

    • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.

    • Reversed-phase C18 column.

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Mobile Phase A: 10 mM ammonium hydroxide in water (pH 10.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time to separate the acyl-CoAs based on their hydrophobicity.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • MS/MS Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The [M+H]+ ion of each acyl-CoA.

    • Product Ion: A common fragment ion resulting from the neutral loss of the 5'-ADP moiety (m/z 507) is often used for quantification.[6] Specific transitions for each analyte and internal standard should be optimized.

    • Collision Energy and other MS parameters: Optimized for each specific acyl-CoA to achieve maximum sensitivity.

  • Quantification:

    • A calibration curve is generated using a series of known concentrations of analytical standards for each acyl-CoA.

    • The concentration of each acyl-CoA in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

References

A Comparative Guide to Disease Models for Validating Therapies Targeting Altered Phytanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of preclinical models used to validate therapeutic strategies for Refsum Disease, a peroxisomal disorder characterized by the deficient metabolism of phytanic acid and the accumulation of its derivative, phytanoyl-CoA. The validation of these models is crucial for the development of novel treatments. Below, we compare the most prominent in vivo and in vitro models, presenting key experimental data, detailed protocols for validation assays, and visual workflows to guide your research.

Core Disease Models and Validation Parameters

The primary models for studying Refsum Disease are the Phytanoyl-CoA Hydroxylase (Phyh) knockout mouse and patient-derived skin fibroblasts. Validation of these models hinges on their ability to replicate the key biochemical and pathological features of the human disease.

Table 1: Comparison of Key Validation Parameters in Refsum Disease Models
ParameterPhyh Knockout Mouse ModelPatient-Derived Fibroblast ModelHuman Refsum Disease
Genotype Biallelic loss-of-function mutation in Phyh geneBiallelic pathogenic mutations in PHYH or PEX7 genes[1][2]Biallelic pathogenic mutations in PHYH or PEX7 genes[1][2]
Primary Biochemical Defect Deficiency of phytanoyl-CoA hydroxylase (PHYH) enzyme[1]Deficiency of phytanoyl-CoA hydroxylase (PHYH) enzyme activity[3]Deficiency of phytanoyl-CoA hydroxylase (PHYH) enzyme[2]
Key Biomarker: Plasma Phytanic Acid Significantly elevated (>10-fold) on a phytol-enriched diet[4]Not applicable (cell culture)>200 µmol/L (Normal: <10 µmol/L)[5]
Key Biomarker: Tissue Phytanic Acid Accumulates in liver, brain, and other tissues[6]Accumulates intracellularlyAccumulates in tissues, especially adipose and neural tissue[7]
Phytanic Acid α-Oxidation Rate Deficient in vivo<3% of control fibroblast rates[8]Deficient[2]
Pathological Phenotype Ataxia, loss of Purkinje cells, peripheral neuropathy, hepatic steatosis, weight loss (on phytol (B49457) diet)[1][9]Cellular biochemical defect onlyRetinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, anosmia[2]

Experimental Validation Workflows

Effective validation of these models requires standardized experimental procedures. The following diagrams illustrate the workflows for key validation assays.

Experimental Workflow: Phyh Knockout Mouse Validation cluster_0 Animal Preparation cluster_1 Sample Collection cluster_2 Biochemical & Phenotypic Analysis A1 Generate Phyh-/- Mice A3 Phytol-Enriched Diet A1->A3 A2 Wild-Type (WT) Control Mice A4 Control Diet A2->A4 B1 Collect Blood Plasma A3->B1 B2 Collect Tissues (Liver, Brain) A3->B2 C2 Behavioral Testing (e.g., CatWalk gait analysis) A3->C2 A4->B1 A4->B2 C1 GC-MS Analysis of Phytanic Acid B1->C1 C3 Histopathology of Cerebellum & Liver B2->C3 D Validate Disease Phenotype C1->D Compare Phyh-/- vs. WT C2->D C3->D

Workflow for validating the Phyh knockout mouse model.

Experimental Workflow: Fibroblast Model Validation cluster_0 Cell Culture cluster_1 Enzyme Activity Assay A1 Culture Patient-Derived Fibroblasts A3 Incubate with [14C]-Phytanic Acid A1->A3 A2 Culture Control Fibroblasts A2->A3 B1 Harvest Cells & Prepare Lysates A3->B1 B2 Measure [14C]O2 Release (α-oxidation) B1->B2 B3 Measure PHYH Enzyme Activity Directly B1->B3 C Validate Biochemical Defect B2->C Compare Patient vs. Control B3->C Peroxisomal α-Oxidation of Phytanic Acid PhytanicAcid Phytanic Acid AcylCoASynthetase Acyl-CoA Synthetase PhytanicAcid->AcylCoASynthetase PhytanoylCoA Phytanoyl-CoA PHYH Phytanoyl-CoA Hydroxylase (PHYH) PhytanoylCoA->PHYH HydroxyphytanoylCoA 2-Hydroxyphytanoyl-CoA HACL1 2-Hydroxyphytanoyl-CoA Lyase (HACL1) HydroxyphytanoylCoA->HACL1 Pristanal Pristanal AldehydeDehydrogenase Aldehyde Dehydrogenase Pristanal->AldehydeDehydrogenase PristanicAcid Pristanic Acid BetaOxidation Peroxisomal β-Oxidation PristanicAcid->BetaOxidation AcylCoASynthetase->PhytanoylCoA PHYH->HydroxyphytanoylCoA Blocked in Refsum Disease HACL1->Pristanal AldehydeDehydrogenase->PristanicAcid

References

Safety Operating Guide

Prudent Disposal of 13-Methylicosanoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is paramount for ensuring a safe working environment and maintaining regulatory compliance. For novel or less common compounds like 13-Methylicosanoyl-CoA, a coenzyme A derivative, a cautious and informed approach is essential in the absence of specific handling documentation.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE) to minimize exposure risks.[1][2][3] The minimum required PPE for handling biochemical reagents of unknown toxicity includes a lab coat, safety glasses or goggles, and chemical-resistant gloves.[1][3] Disposable nitrile gloves are a common choice for general laboratory use, providing protection against incidental splashes.[1][4]

Step-by-Step Disposal Protocol

Given the lack of specific hazard information for this compound, it should be treated as a potentially hazardous chemical waste.

Step 1: Waste Identification and Collection

  • Collect waste this compound, including any contaminated materials (e.g., pipette tips, microfuge tubes), in a designated and chemically compatible waste container.

  • Ensure the container is leak-proof and can be securely sealed.[5]

Step 2: Labeling

  • Clearly label the waste container with the full chemical name: "this compound".

  • Include the estimated quantity and date of accumulation.

  • Add the words "Caution: Handle with Care" or similar language to indicate the unknown hazard profile.

Step 3: Segregation and Storage

  • Store the waste container in a designated hazardous waste accumulation area within the laboratory.

  • Segregate the container from incompatible materials, such as strong acids, bases, and oxidizers.[6][7]

Step 4: Consultation and Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department for guidance on final disposal.

  • Provide the EHS department with all available information on the compound.

  • Follow the specific instructions provided by the EHS office for waste pickup and disposal. In some cases, if a material is determined to be non-hazardous, it may be permissible to dispose of it via sanitary sewer or regular trash, but this must be approved by the relevant authorities.[8]

Quantitative Data and Handling Guidelines

The following table summarizes general guidelines for handling laboratory chemicals where specific data is unavailable.

ParameterGuidelineRationale
Personal Protective Equipment (PPE) Lab coat, safety goggles, chemical-resistant gloves (e.g., nitrile).Provides a barrier against skin and eye contact with potentially irritating or harmful substances.[1][3][9]
Ventilation Handle in a well-ventilated area. A chemical fume hood is recommended.Minimizes the inhalation of any potential aerosols or dusts.
Spill Management Use an appropriate spill kit for chemical spills. Absorb with inert material.Contains and cleans up accidental releases to prevent wider contamination and exposure.[10]
Waste Storage Store in a sealed, labeled, and compatible container in a designated waste area.Prevents accidental release and ensures proper identification for disposal.[5][6]

Experimental Protocols

As this document provides procedural guidance for disposal, formal experimental protocols are not applicable. The core methodology is a conservative waste management approach based on established chemical safety principles.

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of a chemical with no available Safety Data Sheet.

start Start: Need to dispose of This compound sds_check Search for specific Safety Data Sheet (SDS) start->sds_check sds_found SDS Found? sds_check->sds_found follow_sds Follow specific disposal instructions in SDS sds_found->follow_sds Yes no_sds No specific SDS found. Treat as potentially hazardous. sds_found->no_sds No risk_assessment Perform Risk Assessment no_sds->risk_assessment ppe Wear appropriate PPE: Lab coat, goggles, gloves risk_assessment->ppe collect_waste Collect waste in a sealed, compatible container ppe->collect_waste label_waste Label container with full chemical name and date collect_waste->label_waste contact_ehs Contact Institutional EHS for disposal guidance label_waste->contact_ehs ehs_instruct Follow EHS instructions for final disposal contact_ehs->ehs_instruct

Caption: Disposal workflow for chemicals lacking a specific SDS.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.